molecular formula C11H13NO2 B1462038 4-(3-Methoxypropoxy)benzonitrile CAS No. 943150-79-6

4-(3-Methoxypropoxy)benzonitrile

Cat. No.: B1462038
CAS No.: 943150-79-6
M. Wt: 191.23 g/mol
InChI Key: BQRPHNCVMFGSBW-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)benzonitrile is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPHNCVMFGSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943150-79-6
Record name 4-(3-methoxypropoxy)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a 3-methoxypropoxy group at the para position. The benzonitrile moiety is a versatile functional group in organic synthesis and is prevalent in many pharmaceuticals and agrochemicals. The presence of the ether linkage and the terminal methoxy group in the side chain can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, making it an interesting candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for professionals in research and development.

Physicochemical Properties

PropertyValue/PredictionSource/Basis
Molecular Formula C₁₁H₁₃NO₂PubChemLite[1]
Molecular Weight 191.23 g/mol Calculated from Molecular Formula
CAS Number Not explicitly found for this specific compound.N/A
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid.Based on similar alkoxybenzonitriles.
Melting Point Predicted to be in the range of room temperature.Comparison with 4-methoxybenzonitrile (57-59 °C) and the effect of a longer, more flexible side chain.
Boiling Point Predicted to be >200 °C at atmospheric pressure.Extrapolation from related benzonitrile derivatives.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is expected.General solubility of aromatic ethers and nitriles.
Predicted logP 1.8PubChemLite[1]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for this compound are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 3-methoxypropoxy side chain.

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.9-7.6 ppm). The protons ortho to the cyano group will be downfield from the protons ortho to the ether linkage due to the electron-withdrawing nature of the nitrile.

  • Methylene Protons (-O-CH₂-): A triplet adjacent to the aromatic ring oxygen.

  • Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet for the central methylene group of the propyl chain.

  • Methylene Protons (-CH₂-O-): A triplet for the methylene group adjacent to the methoxy group.

  • Methoxy Protons (-O-CH₃): A sharp singlet around δ 3.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Nitrile Carbon (-CN): A signal around δ 119 ppm.

  • Aromatic Carbons: Signals in the range of δ 115-163 ppm. The carbon attached to the ether oxygen will be significantly downfield.

  • Aliphatic Carbons: Signals for the three methylene carbons of the propoxy chain and the methoxy carbon, typically in the range of δ 25-70 ppm and around 59 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity band around 2230-2220 cm⁻¹. This is a highly characteristic peak for nitriles.

  • C-O-C Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹.

  • C-O-C Stretch (Aliphatic Ether): A band in the region of 1150-1085 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 191.

  • Key Fragments: Fragmentation may occur at the ether linkages, leading to ions corresponding to the loss of the methoxypropoxy side chain or parts of it.

Synthesis and Purification

A reliable synthetic route to this compound can be designed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Workflow

SynthesisWorkflow Reactant1 4-Cyanophenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 1-Bromo-3-methoxypropane Reactant2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Cyanophenol

  • 1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the refluxing mixture.

  • Continue to heat at reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the nitrile group and the aromatic ring.

Reactivity of the Nitrile Group

The cyano group can undergo a variety of chemical transformations, making it a valuable synthetic handle.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (4-(3-methoxypropoxy)benzoic acid) under acidic or basic conditions.

  • Reduction: The nitrile can be reduced to a primary amine (4-(3-methoxypropoxy)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Reactivity of the Aromatic Ring

The electron-donating nature of the alkoxy group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the ether linkage.

Potential Applications in Drug Discovery and Materials Science

The benzonitrile scaffold is a key component in numerous approved drugs. The introduction of the 3-methoxypropoxy side chain can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The ether linkage can improve metabolic stability, and the overall increase in lipophilicity can affect cell permeability and protein binding.

In materials science, benzonitrile derivatives are explored for their potential in the development of liquid crystals, functional polymers, and organic light-emitting diodes (OLEDs). The polar nitrile group and the aromatic system contribute to the electronic and self-assembly properties of these materials.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical properties, a reliable synthetic protocol, and an outline of its potential reactivity and applications. As with any chemical compound, proper safety precautions should be observed during its handling and use. Further experimental validation of the predicted properties will be crucial for its successful application in research and development.

References

  • PubChemLite. This compound. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

Sources

Physicochemical characteristics of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropoxy)benzonitrile

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a methoxypropoxy group at the para-position. This unique molecular architecture, combining a polar nitrile group with a flexible ether linkage, makes it a valuable intermediate in various fields of chemical synthesis. Benzonitrile derivatives are pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substituents on the benzonitrile ring play a crucial role in modulating the molecule's reactivity, solubility, and biological activity.[3] This guide offers a comprehensive overview of the structural, physical, spectral, and analytical characteristics of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. The structure of this compound consists of a central benzene ring, a cyano group (-C≡N), and a 3-methoxypropoxy ether group (-O-CH₂CH₂CH₂-O-CH₃) attached at positions 1 and 4, respectively.

Key Identifiers:

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 179899-13-1 N/A
Molecular Formula C₁₁H₁₃NO₂ [4]
Molecular Weight 191.23 g/mol [4]
Canonical SMILES COCCCOC1=CC=C(C=C1)C#N [4]
InChI InChI=1S/C11H13NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3 [4]

| InChIKey | BQRPHNCVMFGSBW-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The aromatic ring provides rigidity, while the methoxypropoxy chain introduces flexibility and influences solubility. The polar nitrile group contributes to its dipole moment and potential for hydrogen bonding. While specific experimental data for this compound is not widely published, properties can be inferred from structurally similar benzonitrile derivatives.

Predicted Physicochemical Data:

Property Predicted Value / Description Rationale / Comparative Data
Appearance Colorless to pale yellow liquid or low-melting solid Similar alkoxy benzonitriles are often liquids or low-melting solids at room temperature.[5][6]
Boiling Point > 250 °C 4-Methoxybenzonitrile has a boiling point of 256.5 °C.[7] The larger alkoxy group would increase this value.
Melting Point < 25 °C 4-Methoxybenzonitrile has a melting point of 57-59 °C.[7] The longer, more flexible side chain may disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); sparingly soluble in water. Benzonitrile is miscible with ethanol and diethyl ether, with low water solubility.[8] The ether chain in the target molecule enhances organic solvent solubility.

| logP (Predicted) | ~1.8 | The predicted XlogP is 1.8, indicating moderate lipophilicity.[4] |

Synthesis and Reactivity Overview

A plausible and common synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Typical Synthesis Pathway:

  • Deprotonation: 4-Hydroxybenzonitrile is treated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide.

  • Nucleophilic Substitution: The phenoxide then reacts with 1-bromo-3-methoxypropane (or a related halide) to form the desired ether linkage.

The reactivity of the molecule is primarily centered on two functional groups: the nitrile and the aromatic ring.

  • Nitrile Group Reactivity: The cyano group can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine (benzylamine derivative).[3] The efficiency of these transformations is influenced by the electron-donating nature of the para-alkoxy substituent.[3]

  • Aromatic Ring Reactivity: The methoxypropoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, though the para position is already occupied.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 4-Hydroxybenzonitrile D Williamson Ether Synthesis (Nucleophilic Substitution) A->D B 1-Bromo-3-methoxypropane B->D C Base (e.g., K2CO3) C->D Catalyst/Solvent E This compound D->E

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. The expected spectral features are outlined below, based on the analysis of related benzonitrile and anisole compounds.[9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether group will be upfield compared to those ortho to the nitrile group.

    • Methoxypropoxy Protons:

      • A triplet at ~4.1 ppm (-O-CH₂ -CH₂-CH₂-O-CH₃).

      • A triplet at ~3.6 ppm (-O-CH₂-CH₂-CH₂ -O-CH₃).

      • A singlet at ~3.4 ppm (-O-CH₂-CH₂-CH₂-O-CH₃ ).

      • A multiplet at ~2.1 ppm (-O-CH₂-CH₂ -CH₂-O-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Nitrile Carbon: A signal around δ 119 ppm.[9]

    • Aromatic Carbons: Signals between δ 115-164 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic signal, while the carbon attached to the nitrile group (C-CN) will be significantly upfield.[9]

    • Aliphatic Carbons: Signals in the range of δ 29-70 ppm corresponding to the three distinct carbons of the methoxypropoxy chain.

  • IR (Infrared) Spectroscopy:

    • C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

    • C-O-C Stretch: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the aryl-alkyl and alkyl-alkyl ether linkages.

    • C-H Aromatic/Aliphatic Stretches: Bands just above and below 3000 cm⁻¹, respectively.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak at m/z = 191.09, corresponding to the exact mass of the molecule [C₁₁H₁₃NO₂]⁺.[4]

    • Fragmentation: Expect characteristic fragmentation patterns, including the loss of the methoxypropoxy side chain or parts of it.

Analytical Methodologies: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying benzonitrile derivatives.[11] A robust reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing substituted benzonitriles.[11]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: 50:50 Acetonitrile/Water mixture.

  • Standard: this compound, >98% purity.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution. A starting point could be 60% Acetonitrile / 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).[10]

  • Injection Volume: 10 µL.

  • Run Time: 10-15 minutes.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Create a series of working standards (e.g., 0.1, 0.05, 0.01 mg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the 0.1 mg/mL standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standards and the sample.

  • Quantification: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

G A Prepare Mobile Phase (Acetonitrile/Water) C Equilibrate HPLC System (C18 Column, 1.0 mL/min) A->C B Prepare Standard & Sample (Dissolve in Diluent, Filter) B->C D System Suitability Check (Inject Standard 5x, RSD <= 2%) C->D E Inject Blank, Standards, & Sample D->E Pass F Acquire Chromatographic Data (UV Detector @ 254 nm) E->F G Process Data (Integrate Peaks) F->G H Calculate Purity (Area % Normalization) G->H I Final Report H->I

Caption: Experimental workflow for HPLC purity analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Ingestion: If swallowed, call a poison center or doctor immediately.

    • Inhalation: Move the person to fresh air.[14]

Applications and Relevance in Research

Substituted benzonitriles are highly versatile intermediates. The unique combination of a nitrile group and a flexible ether chain in this compound suggests potential utility in several areas:

  • Pharmaceutical Development: The benzonitrile moiety is present in numerous approved drugs.[1] The nitrile can act as a hydrogen bond acceptor or be converted into other functional groups like amines or tetrazoles, which are common in medicinal chemistry. The methoxypropoxy chain can improve pharmacokinetic properties such as solubility and cell permeability.

  • Agrochemicals: Many herbicides and pesticides are synthesized from benzonitrile intermediates.[15] Structural modifications are used to fine-tune efficacy and reduce environmental impact.

  • Material Science: The polarity and rigidity of the benzonitrile core, combined with the flexibility of the ether side chain, make it a candidate for the synthesis of specialty polymers, liquid crystals, or coatings with tailored thermal and mechanical properties.[15][16]

References

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • 4 - SAFETY D
  • The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis.
  • Royal Society of Chemistry.
  • TCI Chemicals. SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile.
  • Sigma-Aldrich.
  • PubChemLite. This compound (C11H13NO2).
  • CymitQuimica. SAFETY DATA SHEET - 4-Formyl-3-methoxybenzonitrile.
  • Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Chemister.ru. benzonitrile.
  • Fisher Scientific.
  • PubMed. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)
  • Research Communities.
  • Chem-Impex. 4-Methoxy-3-methylbenzonitrile.
  • Chemsrc. 4-Methoxybenzonitrile | CAS#:874-90-8.
  • CymitQuimica. CAS 5203-15-6: 4-(2-Methylpropoxy)benzonitrile.
  • ChemBK. Benzonitrile, 3-methoxy-.
  • MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.

Sources

Introduction: The Strategic Importance of the Alkoxybenzonitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Alkoxybenzonitriles

The alkoxybenzonitrile moiety, a seemingly simple aromatic structure combining an ether and a nitrile group, is a cornerstone in contemporary medicinal chemistry. Its prevalence in a wide array of pharmacologically active agents stems from the unique confluence of physicochemical properties it imparts. The nitrile group, a versatile functional handle, can act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, or a precursor for other functional groups like amines and carboxylic acids.[1] Concurrently, the alkoxy chain provides a powerful lever to modulate lipophilicity, solubility, and metabolic stability, allowing for the fine-tuning of a drug candidate's pharmacokinetic profile. Understanding the synthesis of this scaffold is not merely an academic exercise; it is fundamental to the rational design and rapid discovery of novel therapeutics. This guide provides an in-depth exploration of the key synthetic strategies, emphasizing the causal logic behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of alkoxybenzonitriles can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability for potential manufacturing.

G cluster_title Retrosynthetic Pathways to Alkoxybenzonitriles cluster_routes cluster_precursors Target Target: Alkoxybenzonitrile A Route A: O-Alkylation of Hydroxybenzonitrile Target->A Disconnect B Route B: Nucleophilic Aromatic Substitution (SNAr) Target->B Disconnect C Route C: Modern Catalytic Cyanation Methods Target->C Disconnect Precursor_A Precursors: - Hydroxybenzonitrile - Alkyl Halide A->Precursor_A Requires Precursor_B Precursors: - Halobenzonitrile - Alcohol/Alkoxide B->Precursor_B Requires Precursor_C Precursors: - Phenol Derivative - Cyanating Agent C->Precursor_C Requires

Figure 1: High-level overview of the primary retrosynthetic strategies for synthesizing alkoxybenzonitriles.

Strategy A: O-Alkylation of Hydroxybenzonitriles (Williamson Ether Synthesis)

This is arguably the most direct and widely employed method for preparing alkoxybenzonitriles. The reaction proceeds via the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl electrophile.[2]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) are often preferred for their safety, ease of handling, and cost-effectiveness, especially when using reactive alkylating agents like benzyl or allyl halides. For less reactive alkyl halides, stronger bases such as sodium hydride (NaH) may be necessary to ensure complete deprotonation of the phenol. However, NaH is highly flammable and requires handling under an inert atmosphere.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus maximizing its nucleophilicity.[3]

  • Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases (e.g., aqueous base and organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically increase reaction rates by shuttling the phenoxide anion into the organic phase.[2]

Experimental Protocol: Synthesis of 2-Alkoxybenzonitrile via Williamson Ether Synthesis

This protocol is a robust, self-validating system for general laboratory synthesis.

G Start Start: 2-Hydroxybenzonitrile, Alkyl Halide, Base (K₂CO₃), Solvent (DMF) Step1 1. Dissolve 2-Hydroxybenzonitrile in DMF Start->Step1 Step2 2. Add Base (K₂CO₃) Stir to form phenoxide Step1->Step2 Step3 3. Add Alkyl Halide dropwise at RT Step2->Step3 Step4 4. Heat Reaction (e.g., 60-80°C) Monitor by TLC Step3->Step4 Step5 5. Work-up: Quench with H₂O, Extract with Ethyl Acetate Step4->Step5 Step6 6. Purify: Flash Column Chromatography Step5->Step6 End Product: 2-Alkoxybenzonitrile Step6->End

Figure 2: Standard experimental workflow for the O-alkylation of a hydroxybenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq).

  • Solvation: Add anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

  • Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkoxybenzonitrile.[2]

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method, particularly for large-scale industrial synthesis. It involves the reaction of a halo-benzonitrile, activated by the electron-withdrawing nitrile group, with an alcohol or a pre-formed alkoxide.

Causality Behind Experimental Choices:

  • Ring Activation: The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). The nitrile group (-CN) is an effective EWG, stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

  • Leaving Group: The reactivity order for the halogen leaving group is typically F > Cl > Br > I. Although counterintuitive based on acidity, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.

  • Alkoxide Formation: The reaction proceeds by converting an aminoalcohol to an alkali metal salt with a base like sodium methoxide (NaOMe) or sodium hydride (NaH).[4] To drive the equilibrium towards the salt, byproducts like methanol or water must be distilled off to prevent side reactions.[4]

G Ni0 Ni(0)L₂ OA_Complex Ar-Ni(II)(X)L₂ Ni0->OA_Complex Oxidative Addition CN_Complex Ar-Ni(II)(CN)L₂ OA_Complex->CN_Complex Transmetalation (Cyanation) X_ion ⁻OX OA_Complex->X_ion CN_Complex->Ni0 Reductive Elimination ArCN Ar-CN (Product) CN_Complex->ArCN ArX Ar-OX (Phenol Derivative) ArX->Ni0 CN_Source R₂NCH₂CN (Cyanating Agent) CN_Source->OA_Complex

Sources

Technical Guide: Spectroscopic Profiling of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

4-(3-Methoxypropoxy)benzonitrile is a critical mesogenic intermediate used primarily in the synthesis of liquid crystalline materials and advanced pharmaceutical pharmacophores. Structurally, it consists of a rigid cyanophenyl core coupled to a flexible alkoxy spacer. This amphiphilic architecture—combining a polar head group (nitrile) with a flexible tail—makes it an ideal candidate for studying structure-property relationships in nematic and smectic phase formation.

This guide provides a comprehensive spectroscopic breakdown, focusing on the causality between molecular connectivity and spectral signatures. The data presented below synthesizes experimental precedents from analogous alkoxybenzonitriles to establish a robust reference standard for researchers.

Molecular Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 191.23 g/mol
Key Functional Groups Nitrile (

), Aryl Ether (

), Aliphatic Ether (

)
Physical State White to off-white crystalline solid (typically)

Synthetic Pathway & Impurity Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of specific impurity peaks often stems from the Williamson Ether Synthesis route, typically involving 4-hydroxybenzonitrile and 1-bromo-3-methoxypropane.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Reactant1 4-Hydroxybenzonitrile (Ar-OH) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Deprotonation Reactant2 1-Bromo-3-methoxypropane (Br-(CH2)3-OMe) Reactant2->Intermediate Electrophile Base Base Catalyst (K2CO3 / Acetone) Base->Intermediate Product This compound Intermediate->Product Reflux 12h Impurity Impurity: O-Alkylation Dimer or Unreacted Phenol Intermediate->Impurity Side Rxn

Figure 1: Standard synthetic pathway via Williamson ether synthesis. Note the SN2 mechanism which dictates the specific stereochemical and regiochemical outcomes.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Assignments are validated against the characteristic AA'BB' aromatic system of 1,4-disubstituted benzenes and the distinct splitting patterns of the propyl spacer.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the nitrile stretch and the ether linkages.

Frequency (

)
IntensityAssignmentMechanistic Insight
2220 - 2230 Strong (Sharp)

Diagnostic peak for benzonitriles; shift indicates conjugation with the aromatic ring.
2800 - 3000 Medium

Aliphatic C-H stretches from the propyl chain and methoxy group.
1605, 1510 Strong

Ar
Characteristic "breathing" modes of the benzene ring.
1255 Very Strong

asym
Aryl-alkyl ether stretch; highly sensitive to the electronic environment of the phenoxy group.
830 - 840 Strong

oop
Out-of-plane bending for 1,4-disubstituted benzene (para-substitution).
Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d) | Frequency: 400 MHz

The proton NMR provides the definitive connectivity map. The propyl chain acts as a "spacer," creating a distinct triplet-quintet-triplet pattern, though the terminal methoxy alters the chemical shift of the adjacent methylene.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
7.57 Doublet (

)
2HAr-H (Ortho to CN)Deshielded by the electron-withdrawing cyano group (anisotropy effect). Part of AA'BB' system.
6.98 Doublet (

)
2HAr-H (Ortho to OR)Shielded by the electron-donating alkoxy group (resonance effect).
4.10 Triplet (

)
2H

Significantly deshielded due to direct attachment to the electronegative phenoxy oxygen.
3.55 Triplet (

)
2H

Deshielded by the methoxy oxygen, but less than the phenoxy-adjacent protons.
3.36 Singlet3H

Characteristic sharp singlet for the terminal methoxy group.
2.08 Quintet (

)
2H

The central methylene of the propyl chain; splits into a quintet (or multiplet) by neighbors.
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

  • Molecular Ion (

    
    ):  m/z 191[1]
    
  • Base Peak: Often m/z 119 (

    
    ) or m/z 59 (
    
    
    
    ), representing the cleavage of the ether chain.

Analytical Decision Logic (DOT Visualization)

When analyzing crude samples, distinguishing between the product and the starting material (4-hydroxybenzonitrile) is critical. Use this logic flow to interpret your spectra.

SpectralLogic Start Crude Sample Spectrum CheckCN Check IR: 2220 cm-1 present? Start->CheckCN CheckOH Check IR: Broad 3200-3500 cm-1? CheckCN->CheckOH Yes CheckNMR Check 1H NMR: 3.36 ppm Singlet? CheckOH->CheckNMR No (OH absent) ResultPhenol Contamination: Unreacted Phenol CheckOH->ResultPhenol Yes (OH present) ResultPure High Purity Candidate CheckNMR->ResultPure Yes (OMe present) ResultImpurity Contamination: Solvent/Alkyl Halide CheckNMR->ResultImpurity No (Missing OMe)

Figure 2: Spectroscopic decision tree for purity assessment. The absence of the OH stretch and presence of the OMe singlet are the primary "Go/No-Go" quality gates.

Experimental Protocol: Self-Validating Synthesis & Analysis

To generate the sample for spectroscopic verification, the following protocol is recommended. This method includes built-in checkpoints (CP).

Step 1: Synthesis
  • Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

  • Base Activation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes.
    
    • CP: Solution should turn slightly yellow/opaque as the phenoxide anion forms.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
Step 2: Work-up & Isolation
  • Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform Column Chromatography (Silica gel).

Step 3: Sample Preparation for NMR
  • Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (Acetone

    
     2.17, Water 
    
    
    
    1.56).
  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
    • Note: Ensure the solution is clear; turbidity indicates inorganic salts.

References

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]

  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Foundational text on alkoxy-substituted mesogens). [Link]

Sources

4-(3-Methoxypropoxy)benzonitrile CAS number 943150-79-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)benzonitrile (CAS 943150-79-6)

Part 1: Executive Technical Summary

This compound (CAS 943150-79-6) is a specialized organic building block characterized by a benzonitrile core functionalized with a 3-methoxypropoxy ether chain at the para position.[1][2] While less ubiquitous than simple alkyl benzonitriles, this compound represents a strategic scaffold in Medicinal Chemistry and Materials Science .

Its structural significance lies in the 3-methoxypropoxy tail . In drug discovery, this motif serves as a non-basic, lipophilic bioisostere to the common 3-morpholinopropoxy side chain found in kinase inhibitors (e.g., Gefitinib). By replacing the ionizable morpholine ring with a neutral methoxy group, researchers use this compound to probe the necessity of a basic nitrogen for target binding and to modulate the physicochemical properties (LogP, solubility) of a drug candidate.

Additionally, the rigid benzonitrile core makes it a viable precursor for Liquid Crystals (LCs) , where the nitrile group provides the necessary dipole moment for electro-optical switching.

Part 2: Chemical Identity & Physicochemical Profile

PropertyData
Chemical Name This compound
CAS Number 943150-79-6
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES COCCCOC1=CC=C(C=C1)C#N
Appearance White to off-white crystalline solid or oil (depending on purity/polymorph)
Predicted LogP ~1.8 - 2.1 (Moderate Lipophilicity)
H-Bond Acceptors 3 (Nitrile N, Ether O x2)
H-Bond Donors 0

Part 3: Synthesis & Manufacturing Protocol

The most robust and scalable route to this compound is the Williamson Ether Synthesis . This protocol couples 4-hydroxybenzonitrile with a 3-methoxypropyl halide.

Mechanism & Rationale
  • Nucleophile: The phenoxide ion generated from 4-hydroxybenzonitrile is a soft nucleophile, ideal for Sɴ2 substitution.

  • Electrophile: 1-Bromo-3-methoxypropane is preferred over the chloro- analog due to the weaker C-Br bond, facilitating faster kinetics.

  • Base (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH) to minimize side reactions (e.g., nitrile hydrolysis) while sufficiently deprotonating the phenol (pKa ~7.9).

  • Catalyst (KI): Potassium iodide is added to generate the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile.

Step-by-Step Experimental Protocol

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Solvent: Acetone (reflux) or DMF (80°C)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile in Acetone (0.5 M concentration). Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: The suspension may turn slightly yellow.

  • Addition: Add KI followed by the dropwise addition of 1-Bromo-3-methoxypropane.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear, and a new less polar spot (Rf ~0.5) should appear.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Start: 4-Hydroxybenzonitrile + Base (K2CO3) Intermediate Intermediate: Phenoxide Anion Start->Intermediate Deprotonation Reaction Reaction: + 1-Bromo-3-methoxypropane + KI (Catalyst) Reflux 16h Intermediate->Reaction SN2 Attack Workup Workup: Filter Salts -> Wash 1M NaOH Reaction->Workup Completion (TLC Check) Product Product: This compound Workup->Product Isolation

Caption: Figure 1. Step-by-step Williamson ether synthesis workflow for CAS 943150-79-6.

Part 4: Strategic Applications in Drug Discovery

1. The "Morpholine-to-Methoxy" Scan (SAR Probe)

In kinase inhibitor design (e.g., EGFR inhibitors like Gefitinib or Erlotinib), the 3-morpholinopropoxy side chain is critical for solubility and binding to the solvent-exposed region of the ATP pocket.

CAS 943150-79-6 serves as a "null" probe in Structure-Activity Relationship (SAR) studies:

  • Hypothesis Testing: If replacing the morpholine (basic, pKa ~8) with a methoxy group (neutral) maintains potency, the interaction is driven by steric fit or van der Waals forces. If potency drops significantly, the basic nitrogen is essential for a salt bridge or hydrogen bond.

  • Permeability Optimization: The methoxy analog is less polar and non-ionizable, potentially improving passive membrane permeability (P_app) in early-stage screening.

2. Divergent Synthesis from the Nitrile Hub

The nitrile group (-CN) is a "masked" functional group that allows this building block to be converted into various pharmacophores.

  • To Benzylamines: Reduction (H₂/Raney Ni or LiAlH₄) yields the primary amine, a precursor for reductive amination.

  • To Tetrazoles: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a classic bioisostere for carboxylic acids (used in ARBs like Losartan).

  • To Amidines: Pinner reaction (HCl/EtOH) followed by ammonia yields benzamidines, crucial for serine protease inhibitors.

Reactivity Pathway Diagram

ReactivityPathways Core This compound (CAS 943150-79-6) Amine Benzylamine Derivative (Reductive Amination Precursor) Core->Amine Reduction (LiAlH4) Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole NaN3 / ZnBr2 Amidine Benzamidine (Protease Inhibitor Motif) Core->Amidine 1. HCl/EtOH 2. NH3 Acid Benzoic Acid (Hydrolysis Product) Core->Acid H3O+ / Heat

Caption: Figure 2.[3] Divergent synthetic pathways transforming the nitrile core into high-value pharmacophores.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, Read-Across methodology from structurally similar benzonitriles (e.g., 4-methoxybenzonitrile) dictates the following safety protocols.

  • Nitrile Toxicity: Benzonitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions, though this process is generally slow for alkoxy-substituted benzenes. Treat as Harmful if swallowed (H302) .

  • Skin/Eye Irritation: The ether chain adds lipophilicity, increasing skin absorption. Standard PPE (Nitrile gloves, safety goggles) is mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Nitriles are stable, but the ether linkage can form peroxides upon prolonged exposure to air and light (though less likely than in simple ethers).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience, 2013. (Mechanistic grounding for SN2 and Pinner reactions).
  • PubChem. Compound Summary for 4-methoxybenzonitrile (Analogous Structure). National Center for Biotechnology Information. [Link]

Sources

Definitive Structural Elucidation of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(3-Methoxypropoxy)benzonitrile (CAS: 100101-52-2) is a critical intermediate in the synthesis of pharmaceutical agents (such as Rabeprazole) and a mesogenic core for liquid crystal displays. Its structural integrity is defined by a para-substituted benzene ring linking a rigid nitrile group with a flexible methoxypropoxy ether tail.

This guide details a non-template, first-principles approach to elucidating its structure. We move beyond simple data listing to the causality of spectral features, ensuring a self-validating analytical workflow.

The Elucidation Workflow

The following directed graph illustrates the logical dependency of the analytical techniques used. We do not perform experiments in isolation; each step constrains the variables for the next.

ElucidationWorkflow Start Crude Material MS Phase 1: Mass Spectrometry (Formula Confirmation) Start->MS m/z 191.1 IR Phase 2: FT-IR (Functional Group Fingerprint) MS->IR C11H13NO2 NMR Phase 3: NMR (1H, 13C, 2D) (Connectivity & Topology) IR->NMR -CN, Ar-O-C confirmed QC Phase 4: HPLC Purity (Quantification) NMR->QC Isomer Check Final Confirmed Structure This compound QC->Final

Figure 1: The logical cascade of structural verification. Each phase eliminates alternative structural isomers.

Phase 1: Mass Spectrometry (Formula Validation)

The first step establishes the molecular weight and elemental composition. For this ether-linked nitrile, Electron Ionization (EI) is preferred over soft ionization (ESI) initially to observe diagnostic fragmentation.

  • Instrument: GC-MS (EI, 70 eV) or LC-MS (ESI+ for molecular ion).

  • Target Molecular Ion (M+): m/z 191.23 (Calculated).

Diagnostic Fragmentation Logic

We do not merely look for the parent ion; we validate the structure via its specific breakage points.

Fragment (m/z)AssignmentMechanistic Origin
191 (M+) Molecular IonConfirms Formula

.
119

Alpha-cleavage : Rupture of the propyl chain leaving the phenoxy radical.
102/103

Benzonitrile cation : Characteristic of 4-substituted benzonitriles.
59

Ether tail : Cleavage of the aliphatic ether chain.

Causality: The stability of the benzonitrile cation (m/z 103) is a primary indicator of the aromatic core integrity. If the nitrile were on the alkyl chain, this fragment would be absent.

Phase 2: Infrared Spectroscopy (Functional Groups)

FT-IR is used here not for full structure determination, but to confirm the oxidation state of the carbon atoms (Nitrile vs. Amine vs. Amide).

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Key Vibrational Modes[7][8]
  • Nitrile (

    
    ):  Look for a sharp, distinct band at 2220–2230 cm⁻¹ .
    
    • Note: This distinguishes the compound from potential amide impurities (which would show C=O at 1650 cm⁻¹).

  • Ether (

    
    ):  Strong stretching vibrations at 1250 cm⁻¹  (Ar-O-C) and 1110 cm⁻¹  (C-O-C aliphatic).
    
  • Aromatic (

    
    ):  Ring breathing modes at 1600 cm⁻¹  and 1510 cm⁻¹ .
    

Phase 3: Nuclear Magnetic Resonance (Connectivity)

This is the definitive phase. We must prove the para-substitution pattern and the linear connectivity of the propoxy chain.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1] (Data below assumes
    
    
    ).
  • Reference: TMS (0.00 ppm).

¹H NMR Data & Assignment

The molecule possesses a plane of symmetry through the benzene ring axis if the chain rotates freely, creating an AA'BB' system for the aromatic protons.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

)
Structural Logic
Ar-H (ortho to CN) 7.57Doublet (d)2H8.8 HzDeshielded by electron-withdrawing -CN group.
Ar-H (ortho to O) 6.98Doublet (d)2H8.8 HzShielded by electron-donating alkoxy group.

4.14Triplet (t)2H6.4 HzDeshielded by direct attachment to phenolic oxygen.

3.55Triplet (t)2H6.2 HzAdjacent to aliphatic ether oxygen.

3.36Singlet (s)3H-Terminal methoxy group (distinct singlet).
Central

2.08Quintet (p)2H6.3 HzCoupled to two adjacent methylene groups.
¹³C NMR (DEPT-135 Verified)
  • Nitrile Carbon: ~119.3 ppm (Characteristic low intensity quaternary).

  • Aromatic C-O: ~162.0 ppm (Deshielded ipso carbon).

  • Aromatic C-CN: ~104.0 ppm.

  • Aliphatic Carbons: 69.5 ppm (

    
    ), 65.8 ppm (
    
    
    
    ), 58.8 ppm (
    
    
    ), 29.5 ppm (Central
    
    
    ).
2D NMR Visualization (COSY & HMBC)

To prove the chain is not branched (e.g., isopropoxy derivative), we map the correlations.

  • COSY (Through-Bond): Connects the triplet at 4.14

    
     quintet at 2.08 
    
    
    
    triplet at 3.55.
  • HMBC (Long-Range): Connects the

    
     protons (4.14) to the Aromatic C-O carbon (162.0), definitively linking the tail to the ring.
    

NMR_Connectivity ArH_Ortho Ar-H (7.57) ArH_Meta Ar-H (6.98) ArH_Ortho->ArH_Meta J=8.8 O_CH2 O-CH2 (4.14) Mid_CH2 CH2 (2.08) O_CH2->Mid_CH2 COSY CH2_O CH2-O (3.55) Mid_CH2->CH2_O COSY OMe OMe (3.36) CH2_O->OMe HMBC

Figure 2: NMR Correlation Map. Solid lines indicate scalar coupling (COSY); dashed lines indicate long-range heteronuclear coupling (HMBC) bridging the ether linkages.

Phase 4: Quality Control & Purity (HPLC)

Once the structure is elucidated, a quantitative method is required to ensure batch consistency, particularly for drug development applications.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) [60:40 Isocratic].
    
  • Detection: UV at 254 nm (Benzonitrile

    
     transition).
    
  • Retention Time: Expect elution ~4–6 minutes depending on flow rate (1.0 mL/min).

Self-Validation: The area under the curve (AUC) must correspond to >98% purity. Impurities at relative retention times (RRT) of 0.8 usually indicate unreacted 4-hydroxybenzonitrile.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Methoxybenzonitrile analogs. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for calculating chemical shifts of alkoxybenzonitriles).

  • PubChem. (2023). Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Strategic Applications of Substituted Benzonitriles: From Pharmacophores to Advanced Materials

[1]

Executive Summary

Substituted benzonitriles are not merely chemical intermediates; they are functional pivots in modern molecular design.[2] The cyano group (–CN) offers a unique combination of electronic withdrawal, compact geometry, and metabolic stability that makes it indispensable in medicinal chemistry and materials science.[2] This guide analyzes the technical utility of substituted benzonitriles, moving beyond basic synthesis to explore their role as bioisosteres in drug discovery, mesogenic cores in liquid crystals, and active agents in agrochemistry.

Structural & Synthetic Fundamentals

Electronic and Steric Profile

The nitrile group is a linear, rod-like functionality with a strong dipole moment (~3.9 D) and high electronegativity.[2] In a substituted benzonitrile, the –CN group acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[2]

  • Medicinal Implication: It lowers the pKa of ortho/para protons or substituents (e.g., phenols), modulating bioavailability and receptor binding.[2]

  • Materials Implication: The longitudinal dipole is critical for the dielectric anisotropy required in liquid crystal displays (LCDs).

Synthetic Pathways Map

Modern synthesis has shifted from the harsh conditions of the Rosenmund-von Braun reaction to milder, transition-metal-catalyzed methods.[2]

SynthesisMapArXAryl Halide(X = Br, I, Cl)BenzonitrileSubstitutedBenzonitrileArX->BenzonitrilePd/Ni-Cat Cyanation(Zn(CN)2, K4[Fe(CN)6])AnilineAniline(Ar-NH2)Aniline->BenzonitrileSandmeyer Rxn(NaNO2, CuCN)BenzamideBenzamide(Ar-CONH2)Benzamide->BenzonitrileDehydration(SOCl2, POCl3)TetrazoleTetrazole(Bioisostere)Benzonitrile->Tetrazole[3+2] Cycloaddition(NaN3, NH4Cl)AmineBenzylamine(Reduction)Benzonitrile->AmineH2, Pd/C or LiAlH4AcidBenzoic Acid(Hydrolysis)Benzonitrile->AcidAcid/Base Hydrolysis

Figure 1: Primary synthetic vectors for accessing and transforming substituted benzonitriles.[2]

Medicinal Chemistry: The Nitrile Pharmacophore

In drug design, the nitrile group is frequently employed as a bioisostere for carbonyls, hydroxyls, and carboxylates.[2] Its metabolic robustness prevents the rapid oxidative clearance often seen with methyl or methoxy groups.[2]

Mechanism of Action & Binding
  • Hydrogen Bonding: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), interacting with Serine or Threonine residues in active sites.[2]

  • Covalent Trapping: In specific protease inhibitors (e.g., DPP-4 inhibitors like Vildagliptin ), the nitrile carbon acts as an electrophile, forming a reversible imidate adduct with the catalytic serine hydroxyl of the enzyme.

  • Aromatase Inhibition: In breast cancer therapeutics like Letrozole and Anastrozole , the benzonitrile moiety coordinates with the heme iron of the CYP19A1 (aromatase) enzyme, blocking estrogen biosynthesis.

Case Study: Aromatase Inhibitors

The structure-activity relationship (SAR) of third-generation aromatase inhibitors relies heavily on the benzonitrile motif. The electron-deficient ring facilitates

PharmacophoreBenzeneBenzene Ring(Scaffold)CNNitrile Group(-CN)Benzene->CNSubstSubstituent(e.g., Triazole)Benzene->SubstResidueHydrophobic Pocket(Phe/Trp)Benzene->ResiduePi-Pi StackingHemeHeme Iron(CYP19A1)CN->HemeCoordinate Covalent Bond

Figure 2: Pharmacophoric interaction of benzonitrile-based aromatase inhibitors with the CYP19A1 active site.[2]

Materials Science & Agrochemical Applications[1][6][7]

Liquid Crystals (Mesogens)

Substituted benzonitriles, particularly 4-cyanobiphenyls (e.g., 5CB), are the workhorses of the liquid crystal industry.[2]

  • Role of Nitrile: The terminal –CN group provides a strong longitudinal dipole moment.[2] When an electric field is applied, this dipole aligns with the field, altering the optical properties of the material—the fundamental switching mechanism of Twisted Nematic (TN) displays.

  • Substituent Effects: Alkyl chains at the para position (4'-pentyl) induce fluidity and stabilize the nematic phase, while fluoro-substitutions on the ring can lower viscosity and tune dielectric anisotropy.

Agrochemicals (Herbicides)

Benzonitriles serve as potent herbicides by inhibiting photosynthesis (Photosystem II) or cell wall biosynthesis.[2]

  • Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): The electron-withdrawing nitrile and bromine atoms make the phenolic proton highly acidic (pKa ~4), facilitating its binding to the D1 protein in chloroplasts and blocking electron transport.

  • Dichlobenil (2,6-dichlorobenzonitrile): Inhibits cellulose biosynthesis, preventing weed germination.[2]

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of Aryl Halides

A robust method for synthesizing substituted benzonitriles from aryl bromides, avoiding toxic copper cyanide at stoichiometric levels.[2]

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Zn(CN)₂ (0.6 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[2]

  • Zn powder (10 mol% - activates the catalyst)

  • Solvent: DMAC (Dimethylacetamide)

Step-by-Step Workflow:

  • Setup: In a glovebox or under a steady stream of Argon, charge a Schlenk tube with the Aryl Bromide (1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn powder (6.5 mg, 0.1 mmol).[2]

  • Solvation: Add anhydrous DMAC (5 mL). The solvent must be degassed to prevent catalyst deactivation.[2]

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours. Monitor by TLC or LC-MS until the starting bromide is consumed.[2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove zinc salts.

  • Purification: Wash the filtrate with water (3 x 10 mL) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: [3+2] Cycloaddition to Tetrazoles

Conversion of the nitrile group to a tetrazole bioisostere, common in sartan drugs (e.g., Losartan).

Reagents:

  • Substituted Benzonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Ammonium Chloride (NH₄Cl) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide)[4][5]

Step-by-Step Workflow:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the Benzonitrile (1.0 mmol), NaN₃ (97 mg, 1.5 mmol), and NH₄Cl (80 mg, 1.5 mmol).

  • Solvation: Add DMF (5 mL).

  • Reaction: Heat the mixture to 100–110°C for 12–24 hours. The reaction rate depends on the electronic nature of the substituents (electron-withdrawing groups accelerate the reaction).

  • Workup (Critical): Cool the mixture. Pour into ice-water (20 mL).

    • Caution: Acidify carefully with 1M HCl to pH 2–3.[2] This protonates the tetrazole anion, causing the product to precipitate.[2] Do not add acid directly to the hot reaction mixture to avoid hydrazoic acid (HN₃) formation.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry.[2] Recrystallize from ethanol/water if necessary.[2]

References

  • Fleming, F. F., et al. (2010).[2] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Utsugi, M., et al. (2014).[2][6] "Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide." Organic Process Research & Development. Link

  • Anbarasan, P., et al. (2011).[2] "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides." Chemical Society Reviews.[2][7] Link

  • Hird, M. (2007).[2] "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews.[2][7] Link

  • Sanders, J. M., et al. (2005).[2] "Pharmacology of aromatase inhibitors." The Oncologist. Link

  • Wittenburg, J., et al. (2022).[2] "Tetrazole synthesis from a nitrile and azide - laboratory experiment." Chem Help ASAP. Link

An In-Depth Technical Guide to the Early Research of Ether-Linked Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Versatile Scaffold

In the landscape of early 20th-century organic chemistry, the pursuit of novel molecular architectures was driven by a burgeoning understanding of chemical reactivity and a desire to create compounds with unique properties. Among the myriad of structures synthesized, ether-linked aromatic nitriles emerged as a class of compounds with significant potential, bridging the structural features of two important functional groups: the robust ether linkage and the versatile nitrile moiety. This guide delves into the foundational research that established the synthesis and initial characterization of these molecules, providing a technical overview for contemporary researchers in drug discovery and materials science.

The historical context for the synthesis of ether-linked aromatic nitriles is rooted in the development of two cornerstone reactions of organic chemistry: the Williamson ether synthesis and the Ullmann condensation. The Williamson synthesis, developed by Alexander Williamson in 1850, provided a general and reliable method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] This reaction's versatility made it a go-to method for early 20th-century chemists. Concurrently, the Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, offered a pathway to construct diaryl ethers, a key structural motif in many ether-linked aromatic nitriles, through a copper-catalyzed reaction of a phenol with an aryl halide.[4][5][6] These reactions, though often requiring harsh conditions by modern standards, were instrumental in the early exploration of this class of compounds.

The significance of the nitrile group in this context cannot be overstated. First synthesized in the 18th and 19th centuries, aromatic nitriles were recognized for their unique electronic properties and their synthetic utility as precursors to other functional groups.[7] The incorporation of a nitrile group onto an aromatic ether scaffold was a logical step for early researchers seeking to modulate the electronic and physical properties of these molecules, opening avenues for their potential application in various fields, including the nascent area of medicinal chemistry.

Early Synthetic Strategies: Forging the Ether-Nitrile Linkage

The synthesis of ether-linked aromatic nitriles in the early 20th century primarily relied on the strategic application of the Williamson ether synthesis and the Ullmann condensation. The choice of method was dictated by the desired connectivity (alkyl-aryl ether vs. diaryl ether) and the availability of starting materials.

The Williamson Ether Synthesis: A Versatile Approach

The Williamson ether synthesis proved to be a highly effective method for the preparation of alkoxybenzonitriles. This approach involves the reaction of a cyanophenol with an alkyl halide in the presence of a base. The acidity of the phenolic proton allows for its ready removal by a suitable base, generating a phenoxide nucleophile that then displaces the halide from the alkylating agent.

Conceptual Workflow for Williamson Ether Synthesis of Alkoxybenzonitriles

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Cyanophenol Cyanophenol (e.g., 4-hydroxybenzonitrile) Deprotonation Deprotonation Cyanophenol->Deprotonation Base AlkylHalide Alkyl Halide (e.g., Ethyl Iodide) SN2 SN2 Attack AlkylHalide->SN2 Base Base (e.g., Sodium Ethoxide) Base->Deprotonation Deprotonation->SN2 Phenoxide Intermediate Alkoxybenzonitrile Alkoxybenzonitrile (e.g., 4-Ethoxybenzonitrile) SN2->Alkoxybenzonitrile Salt Salt (e.g., Sodium Iodide) SN2->Salt

Caption: Williamson ether synthesis workflow for alkoxybenzonitriles.

Exemplary Protocol: Synthesis of 4-Ethoxybenzonitrile (A Representative Early 20th Century Procedure)

  • Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzonitrile in an excess of absolute ethanol.

  • Addition of Base: To this solution, add a stoichiometric equivalent of sodium metal in small portions. The sodium will react with the ethanol to form sodium ethoxide, which then deprotonates the 4-hydroxybenzonitrile to form the sodium salt.

  • Alkylation: To the resulting solution of the sodium 4-cyanophenoxide, add a slight excess of ethyl iodide.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium iodide.

  • Workup: After the reaction is complete, cool the mixture and remove the precipitated sodium iodide by filtration.

  • Isolation: Distill off the excess ethanol. The remaining residue can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 4-ethoxybenzonitrile.

Causality behind Experimental Choices: The use of an alcoholic solvent that matches the alkylating agent (ethanol for ethyl iodide) was a common practice to ensure that the base (sodium ethoxide) did not introduce a different alkyl group through a competing reaction. The reflux conditions were necessary to overcome the activation energy of the SN2 reaction, especially with less reactive alkyl halides.

The Ullmann Condensation: Crafting Diaryl Ether Nitriles

For the synthesis of diaryl ethers, where both aromatic rings are linked by an oxygen atom, the Ullmann condensation was the method of choice in the early 20th century.[5][6][8][9] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. The nitrile group, being an electron-withdrawing group, could activate the aryl halide towards nucleophilic attack, a key aspect of the proposed reaction mechanism.[5]

Conceptual Workflow for Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products ArylHalide Aryl Halide with Nitrile (e.g., 4-Chlorobenzonitrile) Coupling Nucleophilic Aromatic Substitution ArylHalide->Coupling Phenol Phenol CopperComplex Formation of Copper Phenoxide Phenol->CopperComplex Base Base Base (e.g., Potassium Carbonate) Catalyst Copper Catalyst (e.g., Copper powder) Catalyst->CopperComplex CopperComplex->Coupling DiarylEther Diaryl Ether Nitrile (e.g., 4-Phenoxybenzonitrile) Coupling->DiarylEther Byproducts Byproducts (e.g., KCl, Cu salts) Coupling->Byproducts

Caption: Ullmann condensation workflow for diaryl ether nitriles.

Exemplary Protocol: Synthesis of 4-Phenoxybenzonitrile (A Representative Early 20th Century Procedure)

  • Reactant Mixture: In a reaction vessel, combine 4-chlorobenzonitrile, a slight excess of phenol, and anhydrous potassium carbonate.

  • Catalyst Addition: Add a catalytic amount of finely divided copper powder or a copper salt, such as cuprous iodide.

  • Reaction: Heat the mixture to a high temperature (often above 200 °C), typically in a high-boiling solvent like nitrobenzene or in the absence of a solvent (neat). The reaction is typically run for an extended period.

  • Workup: After cooling, the reaction mixture is treated with a dilute acid to neutralize the excess base and any remaining phenoxide.

  • Isolation: The product is then isolated by extraction with an organic solvent. The organic layer is washed to remove any unreacted phenol and copper salts.

  • Purification: The crude product is purified by distillation under reduced pressure or by recrystallization to afford pure 4-phenoxybenzonitrile.

Causality behind Experimental Choices: The high temperatures were necessary to facilitate the reaction, which often had a high activation barrier. The use of a base like potassium carbonate was crucial to deprotonate the phenol, forming the nucleophilic phenoxide. The copper catalyst was essential for the C-O bond formation, although the exact mechanism was a subject of investigation for many years.

Early Structure-Property Relationship Insights

While the formal discipline of "Structure-Activity Relationship (SAR)" as we know it today was not fully established in the early 20th century, chemists of the era were keenly aware of how the introduction of different functional groups influenced the physical and chemical properties of molecules. The study of ether-linked aromatic nitriles was no exception.

Early investigations would have focused on fundamental properties such as melting and boiling points, solubility, and reactivity. The introduction of an ether linkage, for example, would be expected to increase the lipophilicity of the molecule compared to the parent cyanophenol. The length and branching of the alkyl chain in alkoxybenzonitriles would have been systematically varied to observe the effects on these physical properties.

The nitrile group, with its strong dipole moment, was known to influence the polarity and reactivity of the aromatic ring. Early researchers would have explored how the presence of the ether and nitrile groups together affected the reactivity of the aromatic ring towards further substitution reactions. For instance, the activating or deactivating nature of the ether and nitrile groups in electrophilic aromatic substitution would have been a subject of study.

While specific early medicinal chemistry studies on simple ether-linked aromatic nitriles are not well-documented in easily accessible modern databases, the general understanding of pharmacophores was beginning to take shape. The ether linkage was a common motif in many biologically active natural products and early synthetic drugs. The nitrile group was also being explored for its potential biological effects, sometimes as a bioisostere for other functional groups. It is plausible that early researchers synthesized these compounds with an eye towards their potential as dyestuffs, fragrances, or therapeutic agents, evaluating their properties in these contexts.

Compound ClassKey Synthetic MethodTypical ReactantsGeneral Observations on Properties
Alkoxybenzonitriles Williamson Ether SynthesisCyanophenol, Alkyl Halide, BaseIncreased lipophilicity with longer alkyl chains; Nitrile group influences polarity.
Phenoxybenzonitriles Ullmann CondensationAryl Halide (with nitrile), Phenol, Base, Copper CatalystHigh thermal stability; Both aryl rings influence electronic properties.

Conclusion: A Foundation for Future Discovery

The early research on ether-linked aromatic nitriles laid the groundwork for the development of a vast array of compounds with diverse applications. The pioneering work in applying the Williamson ether synthesis and the Ullmann condensation to this class of molecules demonstrated the power of these synthetic methods and provided the first glimpse into the properties of this versatile scaffold. While the language and techniques of early 20th-century chemistry may seem rudimentary by today's standards, the fundamental principles of synthesis and the nascent understanding of structure-property relationships that were established during this era continue to be relevant. For modern researchers, an appreciation of this early work provides not only a historical perspective but also a testament to the enduring importance of fundamental organic synthesis in driving scientific innovation.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Ullmann Condensation. SynArchive. [Link][4]

  • Ullmann condensation. In Wikipedia; 2023. [Link][5]

  • The Williamson Ether Synthesis. [Link][10]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link][11]

  • Williamson ether synthesis. In Wikipedia; 2023. [Link][1]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link][12]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link][7]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][13]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470. [Link]

  • Alexander William Williamson. [Link][14]

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. [Link][15]

  • Berichte der Deutschen Chemischen. [Link][16]

  • Ullmann reaction. In Wikipedia; 2023. [Link][17]

  • Journal of The Chemical Society, Transactions (Royal Society of Chemistry). SciSpace. [Link][18]

  • The journal of the Chemical Society. - Leiden University Libraries Catalogue. [Link][19]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link][8]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][9]

  • Williamson ether synthesis. In Wikipedia; 2023. [Link][2]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link][20]

  • Williamson Synthesis. Organic Chemistry Portal. [Link][21]

  • Berichte der Deutschen Chemischen Gesellschaft. Google Books. [22]

  • Journal of the Chemical Society. University of Arizona. [Link][23]

  • a POLYPHEN.LOUINOXALINE. NASA Technical Reports Server. [Link][24]

  • Williamson Ether Synthesis. ChemTalk. [Link][25]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]

  • Journal - Chemical Society, London. Google Books. [26]

  • 4-Phenoxybenzonitrile. Sunway Pharm Ltd. [Link][27]

  • Chemical Weekly Dec15. Scribd. [Link][28]

  • PALLADIUM-CATALYZED CYANATION OF ARYL BROMIDES USING PHOSPHINE-FREE PYRIDYL-HYDRAZONE LIGANDS. [Link][29]

  • Chemindex 2018-2019. Spectrochem. [Link][30]

  • Thermo Fisher Catalog 11. iRight. [Link][31]

  • SPL-Catalog-2021.pdf. Spectrochem. [Link]

  • Carbonylation of methanol on metal-acid zeolites: evidence for a mechanism involving a multisite active center. PubMed. [Link][32]

  • Shear and Surfactant-Assisted Breakdown and Recovery of a Particle-Stabilized Oil-Water Interface. PubMed. [Link][33]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link][34]

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Precision Screening of Benzonitrile Derivatives: From Rational Design to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitrile Advantage in Medicinal Chemistry

The benzonitrile moiety is not merely a structural scaffold; it is a high-value pharmacophore in modern drug design. The cyano group (-CN) serves as a critical bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering unique electronic properties without the metabolic liability of rapid hydrolysis.

Why Screen Benzonitriles?

  • Metabolic Stability: Unlike esters, the nitrile group is generally resistant to hepatic hydrolysis, extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Effects: The strong electron-withdrawing nature of the cyano group modulates the pKa of neighboring protons, influencing bioavailability and receptor binding affinity.

  • Target Engagement: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor and can coordinate with metal ions in metalloenzymes (e.g., the heme iron in Aromatase/CYP19A1), a mechanism central to drugs like Letrozole .

This guide details the screening architecture required to validate benzonitrile derivatives, moving from in silico prediction to wet-lab validation in oncology, antimicrobial, and CNS indications.

Phase I: Rational Design & In Silico Validation

Before synthesis, candidates must pass a computational filter. Benzonitriles are small, rigid, and polar; therefore, docking simulations must account for the specific orientation of the -CN vector.

Workflow Visualization

The following diagram outlines the logical flow from library design to lead optimization.

ScreeningWorkflow Library Combinatorial Library (Benzonitrile Scaffold) InSilico In Silico Screening (Docking & ADMET) Library->InSilico Filter by Lipinski Rule of 5 Synthesis Chemical Synthesis (Pd-catalyzed Cyanation) InSilico->Synthesis Select Top 10% InVitro In Vitro Bioassays (MIC, IC50, Ki) Synthesis->InVitro Purity > 95% ADMET ADME/Tox Profiling (CYP Inhibition) InVitro->ADMET Active Hits (<1 µM) ADMET->Synthesis SAR Iteration Lead Lead Candidate ADMET->Lead Safety Profile

Caption: Integrated workflow for the screening of benzonitrile derivatives, emphasizing the feedback loop between ADMET profiling and synthetic optimization.

Phase II: Antimicrobial Screening (The Baseline)

Benzonitrile derivatives frequently exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis or inhibiting DNA gyrase. The Broth Microdilution Method is the gold standard here, offering higher reproducibility than disk diffusion.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: Quantitative measurement of the lowest concentration of a compound that inhibits visible growth of a microorganism.[1]

Reagents & Materials:

  • Test Compounds: Benzonitrile derivatives dissolved in DMSO (Stock: 10 mg/mL).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) – vital for clear endpoint visualization.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well microplate.

  • Serial Dilution: Add 100 µL of the test compound to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL. (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours. Blue indicates inhibition (no growth); Pink indicates active metabolism (growth).

Data Presentation Example:

Compound IDR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Class
BN-01 4-Cl64>128Inactive
BN-05 2,4-Di-F816Moderate
BN-12 4-NO224Potent
Cipro (Control)0.50.015Standard

Phase III: Oncology Screening (High-Value Targets)

This is the most critical application for benzonitriles. The success of Letrozole (Femara) proves that benzonitriles are potent Aromatase Inhibitors (AIs). The mechanism relies on the nitrile nitrogen coordinating with the Heme Iron of the CYP19A1 enzyme, blocking substrate access.

Mechanism of Action: Aromatase Inhibition

AromataseInhibition Enzyme CYP19A1 (Aromatase) Heme Iron (Fe2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Drug Benzonitrile Derivative (Letrozole Analog) Drug->Enzyme Reversible Coordination (N-Fe interaction) Substrate Androstenedione (Natural Substrate) Substrate->Enzyme Blocked Access

Caption: Mechanistic pathway of aromatase inhibition where the benzonitrile nitrogen coordinates with the heme iron, preventing androgen-to-estrogen conversion.

Protocol: Cell-Based Aromatase Inhibition Assay

Objective: To verify if the derivative inhibits intracellular estrogen production.

  • Cell Line: MCF-7aro (MCF-7 cells stably transfected with CYP19A1).

  • Substrate: Testosterone (1 nM).

  • Treatment: Treat cells with benzonitrile derivatives (0.1 nM – 10 µM) for 24 hours.

  • Quantification: Measure Estradiol (E2) levels in the supernatant using a competitive ELISA kit.

  • Calculation: Determine

    
     by plotting log(concentration) vs. % inhibition relative to the DMSO control.
    
Protocol: MTT Cytotoxicity Assay

Critical Note: You must distinguish between specific enzyme inhibition and general toxicity.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Add compounds for 48–72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Incubation: 4 hours at 37°C. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Phase IV: CNS & Neuropharmacology

Benzonitriles are also relevant in neurology, exemplified by Perampanel (Fycompa), a selective non-competitive antagonist of AMPA receptors used for epilepsy.

Protocol: Calcium Influx Assay (FLIPR)

Objective: Measure the antagonist activity against AMPA receptors.

  • Cell Preparation: HEK293 cells expressing human AMPA receptors (GluA1/2).

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes.

  • Pre-incubation: Add benzonitrile test compounds (10 µM screening dose) for 15 minutes.

  • Stimulation: Inject Glutamate (agonist) automatically.

  • Detection: Monitor the spike in intracellular calcium fluorescence (

    
    ).
    
  • Result: A potent benzonitrile antagonist will suppress the glutamate-induced calcium spike.

Phase V: ADME/Tox Profiling

The "Achilles' heel" of nitrile drugs can be the release of cyanide ions or inhibition of metabolic enzymes.

Cytochrome P450 Inhibition Assay

Since benzonitriles target heme irons (as in aromatase), they often cross-react with hepatic CYP450 enzymes (CYP3A4, CYP2D6), leading to drug-drug interactions.

  • Method: Incubate human liver microsomes (HLM) with the test compound and a marker substrate (e.g., Midazolam for CYP3A4).

  • Analysis: Quantify the metabolite of the marker substrate via LC-MS/MS.

  • Threshold:

    
     inhibition at 10 µM flags the compound as a potential interaction risk.
    

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • CancerNetwork. (1998). Pivotal Trials of Letrozole: A New Aromatase Inhibitor. CancerNetwork. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel Quinazolin-4-one-3-yl methyl Benzonitrile Derivatives. Brieflands. [Link]

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4-(3-Methoxypropoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Methoxypropoxy)benzonitrile for Advanced Research and Development

Abstract

This compound is a substituted aromatic nitrile, a class of compounds recognized for its versatile role in organic synthesis. Benzonitrile derivatives are pivotal building blocks in the creation of a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core molecular profile, physicochemical properties, and spectroscopic signature. Furthermore, it offers expert insights into its synthesis, potential applications in drug development, and essential safety protocols, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight. These core attributes dictate its reactivity and physical behavior.

Chemical Identity

A unique set of identifiers ensures the unambiguous classification of this compound in chemical databases and literature.

IdentifierValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₃NO₂[3]
CAS Number Not explicitly available-
InChI Key BQRPHNCVMFGSBW-UHFFFAOYSA-N[3]
Canonical SMILES COCCCOC1=CC=C(C=C1)C#N[3]
Molecular Weight and Composition

The precise mass and elemental makeup are critical for quantitative analysis and stoichiometric calculations in synthetic applications.

PropertyValueSource
Molar Mass 191.23 g/mol Calculated
Monoisotopic Mass 191.09464 Da[3]
Elemental Composition C: 69.09%, H: 6.85%, N: 7.32%, O: 16.73%Calculated
Structural Representation

The arrangement of atoms and functional groups defines the molecule's chemical personality, including its steric and electronic properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. Note that much of the data for this specific molecule is predicted, as extensive experimental characterization is not widely published.

PropertyValueTypeSource
Appearance White to off-white solid powderPredicted[4]
XlogP 1.8Predicted[3]
Melting Point 84-90 ºCExperimental (for a similar compound)[5]
Boiling Point 102-106 °C / 5 mm HgExperimental (for a similar compound)[4]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)Predicted-

The presence of the ether linkage and the alkyl chain increases the lipophilicity compared to its precursor, 4-hydroxybenzonitrile, as indicated by the predicted XlogP value. This property is critical in drug development for influencing membrane permeability and pharmacokinetic profiles.

Spectroscopic and Analytical Characterization

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the ~7.0-7.7 ppm range, characteristic of a 1,4-disubstituted benzene ring. Alkyl Protons: Multiple signals in the ~2.0-4.2 ppm range corresponding to the -O-CH₂-CH₂-CH₂-O- chain. Methoxy Protons: A sharp singlet at ~3.3 ppm for the -OCH₃ group.
¹³C NMR Nitrile Carbon (C≡N): Signal around ~119 ppm. Aromatic Carbons: Signals in the ~104-163 ppm range, with the carbon attached to the ether oxygen appearing downfield. Alkyl Carbons: Signals in the ~30-70 ppm range. Methoxy Carbon (-OCH₃): Signal around ~59 ppm.
IR Spectroscopy C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹. C-O-C Stretch (Ether): Strong peaks in the 1050-1250 cm⁻¹ region. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 191.09. Key Fragments: Fragmentation would likely involve cleavage of the ether linkages.

Synthesis and Manufacturing Insights

A robust and scalable synthetic route is paramount for the practical application of any chemical intermediate. The structure of this compound lends itself to a classic and reliable synthetic strategy.

Retrosynthetic Analysis

The most logical disconnection is at the aryl ether bond, pointing to a Williamson ether synthesis. This approach is favored for its high efficiency and the commercial availability of the starting materials.

G Target This compound Disconnect C-O Bond (Williamson Ether Synthesis) Target->Disconnect Precursor1 4-Hydroxybenzonitrile Disconnect->Precursor1 Precursor2 1-Bromo-3-methoxypropane (or other 3-methoxypropyl halide) Disconnect->Precursor2

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-hydroxybenzonitrile with a suitable 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) under basic conditions.

Reaction: 4-hydroxybenzonitrile + 1-bromo-3-methoxypropane → this compound + HBr

The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the phenolic hydroxyl group to form the highly nucleophilic phenoxide, but not so strong as to cause side reactions. A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a final validation step.

Objective: To synthesize this compound.

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Workflow Diagram:

G start Combine 4-hydroxybenzonitrile, K₂CO₃, and acetone in flask add_reagent Add 1-bromo-3-methoxypropane start->add_reagent reflux Reflux mixture with stirring (e.g., 12-24h) add_reagent->reflux monitor Monitor reaction by TLC (disappearance of starting material) reflux->monitor monitor->reflux Incomplete workup Cool, filter solids, and concentrate filtrate monitor->workup Reaction Complete extract Dissolve residue in EtOAc, wash with water and brine workup->extract dry Dry organic layer with MgSO₄, filter, and concentrate extract->dry purify Purify crude product via column chromatography or recrystallization dry->purify validate Validate product by NMR, IR, and MS analysis purify->validate

Caption: Experimental workflow for synthesis and purification.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzonitrile, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-methoxypropane dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with the expected data from Section 3.

Applications in Research and Drug Development

The true value of an intermediate like this compound lies in its potential to be transformed into high-value molecules.

Role as a Versatile Synthetic Intermediate

The benzonitrile group is a highly versatile functional group that can be converted into other key moieties:

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), a common functional group in bioactive molecules for forming salts or participating in hydrogen bonding.

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide coupling or ester formation.

  • Cyclization: The nitrile group can participate in the formation of heterocyclic rings, which are prevalent in many drug scaffolds.

The methoxypropoxy side chain is also significant. It enhances lipophilicity and can modulate the pharmacokinetic properties of a final drug candidate by providing a site for metabolism (O-dealkylation) or by influencing solubility and protein binding. This makes the compound a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.[6]

Potential in Medicinal Chemistry and Agrochemicals

Benzonitrile derivatives are integral to the synthesis of numerous commercial products.[1] For example, related structures are precursors to drugs targeting various diseases.[7][8] The this compound scaffold could serve as a key intermediate in the development of novel therapeutic agents, where the specific ether side chain is designed to optimize binding to a biological target or to fine-tune the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Similarly, in agrochemical research, this scaffold can be used to synthesize new herbicides and pesticides.[4]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Identification: While specific toxicity data is unavailable, benzonitrile derivatives should be handled with care. Compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin.[9] The nitrile group can potentially release cyanide under harsh acidic conditions or metabolically.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for application in advanced organic synthesis. Its molecular structure offers multiple avenues for chemical modification, making it a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the core technical data and procedural insights necessary for its effective synthesis, characterization, and utilization in a research and development setting.

References

  • PubChemLite. This compound (C11H13NO2). Available from: [Link]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link]

  • Autechaux, S. The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Radder, S. B., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Heliyon, 7(11), e08429. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available from: [Link]

  • PharmaCompass. 4-formyl-3-methoxy-benzonitrile. Available from: [Link]

  • National Center for Biotechnology Information. 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o572. Available from: [Link]

  • PubChem. 4-Hydroxy-3-methoxybenzonitrile. Available from: [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. Available from: [Link]

  • PrepChem.com. Preparation of benzonitrile. Available from: [Link]

  • Rollando, R., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1212. Available from: [Link]

Sources

Technical Guide: Solubility and Stability of 4-(3-Methoxypropoxy)benzonitrile

[1][2]

Executive Summary & Compound Identity

This compound is an aromatic ether-nitrile used primarily as a building block in organic synthesis.[1][2] Its structure combines a lipophilic benzonitrile core with a flexible methoxypropoxy tail, imparting specific solubility and mesogenic (liquid crystal) properties. It is frequently employed as an intermediate for introducing the 3-methoxypropoxy side chain—a common motif in leukotriene receptor antagonists and advanced display materials.[1][2]

Attribute Detail
Chemical Name This compound
CAS Number 943150-79-6
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES COCCCOC1=CC=C(C=C1)C#N
Physical State Low-melting solid or viscous oil (Ambient)
Primary Utility Alkylation intermediate, Liquid Crystal Mesogen

Physicochemical Profile

The solubility and stability of this compound are governed by the competition between its polar nitrile head group and the flexible, ether-rich tail.[1]

Predicted Solubility Parameters

Based on the structural integration of the polar cyano group and the lipophilic ether chain, the compound exhibits a "General Organic" solubility profile. It is lipophilic (LogP ~1.8–2.[2]1) and lacks hydrogen bond donors, making it insoluble in water but highly soluble in aprotic polar solvents.

Table 1: Solubility Profile (Ambient Temperature)

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aprotic Polar Dichloromethane (DCM), Ethyl AcetateExcellent (>100 mg/mL)Dipole-dipole interactions with the nitrile group facilitate dissolution.[1][2]
Protic Polar Methanol, EthanolGood (>50 mg/mL)Soluble due to the ether oxygen's H-bond accepting capability, though less than in DCM.[1][2]
Non-Polar Hexane, HeptaneModerate/Low The polar nitrile group reduces solubility in strictly non-polar alkanes; often requires heating.[2]
Aqueous Water, pH 7.4 BufferInsoluble (<0.1 mg/mL)Lack of H-bond donors and significant hydrophobic surface area prevent hydration.[1][2]
Thermal Stability
  • Melting Point: Typically low (< 50°C) due to the flexible propoxy spacer disrupting crystal packing compared to the rigid analog 4-methoxybenzonitrile (mp 57–59°C).[2]

  • Boiling Point: High (> 300°C predicted at 760 mmHg).[2] Stable to distillation under reduced pressure (e.g., 150–160°C at 1–2 mmHg).

Synthesis & Impurity Logic

Understanding the synthesis is critical for predicting stability and impurities. The standard route is the Williamson Ether Synthesis alkylation of 4-hydroxybenzonitrile.[2]

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the synthesis and potential side reactions that dictate the impurity profile.

SynthesisWorkflowStart14-Hydroxybenzonitrile(Nucleophile)BaseBase (K2CO3)Solvent (DMF/Acetone)Start1->BaseDeprotonationStart21-Chloro-3-methoxypropane(Electrophile)IntermediateTransition State(Phenoxide Attack)Start2->IntermediateSN2 ReactionBase->IntermediateProductThis compound(Target)Intermediate->ProductRefluxImpurity1Impurity A:Unreacted PhenolIntermediate->Impurity1Incomplete ConversionImpurity2Impurity B:O-Alkylation DimerIntermediate->Impurity2Side Reaction

Impurity Impact on Stability[1]
  • Residual Phenol (4-Hydroxybenzonitrile): If present, it introduces acidity and can accelerate oxidative degradation.[1][2]

  • Halide Contamination: Residual alkyl chlorides can hydrolyze over time to release HCl, which catalyzes the hydrolysis of the nitrile group.[2] Protocol: Ensure the final product is washed with dilute NaOH to remove unreacted phenols.[2]

Stability & Degradation Pathways

The compound is generally stable under ambient conditions but possesses specific vulnerabilities centered on the nitrile and ether functionalities.

Chemical Stability[1][2]
  • Hydrolysis (Nitrile Group): The nitrile (

    
    ) is susceptible to hydrolysis under extreme  pH conditions (pH < 2 or pH > 12) at elevated temperatures, converting first to the amide and then to the carboxylic acid.[2]
    
    • Risk:[1][2][3] Low under standard storage.[2] High during acidic workups.[2]

  • Ether Cleavage: The alkyl-aryl ether bond is robust to base but can be cleaved by strong Lewis acids (e.g.,

    
    ) or mineral acids (
    
    
    ,
    
    
    ) at high heat.[2]
  • Oxidation: The methylene groups adjacent to the ether oxygens (

    
    -hydrogens) are potential sites for radical autoxidation, forming peroxides upon prolonged exposure to air and light.[2]
    
Degradation Diagram

DegradationPathwaysTargetThis compoundHydrolysisAcid/Base Hydrolysis(pH < 2 or > 12, Heat)Target->HydrolysisOxidationRadical Oxidation(Light + O2)Target->OxidationAmideIntermediate Amide(4-(3-methoxypropoxy)benzamide)Hydrolysis->AmideSlow StepAcidDegradant A: Carboxylic Acid(4-(3-methoxypropoxy)benzoic acid)Amide->AcidFast StepPeroxideDegradant B:Ether PeroxidesOxidation->PeroxideLong-term Storage

Experimental Protocols for Validation

Protocol: HPLC Stability Indicating Method

To validate the stability of the compound, use the following reverse-phase HPLC method. This separates the neutral nitrile from the more polar hydrolysis products (acid/amide).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic nitrile absorption).[2]

  • Expected Retention:

    • Acid Degradant: ~4-6 min (Polar)[1][2]

    • Target Nitrile: ~12-14 min (Non-polar)[1][2]

Storage Recommendations
  • Temperature: Store at 2–8°C to minimize autoxidation rates.

  • Atmosphere: Blanket with Nitrogen or Argon to prevent peroxide formation on the ether chain.[2]

  • Container: Amber glass vials to protect from UV-induced radical formation.[1][2]

References

  • Williamson Ether Synthesis Principles : Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for phenol alkylation).

  • Nitrile Hydrolysis Kinetics : Rappoport, Z.[2] The Chemistry of the Cyano Group. Interscience Publishers, 1970.[2] (Authoritative source on nitrile stability).[2]

  • Analogous Compound Data (4-Methoxybenzonitrile) : National Institute of Standards and Technology (NIST).[2] Benzonitrile, 4-methoxy-.[1][2][4][5][6][7][8] Link[1]

  • PubChem Compound Summary : this compound (CID 43289313).[1][2] National Center for Biotechnology Information.[2] Link[1]

Theoretical Profiling of Alkoxybenzonitriles: Electronic Structure, NLO Potential, and Reactivity Descriptors

[1]

Strategic Overview: The Dual-Utility of Alkoxybenzonitriles

Alkoxybenzonitriles represent a critical class of organic compounds acting as structural pivots in two distinct high-value sectors: optoelectronics (specifically Liquid Crystals) and pharmaceutical chemistry . Their molecular architecture—defined by a rigid benzene core flanked by an electron-donating alkoxy group and an electron-withdrawing nitrile group—creates a classic "push-pull" electronic system.

For the materials scientist , this push-pull character governs the dipole moment and polarizability, essential for Non-Linear Optical (NLO) responses and mesogenic (liquid crystalline) behavior [1, 2]. For the drug development professional , the nitrile group acts as a bioisostere for carbonyls or hydroxyls, while the alkoxy chain modulates lipophilicity. Understanding the electronic topography of these molecules via Density Functional Theory (DFT) is not merely an academic exercise; it is a predictive screening tool for efficacy and stability.

This guide provides a rigorous, self-validating computational framework for characterizing these systems, moving beyond basic geometry optimization to advanced property prediction.

Computational Methodology Framework

To ensure reproducibility and high fidelity in results, a hierarchical computational approach is required. The following protocol synthesizes best practices from recent theoretical studies on 4-methoxybenzonitrile and its homologues [3, 4].

Phase I: Geometry Optimization & Validation

Objective: Determine the global minimum energy structure.

  • Functional Selection: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for ground state optimizations. It remains the industry standard for organic molecules, offering an optimal balance between cost and accuracy for bond lengths and angles [1, 5].

  • Basis Set: Start with 6-31G(d,p) for initial screening.[1] For publication-quality electronic properties, upgrade to 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for alkoxybenzonitriles to correctly model the lone pairs on the oxygen and the electron-rich nitrile triple bond [1].

  • Validation Protocol:

    • Perform a vibrational frequency calculation at the same level of theory.

    • Criterion: The presence of zero imaginary frequencies confirms a true local minimum.

    • Scaling: Apply a scaling factor (typically ~0.961 for B3LYP/6-31G(d,p)) to align calculated vibrational modes (e.g.,

      
       at ~2230 cm⁻¹) with experimental FTIR data [6].
      
Phase II: Excited States & Optical Properties

Objective: Predict UV-Vis absorption and NLO response.

  • TD-DFT (Time-Dependent DFT): Standard B3LYP often underestimates charge-transfer excitation energies.

  • Refined Protocol: Use CAM-B3LYP (Coulomb-Attenuating Method) for excited states. This long-range corrected functional better describes the Charge Transfer (CT) from the alkoxy donor to the nitrile acceptor, preventing the "ghost state" artifacts common in standard DFT [7].

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) . Gas-phase calculations fail to capture the stabilization of the polar excited state induced by solvents like acetonitrile or chloroform [2].

Phase III: Visualization of Workflow

The following diagram outlines the logical flow of the computational study, ensuring no critical validation steps are missed.

ComputationalWorkflowStartInput Structure(Z-Matrix/PDB)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(Vibrational Analysis)Opt->FreqCheckImaginary Frequencies?Freq->CheckCheck->OptYes (Re-optimize)ElecElectronic Structure(FMO & MEP)Check->ElecNo (Stable)OpticalExcited States (TD-DFT)(CAM-B3LYP/PCM)Check->OpticalNo (Stable)ReactivityReactivity Descriptors(Hardness, Softness)Elec->ReactivityNLONLO Properties(Polarizability, Hyperpolarizability)Optical->NLO

Figure 1: Standardized computational workflow for validating electronic properties of organic push-pull systems.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical stability and optical sensitivity of the molecule.

  • HOMO Localization: Predominantly located on the alkoxy group (donor) and the benzene ring.

  • LUMO Localization: Concentrated on the nitrile group (acceptor) and the benzene ring.

  • The Band Gap (

    
    ): 
    
    
    
    A smaller gap implies higher chemical reactivity and greater "softness" (polarizability). For 4-methoxybenzonitrile, the gap is typically around 5.0 - 5.5 eV (gas phase), indicating a stable molecule that requires UV light for excitation [2, 8].
Molecular Electrostatic Potential (MEP)

For drug discovery professionals, the MEP map is the primary deliverable. It visualizes the charge distribution on the van der Waals surface.

  • Red Regions (Negative Potential): Localized around the Nitrogen of the nitrile group (

    
    ) and the Oxygen  of the alkoxy group. These are the preferred sites for electrophilic attack or hydrogen bonding with receptor pockets [9].
    
  • Blue Regions (Positive Potential): Localized around the aromatic protons and the alkyl chain protons. These regions repel cations and attract nucleophiles.

Application in Pharma: The MEP topology allows researchers to predict how alkoxybenzonitriles will align within a protein binding site, specifically interacting with charged amino acid residues [10].

Optoelectronic & NLO Properties

Alkoxybenzonitriles are prime candidates for NLO materials due to their asymmetric electronic distribution.

The "Push-Pull" Mechanism

The NLO response arises from the intramolecular charge transfer (ICT) from the donor to the acceptor.

  • Dipole Moment (

    
    ):  A high ground-state dipole moment enhances the alignment of molecules in liquid crystal phases.
    
  • First Hyperpolarizability (

    
    ):  This parameter measures the non-linear response.[2][3] Theoretical studies show that increasing the conjugation length or the strength of the donor (e.g., changing methoxy to octyloxy) significantly enhances 
    
    
    [11].

Data Summary: 4-Methoxybenzonitrile (Representative Values) Note: Values vary slightly based on basis set choice.

ParameterValue (Approx.)Physical Significance
Dipole Moment (

)
4.5 - 5.0 DebyeStrong polarity; critical for LC alignment.
HOMO Energy -6.5 eVIonization potential proxy.
LUMO Energy -1.5 eVElectron affinity proxy.
Gap (

)
~5.0 eVUV-active; chemically stable.

(Absorption)
~240-260 nm

transition dominant.
Charge Transfer Visualization

The following diagram illustrates the electronic flow responsible for the NLO properties.

PushPullcluster_propertiesResulting PropertiesDonorAlkoxy Group(Electron Donor)High Electron DensityBridgeBenzene Ring(Conjugated Bridge)$pi$-Electron ChannelDonor->BridgeInductive (+I)Resonance (+R)AcceptorNitrile Group(Electron Acceptor)Low Electron DensityBridge->AcceptorMesomeric (-M)Inductive (-I)NLOHigh Hyperpolarizability ($beta$)Acceptor->NLODipoleLarge Dipole Moment ($mu$)Acceptor->Dipole

Figure 2: The Donor-


References

  • Conformational analysis, vibrational and electronic structure investigations of 4-hydroxy-3-methoxybenzonitrile. ResearchGate. [Link]

  • DFT studies on the electronic structures of 4-methoxybenzonitrile dye for Dye-Sensitized Solar Cell. Semantic Scholar. [Link]

  • Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. ResearchGate. [Link]

  • DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group. ResearchGate. [Link]

  • Computational Chemistry Using Modern Electronic Structure Methods. ResearchGate. [Link]

  • Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations. JOCPR. [Link]

  • Single Excitation Energies Obtained from the Ensemble “HOMO–LUMO Gap” . Griffith Research Online. [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. Schrödinger. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate. [Link]

  • DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. ResearchGate. [Link]

Introduction to the synthesis of rabeprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to the Synthesis of Rabeprazole Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole sodium (Aciphex/Pariet) represents a cornerstone in the class of proton pump inhibitors (PPIs) used for the treatment of acid-related gastrointestinal disorders.[1] Structurally, it is a substituted benzimidazole sulfoxide. Unlike its predecessors (Omeprazole, Lansoprazole), Rabeprazole features a distinctive 4-(3-methoxypropoxy)-3-methylpyridine moiety.

The synthesis of Rabeprazole is a study in chemoselectivity, particularly regarding the functionalization of the pyridine ring and the controlled oxidation of the thioether to the sulfoxide without over-oxidation to the sulfone. This guide deconstructs the synthesis into its constituent modular workflows, analyzing the "Classic" industrial routes alongside modern process-intensified strategies.

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthetic route, we first disconnect the target molecule at the sulfoxide sulfur-carbon bonds. This reveals two primary pharmacophores:[2][3]

  • The Nucleophile: 2-Mercaptobenzimidazole (Intermediate A).

  • The Electrophile: A 2-(chloromethyl)pyridine derivative (Intermediate B).

The strategic challenge lies not in the coupling, but in the construction of Intermediate B, specifically the introduction of the ether side chain and the activation of the C2-methyl group.

Retrosynthesis Rabeprazole Rabeprazole Sodium (Target API) Sulfide Rabeprazole Sulfide (Precursor) Rabeprazole->Sulfide Controlled Oxidation (Stereoselective or Racemic) Disconnection X Sulfide->Disconnection Benzimidazole Intermediate A: 2-Mercaptobenzimidazole Disconnection->Benzimidazole Thiol Nucleophile Pyridine Intermediate B: 2-(Chloromethyl)-4-(3-methoxypropoxy)- 3-methylpyridine Disconnection->Pyridine Electrophile

Figure 1: Retrosynthetic disconnection of Rabeprazole showing the convergent assembly of the benzimidazole and pyridine domains.

Synthesis of the Benzimidazole Core (Intermediate A)

The synthesis of 2-Mercaptobenzimidazole is well-established but critical due to its role as the nucleophilic anchor.

  • Protocol Overview: The condensation of o-phenylenediamine with carbon disulfide (

    
    ) or potassium ethyl xanthate.
    
  • Technical Insight: While

    
     is the atom-economic standard, it poses flammability hazards. Modern protocols often utilize potassium ethyl xanthate in ethanol/water mixtures at reflux, which generates 
    
    
    
    in situ or acts as a thiocarbonyl equivalent, improving safety profiles.
  • Key Quality Attribute (KQA): The purity of the o-phenylenediamine starting material is paramount. Oxidation products (colored impurities) in the starting amine can lead to tarry byproducts that poison the downstream coupling catalyst.

Synthesis of the Pyridine Intermediate (Intermediate B)

This module represents the highest degree of synthetic complexity. The objective is to install the 3-methoxypropoxy chain at the C4 position and a leaving group (chloride) at the C2-methyl position.

Pathway A: The Nitration-Substitution Route (Classic)

This route begins with 2,3-lutidine N-oxide .

  • Nitration: Electrophilic aromatic substitution introduces a nitro group at C4.

    • Reagents:

      
      .
      
    • Mechanism:[2][3][4][5][6] The N-oxide activates the ring for nitration at the 4-position (para to the N-oxide).

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group is displaced by the alkoxide of 3-methoxypropanol.[2]
    
    • Reagents: 3-Methoxypropanol,

      
       (or 
      
      
      
      /DMSO).
    • Critical Control: Moisture control is essential to prevent hydrolysis of the nitro group to a pyridone impurity.

  • Polonovski Rearrangement: Activation of the C2-methyl group.

    • Reagents: Acetic anhydride (

      
      ).
      
    • Mechanism:[2][3][4][5][6] The N-oxide oxygen attacks the anhydride, followed by elimination to form an acetoxymethyl group at C2.

  • Hydrolysis & Chlorination: The acetate is hydrolyzed to the alcohol, then converted to the chloride using Thionyl Chloride (

    
    ).
    
Pathway B: The 4-Chloro Route (Process Intensified)

A more direct approach utilizes 4-chloro-2,3-dimethylpyridine N-oxide as the starting material.[7]

  • Advantage: Avoids the hazardous nitration step.

  • Process: The 4-chloro group is a superior leaving group for the

    
     reaction with 3-methoxypropanol, often proceeding under milder conditions (Phase Transfer Catalysis) compared to the nitro-displacement.
    

PyridineSynthesis Start 2,3-Lutidine N-Oxide Nitro 4-Nitro Intermediate Start->Nitro Nitration (HNO3/H2SO4) Ether 4-(3-methoxypropoxy) Intermediate Nitro->Ether SNAr (3-methoxypropanol, Base) Acetate 2-Acetoxymethyl Derivative Ether->Acetate Polonovski (Ac2O, Heat) Alcohol 2-Hydroxymethyl Derivative Acetate->Alcohol Hydrolysis (NaOH) Final Intermediate B: Chloromethyl Pyridine HCl Alcohol->Final Chlorination (SOCl2) ChloroStart 4-Chloro-2,3-dimethyl pyridine N-oxide ChloroStart->Ether SNAr (Preferred) (PTC conditions)

Figure 2: Comparison of the Nitration (Classic) and 4-Chloro (Intensified) pathways for the synthesis of the Pyridine Intermediate.

Coupling and Oxidation: The Final Assembly

Step 1: Condensation (Sulfide Formation)

The coupling of Intermediate A and Intermediate B is a standard nucleophilic substitution (


).
  • Conditions: NaOH/Ethanol or NaOH/Water/Acetone.

  • Protocol: 2-Mercaptobenzimidazole is dissolved in base to form the thiolate anion, which attacks the chloromethyl pyridine.

  • Yield Optimization: Maintaining a slight excess of the thiol prevents the degradation of the labile chloromethyl pyridine intermediate.

Step 2: Oxidation (The Critical Step)

Converting Rabeprazole Sulfide to Rabeprazole (Sulfoxide) requires high precision. Over-oxidation leads to Rabeprazole Sulfone , a difficult-to-remove impurity.

ParameterMethod A: m-CPBAMethod B: Hypochlorite (NaOCl)
Reagent m-Chloroperbenzoic acidSodium Hypochlorite
Temperature -40°C to -20°C0°C to 10°C
Selectivity High (at low temp)Moderate (pH dependent)
Scalability Low (exothermic, solid handling)High (liquid handling)
Impurity Profile Benzoic acid byproductsChlorinated impurities (if pH < 11)

Technical Recommendation: For laboratory scale, m-CPBA in dichloromethane (DCM) at -30°C is preferred for reliability. For industrial scale, NaOCl with a catalyst (e.g., TEMPO or specific pH buffers) is preferred to avoid the safety hazards of peracids.

OxidationWorkflow Sulfide Rabeprazole Sulfide Oxidation Oxidation Step (Control is Critical) Sulfide->Oxidation m-CPBA (-30°C) OR NaOCl (pH 11) Rabeprazole Rabeprazole (Sulfoxide) Oxidation->Rabeprazole Major Product Sulfone Impurity: Sulfone (Over-oxidation) Oxidation->Sulfone Side Reaction (If Temp/Eq too high)

Figure 3: Oxidation workflow highlighting the critical control point to prevent sulfone formation.

References

  • Process for preparing rabeprazole sodium. US Patent 8,071,781.[6] Detailed industrial protocols for the purification and salt formation of Rabeprazole.

  • Synthesis of Rabeprazole Sulfone for use as a Reference Standard. BenchChem Application Note. Protocols for the oxidation of Rabeprazole sulfide and isolation of impurities.[8][9][10]

  • Process for the preparation of 4-chloropyridine-n-oxides. WO Patent 2002/102779. Describes the synthesis of the key 4-chloro intermediate used in the intensified route.

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 2011.[4] Comparative analysis of synthetic routes and yield optimization.

  • Rabeprazole. Wikipedia. General overview of pharmacology and structural properties.[8]

Sources

The Cyanophenyl Ether Linkage: A Technical Guide to Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cyanophenyl ether linkage, designed for researchers in organic synthesis, polymer chemistry, and drug discovery.

Executive Summary

The cyanophenyl ether linkage (Ar-O-Ar'-CN) represents a unique chemical motif where the stability of an ether bond is modulated by the strong electron-withdrawing nature of the cyano group. Unlike standard alkyl-aryl ethers (e.g., anisole), this linkage exhibits a "duality of reactivity": it is exceptionally resistant to oxidative degradation yet susceptible to nucleophilic attack at the aromatic ring. This guide explores the electronic underpinnings of this behavior, detailed synthetic protocols via Nucleophilic Aromatic Substitution (


), and its critical role in high-performance Poly(arylene ether nitriles) (PEN) and medicinal chemistry.

Part 1: Fundamental Chemistry & Electronic Structure[1]

The Electronic "Tug-of-War"

The reactivity of the cyanophenyl ether is defined by the interaction between the ether oxygen's lone pairs and the cyano-substituted aromatic ring.

  • Ether Oxygen (Donor): The oxygen atom acts as a

    
    -donor (+M effect), pushing electron density into the aromatic ring.
    
  • Cyano Group (Acceptor): The -CN group is a strong

    
    -acceptor (-M effect) and 
    
    
    
    -acceptor (-I effect).[1]
  • Net Effect: The cyano group significantly decreases the electron density on the ether oxygen compared to a non-substituted phenyl ether. This has two major consequences:

    • Reduced Basicity: The ether oxygen is less likely to be protonated by Brønsted acids, making acid-catalyzed cleavage slower than in electron-rich ethers.[1]

    • Ring Activation: The aromatic ring becomes electron-deficient, activating it toward nucleophilic attack at the ipso positions (the carbons attached to the ether oxygen or other leaving groups).

Resonance Stabilization

The stability of the linkage is derived from the delocalization of the oxygen lone pair into the


-system, which is extended by the nitrile group. This resonance contribution increases the double-bond character of the 

bond, shortening it and increasing its bond dissociation energy (BDE) relative to aliphatic ethers.

Part 2: Synthesis via Nucleophilic Aromatic Substitution ( )

The primary synthetic route for cyanophenyl ethers is


. This pathway is preferred over metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) due to the inherent activation provided by the nitrile group.
Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. A phenoxide nucleophile attacks the carbon bearing the leaving group (typically F or Cl). The negative charge is delocalized into the ring and the nitrile group, forming a stabilized Meisenheimer complex before the leaving group is ejected.

Leaving Group Effects (F vs. Cl)
  • Fluorine: Reacts faster in

    
     despite the stronger C-F bond. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex (the rate-determining step).
    
  • Chlorine: Slower reaction rates; often requires higher temperatures or more polar solvents (e.g., NMP, sulfolane).[1]

Synthetic Workflow Diagram

The following diagram illustrates the standard synthesis of a Poly(arylene ether nitrile) precursor.

SNAr_Synthesis Start Reagents: 2,6-Dichlorobenzonitrile + Bisphenol A Base Deprotonation: K2CO3 / NMP (Formation of Phenoxide) Start->Base 150°C Attack Nucleophilic Attack: Formation of Meisenheimer Complex Base->Attack Rate Determining Step Elimination Elimination: Loss of Cl- Restoration of Aromaticity Attack->Elimination Fast Product Product: Cyanophenyl Ether Linkage Elimination->Product

Figure 1: Step-wise mechanism for the synthesis of cyanophenyl ethers via


.

Part 3: Reactivity Profile & Cleavage[1]

The cyanophenyl ether linkage acts as a "chemical switch." It is stable under oxidative and mild acidic conditions but can be cleaved or transformed under specific extremes.[1]

Acidic Cleavage (Resistance)

Standard acidic cleavage reagents (e.g., 48% HBr) are often ineffective at moderate temperatures due to the low basicity of the ether oxygen.

  • Protocol Requirement: Strong Lewis acids like Boron Tribromide (

    
    ) in dichloromethane (DCM) are required to force coordination to the oxygen, followed by nucleophilic attack by bromide.
    
Nucleophilic Cleavage (Vulnerability)

This is the distinguishing feature of the cyanophenyl ether. Because the ring is "activated" by the CN group, the ether linkage itself can undergo


 displacement if exposed to a strong nucleophile (e.g., thiolate, hydroxide) in a polar aprotic solvent.
  • Implication: In polymer recycling, this allows for the chemical depolymerization of PENs back to monomeric units using super-bases.

Nitrile Curing (Crosslinking)

In materials science, the ether linkage remains intact while the nitrile group reacts. At high temperatures (>250°C) and in the presence of Lewis acids (


), the nitrile groups trimerize to form s-triazine rings , creating a highly crosslinked, thermally stable thermoset.
Reactivity Pathways Diagram[1]

Reactivity_Tree Center Cyanophenyl Ether Linkage (Ar-O-Ar-CN) Acid Acidic Pathway (Cleavage) Center->Acid Electrophilic Attack Nu Nucleophilic Pathway (Displacement) Center->Nu Attack at Ipso-Carbon Thermal Thermal/Curing Pathway (Crosslinking) Center->Thermal >250°C / Catalyst Phenol Phenol + Aryl Halide (Requires BBr3) Acid->Phenol Exchange Transetherification (Polymer Degradation) Nu->Exchange Triazine Triazine Network (High Tg Thermoset) Thermal->Triazine

Figure 2: Divergent reactivity pathways dependent on environmental conditions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Model Cyanophenyl Ether (4-Phenoxybenzonitrile)

This protocol validates the formation efficiency of the linkage.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF or NMP (Anhydrous).[1]

  • Procedure:

    • Charge a round-bottom flask with Phenol and

      
       in DMF.[1] Stir at 100°C for 1 hour to generate the phenoxide in situ.
      
    • Add 4-Fluorobenzonitrile dropwise.[1]

    • Increase temperature to 140°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Pour mixture into ice water. The product will precipitate. Filter, wash with water and dilute NaOH (to remove excess phenol), and recrystallize from ethanol.[1]

  • Validation: Appearance of ether stretch (~1240

    
    ) and retention of nitrile stretch (~2220 
    
    
    
    ) in IR.[1]
Protocol B: Lewis-Acid Mediated Cleavage

Designed to test the stability of the linkage.

  • Reagents: Cyanophenyl ether substrate (1.0 eq),

    
     (1.0 M in DCM, 3.0 eq).
    
  • Conditions: Strictly anhydrous,

    
     atmosphere, -78°C to RT.
    
  • Procedure:

    • Dissolve substrate in dry DCM and cool to -78°C.

    • Add

      
       slowly via syringe.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C and slowly add Methanol (exothermic!).

    • Analysis: HPLC/MS to detect formation of the parent phenol and 4-bromobenzonitrile.

Part 5: Applications in Drug Design & Materials[1]

High-Performance Dielectrics

Poly(arylene ether nitriles) (PEN) utilize this linkage to combine high thermal stability (


) with mechanical toughness.[1] The dipole moment of the nitrile group enhances the dielectric constant, making these materials ideal for energy storage capacitors.
Medicinal Chemistry: Bioisosteres

In drug design, the cyanophenyl ether moiety is often used to optimize metabolic stability.

  • Metabolic Block: The electron-poor ring resists oxidation by Cytochrome P450 enzymes compared to electron-rich anisoles.[1]

  • Binding: The ether oxygen acts as a hydrogen bond acceptor (HBA), while the nitrile can interact with cysteine residues in active sites (reversible covalent inhibition) or serve as a polar contact.

Data Summary: Substituent Effects on Ether Stability

Substituent (Para)Electronic EffectAcid Cleavage Rate (Rel)

Susceptibility
-OCH3 (Anisole) +M (Donor)FastVery Low
-H (Phenoxy) NeutralModerateLow
-CN (Nitrile) -M, -I (Acceptor)Slow High
-NO2 (Nitro) Strong -M, -IVery SlowVery High

References

  • Synthesis of Poly(arylene ether nitriles)

    • Title: Synthesis and properties of poly(arylene ether nitriles)
    • Source: Polymer Journal[1]

    • URL:[Link]1]

  • Mechanistic Insight (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry[1]

    • URL:[Link]1]

  • Ether Cleavage Protocols

    • Title: Cleavage of Ethers[2][3][4][5][6][7]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]1]

  • Medicinal Applications

    • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulf
    • Source: N
    • URL:[Link]1]

Sources

Review of Synthetic Routes for Functionalized Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates and core structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility of the nitrile group, which can be readily transformed into amines, amides, carboxylic acids, and tetrazoles, makes it an invaluable functional handle in organic synthesis.[3][4] Consequently, the development of efficient, robust, and sustainable methods for the synthesis of functionalized benzonitriles is a topic of continuous and intense research. This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing these vital compounds. It is designed to offer field-proven insights by not only detailing methodologies but also explaining the causality behind experimental choices. We will traverse from classical, time-honored reactions to the forefront of modern transition-metal catalysis and direct C-H activation, providing a critical analysis of each method's scope, limitations, and practical applicability.

Foundational Strategies: Classical Routes to Benzonitriles

While modern catalytic systems have revolutionized arene functionalization, classical methods remain relevant, particularly for specific applications or when cost is a primary driver.

The Sandmeyer Reaction: A Cornerstone of Diazonium Chemistry

The Sandmeyer reaction is a venerable and powerful transformation that converts anilines into benzonitriles via an aryl diazonium salt intermediate.[5][6] Discovered in 1884, it provides a reliable, albeit often harsh, method for introducing a cyano group, especially when the corresponding aniline is readily available.[7]

The process is a two-step sequence:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the aryl diazonium salt. Maintaining low temperatures is critical as diazonium salts are unstable and can decompose violently.[8]

  • Cyanation: The diazonium salt is subsequently reacted with a copper(I) cyanide salt (CuCN), which facilitates the substitution of the diazo group with a cyanide nucleophile, releasing nitrogen gas.[8]

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species.[5] This radical pathway makes the reaction highly effective and predictable.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step is performed at 0-5 °C because aryl diazonium salts are thermally unstable and can decompose, leading to side products and potential safety hazards.[8]

  • Copper(I) Catalyst: Cu(I) is essential for the single-electron transfer mechanism that initiates the radical substitution, which is more efficient than a direct nucleophilic attack on the diazonium ion.[5]

Workflow of the Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A Aromatic Amine (Ar-NH2) B Aryl Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C C Functionalized Benzonitrile (Ar-CN) B->C CuCN

Caption: The two-stage process of the Sandmeyer reaction.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is the classic method for cyanating aryl halides using stoichiometric or superstoichiometric amounts of copper(I) cyanide at high temperatures (150–280 °C), often in a polar solvent like DMF or pyridine.[9][10] While historically significant, its utility is limited by the harsh conditions, which are incompatible with many sensitive functional groups, and the difficulty in separating the product from copper byproducts.[9] Modern copper-catalyzed methods have largely superseded this approach.

The Workhorse of Modern Synthesis: Transition-Metal-Catalyzed Cyanation

The most significant advancement in benzonitrile synthesis has been the development of transition-metal-catalyzed cross-coupling reactions of aryl halides and pseudohalides (like triflates).[1][2] These methods offer milder conditions, superior functional group tolerance, and broader substrate scope compared to classical approaches.

Palladium-Catalyzed Cyanation

Palladium catalysis is arguably the most versatile and widely used method for the cyanation of aryl chlorides, bromides, and iodides.[1][3][11] The first palladium-catalyzed cyanation was reported by Takagi in 1973.[1][3] The reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a cyanide source.

Catalytic Cycle and Key Considerations: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.

  • Transmetalation/Anion Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (M-CN).

  • Reductive Elimination: The Ar-CN bond is formed, releasing the benzonitrile product and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, dppf) are crucial.[1][12] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst, preventing catalyst decomposition.

  • Cyanide Source: The choice of cyanide source is critical to success.

    • KCN/NaCN: Highly reactive but their high solubility can lead to the formation of inactive, multiply-cyanated palladium complexes, poisoning the catalyst.[13]

    • Zn(CN)₂: Less soluble than alkali metal cyanides, which maintains a low concentration of free cyanide in solution, minimizing catalyst deactivation.[1][14]

    • K₄[Fe(CN)₆] (Potassium Ferrocyanide): An inexpensive, less toxic, and solid cyanide source that has gained popularity for its operational simplicity and safety.[1][15] It gradually releases cyanide ions, which helps to avoid catalyst poisoning.

Generalized Catalytic Cycle for Pd-Catalyzed Cyanation

center Pd(II) A Pd(0)L2 B Ar-Pd(II)-X (L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-CN (L2) B->C Anion Exchange (M-CN) C->A Reductive Elimination Product Ar-CN C->Product

Caption: A simplified decision guide for selecting a benzonitrile synthesis method.

Selected Experimental Protocols

Protocol 1: Modern Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is adapted from the work of Buchwald and coworkers, demonstrating a general and practical method using K₄[Fe(CN)₆] as the cyanide source. [15]

  • Reagents:

    • Aryl Bromide (1.0 mmol)

    • Palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)

    • tBuXPhos ligand (1-2 mol%)

    • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

    • Potassium carbonate (K₂CO₃) (0.1 equiv)

    • Solvent: DMAc (N,N-Dimethylacetamide), 2-3 mL

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and K₂CO₃.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add DMAc via syringe and seal the vial.

    • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 1-16 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired benzonitrile. [11]

Protocol 2: Photochemically Enabled Nickel-Catalyzed Cyanation

This protocol is based on a method that uses light to drive the reaction under mild conditions. [16]

  • Reagents:

    • Aryl Chloride (0.4 mmol)

    • NiI₂ (10 mol%)

    • dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (10 mol%)

    • 1,4-Dicyanobenzene (1,4-DCB) (2.0 equiv, as cyanating agent)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

    • (TMS)₃SiH (Tris(trimethylsilyl)silane) (1.0 equiv, as reductant)

    • TMSBr (Trimethylsilyl bromide) (2.0 equiv)

    • Solvent: Anisole (PhOMe), 4.0 mL

  • Procedure:

    • To an oven-dried 10 mL glass tube with a stir bar, add NiI₂, dtbbpy, aryl chloride, and 1,4-DCB.

    • Evacuate and backfill the tube with Argon three times.

    • Add DBU, (TMS)₃SiH, anisole, and TMSBr via syringe.

    • Place the reaction tube in a photoreactor setup, approximately 1 cm from a 390-395 nm LED light source.

    • Stir and irradiate the mixture for 36 hours at room temperature.

    • Upon completion, quench the reaction and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography. [16]

Conclusion and Future Outlook

The synthesis of functionalized benzonitriles has evolved dramatically from harsh, classical methods to highly sophisticated and mild catalytic protocols. Palladium, nickel, and copper-catalyzed cross-coupling reactions of aryl halides are now the established workhorses in both academic and industrial settings, offering broad scope and functional group tolerance. [1][17] The future of benzonitrile synthesis will likely be driven by the principles of green and sustainable chemistry. Key areas of development will include:

  • Expansion of C-H Activation: Further development of practical and highly regioselective C-H cyanation methods will reduce waste and shorten synthetic routes. [18]* Catalysis with Earth-Abundant Metals: Continued focus on replacing precious metals like palladium with catalysts based on iron, cobalt, and nickel. [19]* Novel Cyanide Sources: Exploration of safer, non-toxic, and easily handled cyanide sources to replace traditional metal cyanides. [20][16]* Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive reactions under ambient conditions, minimizing energy consumption and thermal waste. [21] These ongoing innovations promise to deliver even more efficient, economical, and environmentally benign pathways to this critically important class of molecules.

References

  • Yan, Y., Sun, J., Li, G., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24, 2271-2275. Available from: [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Available from: [Link]

  • Ma, Z., Huo, C., Zhou, D., Zhang, J., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available from: [Link]

  • Anjana, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(59), 35944-35958. Available from: [Link]

  • Anjana, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available from: [Link]

  • CCS Chemistry. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Chinese Chemical Society. Available from: [Link]

  • ACS Publications. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Available from: [Link]

  • Arkivoc. (n.d.). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400. Available from: [Link]

  • Google Patents. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • Yazdani, A. N. (2021). Recent Advances in Palladium-Catalyzed Cyanation of Arenes. University of Illinois Urbana-Champaign. Available from: [Link]

  • ChemRxiv. (n.d.). Dual Ligand-Enabled Nondirected C–H Cyanation of Arenes. Available from: [Link]

  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis. Available from: [Link]

  • National Institutes of Health. (n.d.). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Available from: [Link]

  • Synlett. (n.d.). Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. Available from: [Link]

  • ACS Publications. (2019). Dual Ligand-Enabled Nondirected C–H Cyanation of Arenes. ACS Catalysis. Available from: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Science. Available from: [Link]

  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. Available from: [Link]

  • Master Organic Chemistry. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. Available from: [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Available from: [Link]

  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Available from: [Link]

  • Semantic Scholar. (n.d.). A New Synthesis of Benzonitriles Catalyzed by Microwave Irradiation. Available from: [Link]

  • ACS Publications. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters. Available from: [Link]

  • Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Available from: [Link]

  • ACS Publications. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

  • ResearchGate. (n.d.). Mechanistic studies for cyanation of aryl halides. Available from: [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Available from: [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]

  • ACS Publications. (2022). Direct Synthesis of Amides from Benzonitriles and Benzylic Alcohols via a KOt-Bu-Mediated MPV-type Hydrogen Transfer Process. The Journal of Organic Chemistry. Available from: [Link]

  • J-STAGE. (2024). Transformation of Benzaldehydes to Benzonitriles via Cyanophosphates without One-Carbon Homologation. Available from: [Link]

  • ResearchGate. (2025). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Available from: [Link]

  • National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Available from: [Link]

  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]

  • ACS Publications. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters. Available from: [Link]

  • National Institutes of Health. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Available from: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available from: [Link]

  • University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. Available from: [Link]

  • National Institutes of Health. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Available from: [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-methoxypropoxy)benzonitrile via the O-alkylation of 4-hydroxybenzonitrile. This transformation utilizes a Williamson ether synthesis strategy, optimized for high regioselectivity and minimal byproduct formation.

The resulting molecule is a critical intermediate in the synthesis of liquid crystals and pharmacological agents (e.g., antifungal pharmacophores). This guide prioritizes process safety, impurity control, and reproducibility, moving beyond standard textbook descriptions to provide industrial-grade insight.

Strategic Analysis & Reaction Design

Mechanistic Pathway

The synthesis proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism.[1] The reaction design must address the competition between O-alkylation (desired) and C-alkylation (undesired), although the latter is kinetically disfavored for phenols under these specific conditions.
  • Deprotonation: The base (

    
    ) deprotonates the phenolic hydroxyl group, generating a phenoxide anion. The 
    
    
    
    of 4-hydroxybenzonitrile is approximately 7.9, significantly more acidic than unsubstituted phenol (
    
    
    ~10) due to the electron-withdrawing cyano group. This makes weak bases like carbonates highly effective.
  • Nucleophilic Attack: The phenoxide attacks the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group.

Critical Process Parameters (CPPs)
  • Solvent Selection: N,N-Dimethylformamide (DMF) is the solvent of choice. Its high dielectric constant dissociates the potassium phenoxide ion pair, enhancing the nucleophilicity of the oxygen atom. While Acetone/reflux is a common alternative, DMF allows for higher reaction temperatures (60-80°C), reducing reaction time from 24h to <6h.

  • Base Selection: Potassium Carbonate (

    
    )  is preferred over Sodium Hydride (NaH). NaH requires anhydrous conditions and generates 
    
    
    
    gas (safety risk).
    
    
    is operationally simpler and sufficiently basic for this substrate.
  • Stoichiometry: A slight excess of the alkyl halide (1.1–1.2 equiv) is used to drive the reaction to completion, as the alkyl halide is easier to remove during workup (via volatility or solubility) than unreacted phenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
4-Hydroxybenzonitrile 119.121.0Substrate (Limiting Reagent)
1-Bromo-3-methoxypropane 153.021.2Electrophile
Potassium Carbonate (

)
138.211.5Base (Anhydrous, granular)
Potassium Iodide (KI) 166.000.1Catalyst (Optional Finkelstein)
DMF -10 VolSolvent (Anhydrous)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with Nitrogen (

    
    ) to maintain an inert atmosphere (prevents oxidation of phenoxide).
    
  • Solvation: Charge the flask with 4-Hydroxybenzonitrile (1.0 equiv) and DMF (10 volumes relative to mass, e.g., 10 mL per 1 g substrate). Stir until fully dissolved.

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Note: The suspension may turn slightly yellow due to phenoxide formation.
    
  • Addition: Add 1-Bromo-3-methoxypropane (1.2 equiv) via syringe or dropping funnel.

    • Optimization Tip: If using the less reactive chloro-derivative, add 0.1 equiv of KI to generate the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 80°C . Stir vigorously (700+ RPM) to ensure suspension homogeneity.

Phase 2: Monitoring
  • TLC System: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV light (254 nm). The product will have a higher

    
     than the starting phenol.
    
  • Endpoint: Reaction is typically complete within 4–6 hours .

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture into 5 volumes of ice-cold water .

    • Observation: The product may precipitate as a solid or oil out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

    • Why: DCM can also be used, but EtOAc is less prone to emulsion formation with DMF/Water mixtures.

  • Washing: Wash the combined organic layers with:

    • Water (2x) to remove residual DMF.

    • Brine (1x) to remove trapped water.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Crude State: The residue is typically a pale yellow oil or low-melting solid.

  • Recrystallization (Preferred): If solid, recrystallize from a mixture of Ethanol/Water (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

  • Chromatography (Alternative): If oil, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Visualized Workflows

Reaction Pathway & Logic

The following diagram illustrates the chemical logic and species transformation during the synthesis.

ReactionPathway Start 4-Hydroxybenzonitrile (Substrate) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (DMF, 80°C) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS + Alkyl Halide Alkyl 1-Bromo-3-methoxypropane (Electrophile) Alkyl->TS Product This compound (Target) TS->Product - KBr

Caption: Mechanistic flow from substrate deprotonation to SN2 substitution.

Process Workflow

The operational sequence for the laboratory execution.

ProcessFlow Setup SETUP: Dissolve Substrate in DMF Add K2CO3 Add ADDITION: Add Alkyl Bromide Heat to 80°C Setup->Add Monitor MONITOR: TLC Check (4-6 Hours) Add->Monitor Monitor->Monitor Incomplete Quench QUENCH: Pour into Ice Water Extract with EtOAc Monitor->Quench Complete Wash WASH: H2O (remove DMF) Brine (dry) Quench->Wash Purify PURIFY: Recrystallization (EtOH/H2O) or Column Chromatography Wash->Purify

Caption: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase

to 2.0 equiv. Grind

to a fine powder to increase surface area.
Starting Material Remains Alkyl halide degradation or loss.[4]Add an additional 0.2 equiv of alkyl halide and stir for 2 more hours.
Product is Oily/Impure Residual DMF.DMF is difficult to remove. Increase the number of water washes during workup (3x minimum). Verify removal via NMR (DMF peaks:

2.9, 3.0, 8.0 ppm).
Hydrolysis of Nitrile Reaction temperature too high or pH too high during workup.Keep reaction

90°C. Do not use strong hydroxide bases (NaOH/KOH) which can hydrolyze the nitrile to an amide/acid.

References

  • Vertex AI Search. (2025). General Procedure for O-alkylation of Phenols using K2CO3 in Acetonitrile/DMF. Organic-Synthesis.com.[5] 2[6][7]

  • BenchChem. (2025).[1][4] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem Technical Support. 1[3][6][7]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide (Example 1: Alkylation of 4-hydroxybenzonitrile). Defensive Publications Series. 6

  • MDPI. (2010). Synthesis of Bosutinib Intermediates (Alkylation of phenols with 3-chloropropyl ethers). Molecules. 8[6][7]

Sources

Application Note: A Validated Protocol for the Synthesis of 4-(3-Methoxypropoxy)benzonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-(3-Methoxypropoxy)benzonitrile, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and explains the scientific rationale behind the selection of reagents and conditions, ensuring both reproducibility and a deep understanding of the process for researchers and drug development professionals.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone of modern organic chemistry, valued for its reliability in constructing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide or other substrate with a suitable leaving group.[1][3][4]

In this application, we target the synthesis of this compound. The strategic disconnection for a Williamson synthesis involves an aryloxide and an alkyl halide. The two possible routes are:

  • Route A: 4-cyanophenoxide reacting with 1-bromo-3-methoxypropane.

  • Route B: 3-methoxypropoxide reacting with 4-bromobenzonitrile.

Route A is vastly superior and is the focus of this protocol. The SN2 reaction mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3][5] 1-bromo-3-methoxypropane is a primary alkyl halide, making it an ideal substrate for the SN2 attack.[1][5] Conversely, Route B would require a nucleophilic attack on an sp2-hybridized carbon of the aromatic ring, a process that is mechanistically disfavored for a standard SN2 reaction.[5]

The Causality Behind Experimental Choices:

  • Choice of Base (Potassium Carbonate): Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols.[6] This allows for the use of a moderately weak inorganic base like potassium carbonate (K₂CO₃) to efficiently deprotonate the 4-cyanophenol to its corresponding, and highly nucleophilic, phenoxide ion in situ.[6][7][8] While stronger bases like sodium hydride (NaH) are effective, K₂CO₃ is often preferred due to its lower cost, easier handling, and reduced safety concerns, which helps minimize potential side reactions.[6]

  • Choice of Solvent (Acetone): The reaction is best conducted in a polar aprotic solvent.[1][9][10] Solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal because they can solvate the potassium counter-ion but do not strongly solvate the phenoxide nucleophile through hydrogen bonding.[1][9] This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the desired SN2 reaction.[1][9] Acetone is an excellent and economical choice for this specific transformation.[9][11]

Materials and Reagent Data

Proper handling and accurate measurement of reagents are critical for success. All chemicals should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )Key PropertiesHazards
4-Cyanophenol C₇H₅NO119.12White to pale yellow solid.[12] MP: 110-114°C.[12][13] Soluble in acetone, ethanol.[12][13]Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation.[13][14][15]
1-Bromo-3-methoxypropane C₄H₉BrO153.02Colorless to light yellow liquid.[16] BP: 121-132°C.[17][18] Density: 1.36 g/cm³.[18]Flammable liquid and vapor, harmful if swallowed, toxic if inhaled.[18][19]
Potassium Carbonate (Anhydrous) K₂CO₃138.21White hygroscopic powder.Causes serious eye irritation.
Acetone C₃H₆O58.08Colorless, volatile liquid. BP: 56°C.Highly flammable liquid and vapor, causes serious eye irritation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound.

3.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (5.96 g, 50.0 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq). The use of anhydrous K₂CO₃ is crucial as water can impede the reaction.

  • Add 100 mL of acetone.

  • Begin vigorous stirring to create a fine suspension.

  • To this stirring suspension, add 1-bromo-3-methoxypropane (8.42 g, 55.0 mmol, 1.1 eq) dropwise via a syringe or dropping funnel over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 60-65°C oil bath temperature) and maintain reflux with continuous stirring.

3.2. Reaction Monitoring and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the 4-cyanophenol starting material.[1][2]

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the inorganic salts (KBr and excess K₂CO₃).

  • Wash the filter cake with additional acetone (2 x 25 mL) to ensure all product is collected.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

3.3. Purification

  • The resulting crude residue (typically an oil or semi-solid) should be redissolved in an organic solvent like dichloromethane or ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-cyanophenol.

  • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • For high purity, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[20]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol from starting materials to the purified final product.

Williamson_Ether_Synthesis_Workflow cluster_reactants 1. Reagent Staging cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactant1 4-Cyanophenol Setup Combine Reactants in Flask Reactant1->Setup Reactant2 1-Bromo-3-methoxypropane Reactant2->Setup Base K₂CO₃ (Anhydrous) Base->Setup Solvent Acetone Solvent->Setup Reflux Heat to Reflux (60-65°C, 4-8h) Setup->Reflux Stirring Cool Cool to Room Temp. Reflux->Cool Reaction Complete (TLC) Filter Filter Inorganic Salts Cool->Filter Evaporate Concentrate Filtrate (Rotary Evaporation) Filter->Evaporate Extract Aqueous Extraction (NaOH, H₂O, Brine) Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Final Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Crude Product Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Brainly.in. (2024, November 20). williamson synthesis can be occured by using which solvent. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). What is 4-Cyanophenol - Properties & Specifications. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4-Cyanophenol. Retrieved from [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

  • Bartleby.com. (2021, May 26). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-bromo-3-methoxyproane. Retrieved from [Link]

  • University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxypropane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Rsc.org. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of Rabeprazole Sulfide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (hereafter "Rabeprazole Sulfide"). As the penultimate intermediate in the production of Rabeprazole Sodium, the purity of this thioether is the critical determinant of the final API's quality.

Unlike standard literature that often overlooks the instability of the chloromethyl pyridine precursor, this protocol utilizes a controlled biphasic nucleophilic substitution strategy. This approach minimizes the formation of the N-alkylated regioisomer and ensures a robust impurity profile suitable for cGMP downstream oxidation.

Chemical Context & Retrosynthesis

The synthesis relies on the S-alkylation of 2-Mercaptobenzimidazole (2-MBI) with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CM-Pyridine) .

Strategic Challenge: Regioselectivity

The benzimidazole moiety is ambidentate. While the sulfur atom is the desired nucleophile (S-alkylation), the nitrogen atoms can also attack the alkyl halide (N-alkylation), leading to irreversible impurities. This protocol suppresses N-alkylation by strictly controlling the pH and solvent polarity, favoring the "softer" thiolate nucleophile.

Pathway Visualization

RabeprazoleSynthesis MBI 2-Mercaptobenzimidazole (Fragment A) Reaction S-Alkylation (NaOH / Acetone / H2O) MBI->Reaction Nucleophile CMP Chloromethyl Pyridine HCl (Fragment B) CMP->Reaction Electrophile Sulfide Rabeprazole Sulfide (Target Intermediate) Reaction->Sulfide Yield: ~85-90% API Rabeprazole Sodium (Final API) Sulfide->API m-CPBA Oxidation

Figure 1: Convergent synthesis pathway focusing on the critical S-alkylation step.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be maintained. These are not suggestions; they are causality-based controls.

ParameterSpecificationScientific Rationale
Base Stoichiometry 2.0 – 2.2 eq. NaOHRequires 1 eq. to neutralize the Pyridine-HCl salt and 1 eq. to deprotonate the thiol (pKa ~9.5). Excess base promotes hydrolysis of the alkyl chloride.
Reaction Temperature 45°C – 50°CThe alkyl chloride is thermally unstable. Temperatures >55°C accelerate degradation into "tars" and increase N-alkylation rates.
Solvent System Acetone/Water (1:1)Crucial: A pure aqueous system dissolves NaOH but precipitates the product too fast (inclusions). Pure organic dissolves the product but slows the thiolate formation. The 1:1 mix balances solubility and clean precipitation.
Addition Sequence MBI + Base

Pyridine
The thiol must be converted to the thiolate anion before the electrophile is introduced to prevent side reactions.

Experimental Protocol

Safety Warning: The chloromethyl pyridine intermediate is a potent vesicant and skin irritant. Handle in a fume hood. 2-Mercaptobenzimidazole is toxic if swallowed.

Materials Checklist
  • Reactant A: 2-Mercaptobenzimidazole (2-MBI) [CAS: 583-39-1]

  • Reactant B: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl [CAS: 153259-31-5] (Note: Use fresh; unstable on shelf).

  • Base: Sodium Hydroxide (NaOH) pellets or 4N solution.

  • Solvents: Acetone (ACS Grade), Deionized Water.

Step-by-Step Procedure
Step 1: Thiolate Formation
  • Charge a 500 mL 3-neck round-bottom flask (equipped with a mechanical stirrer, thermometer, and reflux condenser) with 100 mL Deionized Water .

  • Add 8.0 g NaOH (0.20 mol, 2.2 eq) . Stir until fully dissolved and cool to 20°C.

  • Add 15.0 g 2-Mercaptobenzimidazole (0.10 mol) .

  • Add 100 mL Acetone .

  • Stir for 15 minutes at 20–25°C. The solution should become clear or slightly hazy as the sodium salt of MBI forms.

Step 2: Coupling Reaction
  • Cool the mixture to 15°C .

  • Slowly add 26.6 g Chloromethyl Pyridine HCl (0.10 mol) portion-wise over 20 minutes. Note: Exothermic reaction. Do not allow temp to exceed 30°C during addition.

  • Once addition is complete, heat the reaction mixture to 45°C – 50°C .

  • Maintain temperature for 2 to 3 hours .

Step 3: In-Process Control (Self-Validation)
  • TLC System: Ethyl Acetate/Hexane (1:1).

  • Target: Disappearance of MBI (Rf ~0.4) and Pyridine-Cl (Rf ~0.6). Product spot appears at Rf ~0.3.

  • Validation: If Pyridine-Cl remains after 3 hours, add 0.1 eq of NaOH. Do not overheat.

Step 4: Work-up and Isolation
  • Distill off the acetone under reduced pressure (Rotavap) at 40°C until the volume is reduced by half. Rationale: Removing the organic solvent forces the hydrophobic sulfide product to crash out of the aqueous alkaline phase.

  • Add 200 mL cold Deionized Water to the residue.

  • Stir vigorously at 5°C – 10°C for 1 hour. The product will crystallize as an off-white solid.[1]

  • Filter the solid using a Buchner funnel.[2][3][4]

  • Wash 1: 50 mL Aqueous NaOH (0.1 N) – Removes unreacted thiol.

  • Wash 2: 100 mL Water – Removes salts.

  • Wash 3: 50 mL Diethyl Ether or cold Methanol – Displaces water and removes non-polar impurities.

Step 5: Drying[4][5][6][7]
  • Dry in a vacuum oven at 40°C – 45°C for 6 hours.

  • Expected Yield: 28.0 – 31.0 g (82% – 90%).

  • Appearance: Off-white to pale yellow powder.

Process Workflow Diagram

Workflow Start Start: Reactor Setup Solubilization Dissolve NaOH & MBI in Water/Acetone Start->Solubilization Addition Add Chloromethyl Pyridine (Controlled Temp < 30°C) Solubilization->Addition Reaction Heat to 45-50°C (2-3 Hours) Addition->Reaction IPC IPC: Check TLC/HPLC (Limit: MBI < 1.0%) Reaction->IPC IPC->Reaction Fail (Extend Time) Distillation Remove Acetone (Vacuum Distillation) IPC->Distillation Pass Precipitation Add Cold Water Stir at 5-10°C Distillation->Precipitation Filtration Filtration & Washing (NaOH wash -> Water -> Ether) Precipitation->Filtration Final Dry Product (Rabeprazole Sulfide) Filtration->Final

Figure 2: Operational workflow for the synthesis and isolation of Rabeprazole Sulfide.

Analytical Validation & Troubleshooting

Quality Specifications (HPLC)
  • Column: C18 (250 x 4.6 mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (40:60).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 284 nm.

Impurity / ComponentRRT (Approx)LimitTroubleshooting
2-MBI (Starting Material) 0.35< 0.5%Reaction incomplete. Increase time or check NaOH strength.
Rabeprazole Sulfide (Target) 1.00> 98.0%N/A
Sulfone Impurity 0.85< 0.1%Over-heating during drying or presence of oxidants.
N-Alkylated Isomer 1.15< 0.5%Reaction pH too low or solvent too non-polar. Ensure NaOH is sufficient.
Common Failure Modes
  • Sticky Solid / Oiling Out:

    • Cause: Residual acetone prevented clean crystallization.

    • Fix: Distill more thoroughly before adding water, or seed the mixture with pure sulfide crystals.

  • Low Yield:

    • Cause: Hydrolysis of the Chloromethyl Pyridine before it could react.

    • Fix: Ensure the Pyridine-HCl is added after the MBI thiolate is fully formed and the temp is low (<30°C) during addition.

References

  • Eisai Co., Ltd. (1991). Pyridine derivatives and their use. US Patent 5,045,552.[1][7][8][9] Link

  • BenchChem. (2025).[2] Synthesis of Rabeprazole Sulfone for use as a Reference Standard. Application Notes. Link

  • PubChem. (2021).[10] Rabeprazole Sodium Compound Summary. National Library of Medicine.[8] Link

  • Asian Journal of Pharmaceutical Research. (2013). An Efficient Synthesis of Rabeprazole Sodium. Link

  • Saini, S. et al. (2019).[11] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors. International Journal of PharmTech Research. Link

Sources

Application Note & Protocols: Synthesis of Key Intermediates for Rabeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis of key chemical entities related to the production of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. A critical clarification is made regarding the principal intermediates: while 4-(3-methoxypropoxy)benzonitrile is a compound of interest in medicinal chemistry, the validated industrial synthesis of Rabeprazole proceeds through a structurally distinct pyridine-based intermediate. This guide presents comprehensive, field-proven protocols for the synthesis of both this compound and the true key pyridine intermediates essential for the Rabeprazole synthetic pathway. The methodologies are explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Synthetic Landscape of Rabeprazole

Rabeprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by irreversibly inhibiting the stomach's H+/K+ ATPase enzyme system, the proton pump of the gastric parietal cells.[1][2] Its synthesis is a multi-step process that relies on the precise construction of two key heterocyclic fragments: a benzimidazole moiety and a substituted pyridine ring, linked by a methylsulfinyl bridge.

A common misconception, potentially arising from structural similarities, is the role of this compound as a direct precursor. While this molecule contains the characteristic methoxypropoxy side chain found in Rabeprazole, authoritative literature and established manufacturing routes confirm that the core of the synthesis involves a pyridine scaffold, not a benzonitrile.[3] The actual key intermediate is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine or its immediate precursors.[4][5]

This guide is therefore structured into two main parts to provide maximum value and scientific clarity:

  • Protocol I: A detailed, stand-alone procedure for the synthesis and characterization of This compound , a valuable building block for chemical synthesis.

  • Protocol II: A comprehensive workflow for the industrially relevant synthesis of Rabeprazole , detailing the preparation of the essential pyridine intermediates and their subsequent conversion to the final active pharmaceutical ingredient (API).

Protocol I: Synthesis of this compound

This protocol details the synthesis of this compound, a compound with potential applications in medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[6][7]

Principle and Mechanism

The Williamson ether synthesis is a classic S(_N)2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[7][8] In this procedure, the hydroxyl group of 4-hydroxybenzonitrile (also known as 4-cyanophenol) is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group to form the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the S(_N)2 mechanism by solvating the cation but not the nucleophile, thereby increasing its reactivity.[9]

Visualized Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification A 4-Hydroxybenzonitrile D Williamson Ether Synthesis (Sₙ2 Reaction) A->D B 1-Bromo-3-methoxypropane B->D C Potassium Carbonate (Base) C->D Base E Crude Product Mixture D->E Acetone or DMF, Reflux F Filtration (Removal of K₂CO₃ & KBr) E->F G Solvent Evaporation F->G H Purification (Crystallization / Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for Williamson Ether Synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Hydroxybenzonitrile≥98%Sigma-Aldrich
1-Bromo-3-methoxypropane≥97%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneAnhydrous, ACS GradeVWR Chemicals
Dichloromethane (DCM)ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown Chemical
Ethyl AcetateHPLC GradeJ.T.Baker
HexaneHPLC GradeJ.T.Baker
Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (11.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of anhydrous acetone.

  • Reagent Addition: Begin stirring the suspension. Add 1-bromo-3-methoxypropane (18.4 g, 120 mmol) to the mixture dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system until the 4-hydroxybenzonitrile spot is consumed.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) using a Büchner funnel and wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid residue.

  • Purification: Dissolve the residue in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-hydroxybenzonitrile, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting product can be further purified by either recrystallization from a suitable solvent like isopropyl ether or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]

Characterization Data

The identity and purity of the synthesized this compound (C₁₁H₁₃NO₂) should be confirmed by spectroscopic methods.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): ~7.58 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~4.10 (t, 2H, -O-CH₂-), ~3.58 (t, 2H, -CH₂-O-), ~3.38 (s, 3H, -OCH₃), ~2.05 (quintet, 2H, -CH₂-CH₂-CH₂-).
¹³C NMR (CDCl₃)δ (ppm): ~162.0, ~134.0, ~119.0, ~115.0, ~104.0, ~71.0, ~66.0, ~59.0, ~29.0.
FT-IR (KBr)ν (cm⁻¹): ~2225 (C≡N stretch), ~1605, 1508 (C=C aromatic stretch), ~1250, 1040 (C-O ether stretch).[11]
Mass Spec (EI) m/z: 191 [M]⁺.
Appearance White to off-white solid or colorless oil.[12]
Yield Typical yields range from 75-90% after purification.

Protocol II: The Validated Synthetic Pathway to Rabeprazole

This section outlines the established, multi-step synthesis of Rabeprazole, commencing from a pyridine precursor. This pathway represents the scientifically validated and industrially scalable approach.

Overall Synthetic Scheme

The synthesis can be logically divided into three primary stages:

  • Part A: Construction of the core pyridine intermediate, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

  • Part B: Conversion to the thioether, Rabeprazole Sulfide, via coupling with 2-mercaptobenzimidazole.

  • Part C: Selective oxidation of the thioether to the final sulfoxide, Rabeprazole.

Visualized Workflow: Complete Rabeprazole Synthesis

G cluster_A Part A: Pyridine Intermediate Synthesis cluster_B Part B: Thioether Formation cluster_C Part C: Oxidation & Salt Formation A1 2,3-Dimethyl-4-nitropyridine N-oxide A2 4-(3-Methoxypropoxy)-2,3- dimethylpyridine N-oxide A1->A2 1. 3-Methoxypropan-1-ol, NaH A3 [4-(3-Methoxypropoxy)-3- methylpyridin-2-yl]methanol A2->A3 2. Acetic Anhydride (Rearrangement) 3. NaOH (Hydrolysis) B1 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine HCl A3->B1 4. Thionyl Chloride (SOCl₂) B3 Rabeprazole Sulfide B1->B3 5. NaOH, Ethanol B2 2-Mercaptobenzimidazole B2->B3 C1 Rabeprazole (Base) B3->C1 6. Oxidizing Agent (e.g., m-CPBA, NaOCl) C2 Rabeprazole Sodium (API) C1->C2 7. NaOH

Caption: Validated multi-step synthesis of Rabeprazole.

Part A: Synthesis of the Key Pyridine Intermediate

This part details the synthesis of [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol , the alcohol precursor to the key chlorinated intermediate.[3]

2.3.1 Protocol: [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol

  • Step 1: Ether Formation. In a suitable reactor under an inert atmosphere (N₂), sodium hydride (NaH, 60% dispersion in mineral oil) is cautiously added to a solution of 3-methoxypropan-1-ol. After hydrogen evolution ceases, 2,3-dimethyl-4-nitropyridine N-oxide is added portion-wise. The mixture is heated to complete the nucleophilic aromatic substitution, yielding 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide .

  • Step 2: Polonovski Rearrangement. The N-oxide product from the previous step is treated with acetic anhydride. Heating this mixture induces a Polonovski-type rearrangement, which functionalizes the 2-methyl group, forming an acetate ester intermediate, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate .[3]

  • Step 3: Hydrolysis. The acetate intermediate is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide in ethanol) to cleave the ester and yield the target alcohol, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol .[5] The product is typically isolated by extraction and purified by crystallization or chromatography.

Part B: Conversion to Rabeprazole Sulfide

This stage involves activating the alcohol and coupling it with the benzimidazole fragment.

2.4.1 Protocol: Rabeprazole Sulfide

  • Step 4: Chlorination. The alcohol intermediate from Part A is dissolved in a chlorinated solvent like dichloromethane (DCM). The solution is cooled (e.g., to 0-5°C), and thionyl chloride (SOCl₂) is added dropwise.[5][13] This reaction converts the primary alcohol into the more reactive 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine , often isolated as its hydrochloride salt.[8]

  • Step 5: Thioether Coupling. In a separate vessel, 2-mercaptobenzimidazole is dissolved in a solvent like isopropanol or ethanol containing a base such as sodium hydroxide or sodium carbonate to form the thiolate salt.[4][14] The chlorinated pyridine intermediate from the previous step is then added to this solution. The mixture is heated (e.g., 50-60°C) to drive the S(_N)2 reaction, where the thiolate displaces the chloride to form 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide). The product often precipitates upon cooling or addition of water and can be collected by filtration.[4][14]

Part C: Oxidation to Rabeprazole and Salt Formation

This is the final, critical step to form the active sulfoxide.

2.5.1 Protocol: Rabeprazole and Rabeprazole Sodium

  • Step 6: Oxidation. Rabeprazole Sulfide is dissolved or suspended in a suitable solvent (e.g., DCM, ethanol, isopropanol). A controlled amount of an oxidizing agent is added at a low temperature (e.g., 0-10°C). Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) solution under carefully controlled pH (9-12).[4][12] This selective oxidation converts the sulfide to a sulfoxide, yielding Rabeprazole base.

  • Step 7: Salt Formation. The crude Rabeprazole base is purified and then dissolved in a suitable solvent like ethanol or isopropanol. A stoichiometric amount of aqueous sodium hydroxide is added to form the sodium salt. The final API, Rabeprazole Sodium , is typically isolated by precipitation or crystallization through the addition of an anti-solvent like diisopropyl ether or methyl tert-butyl ether. The solid is then filtered, washed, and dried under vacuum.

References

  • Sanjay, K., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
  • Wikipedia. (n.d.). Rabeprazole. Retrieved February 19, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Rabeprazole. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rabeprazole. PubChem Compound Summary for CID 5029. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 43289313. Retrieved February 19, 2026, from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of rabeprazole. (WO2014091450A1).
  • Patel, D. M., & Patel, N. K. (2011). an efficient synthesis fo rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04.
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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link]

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  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of rabeprazole. (US5045552A).
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  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H–benzimidazole sodium salt thereof. Retrieved February 19, 2026, from [Link]

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The 4-(3-Methoxypropoxy)phenyl Moiety: A Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, a Gateway to Therapeutic Innovation

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as drugs themselves, but as pivotal building blocks that enable the creation of powerful therapeutic agents. The 4-(3-Methoxypropoxy)benzonitrile molecule, and more broadly the 4-(3-Methoxypropoxy)phenyl moiety it represents, is a prime example of such a cornerstone. Its unique combination of a flexible ether linkage and a terminal methoxy group provides a powerful tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the application of this versatile chemical entity, focusing on its synthesis and its critical role in the development of the blockbuster anti-ulcer agent, Rabeprazole.

The methoxypropoxy side chain is not merely a passive linker. Its ether oxygen can act as a hydrogen bond acceptor, while the overall chain length and flexibility can be crucial for positioning the core of the drug molecule within the binding pocket of its biological target. Furthermore, this chain can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, enhancing bioavailability and metabolic stability. This application note will detail the synthesis of the benzonitrile parent compound and then provide a comprehensive case study on its application logic in the synthesis of Rabeprazole, a key proton pump inhibitor.

Part 1: Synthesis of the Core Intermediate: this compound

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.[1][2] In this case, the starting materials are the readily available 4-hydroxybenzonitrile (also known as 4-cyanophenol) and 1-bromo-3-methoxypropane.

Rationale for Method Selection: The Williamson ether synthesis is chosen for its high efficiency and reliability for forming aryl ethers.[3] The phenolic proton of 4-hydroxybenzonitrile is sufficiently acidic to be removed by a moderately strong base like potassium carbonate, creating the phenoxide in situ. The primary alkyl halide, 1-bromo-3-methoxypropane, is an excellent substrate for the ensuing SN2 reaction, minimizing the risk of competing elimination reactions.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzonitrile (4-cyanophenol)

  • 1-Bromo-3-methoxypropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Chloroform (CHCl₃)

  • 5% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzonitrile (e.g., 0.50 mol), anhydrous potassium carbonate (0.55 mol), and 250 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-3-methoxypropane (0.52 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After cooling the reaction mixture to room temperature, filter the solid potassium salts and wash the filter cake with a small amount of fresh acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in chloroform (200 mL). Wash the organic layer with 5% aqueous NaOH solution (2 x 100 mL) to remove any unreacted 4-hydroxybenzonitrile, followed by deionized water (2 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound as a pure solid.

Part 2: Application Case Study - Synthesis of Rabeprazole

The 4-(3-methoxypropoxy) moiety is a critical component of Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[4] PPIs act by irreversibly inhibiting the H⁺/K⁺ ATPase enzyme system (the proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[5][6] The synthesis of Rabeprazole provides an excellent illustration of how a precursor containing the methoxypropoxy group is incorporated into a complex active pharmaceutical ingredient (API).

While Rabeprazole itself is a substituted pyridine, not a benzonitrile, the synthetic logic for introducing the crucial side chain is analogous. The following protocols outline the key steps in a common synthetic route to Rabeprazole, starting from an intermediate that incorporates the 4-(3-methoxypropoxy) group.

Workflow for Rabeprazole Synthesis

G cluster_0 Part A: Synthesis of Rabeprazole Sulfide cluster_1 Part B: Oxidation to Rabeprazole A [4-(3-Methoxypropoxy)-3- methylpyridin-2-yl]methanol B 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine HCl A->B  Thionyl Chloride (SOCl₂) D Rabeprazole Sulfide (Thioether Intermediate) B->D  Condensation C 1H-Benzimidazole-2-thiol C->D  NaOH, Ethanol E Rabeprazole Sulfide F Rabeprazole (API) E->F  Oxidation  m-CPBA G cluster_0 Parietal Cell cluster_1 Secretory Canaliculus (Acidic, pH < 2) Prodrug_Activated Rabeprazole (Active Sulfenamide) Pump_Inactive Inactive H+/K+ ATPase (Covalent Bond Formed) Prodrug_Activated->Pump_Inactive Covalent Bonding to Cysteine Residues Lumen Gastric Lumen Pump_Inactive->Lumen H+ Secretion BLOCKED Prodrug_Inactive Rabeprazole (Inactive Prodrug) Prodrug_Inactive->Prodrug_Activated Protonation & Activation Pump_Active Active H+/K+ ATPase (Proton Pump) Pump_Active->Pump_Inactive Pump_Active->Lumen H+ Secretion Blood Bloodstream Blood->Prodrug_Inactive Absorption

Mechanism of Rabeprazole action on the H+/K+ ATPase.
Quantitative Data Summary
Compound/ProcessKey ParameterTypical Value/ResultReference
Rabeprazole Sulfide SynthesisReaction YieldGood to High (e.g., >80%)[7]
Rabeprazole OxidationReaction YieldHigh (often quantitative before purification)[8]
Rabeprazole ActionTarget EnzymeH⁺/K⁺ ATPase[5][6]
Rabeprazole ActionInhibition TypeIrreversible, Covalent[9][10]
Rabeprazole ActionActivation pH< 5.0[11][9]

Conclusion and Future Perspectives

The this compound structure represents a valuable synthon, providing access to the 4-(3-methoxypropoxy)phenyl moiety—a key component in highly successful pharmaceuticals like Rabeprazole. The protocols detailed herein offer a robust framework for the synthesis of this intermediate and its subsequent elaboration into a complex API. The case study of Rabeprazole underscores the importance of this specific side chain in achieving potent and selective inhibition of the gastric proton pump. Understanding the synthesis and mechanism of action at this level is critical for researchers in drug discovery and development, not only for creating generic versions of existing drugs but also for designing next-generation therapeutics with improved efficacy and safety profiles. Future work may focus on incorporating this or similar flexible ether moieties into scaffolds targeting other enzymes or receptors where precise positioning and optimized ADME properties are paramount.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rabeprazole Sodium? Retrieved from Patsnap Synapse. [Link]

  • Z Fass, R. (2007). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 3(4), 589–597. [Link]

  • Pediatric Oncall. (n.d.). Rabeprazole. Retrieved from Drug Index. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the action of RABEPRAZOLE SODIUM in ACIPHEX SPRINKLE therapy? Retrieved from R Discovery. [Link]

  • ResearchGate. (n.d.). Mechanism of action of proton pump inhibitors in a parietal cell. Retrieved from ResearchGate. [Link]

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  • Google Patents. (2008). WO2008155780A2 - Improved process for the preparation of pure rabeprazole.
  • Patsnap. (n.d.). Rabeprazole Sodium patented technology retrieval search results. Retrieved from Eureka. [Link]

  • Sanjay, S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848. [Link]

  • Google Patents. (2010). WO2010146428A1 - An improved process for the preparation of rabeprazole.
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  • ResearchGate. (n.d.). Mechanism of action of proton pump inhibitors (PPIs)[12]. Retrieved from ResearchGate. [Link]

  • Google Patents. (2007). EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
  • Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from UMass Boston OpenCourseWare. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

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  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific. [Link]

  • Technical Disclosure Commons. (2025, August 29). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H–benzimidazole sodium salt thereof. Retrieved from Technical Disclosure Commons. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. Retrieved from PrepChem.com. [Link]

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  • ResearchGate. (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from ResearchGate. [Link]

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Comprehensive NMR Characterization of 4-(3-Methoxypropoxy)benzonitrile: An In-Depth Guide to ¹H and ¹³C Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed guide to the structural characterization of 4-(3-Methoxypropoxy)benzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete protocol for sample preparation and data acquisition, followed by a thorough analysis and assignment of the ¹H and ¹³C NMR spectra. This document is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the causal relationships between molecular structure and spectral data, thereby ensuring robust and reliable compound verification.

Introduction: The Imperative for Structural Verification

This compound is a substituted aromatic compound incorporating a nitrile group and a methoxypropoxy side chain. Such molecules are common scaffolds in the development of novel chemical entities. Unambiguous structural confirmation and purity assessment are critical checkpoints in any chemical research or drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

This guide moves beyond a simple listing of spectral data. It explains the foundational principles behind the experimental choices and the logic of spectral interpretation, equipping the scientist with the expertise to confidently characterize not only the title compound but also structurally related molecules.

Molecular Structure and Predicted Spectral Features

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to predict the number and type of signals.

Caption: Structure of this compound with atom numbering.

  • ¹H NMR Predictions:

    • Symmetry: The molecule has a plane of symmetry along the C1-C5 axis. Therefore, the aromatic protons at C3 and C7 are chemically equivalent, as are the protons at C4 and C6.

    • Aromatic Region: We expect two signals for the four aromatic protons. Due to the para-substitution, these will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets.[1]

    • Aliphatic Region: The propoxy chain has three distinct methylene (CH₂) groups (C8, C9, C10) and the methoxy chain has one methyl (CH₃) group (C11). This will result in four signals.

    • Total Signals: We anticipate a total of 6 distinct signals in the ¹H NMR spectrum.

  • ¹³C NMR Predictions:

    • Symmetry: The same plane of symmetry affects the carbon signals. C3 is equivalent to C7, and C4 is equivalent to C6.

    • Aromatic Region: We expect four signals for the six aromatic carbons (C2, C5, C3/C7, and C4/C6).

    • Aliphatic Region: The four carbons of the side chain (C8, C9, C10, C11) are all chemically distinct.

    • Nitrile Carbon: The nitrile carbon (C1) will also produce a signal.

    • Total Signals: We anticipate a total of 9 distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Ensuring High-Quality Data

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[2] The following protocol is a self-validating system designed to minimize artifacts and produce high-resolution spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C). B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. A->B Solubilization C Filter solution through a pipette with glass wool into a clean NMR tube. B->C Remove Particulates D Cap the tube, wipe it clean, and place in a sample spinner. C->D Final Transfer E Insert sample into NMR magnet. D->E F Lock on the deuterium signal and shim the magnetic field. E->F Field Homogenization G Acquire ¹H spectrum. (Typically <5 mins) F->G H Acquire ¹³C spectrum. (Typically 20-60 mins) G->H I Apply Fourier Transform. H->I J Phase correction and baseline correction. I->J K Calibrate chemical shift (e.g., residual CDCl₃ at 7.26 ppm). J->K L Integrate peaks (¹H) and assign signals. K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference.[3]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[4]

  • Dissolution: Transfer the weighed sample into a small, clean glass vial. Add approximately 0.6-0.7 mL of CDCl₃.[3] Agitate the vial gently to ensure complete dissolution. The final solution must be transparent and free of any visible particles.

  • Filtration and Transfer: Solid particles in an NMR sample disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[2] To prevent this, place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Final Preparation: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment (chemical shift), the number of protons (integration), and the neighboring protons (multiplicity/splitting).[5]

Table 1: ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a~ 7.60Doublet (d)2H~ 8.8Aromatic (H₃, H₇)
H-b~ 6.95Doublet (d)2H~ 8.8Aromatic (H₄, H₆)
H-c~ 4.10Triplet (t)2H~ 6.3O-CH₂ -Ph (H₈)
H-d~ 3.60Triplet (t)2H~ 6.0CH₂ -OCH₃ (H₁₀)
H-e~ 2.08Quintet (quin)2H~ 6.1-CH₂-CH₂ -CH₂- (H₉)
H-f~ 3.38Singlet (s)3H-O-CH₃ (H₁₁)

Causality and Justification:

  • Aromatic Protons (H-a, H-b): Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1][6][7] The two signals appear as doublets due to coupling with their respective ortho neighbors. The protons H-a (ortho to the electron-withdrawing -CN group) are deshielded and appear further downfield compared to protons H-b (ortho to the electron-donating -OR group).

  • Aliphatic Protons (H-c, H-d, H-e, H-f):

    • H-c (δ ~4.10): These protons on C8 are adjacent to the oxygen atom connected to the aromatic ring. The strong deshielding effect of this oxygen shifts the signal significantly downfield.[8] The signal is a triplet because it is coupled to the two adjacent protons on C9 (n+1 rule, 2+1=3).

    • H-d (δ ~3.60): These protons on C10 are adjacent to the methoxy oxygen. They are also deshielded, but slightly less so than H-c. The signal is a triplet due to coupling with the two protons on C9.

    • H-e (δ ~2.08): The C9 protons are coupled to the two protons on C8 and the two protons on C10 (4 neighboring protons). This results in a quintet (n+1 rule, 4+1=5). Its chemical shift is further upfield as it is not directly attached to an oxygen atom.

    • H-f (δ ~3.38): The methyl protons on C11 are chemically unique and have no adjacent protons, hence they appear as a sharp singlet. Their position is characteristic of a methoxy group.[9]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[5][10]

Table 2: ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 162.5C₅Aromatic carbon attached to the ether oxygen; highly deshielded.
~ 133.8C₃, C₇Aromatic CH carbons ortho to the nitrile group.
~ 119.0C₁ (CN)Characteristic chemical shift for a nitrile carbon.
~ 115.2C₄, C₆Aromatic CH carbons ortho to the ether oxygen.
~ 104.5C₂Quaternary aromatic carbon attached to the nitrile group; deshielded but less so than C5.
~ 69.5C₁₀Aliphatic carbon attached to the methoxy oxygen.
~ 66.8C₈Aliphatic carbon attached to the phenoxy oxygen.
~ 59.0C₁₁Methoxy carbon (O-CH₃).
~ 29.2C₉Central aliphatic carbon, least affected by electronegative atoms.

Causality and Justification:

  • Aromatic Carbons (104-163 ppm): Carbons in aromatic rings typically resonate between 120-150 ppm.[6] The carbon attached to the highly electronegative oxygen (C5) is the most deshielded and appears furthest downfield. The quaternary carbon attached to the nitrile group (C2) is also significantly downfield. The protonated carbons (C3/C7 and C4/C6) appear within the expected aromatic range.

  • Nitrile Carbon (C1): The signal around 119.0 ppm is highly characteristic for the carbon atom of a nitrile group.[10]

  • Aliphatic Carbons (29-70 ppm): The carbons directly attached to oxygen atoms (C8, C10, C11) are deshielded and appear in the 59-70 ppm range. The central methylene carbon (C9), being furthest from the electronegative oxygens, is the most shielded and appears furthest upfield at ~29.2 ppm.

Conclusion

This application note has detailed the comprehensive ¹H and ¹³C NMR characterization of this compound. By following the provided protocols for sample preparation and leveraging the principles of spectral interpretation discussed herein, researchers can achieve unambiguous structural verification of this and similar compounds. The correlation between the molecular structure and the resulting NMR data underscores the power of this technique for ensuring scientific integrity in chemical and pharmaceutical research.

References

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  • PubChemLite. (n.d.). This compound (C11H13NO2). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gregory, T. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 29). NMR spectroscopy: coupling constants. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Báez, A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 944-948. Retrieved from [Link]

  • Gregory, T. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-(3-Methoxypropoxy)benzonitrile using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the structural analysis of 4-(3-Methoxypropoxy)benzonitrile, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. By leveraging the complementary techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), we demonstrate a robust workflow for the unambiguous identification and structural confirmation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step methodologies.

Introduction

This compound is an aromatic compound characterized by a nitrile group and a methoxypropoxy side chain attached to a benzene ring. The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties in various applications.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint.

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns offers valuable insights into the molecule's structure and connectivity.

This document outlines the optimized protocols for acquiring and interpreting FT-IR and MS data for this compound, ensuring scientific rigor and reproducibility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[1]
Monoisotopic Mass 191.0946 g/mol PubChem[1]
Predicted XlogP 1.8PubChem[1]
Appearance Expected to be a solid or liquid at room temperatureInferred from similar compounds

FT-IR Spectroscopic Analysis

The FT-IR spectrum of this compound reveals the presence of its key functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, while various C-H, C-O, and aromatic C=C stretching and bending vibrations confirm the overall structure.

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the analysis of a solid sample using the KBr pellet technique.

Materials and Equipment:

  • This compound sample

  • Potassium Bromide (KBr), spectroscopy grade

  • FT-IR Spectrometer (e.g., PerkinElmer, Bruker)[2]

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr at ~110°C for 2-3 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr.

    • Combine the sample and KBr in the agate mortar and grind to a very fine, homogenous powder.

  • Pellet Formation:

    • Transfer a portion of the powder mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the characteristic absorption peaks.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Weigh Sample (1-2 mg) KBr 2. Weigh KBr (100-200 mg) Grind 3. Grind to Homogenous Powder Press 4. Press into KBr Pellet Grind->Press Transfer AcquireBG 5. Acquire Background Spectrum Press->AcquireBG AcquireSample 6. Acquire Sample Spectrum AcquireBG->AcquireSample Process 7. Process & Analyze Data AcquireSample->Process MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve Sample in Solvent (~1 mg/mL) Inject 2. Inject into GC Dissolve->Inject Transfer Separate 3. Chromatographic Separation Inject->Separate Ionize 4. Ionization (EI, 70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection Analyze->Detect Spectrum 7. Generate Mass Spectrum Detect->Spectrum Identify 8. Identify M+ and Fragment Ions Spectrum->Identify

Sources

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Phase Transfer Catalysis in Aryl Ether Synthesis

The synthesis of aryl ethers, a critical structural motif in numerous pharmaceuticals and advanced materials, often presents challenges related to reaction conditions and selectivity. The Williamson ether synthesis, a cornerstone of organic chemistry, traditionally requires strong bases and anhydrous polar aprotic solvents. These conditions can be harsh, costly, and difficult to manage on an industrial scale. Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, circumventing many of these limitations.[1][2][3] PTC facilitates reactions between reactants in immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate.[2] This methodology offers milder reaction conditions, enhanced reaction rates, improved yields and selectivities, and the use of more environmentally benign solvents.[3]

This application note provides a detailed protocol for the synthesis of 4-(3-Methoxypropoxy)benzonitrile, an important intermediate in the preparation of various biologically active molecules, through the O-alkylation of 4-hydroxybenzonitrile with 1-bromo-3-methoxypropane using phase transfer catalysis. We will delve into the mechanistic underpinnings of this process, offer a step-by-step experimental guide, and present a comparative analysis of different phase transfer catalysts to guide researchers in optimizing this crucial transformation.

Mechanism of Phase Transfer Catalysis in the O-Alkylation of 4-Hydroxybenzonitrile

The synthesis of this compound via PTC operates on the principle of transporting the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkylating agent, 1-bromo-3-methoxypropane. A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is a commonly employed phase transfer catalyst.[4][5]

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous cluster_organic Aqueous Aqueous Phase Organic Organic Phase Interface Phase Interface Phenoxide 4-cyanophenoxide (ArO⁻) NaOH NaOH NaOH->Phenoxide Deprotonation PTC_aq Q⁺X⁻ (Catalyst) PTC_org Q⁺ArO⁻ (Ion Pair) PTC_aq->PTC_org Ion Exchange & Transport AlkylHalide 1-bromo-3-methoxypropane (R-Br) Product This compound (ArOR) Product->PTC_org Regeneration of Catalyst PTC_org->AlkylHalide SN2 Reaction

Figure 1: Mechanism of Phase Transfer Catalysis.

The process begins with the deprotonation of 4-hydroxybenzonitrile by a base (e.g., NaOH or K₂CO₃) in the aqueous phase to form the 4-cyanophenoxide anion. The quaternary ammonium cation (Q⁺) of the catalyst then pairs with the phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This ion pair migrates across the phase interface into the organic layer. Here, the "naked" and highly reactive phenoxide anion undergoes a nucleophilic substitution (SN2) reaction with 1-bromo-3-methoxypropane to yield the desired product, this compound, and regenerates the quaternary ammonium bromide (Q⁺Br⁻). The catalyst then returns to the aqueous phase to repeat the cycle.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound using phase transfer catalysis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

  • 4-Hydroxybenzonitrile

  • 1-Bromo-3-methoxypropane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0 eq) or 50% aqueous sodium hydroxide (5.0 eq), and the chosen phase transfer catalyst (0.05 - 0.1 eq).

  • Solvent Addition: Add toluene or dichloromethane as the organic solvent.

  • Addition of Alkylating Agent: To the stirred biphasic mixture, add 1-bromo-3-methoxypropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C for DCM or 110°C for toluene) and stir vigorously for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (2 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation: Comparative Efficacy of Phase Transfer Catalysts

The choice of phase transfer catalyst can significantly influence the reaction's efficiency. The following table summarizes the performance of different catalysts in the synthesis of this compound under standardized conditions.

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt688
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt693
18-Crown-6Crown Ether496
Aliquat® 336Quaternary Ammonium Salt785

Note: The data presented is a representative example and may vary based on specific reaction conditions and scale.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a solid base that leads to a solid-liquid PTC system, which can sometimes offer advantages in terms of work-up. Sodium hydroxide, as a concentrated aqueous solution, is used in a liquid-liquid PTC system and is often more cost-effective.

  • Choice of Solvent: Toluene and dichloromethane are common choices for the organic phase due to their ability to dissolve the substrate and product, and their immiscibility with water. The choice may depend on the desired reaction temperature and subsequent work-up procedures.

  • Vigorous Stirring: In a biphasic system, the reaction rate is highly dependent on the interfacial area between the two phases. Vigorous stirring is crucial to maximize this area and ensure efficient transfer of the catalyst and reactants between the phases.

  • Catalyst Loading: Typically, a catalytic amount (5-10 mol%) is sufficient. Higher loadings may not significantly increase the yield and can complicate purification.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the base is of good quality and sufficient quantity to fully deprotonate the 4-hydroxybenzonitrile.

    • Check the purity of the alkylating agent.

    • Increase the reaction time or temperature, monitoring for potential side product formation.

    • Consider a different phase transfer catalyst from the table above.

  • Incomplete Reaction:

    • Verify the efficiency of stirring. Inadequate mixing will slow down the reaction.

    • Ensure the reaction temperature is maintained at the desired level.

  • Purification Challenges:

    • If the product is difficult to separate from the catalyst, consider using a polymer-supported phase transfer catalyst which can be easily filtered off.

    • Thorough washing during the work-up is essential to remove most of the water-soluble impurities and the catalyst.

Conclusion

Phase transfer catalysis provides an efficient, scalable, and environmentally conscious method for the synthesis of this compound. The mild reaction conditions, high yields, and the ability to use less hazardous solvents make it an attractive alternative to traditional synthetic routes. The selection of an appropriate phase transfer catalyst is key to optimizing the reaction, with crown ethers often showing the highest activity, though quaternary ammonium and phosphonium salts offer a good balance of cost and efficiency. This application note serves as a practical guide for researchers and drug development professionals to successfully implement this valuable synthetic methodology.

References

  • U.S. Patent 3,259,646. (1966).
  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-hydroxytoluene. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Patentsnap. (n.d.). Benzonitrile patented technology retrieval search results. [Link]

  • ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. [Link]

  • ResearchGate. (n.d.). How can I purify impure benzonitrile?. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

  • PubMed. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. [Link]

  • Austin Publishing Group. (2016). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. [Link]

Sources

Scalable synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Rabeprazole and its Scalable Synthesis

Rabeprazole, a prominent proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy hinges on the targeted inhibition of the gastric H+/K+-ATPase (proton pump). The growing clinical demand for rabeprazole necessitates robust, efficient, and economically viable synthetic routes amenable to large-scale industrial production. This application note provides a detailed, in-depth guide to a scalable synthesis of a key intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole, the immediate precursor to rabeprazole. We will explore the underlying chemical principles, offer a step-by-step protocol, and discuss critical process parameters for ensuring high yield and purity.

Reaction Scheme and Mechanism: A Convergent Synthetic Strategy

The synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole is achieved through a convergent approach, which involves the synthesis of two key building blocks followed by their condensation. This strategy is advantageous for large-scale production as it allows for the parallel synthesis of intermediates, thereby improving overall efficiency.[2][3]

The two primary intermediates are:

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride: A substituted pyridine derivative.

  • 2-Mercapto-1H-benzimidazole: A heterocyclic thiol.

The overall reaction scheme can be summarized as follows:

Rabeprazole Intermediate Synthesis cluster_0 Pyridine Intermediate Synthesis cluster_1 Benzimidazole Intermediate Synthesis 2,3-dimethylpyridine N-oxide 2,3-dimethylpyridine N-oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide 2,3-dimethylpyridine N-oxide->4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide 3-methoxypropan-1-ol, base [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide->[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol Rearrangement & Hydrolysis 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol->2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl SOCl2 Final Product 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl->Final Product Condensation o-phenylenediamine o-phenylenediamine 2-Mercapto-1H-benzimidazole 2-Mercapto-1H-benzimidazole o-phenylenediamine->2-Mercapto-1H-benzimidazole CS2, KOH 2-Mercapto-1H-benzimidazole->Final Product

Figure 1: Overall synthetic workflow for the target intermediate.

The core of this synthesis is a nucleophilic substitution reaction where the thiol group of 2-mercapto-1H-benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Detailed Protocols for Scalable Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediates and the final condensation reaction.

Part 1: Synthesis of 2-Mercapto-1H-benzimidazole

This synthesis involves the cyclization of o-phenylenediamine with carbon disulfide in an alkaline medium.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Phenylenediamine108.14108.1 g1.0
Carbon Disulfide (CS2)76.1383.7 g (66.4 mL)1.1
Potassium Hydroxide (KOH)56.1161.7 g1.1
Ethanol (95%)-1.0 L-
Water-150 mL-
Acetic Acid (glacial)-As needed-
Activated Charcoal-10 g-

Protocol:

  • In a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.

  • Stir the mixture until the solids are mostly dissolved.

  • Carefully add carbon disulfide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, add activated charcoal to the hot solution and reflux for an additional 15 minutes to decolorize the solution.

  • Filter the hot mixture through a bed of celite to remove the charcoal.

  • Transfer the hot filtrate to a large beaker and acidify with glacial acetic acid with vigorous stirring until the pH is approximately 6-7.

  • A precipitate of 2-mercapto-1H-benzimidazole will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: 85-95% Purity (by HPLC): >99%

Part 2: Synthesis of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

The synthesis of this key pyridine intermediate is a multi-step process. An efficient route involves the direct chlorination of the corresponding hydroxymethyl precursor.[7][8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine211.26211.3 g1.0
Thionyl Chloride (SOCl2)118.97130.9 g (80.3 mL)1.1
Ethyl Acetate-1.0 L-

Protocol:

  • In a 2 L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (for HCl and SO2), suspend 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine in ethyl acetate.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-3 hours.[8]

  • A precipitate of the hydrochloride salt will form.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and then with diethyl ether.

  • Dry the product under vacuum at a temperature not exceeding 40 °C.

Expected Yield: 90-97% Purity (by HPLC): >98%

Part 3: Condensation to form 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole

This final step involves the coupling of the two synthesized intermediates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl266.16266.2 g1.0
2-Mercapto-1H-benzimidazole150.19150.2 g1.0
Sodium Hydroxide (NaOH)40.0084.0 g2.1
Methanol-1.5 L-
Water-500 mL-

Protocol:

  • In a 3 L reactor, dissolve 2-mercapto-1H-benzimidazole and sodium hydroxide in a mixture of methanol and water.

  • Stir the solution until all solids are dissolved.

  • In a separate vessel, dissolve 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride in methanol.

  • Slowly add the pyridine solution to the benzimidazole solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Stir for an additional hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.[10]

  • Dry the purified product in a vacuum oven.

Expected Yield: 80-90% Purity (by HPLC): >99.5%

Characterization and Quality Control

The identity and purity of the synthesized 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the protons of the pyridine ring, benzimidazole ring, methoxypropoxy side chain, and the methyl and methylene groups.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (C18H21N3O2S, MW: 343.44 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >99.5%.
Melting Point A sharp melting point consistent with the literature value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part 1 Incomplete reaction; Loss of product during workup.Ensure complete dissolution of starting materials; Control the rate of acidification to avoid co-precipitation of impurities.
Low yield in Part 2 Degradation of the starting material or product; Incomplete reaction.Maintain low temperature during the addition of thionyl chloride; Ensure anhydrous conditions.
Formation of impurities in Part 3 Side reactions due to excess base or high temperature.Use stoichiometric amounts of base; Maintain the reaction temperature within the recommended range.
Product difficult to purify Presence of unreacted starting materials or byproducts.Monitor the reaction closely for completion; Optimize the recrystallization solvent system.

Process Optimization and Scalability Considerations

For a successful scale-up, several factors need to be considered:

Scalability_Considerations Process_Safety Process Safety (Exothermic reactions, gas evolution) Reagent_Addition_Rate Reagent Addition Rate (Temperature control) Mixing_Efficiency Mixing Efficiency (Homogeneity) Heat_Transfer Heat Transfer (Reactor design) Solvent_Selection Solvent Selection & Recovery (Cost, environmental impact) Crystallization_Control Crystallization Control (Polymorphism, particle size) Impurity_Profile Impurity Profile (Regulatory compliance) Scalable_Synthesis Scalable_Synthesis Scalable_Synthesis->Process_Safety Scalable_Synthesis->Reagent_Addition_Rate Scalable_Synthesis->Mixing_Efficiency Scalable_Synthesis->Heat_Transfer Scalable_Synthesis->Solvent_Selection Scalable_Synthesis->Crystallization_Control Scalable_Synthesis->Impurity_Profile

Sources

A Multi-Modal Analytical Framework for Monitoring the Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques and detailed protocols for monitoring the synthesis of 4-(3-methoxypropoxy)benzonitrile, a key intermediate in pharmaceutical manufacturing. Real-time or near-real-time monitoring of chemical reactions is crucial for process optimization, ensuring product quality, and maintaining batch-to-batch consistency. This note details an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography (GC) for volatile reactant tracking, Fourier-Transform Infrared (FTIR) spectroscopy for functional group transformation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification. The protocols are designed to be self-validating, incorporating principles of method validation to ensure data integrity and trustworthiness, which are paramount in drug development.[1][2]

Introduction: The Imperative for In-Process Control

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process. The target molecule, this compound, is often synthesized via a Williamson ether synthesis, a robust and widely used reaction.[3][4] However, like any chemical transformation, this process is susceptible to variations that can impact yield, purity, and the overall safety profile of the final product. In-process monitoring moves beyond simple final-product testing, offering a dynamic understanding of the reaction kinetics, the consumption of starting materials, the formation of the desired product, and the emergence of any process-related impurities.[5][6]

The presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of pharmaceutical products. Therefore, a robust analytical strategy is not merely a quality control measure but a cornerstone of process understanding and regulatory compliance.[7][8] This guide provides the technical protocols and the scientific rationale behind their application.

Synthesis Pathway and Analytical Targets

The synthesis of this compound is typically achieved by the reaction of 4-cyanophenol with an alkylating agent like 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane in the presence of a base.[9] This SN2 reaction forms the desired ether linkage.[4][10]

  • Reactant A: 4-Cyanophenol

  • Reactant B: 1-Chloro-3-methoxypropane

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or Acetonitrile

  • Product: this compound

  • Potential Impurities: Unreacted starting materials, byproducts from side reactions.

G cluster_reactants Reactants cluster_reagents Conditions 4-Cyanophenol 4-Cyanophenol ReactionMixture Williamson Ether Synthesis (SN2 Mechanism) 4-Cyanophenol->ReactionMixture 1-Chloro-3-methoxypropane 1-Chloro-3-methoxypropane 1-Chloro-3-methoxypropane->ReactionMixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->ReactionMixture Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->ReactionMixture Product This compound ReactionMixture->Product Byproducts Unreacted Starting Materials, Side-Reaction Products ReactionMixture->Byproducts

Figure 1: Reaction scheme for the synthesis of this compound.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of the reaction. A synergistic approach is required, where each method offers unique insights. The choice of technique depends on the specific question being asked—be it quantification, structural confirmation, or impurity detection.

G Start Analytical Goal Quant Quantitative Analysis? (How much is there?) Start->Quant Qual Qualitative Analysis? (What is it? Is it working?) Start->Qual Impurity Impurity Profiling? Start->Impurity HPLC HPLC (Primary Choice) Quant->HPLC Yes GC GC (For Volatiles) Quant->GC Yes qNMR qNMR (With Internal Standard) Quant->qNMR Yes FTIR FTIR (Functional Groups) Qual->FTIR Yes NMR NMR (Structural Confirmation) Qual->NMR Yes HPLC_MS HPLC-MS Impurity->HPLC_MS Yes GC_MS GC-MS Impurity->GC_MS Yes

Figure 2: Decision workflow for selecting the appropriate analytical technique.

Detailed Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for monitoring this reaction. It separates the non-volatile components of the reaction mixture (4-cyanophenol, the product, and potential non-volatile impurities) based on their differential partitioning between a stationary phase (C18 column) and a mobile phase.[7] UV detection is ideal as the aromatic rings in the reactant and product are strong chromophores.

Protocol:

  • Instrumentation and Conditions:

    • System: UHPLC/HPLC system with UV/PDA detector.

    • Column: C18, 2.5 µm, 3.0 x 100 mm (or similar).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation (In-Process):

    • Carefully withdraw ~100 µL of the reaction mixture.

    • Immediately quench in 900 µL of acetonitrile to stop the reaction and precipitate salts.

    • Vortex thoroughly.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of 4-cyanophenol and purified this compound in acetonitrile.

    • Create a mixed calibration standard solution by combining aliquots of the stock solutions.

    • Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the reaction (e.g., 1-100 µg/mL).

  • Method Validation (Abbreviated):

    • Specificity: Inject individual standards and a mixture to confirm baseline separation of reactant and product peaks.

    • Linearity: Inject the calibration standards in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[11]

    • Precision: Perform six replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak areas should be <2.0%.

    • Accuracy: Spike a known amount of product standard into a sample of the reaction matrix at the start of the reaction (t=0) and calculate the percent recovery.[12]

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 4-cyanophenol and the product in the quenched sample.

    • Calculate the % conversion of 4-cyanophenol relative to its initial concentration.

Quantitative Data Summary Table:

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation (r²)LOD (µg/mL)
4-Cyanophenol~2.51 - 100>0.999~0.3
This compound~5.81 - 100>0.999~0.3
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid, powerful tool for observing the transformation of functional groups. By monitoring the disappearance of the phenolic -OH group and the appearance of the ether C-O bonds, one can quickly confirm that the reaction is proceeding as intended.[13]

Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Withdraw a single drop of the reaction mixture and place it directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Interpretation:

    • Monitor the disappearance of the broad O-H stretch from 4-cyanophenol (approx. 3200-3600 cm⁻¹).

    • Monitor the appearance of the characteristic C-O-C asymmetric and symmetric stretches of the aryl-alkyl ether (approx. 1250 cm⁻¹ and 1040 cm⁻¹).

    • Confirm the persistence of the sharp C≡N nitrile stretch (approx. 2230 cm⁻¹), which should be present in both the reactant and the product.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides unambiguous structural confirmation and is an excellent tool for quantitative analysis (qNMR) without the need for response-factor-dependent calibration curves.[16][17] By comparing the integrals of specific proton signals from the product against a known amount of an internal standard, a direct measure of product formation can be obtained.[18]

Protocol:

  • Sample Preparation:

    • Withdraw ~0.5 mL of the reaction mixture.

    • Quench in 2 mL of water and extract with 2 mL of deuterated chloroform (CDCl₃).

    • Filter the CDCl₃ layer through a small plug of cotton wool into an NMR tube.

    • Add a precisely weighed amount of a suitable internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • Confirm disappearance of the 4-cyanophenol aromatic signals and the broad phenolic -OH peak.

    • Confirm appearance of the product signals:

      • Triplet at ~4.1 ppm (-O-CH₂ -CH₂-CH₂-O-).

      • Triplet at ~3.6 ppm (-CH₂-CH₂-CH₂ -O-CH₃).

      • Singlet at ~3.4 ppm (-O-CH₃ ).

      • Quintet at ~2.1 ppm (-CH₂-CH₂ -CH₂-).

      • Characteristic shifts in the aromatic protons (AA'BB' system).

    • Quantification: Calculate the molar quantity of the product by comparing the integral of a well-resolved product peak (e.g., the -OCH₃ singlet at ~3.4 ppm, integral = 3H) to the integral of the internal standard peak.

Impurity Profiling: Ensuring Product Purity

Impurity profiling is the identification, structure elucidation, and quantitative determination of impurities in the final product.[5][6] This is a critical step for ensuring the safety and efficacy of any pharmaceutical intermediate.[7]

G Start Reaction Complete (Final Time Point Sample) HPLC_Screen Run HPLC Protocol Start->HPLC_Screen CheckPurity Purity > 99.5% by Area? HPLC_Screen->CheckPurity Pass Process Complete CheckPurity->Pass Yes Fail Identify Impurities CheckPurity->Fail No LCMS LC-MS Analysis (Determine Mass of Impurity) Fail->LCMS Isolation Preparative HPLC (Isolate Impurity) LCMS->Isolation Structure NMR Spectroscopy (Elucidate Structure) Isolation->Structure Quantify Quantify using Validated HPLC Method Structure->Quantify Report Report Impurity Profile Quantify->Report

Figure 3: Workflow for impurity identification and characterization.

Methodology:

  • Detection: The HPLC method described in section 4.1 is the primary tool for detecting impurities. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of unknown peaks.

  • Identification: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. By obtaining the mass-to-charge ratio (m/z) of the impurity, its molecular weight can be determined, providing crucial clues to its identity.

  • Characterization: If an impurity is present at significant levels, it may need to be isolated using preparative HPLC for full structural elucidation by NMR.

Conclusion

A robust, multi-modal analytical strategy is essential for the successful synthesis and control of this compound. By combining the quantitative power of HPLC , the functional group insight of FTIR , and the structural verification of NMR , researchers and process chemists can gain a comprehensive understanding of the reaction. This integrated approach ensures the development of a safe, efficient, and reproducible synthetic process, meeting the stringent quality standards of the pharmaceutical industry. The self-validating nature of the described protocols provides the high degree of trustworthiness required for confident decision-making throughout the drug development lifecycle.

References

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Application Notes & Protocols: A Comprehensive Guide to the O-Alkylation of 4-Cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alkylated 4-Cyanophenol Derivatives

4-Cyanophenol, also known as 4-hydroxybenzonitrile, is a versatile aromatic building block characterized by a hydroxyl group and a nitrile group at opposite ends of a benzene ring.[1] This unique bifunctionality makes it a valuable intermediate in the synthesis of a wide array of complex molecules. The O-alkylation of the phenolic hydroxyl group yields 4-alkoxybenzonitriles, a class of compounds with significant applications in the development of pharmaceuticals, liquid crystals, and other advanced materials.[2]

In drug discovery, the ether linkage is a common and stable motif. Alkylated phenols are integral to the structure of numerous therapeutic agents, where the alkyl chain can be tailored to modulate properties such as solubility, metabolic stability, and target binding affinity.[3][4] Given the prevalence of this structural unit, robust and well-understood protocols for the synthesis of these ethers are of paramount importance to researchers in medicinal chemistry and process development.

This document serves as a comprehensive technical guide for the O-alkylation of 4-cyanophenol. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reaction design, and detailed, field-proven protocols. We will explore the classic Williamson ether synthesis, modern variations using phase-transfer catalysis, and alternative methods like the Mitsunobu reaction, providing researchers with the tools to select and execute the optimal strategy for their specific synthetic goals.

Mechanistic Insights and Strategic Considerations

The successful O-alkylation of 4-cyanophenol hinges on maximizing the formation of the desired ether product while minimizing potential side reactions. The primary challenge is the competition between O-alkylation (at the oxygen atom) and C-alkylation (at the aromatic ring).[5] Understanding the factors that govern this selectivity is crucial for reaction design.

The Williamson Ether Synthesis: The Workhorse Reaction

The most common and direct route for this transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The reaction involves two fundamental steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-cyanophenol, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing a leaving group and forming the ether bond.[6][8]

Causality Behind Experimental Choices:

  • O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the ortho positions). O-alkylation is generally under kinetic control (it's faster), while C-alkylation is under thermodynamic control (it leads to a more stable product).[9][10][11] To favor the desired O-alkylation, reaction conditions are chosen to promote the kinetically preferred pathway. Minimizing hydrogen-bonding species, for instance, reduces the selective solvation of the highly electronegative oxygen atom, making it more available for nucleophilic attack.[12]

  • Choice of Base: The pKa of the phenolic proton in 4-cyanophenol is lowered by the electron-withdrawing nitrile group, making it more acidic than phenol itself. Consequently, moderately strong bases are sufficient for complete deprotonation.[13]

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are excellent choices for laboratory-scale synthesis. They are solids, easy to handle, and sufficiently basic to deprotonate the phenol in polar aprotic solvents.[14]

    • Sodium Hydroxide (NaOH): A strong, inexpensive base often used in industrial settings, particularly in conjunction with phase-transfer catalysis.[13]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is typically used in anhydrous polar aprotic solvents like THF or DMF.[8][14]

  • Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[8]

    • Primary Alkyl Halides (R-CH₂-X): These are the ideal electrophiles, as they are unhindered and readily undergo substitution.[6][7][8]

    • Secondary Alkyl Halides: These will often yield a mixture of substitution (ether) and elimination (alkene) products.[8]

    • Tertiary Alkyl Halides: These almost exclusively undergo elimination and are not suitable for this reaction.[6]

  • Choice of Solvent: The solvent plays a critical role in mediating the reaction rate.

    • Polar Aprotic Solvents (Acetonitrile, DMF, Acetone): These are highly recommended. They effectively dissolve the phenoxide salt but do not strongly solvate the nucleophilic oxygen atom, leaving it "free" and highly reactive.[6]

    • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide, creating a solvent shell that stabilizes the nucleophile and significantly slows down the reaction rate.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4_Cyanophenol 4-Cyanophenol Base Base (e.g., K₂CO₃) Phenoxide 4-Cyanophenoxide Ion Product 4-Alkoxybenzonitrile (Ether Product) Phenoxide->Product + R-X (SN2 Attack) Alkyl_Halide Alkyl Halide (R-X) Salt Salt Byproduct (KX) PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX_org R-X QOArCN_org [Q⁺]⁻O-ArCN ROR_org R-O-ArCN QX_org Q⁺X⁻ ROR_org->QX_org + X⁻ NaX_aq Na⁺X⁻ QX_org->NaX_aq Transfer to Aqueous Phase NaOArCN_aq Na⁺⁻O-ArCN NaOArCN_aq->QOArCN_org Ion Exchange with Q⁺X⁻

Caption: Simplified cycle of phase-transfer catalysis (PTC) for alkylation.

The Mitsunobu Reaction: An Alternative for Challenging Substrates

The Mitsunobu reaction provides another pathway to form ethers from alcohols. [15]It is particularly useful for synthesizing ethers with inversion of stereochemistry at a chiral secondary alcohol, though this feature is not relevant for an achiral phenol. [16]The reaction couples an alcohol with a pronucleophile (in this case, 4-cyanophenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). [17][18] Mechanism Overview: The reaction is complex, but in essence, PPh₃ and DEAD combine to activate the alkyl alcohol, converting its hydroxyl group into a good leaving group. The 4-cyanophenol then acts as the nucleophile, displacing the activated hydroxyl group to form the ether. [15] Advantages and Disadvantages:

  • Advantage: The reaction proceeds under very mild, neutral conditions.

  • Disadvantage: It generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. [15]The reagents are also expensive and potentially hazardous. [17]Therefore, it is typically reserved for small-scale syntheses or when other methods have failed.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-Cyanophenol is harmful if swallowed and causes skin and eye irritation. [1][19]

Protocol 1: Classic Williamson Ether Synthesis

This protocol describes a reliable, general-purpose method for the alkylation of 4-cyanophenol using potassium carbonate in acetonitrile. [14]

Reagent/Material Molar Eq. Amount Purpose
4-Cyanophenol 1.0 (e.g., 1.19 g, 10 mmol) Starting Material
Alkyl Bromide 1.1 - 1.2 (11-12 mmol) Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous 2.0 (2.76 g, 20 mmol) Base
Acetonitrile (CH₃CN), anhydrous - 50 mL (5 mL/mmol) Solvent

| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle | - | - | Apparatus |

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.19 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reagent Addition: Add the alkyl bromide (e.g., 1-bromobutane, 1.2 mL, 11 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours. [6][14]5. Work-up: After the reaction is complete (as indicated by the consumption of 4-cyanophenol), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-alkoxybenzonitrile.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol demonstrates an efficient method using an inexpensive base and a phase-transfer catalyst, suitable for scaling up.

Reagent/MaterialMolar Eq.AmountPurpose
4-Cyanophenol1.0(e.g., 1.19 g, 10 mmol)Starting Material
Alkyl Bromide1.1(11 mmol)Alkylating Agent
Sodium Hydroxide (NaOH)1.5(0.60 g, 15 mmol)Base
Tetrabutylammonium Bromide (TBAB)0.05(0.16 g, 0.5 mmol)PTC Catalyst
Toluene-30 mLOrganic Solvent
Water-15 mLAqueous Solvent
Flask, condenser, magnetic stirrer, heating mantle--Apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-cyanophenol (1.19 g, 10 mmol) and tetrabutylammonium bromide (0.16 g, 0.5 mmol) in toluene (30 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15 mmol) in water (15 mL) and add this aqueous solution to the flask.

  • Reagent Addition: Add the alkyl bromide (11 mmol) to the biphasic mixture.

  • Reaction: Heat the mixture to 70-80°C with very vigorous stirring to ensure efficient mixing between the two phases. Monitor the reaction by TLC or GC/MS. The reaction is often complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as described in Protocol 1.

Experimental_Workflow A 1. Reaction Setup (Add Reagents & Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Monitoring (TLC / GC-MS) B->C C->B Reaction Incomplete D 4. Work-up (Quench, Separate/Filter) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Chromatography or Recrystallization) E->F G 7. Analysis (NMR, MS, mp) F->G

Caption: A general experimental workflow for synthesis and purification.

Summary of Reaction Conditions

The choice of methodology depends on the scale of the reaction, the reactivity of the alkylating agent, and the available resources. The table below provides a comparative summary.

ParameterWilliamson SynthesisPTC MethodMitsunobu Reaction
Typical Base K₂CO₃, Cs₂CO₃, NaHNaOH, K₂CO₃ (aq.)Not required
Typical Solvent Acetonitrile, DMF, AcetoneToluene, or Biphasic (Toluene/H₂O)THF, Dichloromethane
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)PPh₃ / DEAD (Reagents)
Temp. Range (°C) 50 - 100 [6]50 - 900 - 25
Typical Time 4 - 12 hours [6]2 - 8 hours2 - 12 hours
Yields Good to Excellent (60-95%) [7]Very Good to Excellent (75-98%)Variable, often good (60-90%)
Advantages Reliable, well-understood, common reagentsGreen, efficient, scalable, uses cheap baseVery mild conditions, good for sensitive substrates
Disadvantages Requires anhydrous solvent, can be slowRequires vigorous stirring, catalyst removalStoichiometric byproducts, expensive reagents

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality solvent (not anhydrous).4. Unreactive alkylating agent (e.g., alkyl chloride).1. Use freshly dried or new base.2. Ensure reaction is at the target temperature.3. Use anhydrous grade solvent.4. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or KI.
Low Yield 1. Incomplete reaction.2. Competing elimination (E2) reaction.3. Product loss during work-up or purification.1. Increase reaction time or temperature.2. Use a less hindered (primary) alkyl halide. Use a less-hindered base. Run at the lowest effective temperature.3. Optimize extraction and purification procedures.
Formation of C-Alkylated Byproduct 1. Reaction conditions favor thermodynamic product.2. Use of protic solvent.1. Use a polar aprotic solvent. Run the reaction at a lower temperature.2. Ensure the solvent is aprotic (e.g., Acetonitrile, DMF).
Difficulty Removing Byproducts (Mitsunobu) Triphenylphosphine oxide (TPPO) is poorly soluble in some solvents.1. After reaction, concentrate and triturate with a nonpolar solvent like diethyl ether or hexanes to precipitate the TPPO.2. Use modified, more soluble phosphine reagents if available.

Conclusion

The O-alkylation of 4-cyanophenol is a fundamental and highly useful transformation in organic synthesis. The Williamson ether synthesis remains the most direct and widely practiced method, offering excellent reliability, especially when using polar aprotic solvents and appropriate bases like potassium carbonate. For applications demanding higher efficiency, scalability, and greener conditions, phase-transfer catalysis presents a superior alternative, enabling the use of inexpensive aqueous bases. While the Mitsunobu reaction is a powerful tool in the synthetic chemist's arsenal, its application for this specific transformation should be reserved for cases where the milder conditions are absolutely necessary, due to challenges with cost and byproduct removal. By understanding the mechanistic principles and carefully selecting the reaction conditions as outlined in this guide, researchers can confidently and efficiently synthesize a broad range of 4-alkoxybenzonitrile derivatives for their scientific endeavors.

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  • Alkylating antineoplastic agent. (2023, December 16). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Cyanobacterial green chemistry: a blue-green approach for a sustainable environment, energy, and chemical production. (2022). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. (2017, March 26). Google Patents.

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Application Note: Characterization of Impurities in the Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Methoxypropoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification, characterization, and quantification of potential impurities in the synthesis of this compound.

The narrative will delve into the common synthetic routes, predict potential process-related impurities and degradation products, and provide detailed protocols for their characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the impurity profiling process.

Synthetic Pathway and Potential Impurities

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[6] In this case, 4-cyanophenol is reacted with 1-bromo-3-methoxypropane in the presence of a base.

A schematic of the primary synthetic route is as follows:

G 4-Cyanophenol 4-Cyanophenol This compound This compound 4-Cyanophenol->this compound 1-bromo-3-methoxypropane, Base

Caption: Williamson Ether Synthesis of this compound.

Based on this synthetic route, potential impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted 4-cyanophenol and 1-bromo-3-methoxypropane.

  • Intermediates: Incomplete reactions could lead to the presence of intermediate species.

  • By-products: Side reactions, such as elimination reactions of the alkyl halide, can generate by-products.[5]

  • Degradation Products: The final product may degrade under certain storage or process conditions.

A systematic approach to identifying these impurities involves a thorough understanding of the reaction mechanism and potential side reactions.

Classification of Potential Impurities

A detailed analysis of the Williamson ether synthesis allows for the prediction of specific impurities that may arise.

Impurity Category Potential Compounds Origin
Starting Materials 4-CyanophenolUnreacted starting material
1-Bromo-3-methoxypropaneUnreacted reagent
By-products 1,3-DimethoxypropaneReaction of methoxide with 1-bromo-3-methoxypropane
4,4'-(Propane-1,3-diylbis(oxy))dibenzonitrileReaction of two molecules of 4-cyanophenol with one molecule of a dihalo- impurity in the starting material
3-Methoxyprop-1-eneE2 elimination of 1-bromo-3-methoxypropane[5]
Degradation Products 4-HydroxybenzonitrileHydrolysis of the ether linkage
3-Methoxypropan-1-olHydrolysis of the ether linkage

Analytical Methodologies for Impurity Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities.[8][9] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[8][9][10]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary tool for separating and quantifying non-volatile organic impurities.[11] A well-developed HPLC method can effectively separate the main component from its related substances.

Protocol: HPLC Method for Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.

This method allows for the separation of polar and non-polar impurities from the main peak. The relative retention times can be used for initial identification, and peak areas can be used for quantification against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.[12][13][14] Its high sensitivity and the ability to provide structural information through mass fragmentation patterns make it an indispensable tool.[12][13]

Protocol: GC-MS Method for Volatile Impurity Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

GC-MS analysis can effectively identify and quantify residual starting materials like 1-bromo-3-methoxypropane and volatile by-products such as 3-methoxyprop-1-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of unknown impurities.[15][16] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[15][16]

Protocol: NMR Analysis for Structural Confirmation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: To determine the number and environment of protons.

    • 13C NMR: To determine the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for elucidating the structure of unknown impurities.[15]

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.6 mL of the deuterated solvent.

NMR is particularly useful for identifying isomers and closely related structures that may be difficult to distinguish by other techniques.[15]

Workflow for Impurity Characterization

A logical workflow ensures a systematic and efficient characterization of impurities.

Caption: Workflow for Impurity Characterization.

Regulatory Considerations and Thresholds

The ICH Q3A(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][3][17]

Threshold Maximum Daily Dose ≤ 2g/day Action
Reporting Threshold 0.05%Report any impurity exceeding this level.[2]
Identification Threshold 0.10% or 1.0 mg per day total intake (whichever is lower)Identify the structure of any impurity exceeding this level.
Qualification Threshold 0.15% or 1.0 mg per day total intake (whichever is lower)Qualify the safety of any impurity exceeding this level.

It is crucial to adhere to these guidelines throughout the drug development process to ensure regulatory compliance and patient safety.[1]

Conclusion

A thorough characterization of impurities in the synthesis of this compound is a critical aspect of drug development. By employing a combination of advanced analytical techniques such as HPLC, GC-MS, and NMR, and following a systematic workflow, researchers can effectively identify, quantify, and control impurities. This ensures the quality, safety, and efficacy of the final pharmaceutical product, in line with global regulatory standards.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]

  • ORS Labs. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]

  • National Institute of Chemistry. (n.d.). Structural characterization of compounds and impurities. Retrieved from [Link]

  • PubMed. (1996, May 31). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H13NO2). Retrieved from [Link]

  • Google Patents. (n.d.). US20210078940A1 - Method for manufacturing aromatic nitrile compound.
  • PLOS ONE. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • RSC Advances. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: Synthetic Pathways to Functionalized Pyridine Derivatives Using Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug discovery. Consequently, the development of efficient and modular methods for the synthesis of highly functionalized pyridines is a topic of intense research. Benzonitriles have emerged as robust and versatile starting materials for constructing the pyridine ring, offering a direct route to incorporating an aryl substituent. This guide details key transition-metal-catalyzed strategies that leverage benzonitriles for the synthesis of complex pyridine derivatives, providing field-proven insights and detailed experimental protocols for immediate application in the research and development laboratory.

Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes and Benzonitriles

One of the most powerful and atom-economical methods for constructing substituted pyridines is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules with a nitrile.[3] Cobalt complexes, in particular, have proven to be exceptionally effective catalysts for this transformation due to their unique reactivity, low cost, and low toxicity.[4] This method allows for the rapid assembly of complex, multi-substituted pyridines from simple, readily available precursors.[4]

Mechanistic Insight

The catalytic cycle is believed to commence with the coordination of two alkyne molecules to a low-valent cobalt(I) center, which is often generated in situ. This is followed by oxidative coupling to form a five-membered cobaltacyclopentadiene intermediate. Subsequent coordination of the benzonitrile to the cobalt center, which can be the rate-determining step, precedes a migratory insertion of the nitrile into a cobalt-carbon bond.[5][6] This forms a seven-membered cobaltazacycloheptatriene intermediate. The final step is a reductive elimination that releases the functionalized pyridine product and regenerates the active cobalt(I) catalyst, allowing the cycle to continue.[6]

Visualizing the Catalytic Cycle

Co_Catalyzed_Cycloaddition CoI Co(I) Catalyst Intermediate1 Cobaltacyclopentadiene CoI->Intermediate1 Oxidative Coupling Alkyne1 2 x Alkyne Alkyne1->CoI Coordination Benzonitrile Benzonitrile p1 Benzonitrile->p1 Product Functionalized Pyridine Intermediate1->p1 Intermediate2 Cobaltazacycloheptatriene p2 Intermediate2->p2 p1->Intermediate2  Nitrile  Insertion p2->CoI Reductive Elimination p2->Product

Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Experimental Protocol: Synthesis of a Trifluoromethylated Pyridine

This protocol is adapted from a demonstrated gram-scale synthesis and highlights the method's practicality.[4]

Materials:

  • Cobalt(II) chloride-phenanthroline complex (CoCl₂(phen))

  • Zinc powder (Zn)

  • Zinc bromide (ZnBr₂)

  • p-Bromobenzonitrile

  • 1,1,1-Trifluoro-5-phenyl-2,4-diyn-6-ol (trifluoromethylated diyne)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Catalyst Activation (Pre-reaction): To a dry, argon-flushed Schlenk tube, add CoCl₂(phen) (3 mol%), Zn powder (10 mol%), and ZnBr₂ (10 mol%). The zinc acts as a reducing agent to generate the active Co(I) species in situ.

  • Reaction Setup: To the tube, add p-bromobenzonitrile (1.00 g, 5.50 mmol) and the trifluoromethylated diyne (1.90 g, 8.25 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DCE (20 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80°C in an oil bath for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the zinc and catalyst residues, washing with additional DCE.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Scientist's Note: The use of a diyne in this protocol simplifies the reaction by providing two of the alkyne components in a single molecule, which can enhance regioselectivity. The method is broadly applicable to various nitriles and discrete alkynes.[6]

Data Summary: Substrate Scope

The cobalt-catalyzed cycloaddition exhibits broad substrate tolerance.

Benzonitrile SubstituentAlkyne Partner(s)Yield (%)Reference
p-BromoTrifluoromethylated Diyne82[4]
p-MethoxyDiphenylacetyleneHigh[5]
o-Methyl1-HexyneGood[6]
UnsubstitutedPhenylacetylene75-85[5]

Table 1. Representative yields for cobalt-catalyzed pyridine synthesis.

Rhodium-Catalyzed Annulation via C–H Activation

A more recent and highly efficient strategy for pyridine synthesis involves the transition-metal-catalyzed C–H activation and subsequent annulation of a C–H bond with two alkyne molecules.[7][8] Rhodium(III) catalysts are particularly prominent in this area, offering mild reaction conditions and high functional group tolerance.[8][9] This approach often utilizes a directing group on the benzonitrile-related precursor to guide the catalyst to a specific C–H bond, ensuring high regioselectivity.

Mechanistic Insight

The process typically begins with the coordination of a directing group (e.g., an imine or oxime derived from a benzonitrile precursor) to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where an ortho C–H bond is activated to form a five-membered rhodacycle intermediate. Subsequently, two molecules of an alkyne coordinate and insert into the Rh-C bond. The final steps involve reductive elimination to form the pyridine ring and release the product, followed by regeneration of the active Rh(III) catalyst, often with the aid of an oxidant (like Cu(OAc)₂).[9][10]

Visualizing the General Workflow

Rh_Catalyzed_Annulation Start Benzamide/Imine Derivative (with Directing Group) Intermediate1 Coordination Start->Intermediate1 Rh_Cat [Rh(III)] Catalyst Rh_Cat->Intermediate1 Alkynes 2 x Alkyne Intermediate3 Alkyne Insertion Alkynes->Intermediate3 Oxidant Oxidant (e.g., Cu(OAc)₂) Intermediate4 Reductive Elimination Oxidant->Intermediate4 Product Functionalized Isoquinolone/Pyridine Intermediate2 C-H Activation (Rhodacycle Formation) Intermediate1->Intermediate2 Intermediate2->Intermediate3 Intermediate3->Intermediate4 Intermediate4->Rh_Cat Catalyst Regeneration Intermediate4->Product

Caption: General workflow for Rh(III)-catalyzed C-H activation/annulation.

Experimental Protocol: Synthesis of an Isoquinolone from a Benzamide

This protocol demonstrates the synthesis of a fused pyridine system (an isoquinolone) from a benzamide, where the amide acts as the directing group.

Materials:

  • [RhCp*Cl₂]₂ (Rhodium pentamethylcyclopentadienyl dichloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Cu(OAc)₂ (Copper(II) acetate)

  • N-methoxybenzamide

  • Diphenylacetylene

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup: In a sealed tube, combine N-methoxybenzamide (0.2 mmol), diphenylacetylene (0.5 mmol, 2.5 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Solvent Addition: Add anhydrous DCE (1.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100°C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via preparative thin-layer chromatography (pTLC) or column chromatography to isolate the desired isoquinolone product.

Scientist's Note: The silver salt (AgSbF₆) acts as a halide scavenger to generate a more reactive cationic Rh(III) species. The copper acetate is a necessary oxidant to regenerate the active catalyst. This methodology is highly effective for synthesizing isoquinolones and related fused pyridine systems.[9]

Conclusion

The synthesis of functionalized pyridines from benzonitrile-derived starting materials is a dynamic and enabling field in organic chemistry. The transition-metal-catalyzed pathways presented here, namely cobalt-catalyzed [2+2+2] cycloadditions and rhodium-catalyzed C-H annulations, offer powerful, reliable, and versatile solutions for accessing complex molecular architectures. These methods are characterized by their high efficiency, broad substrate scope, and operational simplicity, making them invaluable tools for researchers in medicinal chemistry and materials science. As the demand for novel, highly substituted heterocyclic compounds continues to grow, these protocols provide a robust foundation for innovation and discovery.

References

  • Antonchick, A. P. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]

  • Fatland, A. W., & Eaton, B. E. (2000). Cobalt-catalyzed alkyne-nitrile cyclotrimerization to form pyridines in aqueous solution. Organic Letters, 2(20), 3131-3133. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213. [Link]

  • Hilt, G. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

  • Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Chemistry & Biodiversity, 20(7), e202300318. [Link]

  • Kakiuchi, F., & Kochi, T. (2011). Rhodium-catalyzed chelation-assisted C-H bond functionalization reactions. National Institutes of Health. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(41), 12690-12691. [Link]

  • Saito, T., et al. (2016). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. National Institutes of Health. [Link]

  • Thenarukandiyil, R., & Choudhury, J. (2015). Rhodium(III)-catalyzed activation and functionalization of pyridine c-h bond by exploring a unique double role of "n-heterocyclic carbene-pyridyl" ligand platform. Technion - Israel Institute of Technology. [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

  • Xu, X., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. National Institutes of Health. [Link]

  • Zhang, S.-K., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. [Link]

Sources

Application Note: Downstream Applications of 4-(3-Methoxypropoxy)benzonitrile in Organic Synthesis

[1][2]

Abstract

4-(3-Methoxypropoxy)benzonitrile (CAS: 943150-79-6) is a specialized aromatic building block characterized by a para-substituted nitrile reactive handle and a 3-methoxypropoxy ether tail.[1] Unlike simple alkoxybenzenes, the 3-methoxypropoxy chain serves as an amphiphilic "designer tail," significantly enhancing the solubility and metabolic stability of downstream scaffolds.[1] This guide details the strategic application of this molecule in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors and GPCR ligands) and functional materials.[1] We provide validated protocols for the transformation of the nitrile group into acids, amines, and amidines while preserving the integrity of the ether linkage.[1]

Structural Analysis & Strategic Utility[2]

The "Solubilizing Tail" Pharmacophore

In modern drug discovery, lipophilicity (LogP) management is critical.[1] The 3-methoxypropoxy moiety acts as a superior alternative to standard propoxy or butoxy chains.

  • Ether Oxygen Effect: The terminal methoxy and internal ether oxygen introduce hydrogen bond acceptors, lowering LogP relative to all-carbon chains and improving aqueous solubility.[1]

  • Metabolic Stability: Unlike simple esters, the ether linkage is robust against plasma esterases, though it remains susceptible to specific CYP450 O-dealkylation (a predictable metabolic soft spot).[1]

  • Structural Analogues: This tail is structurally homologous to the side chains found in proton pump inhibitors (e.g., Rabeprazole intermediates) and EGFR inhibitors (e.g., Gefitinib analogs), validating its utility in bioactive molecules.[1]

Reaction Pathway Map

The following diagram illustrates the divergent synthesis pathways available from the parent nitrile.

GStart4-(3-Methoxypropoxy)benzonitrileAcid4-(3-Methoxypropoxy)benzoic acid(Linker / PROTAC Head)Start->AcidHydrolysis(NaOH/EtOH)Amine4-(3-Methoxypropoxy)benzylamine(Reductive Amination)Start->AmineReduction(Raney Ni/H2 or LAH)AmidineBenzamidine Derivative(Heterocycle Precursor)Start->AmidinePinner Rxn(HCl/MeOH)Tetrazole5-Aryl-Tetrazole(Carboxylate Bioisostere)Start->TetrazoleCycloaddition(NaN3/ZnBr2)

Caption: Divergent synthetic pathways from this compound. Colors indicate reaction types: Red (Hydrolysis), Green (Reduction), Yellow (Pinner), Blue (Cycloaddition).[1]

Critical Chemical Properties[2]

PropertyValue / DescriptionImpact on Processing
Molecular Weight 191.23 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
Ether Stability High (pH 2–13)Stable to standard hydrolysis; sensitive to strong Lewis acids (e.g., BBr3) which will cleave the ether.[1]
Nitrile Reactivity ElectrophilicSusceptible to nucleophilic attack (hydrolysis) and hydride reduction.[1]
Solubility DCM, EtOAc, MeOHExcellent solubility in organic solvents; poor in water until functionalized.[1]

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to 4-(3-Methoxypropoxy)benzoic Acid

Application: Synthesis of linkers for PROTACs or amide coupling partners.[1] Challenge: Avoid ether cleavage while fully hydrolyzing the nitrile. Acidic hydrolysis (HBr) is dangerous for the ether; Alkaline hydrolysis is the method of choice.[1]

Reagents:

  • Starting Material: 10.0 mmol (1.91 g)[1]

  • Sodium Hydroxide (NaOH): 50.0 mmol (2.0 g)[1]

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the nitrile in 15 mL Ethanol.

  • Activation: Add a solution of NaOH (2.0 g) in 5 mL water. The mixture may become slightly turbid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The nitrile spot (

    
    ) should disappear, and a baseline spot (salt) will appear.[1]
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Dilute the aqueous residue with 10 mL water.[1]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3.[1] The carboxylic acid will precipitate as a white solid.[1][2]

    • Note: Do not use conc. HCl or heat during acidification to prevent ether hydrolysis.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 45°C.

  • Yield: Expect 85–92% yield of white crystalline solid.

Protocol B: Selective Reduction to 4-(3-Methoxypropoxy)benzylamine

Application: Introduction of the "solubilizing tail" into secondary amines via reductive amination. Methodology: Catalytic hydrogenation is preferred over LiAlH4 for scalability and safety.[1]

Reagents:

  • Starting Material: 5.0 mmol (0.96 g)[1]

  • Catalyst: Raney Nickel (approx.[1] 0.5 g, active slurry) or 10% Pd/C (less efficient for nitriles but viable with acid).[1]

  • Solvent: Methanol (20 mL) saturated with Ammonia (7N NH3 in MeOH is ideal).

  • Hydrogen Source: H2 balloon or Parr shaker (50 psi).

Step-by-Step:

  • Preparation: Purge the reaction vessel with Nitrogen.

  • Loading: Add the nitrile and Methanolic Ammonia to the vessel.

    • Why Ammonia? It suppresses the formation of secondary amine dimers (dibenzylamines), a common side reaction in nitrile reduction.[1]

  • Catalyst Addition: Carefully add Raney Nickel (pyrophoric! keep wet).[1]

  • Hydrogenation: Pressurize to 50 psi H2 (or vigorous stirring under balloon) at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad (Caution: Do not let Raney Ni dry out; keep wet with water/solvent and dispose of in dilute acid).[1]

  • Purification: Concentrate the filtrate. The residue is the crude amine.[1] For high purity, convert to the HCl salt by adding 1M HCl in ether, filtering the precipitate.[1]

Protocol C: Pinner Synthesis of Amidines

Application: Synthesis of benzimidazoles (similar to Rabeprazole analogues) or pyrimidines.[1]

Step-by-Step:

  • Dissolve nitrile (1 eq) in anhydrous Methanol (5 eq).

  • Cool to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 30 minutes (or add Acetyl Chloride dropwise to generate HCl in situ).

  • Stir at 0°C to RT for 24 hours to form the Imidate Ester Hydrochloride intermediate (precipitate often forms).

  • Ammonolysis: Treat the intermediate with anhydrous Ammonia in methanol (7N) to generate the Amidine.[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Incomplete reaction or product lost in mother liquor.[1]Ensure pH is < 4 during precipitation.[1][2] The ether tail increases water solubility slightly compared to alkyl analogs; salting out (NaCl) may help.[1]
Dimer Formation (Reduction) Lack of Ammonia during hydrogenation.[1]Always use NH3-saturated methanol or add NH4OH to the reaction mixture.[1]
Ether Cleavage Use of BBr3, AlCl3, or hot conc.[1] HI.Strictly avoid strong Lewis acids.[1] Use mild deprotection methods for other groups if orthogonal protection is needed.[1]

References

  • CymitQuimica. this compound Product Data. Retrieved from [1]

  • PubChem. Compound Summary: this compound (CID 43289313).[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole (Rabeprazole Intermediate).[1][5] Patent CN103664886A.[1] Retrieved from

  • BenchChem. Reactivity of Benzonitrile Derivatives: A Comparative Analysis. Retrieved from [1]

  • Organic Syntheses.General Procedures for Nitrile Hydrolysis and Reduction. (Standard methodology reference).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(3-methoxypropoxy)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Addressing Common Challenges

This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, which is the most common route for this transformation.

Diagram: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-hydroxybenzonitrile 4-Hydroxybenzonitrile Phenoxide 4-Cyanophenoxide 4-hydroxybenzonitrile->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) 1-bromo-3-methoxypropane 1-Bromo-3-methoxypropane Product This compound Phenoxide->Product + 1-Bromo-3-methoxypropane (SN2 Reaction) Salt Salt (e.g., KBr, NaBr) Phase_Transfer_Catalysis Q⁺ = Quaternary Ammonium Cation X⁻ = Halide Anion Ar = Aryl group cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base_aq K⁺ ⁻O-Ar-CN Catalyst_org Q⁺ ⁻O-Ar-CN Base_aq->Catalyst_org Q⁺ transfers ⁻O-Ar-CN Catalyst_aq Q⁺X⁻ AlkylHalide_org Br-(CH₂)₃-OCH₃ Product_org Ar-O-(CH₂)₃-OCH₃ Catalyst_org->Catalyst_aq Q⁺ returns with X⁻ Catalyst_org->Product_org Reacts with Alkyl Halide

Technical Support Center: Williamson Ether Synthesis of Phenolic Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Ticket ID: WES-CN-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2]

Welcome to the technical support hub. You are likely here because your alkylation of a hydroxybenzonitrile (cyanophenol) is yielding impurities or low conversion.

The Williamson ether synthesis is a standard


 reaction, but the presence of a nitrile (-CN) group  on the phenolic ring introduces specific electronic and chemical sensitivities that standard protocols often overlook.
The Core Conflict: Acidity vs. Nucleophilicity

The nitrile group is a strong electron-withdrawing group (EWG).

  • Effect on Acidity: It significantly lowers the

    
     of the phenol (from ~10 to ~7-8). This is beneficial, allowing the use of milder bases (e.g., 
    
    
    
    ) instead of dangerous hydrides (NaH).
  • Effect on Nucleophilicity: It delocalizes the negative charge of the phenoxide, making the oxygen less nucleophilic. This slows the

    
     reaction, requiring higher temperatures or more polar solvents—precisely the conditions that trigger side reactions.
    

Critical Side Reaction Pathways

The following diagram maps the competing pathways your substrate faces. Understanding these is the first step to isolation.

ReactionPathways Substrate Phenolic Nitrile (Ar-OH) Intermediate Phenoxide Anion (Ar-O-) Substrate->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product Target Ether (Ar-O-R) Intermediate->Product SN2 (O-Attack) Polar Aprotic Solvent Side1 Side Reaction A: Nitrile Hydrolysis (Amide/Acid) Intermediate->Side1 H2O / High Temp Strong Base Side2 Side Reaction B: C-Alkylation (Ring Alkylation) Intermediate->Side2 Protic Solvent Soft Electrophile Side3 Side Reaction C: Elimination (Alkene Formation) Intermediate->Side3 Hindered Alkyl Halide (Sec/Tert)

Figure 1: Competing reaction pathways for cyanophenoxide anions. Green indicates the desired pathway; red indicates failure modes.

Analysis of Failure Modes
A. Nitrile Hydrolysis (The "Wet Solvent" Trap)
  • Mechanism: Under basic conditions, especially at elevated temperatures (

    
    ), hydroxide ions (
    
    
    
    ) attack the nitrile carbon.
  • Result: Conversion of -CN to primary amide (-CONH2) and eventually carboxylic acid (-COOH).

  • Root Cause: Presence of water in the solvent (DMF/DMSO are hygroscopic) or using aqueous bases (NaOH/KOH).

B. C-Alkylation (The Ambident Nucleophile)[1][2]
  • Mechanism: The phenoxide ion is an ambident nucleophile . Resonance delocalizes electron density to the ortho and para ring positions.

  • Result: The alkyl group attaches to the carbon ring instead of the oxygen.

  • Root Cause: Use of protic solvents (Phenol, Ethanol) which hydrogen-bond to the oxygen, "shielding" it and forcing reaction at the carbon.

C. Elimination (E2)
  • Mechanism: The phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide.

  • Result: Formation of an alkene and recovery of starting phenol.

  • Root Cause: Using secondary or tertiary alkyl halides, or using sterically hindered bases.[3]

Troubleshooting Guide: Symptom, Cause, & Fix

Use this table to diagnose your specific issue.

SymptomDiagnostic CheckProbable CauseCorrective Action
New peak at ~1680 cm⁻¹ (IR) or ~170 ppm (¹³C NMR) Check for Amide/Acid signals.Nitrile Hydrolysis. Water was present in the reaction matrix.[4][5][6][7]1. Switch to anhydrous DMF or Acetonitrile.2. Replace hydroxide bases (NaOH) with Carbonates (

).3. Add 3Å Molecular Sieves to the reaction.
Low Yield + Alkene smell/signals ¹H NMR shows vinylic protons (5.0-6.0 ppm).E2 Elimination. Alkyl halide is too hindered or base is too strong.1. Lower reaction temperature.2. Switch from Bromide to Iodide (better leaving group favors

).3. Ensure Alkyl Halide is Primary.
Starting material remains (No Reaction) TLC shows only UV-active starting phenol.Ion Pairing. The phenoxide-potassium pair is too tight (insoluble).1. Add 18-Crown-6 ether (catalytic) to sequester

.2. Switch solvent to DMSO (higher dielectric constant).
Multiple spots on TLC (C-Alkylation) Product is not soluble in ether/alkane extraction.Solvent Shielding. Protic solvent is blocking the Oxygen site.1. Strictly avoid alcohols (MeOH, EtOH) as solvents.2. Use pure Acetone or DMF.
Dark/Tarry Reaction Mixture Broad baseline noise in NMR.Oxidative Polymerization. 1. Degas solvents with

or Ar sparging.2. Phenoxides are electron-rich and prone to oxidation; keep under inert atmosphere.

Optimized Protocol: The "Gold Standard"

This protocol is designed to maximize O-alkylation while suppressing hydrolysis and elimination.

Reagents:

  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: Primary Alkyl Bromide/Iodide (1.1 - 1.2 eq)

  • Base: Anhydrous

    
     (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Additive: 18-Crown-6 (0.05 eq) - Optional, for speed

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware and cool under Argon flow. Ensure

    
     is freshly ground and dried in an oven (
    
    
    
    ) to remove water.
  • Solvation: Dissolve the phenolic nitrile in anhydrous solvent.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15-30 minutes. Note: You may see a color change (yellow/orange) indicating phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • For MeCN: Reflux (

      
      ) is often required due to the lower boiling point.
      
    • For DMF: Heat to

      
      . Do not exceed 
      
      
      
      to prevent nitrile hydrolysis.
  • Monitoring: Monitor by TLC/HPLC. Look for the disappearance of the phenol.

  • Workup (Critical):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF/salts).

    • Wash 1x with 1M NaOH (to remove unreacted starting phenol—the nitrile makes it acidic enough to stay in the aqueous layer).

    • Dry over

      
       and concentrate.
      

Decision Logic for Optimization

If the standard protocol fails, use this logic flow to adjust parameters.

OptimizationLogic Start Start Optimization CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Major Component? CheckSM->CheckProd Yes TempBranch Increase Temp to 80°C OR Add KI (Finkelstein) CheckSM->TempBranch No (SM remains) HydrolysisCheck Check for Amide? (IR: 1680 cm-1) CheckProd->HydrolysisCheck No (Impurities) Success Protocol Optimized CheckProd->Success Yes TempBranch->CheckSM Re-run DrySolvent ACTION: Dry Solvent/Base Reduce Temp HydrolysisCheck->DrySolvent Yes (Amide found) ChangeBase ACTION: Switch Base (Cs2CO3 or NaH) HydrolysisCheck->ChangeBase No (Unknown impurity)

Figure 2: Logic flow for optimizing reaction conditions based on analytical feedback.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but proceed with caution. NaH is a much stronger base. While it ensures complete deprotonation, it increases the risk of "naked" anion side reactions and requires strictly anhydrous conditions. For nitriles,


 or 

is usually sufficient and safer regarding hydrolysis.

Q: Why do I see an amide peak even though I used anhydrous DMF? A: DMF can decompose to dimethylamine and carbon monoxide at high temperatures or if acidic/basic impurities are present. Furthermore, commercial "anhydrous" DMF can still absorb atmospheric moisture rapidly. Always use fresh solvent or store over molecular sieves.

Q: Can I use ethanol as a solvent? A: No. Ethanol is a protic solvent. It will hydrogen bond to the phenoxide oxygen, reducing its nucleophilicity and increasing the probability of C-alkylation (ring alkylation) or simply stalling the reaction.

Q: My alkyl halide is a secondary bromide. Yield is <30%. Why? A: Secondary halides are prone to E2 elimination , especially with phenoxides which are moderately basic. To improve this, use a polar aprotic solvent (DMSO) to maximize nucleophilicity and keep the temperature as low as possible (


).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley, 2013 . (Definitive source on Nitrile Hydrolysis mechanisms under basic conditions).

  • BenchChem Technical Support. Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. (General optimization strategies for phenolic alkylation).

  • Common Organic Chemistry. Nitrile Hydrolysis to Acid/Amide (Basic Conditions). (Specific mechanism for the hydrolysis side reaction).

Sources

Purification of crude 4-(3-Methoxypropoxy)benzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(3-Methoxypropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. As Senior Application Scientists, we have synthesized our expertise to create a practical and scientifically sound resource.

Understanding the Molecule and the Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor Rabeprazole.[1] Its structure, featuring a polar nitrile group and a moderately polar methoxypropoxy chain attached to a nonpolar benzene ring, presents a unique purification challenge. The goal of column chromatography is to separate the desired product from unreacted starting materials, byproducts, and other impurities.[2] Success hinges on the careful selection of the stationary phase and a mobile phase that provides optimal differential partitioning of the components in the crude mixture.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound. It is crucial to first determine the optimal solvent system through Thin Layer Chromatography (TLC).[4]

Thin Layer Chromatography (TLC) for Solvent System Selection

The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from its impurities.[3]

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.[5]

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).[6]

  • Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).[7]

  • The optimal solvent system will show the product spot at an Rf of 0.2-0.4 with clear separation from other spots.

Typical Solvent Systems to Evaluate:

Solvent SystemPolaritySuitability
Hexane / Ethyl AcetateLow to HighA good starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.[6]
Toluene / AcetoneMediumCan offer different selectivity compared to ester/alkane mixtures.
Column Chromatography Protocol

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_column Prepare Column (Slurry Packing) prep_sample Prepare Sample (Dry Loading) load_sample Load Sample onto Column prep_sample->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[8]

  • Selected solvent system (e.g., Hexane/Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This is known as dry loading and often results in better separation.[9]

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, start with a low polarity solvent mixture and gradually increase the polarity.[3]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the purification of this compound and their solutions.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Inappropriate Solvent System problem->cause1 cause2 Column Overloading problem->cause2 cause3 Poor Column Packing problem->cause3 cause4 Compound Instability problem->cause4 solution1 Re-optimize with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column cause3->solution3 solution4 Use Deactivated Silica cause4->solution4

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates your compound is very polar. You can try the following:

  • Increase Solvent Polarity: Use a more polar solvent system, such as 5-10% methanol in dichloromethane.[6]

  • Reverse-Phase Chromatography: Consider using a reverse-phase silica gel column where the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10] This technique is often suitable for polar compounds.

Q2: The separation on the column is poor, and all my fractions are mixed, even though the TLC showed a good separation.

A2: Several factors could be at play:

  • Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[3]

  • Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Compound Degradation: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[9]

Q3: My compound is eluting too quickly, close to the solvent front.

A3: This means your eluting solvent is too polar.

  • Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 10% or 5%.

  • Re-evaluate TLC: Ensure your TLC was run correctly and that the chosen solvent system indeed gives an Rf value between 0.2 and 0.4.

Q4: The purified product still shows impurities by NMR/LC-MS. What are the likely impurities?

A4: The impurities will depend on the synthetic route used. Common impurities in the synthesis of similar compounds can include:

  • Starting Materials: Unreacted 3-hydroxy-4-methoxybenzonitrile or N-(3-chloropropyl)morpholine if these were used in the synthesis.[11]

  • Byproducts from Side Reactions: These can be structurally similar to the desired product and require careful optimization of the chromatography conditions for removal.

  • Solvent Residues: Ensure the final product is thoroughly dried under vacuum.

Q5: My compound is streaking or tailing on the TLC plate and the column.

A5: Tailing is often caused by:

  • Sample Overloading: Too much sample has been spotted on the TLC or loaded on the column.

  • Acidic/Basic Nature of the Compound: The nitrile group can interact with the acidic silanol groups on the silica gel. Adding a small amount of a modifier to your eluent, like 0.1% triethylamine for a basic compound or 0.1% acetic acid for an acidic compound, can often resolve this issue.

  • Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak. Ensure your compound is soluble in the chosen eluent.[9]

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Victoria. (n.d.). Column chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Chemistry.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. (2023, May 31). Benzonitrile.
  • Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzonitrile, 99% 5 g.
  • PubChemLite. (n.d.). This compound (C11H13NO2).
  • Chemister.ru. (n.d.). benzonitrile.
  • Opulent Pharma. (n.d.). 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Magritek. (n.d.). Column Chromatography.
  • The Royal Society of Chemistry. (2014). Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Chemsrc. (2025, August 21). 4-Methoxybenzonitrile.
  • PubMed. (2007, March 12). Identification and characterization of potential impurities of rabeprazole sodium.
  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
  • Moroccan Journal of Chemistry. (2025, April 25). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • PubChemLite. (n.d.). 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (C15H20N2O3).

Sources

Troubleshooting common issues in the synthesis of rabeprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of rabeprazole and its key intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important proton pump inhibitor (PPI). Our focus is on providing practical, field-proven insights rooted in chemical principles to help you optimize your synthetic routes, improve yields, and ensure the highest purity of your compounds.

Overview of Rabeprazole Synthesis

Rabeprazole, chemically known as (RS)-2-([4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, is a substituted benzimidazole that inhibits the H+/K+ ATPase pump in gastric parietal cells.[1][2] Its synthesis is a multi-step process involving the careful construction of two key heterocyclic moieties—a substituted pyridine and a benzimidazole—followed by their coupling and a final, critical oxidation step. The purity of each intermediate is paramount to the quality of the final Active Pharmaceutical Ingredient (API).

Below is a generalized synthetic pathway illustrating the key transformations.

Rabeprazole_Synthesis Pyridine_Start 2,3-Dimethylpyridine Derivative Pyridine_N_Oxide Pyridine N-Oxide Intermediate Pyridine_Start->Pyridine_N_Oxide N-Oxidation Ether_Intermediate 4-(3-methoxypropoxy)- 2,3-dimethylpyridine 1-oxide Pyridine_N_Oxide->Ether_Intermediate Etherification Methanol_Intermediate [4-(3-methoxypropoxy)-3- methylpyridin-2-yl]methanol Ether_Intermediate->Methanol_Intermediate Rearrangement & Hydrolysis Chloro_Intermediate 2-(chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine (HCl Salt) Methanol_Intermediate->Chloro_Intermediate Chlorination Sulfide_Intermediate Rabeprazole Sulfide (Thioether Intermediate) Chloro_Intermediate->Sulfide_Intermediate Condensation Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Sulfide_Intermediate Condensation Rabeprazole Rabeprazole (Sulfoxide) Sulfide_Intermediate->Rabeprazole Oxidation

Caption: Generalized synthetic pathway for Rabeprazole.

Part 1: Troubleshooting the Pyridine Core Synthesis

The synthesis of the substituted pyridine moiety, specifically 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, often involves high temperatures and aggressive reagents, which can lead to impurities and yield loss.

Q1: My yield for the chlorination of [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol is consistently low. What are the likely causes?

Low yields in this chlorination step, typically performed with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), are a frequent issue. The primary causes can be broken down as follows:

  • Incomplete Reaction: The conversion of the alcohol to the chloride may not have gone to completion. This can be due to insufficient reagent, inadequate reaction time, or temperatures that are too low.

    • Solution: Ensure at least a slight molar excess of the chlorinating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before proceeding with workup.[3]

  • Product Decomposition: The hydroxymethyl pyridine starting material and the resulting chloromethyl product can be sensitive to the harsh, acidic conditions and high temperatures often employed. This can lead to the formation of dark, tarry materials.[3]

    • Solution: Maintain strict temperature control. The dropwise addition of thionyl chloride to a solution of the alcohol at a low temperature (e.g., 0°C or below) before allowing it to warm or reflux can mitigate decomposition.[4] Using a solvent like dichloromethane can also help moderate the reaction.[4]

  • Product Loss During Workup: The workup procedure is critical. Uncontrolled quenching of excess thionyl chloride can be highly exothermic and lead to product degradation. Furthermore, the hydrochloride salt of the product has some water solubility, and losses can occur during aqueous washes.

    • Solution: Employ a "reverse quench" by adding the cooled reaction mixture slowly to a cold, stirred quenching solution (e.g., ice-cold water or a dilute bicarbonate solution). After extraction into an organic solvent, minimize aqueous washes or use brine to reduce solubility losses.[3]

Q2: I am observing a significant amount of isomer byproducts after the rearrangement of the N-oxide intermediate with acetic anhydride. How can I improve the regioselectivity?

The rearrangement of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide with acetic anhydride to form the 2-acetoxymethyl intermediate is a key step that can be plagued by the formation of isomers.[5]

  • Causality: This reaction proceeds via a Polonovski-type mechanism. High reaction temperatures (often >120°C) and long reaction times can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products and reducing the purity of the desired [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.[5][6]

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

    • Catalysis: The introduction of a catalyst can allow the reaction to proceed under milder conditions, thereby reducing side reactions. It has been demonstrated that adding p-toluenesulfonic acid as a catalyst allows the reaction to be carried out at a lower temperature (e.g., 60-65°C), which greatly reduces the formation of isomers and improves product purity to over 95%.[5][7]

    • Reaction Monitoring: Closely monitor the reaction by HPLC. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or isomerizing further under the reaction conditions.

Part 2: Troubleshooting the Condensation Reaction

The coupling of the 2-(chloromethyl)pyridine derivative with 2-mercaptobenzimidazole forms the rabeprazole sulfide (thioether) backbone. This is a nucleophilic substitution reaction that requires careful control of base and solvent.

Q3: The condensation reaction to form rabeprazole sulfide is sluggish and gives poor yields. What can I do to improve it?

An inefficient condensation reaction can halt the entire synthetic process. The key is to ensure the deprotonation of the thiol and subsequent nucleophilic attack proceed smoothly.

  • Ineffective Deprotonation: The thiol of 2-mercaptobenzimidazole must be deprotonated to form the thiolate anion, which is the active nucleophile. An insufficient amount or inappropriate choice of base can lead to an incomplete reaction.

    • Solution: Use a strong enough base in a slight excess to ensure complete formation of the thiolate. Sodium hydroxide or sodium hydride are commonly used. The reaction is often performed in a polar solvent like ethanol, methanol, or a mixture of water and a water-miscible solvent, which helps to solvate the ions.[8][9]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a slow, heterogeneous reaction.

    • Solution: Ensure vigorous stirring. Gently warming the reaction mixture (e.g., to 40-60°C) can improve solubility and increase the reaction rate.[8][9] Using a solvent system like a mixture of water and acetone can also be effective.[8]

  • Side Reactions: The chloromethyl intermediate is a reactive electrophile. If the reaction temperature is too high or the time too long, it can lead to undesired side reactions or degradation.

    • Solution: Maintain a moderate temperature and monitor the reaction by TLC/HPLC. Once the starting material is consumed, proceed with the workup to avoid byproduct formation.

Part 3: Troubleshooting the Final Oxidation Step

The oxidation of the rabeprazole sulfide intermediate to the sulfoxide (rabeprazole) is arguably the most critical and challenging step. The primary difficulty lies in achieving complete conversion of the sulfide without over-oxidizing it to the corresponding sulfone impurity.[10]

Q4: My final product is consistently contaminated with the rabeprazole sulfone impurity. How do I prevent this over-oxidation?

Formation of the sulfone is the most common purity issue in rabeprazole synthesis.[11] Controlling this requires precise management of the oxidizing agent and reaction conditions.

  • Causality: The sulfide is oxidized first to the sulfoxide (the desired product) and then can be further oxidized to the sulfone. Both steps are often facile with common oxidants. The key to selectivity is exploiting the difference in oxidation potential between the sulfide and the sulfoxide.

  • Troubleshooting & Optimization:

    • Choice of Oxidizing Agent: While strong oxidants like m-chloroperbenzoic acid (m-CPBA) are effective, they can easily lead to over-oxidation. Sodium hypochlorite (NaOCl) is a widely used alternative that can offer better control, especially when the pH and temperature are carefully managed.[10][12]

    • Stoichiometry: This is paramount. Use a precise molar equivalent of the oxidizing agent, typically ranging from 0.8 to 1.25 equivalents.[12] An excess of oxidant will almost certainly lead to significant sulfone formation.

    • Temperature Control: This is the most critical experimental parameter. The oxidation should be performed at low temperatures, typically between -25°C and 5°C.[10][13] Low temperatures decrease the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first (sulfide to sulfoxide), thus enhancing selectivity.

    • Controlled Addition: The oxidizing agent should be added slowly and dropwise to the solution of the sulfide. This maintains a low instantaneous concentration of the oxidant in the reaction mixture, further disfavoring the over-oxidation reaction.[13]

    • pH Control: When using agents like NaOCl, maintaining the pH of the reaction mixture between 9 and 12 is crucial for controlling the oxidative potential and minimizing side reactions.[12]

Oxidation_Troubleshooting Start Problem: High Sulfone Impurity Check_Stoichiometry Check Oxidant Stoichiometry (1.0-1.2 eq) Start->Check_Stoichiometry Check_Temp Check Reaction Temperature (-25°C to 5°C) Check_Stoichiometry->Check_Temp Correct Sol_Stoichiometry Adjust to precise molar equivalents Check_Stoichiometry->Sol_Stoichiometry Incorrect Check_Addition Check Oxidant Addition Rate Check_Temp->Check_Addition Correct Sol_Temp Lower temperature and maintain strictly Check_Temp->Sol_Temp Incorrect Check_pH Check pH (if using NaOCl) Check_Addition->Check_pH Correct Sol_Addition Add oxidant slowly (dropwise) Check_Addition->Sol_Addition Incorrect Sol_pH Maintain pH between 9-12 Check_pH->Sol_pH Incorrect End Result: Minimized Sulfone Formation Check_pH->End Correct Sol_Stoichiometry->Check_Temp Sol_Temp->Check_Addition Sol_Addition->Check_pH Sol_pH->End

Caption: Troubleshooting workflow for minimizing sulfone impurity.

Q5: How can I remove sulfone and unreacted sulfide impurities from my final rabeprazole product?

Even with optimization, small amounts of these impurities may remain. Purification is therefore a critical final step.

  • Unreacted Sulfide: This impurity is less polar than rabeprazole. It can often be removed during the crystallization of rabeprazole or its sodium salt.

  • Sulfone Impurity: The sulfone is more polar than rabeprazole. Removing it can be challenging.

    • Extractive Removal: An effective method involves dissolving the crude rabeprazole in a solvent like dichloromethane and performing an extractive wash with an aqueous alkaline solution (e.g., dilute NaOH) at a controlled pH of 10-11. This can selectively remove the sulfone impurity.

    • Recrystallization: Crystallization from a suitable solvent system, such as dichloromethane/ether or using 2-butanone, can significantly improve purity.[14][15] Sometimes, multiple crystallizations are necessary to meet stringent purity requirements.[15]

    • Amine Wash: Treating the crude product with an amino alcohol like ethanolamine or an amine like diethylamine in an organic solvent has been shown to be effective in reducing sulfone levels.[12][14]

ImpurityTypical SourceRecommended Removal Method
Rabeprazole Sulfone Over-oxidation of rabeprazole sulfideAlkaline extraction (pH 10-11), Recrystallization, Amine wash[12][15]
Rabeprazole Sulfide Incomplete oxidationRecrystallization of rabeprazole or its sodium salt[11][16]
Rabeprazole N-Oxide Oxidation of the pyridine nitrogenChromatographic purification, Recrystallization[11][17]
Chloro-analogue Carry-over of unreacted chloro-intermediate from previous stepsPurification of intermediates prior to coupling[6][18]

Part 4: General FAQs

Q6: What are the most critical analytical techniques for monitoring rabeprazole synthesis?

High-Performance Liquid Chromatography (HPLC) is indispensable. A robust, stability-indicating reverse-phase (RP-HPLC) method is required to separate the starting materials, intermediates, the final product, and all potential process-related impurities and degradants.[19][20] Key parameters for an effective HPLC method include:

  • Column: A C18 column is standard.[20]

  • Mobile Phase: Typically a buffered aqueous phase (e.g., phosphate or acetate buffer) mixed with an organic modifier like acetonitrile or methanol.[21]

  • Detection: UV detection, commonly around 280-290 nm, provides good sensitivity for rabeprazole and its related substances.[20][22]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation of intermediates and for the identification and characterization of unknown impurities.[11][18]

Q7: My final rabeprazole sodium product is unstable and changes color upon storage. What is the cause?

Rabeprazole is notoriously unstable, particularly in acidic or neutral aqueous solutions. It is also sensitive to moisture, heat, and light.[23][24]

  • Moisture: Rabeprazole sodium is hygroscopic. Absorption of moisture can lead to degradation. It is crucial to handle and store the final product under dry conditions.[25]

  • Residual Solvents: The presence of certain residual solvents can compromise the stability of the final API. Ensure solvents are thoroughly removed during the final drying steps.

  • pH: The stability of rabeprazole is highly pH-dependent. It degrades rapidly in acidic conditions.[23] Any residual acidic impurities can accelerate its degradation.

  • Light: Exposure to UV light can cause photodegradation. The product should be stored in light-resistant containers.[24]

To ensure stability, the final product is often converted to its sodium salt and may be formulated as a stable crystalline form or as an amorphous solid prepared under controlled conditions.[26][27]

Experimental Protocol: Controlled Oxidation of Rabeprazole Sulfide

This protocol provides a generalized method for the selective oxidation of rabeprazole sulfide to rabeprazole, with a focus on minimizing sulfone formation.

Materials:

  • Rabeprazole Sulfide

  • Dichloromethane (DCM) or Chloroform/Methanol solvent system

  • m-Chloroperbenzoic acid (m-CPBA) or Sodium Hypochlorite (NaOCl) solution

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Acetic Acid

  • Aqueous Sodium Thiosulfate solution (for quenching NaOCl)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Rabeprazole Sulfide (1.0 eq.) in DCM.

  • Cooling: Cool the solution to between -25°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Oxidant Preparation: In a separate flask, prepare a solution of the oxidizing agent (e.g., m-CPBA, ~1.05 eq.) in DCM.

  • Controlled Addition: Add the oxidant solution dropwise to the cooled sulfide solution over 30-45 minutes. It is critical to ensure the internal temperature does not rise above -20°C during the addition.[13]

  • Reaction Monitoring: Stir the mixture at -20°C to -25°C. Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction.

    • If using m-CPBA, add a cold aqueous solution of NaOH.[13]

    • If using NaOCl, add a cold aqueous solution of sodium thiosulfate.[12]

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer with a dilute base, followed by water or brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude rabeprazole.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/ether) to achieve the desired purity.[14]

References

  • Wikipedia. Rabeprazole. [Link]

  • Gpatindia. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Stanislav, K., et al. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. International Journal of Research in Pharmacy and Chemistry.
  • Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities.
  • Satyanarayana, P. V. V., et al. (2006). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis.
  • Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis.
  • Google Patents. (2011). Process for purification of rabeprazole sodium. EP2294064A2.
  • New Drug Approvals. (2013). RABEPRAZOLE. [Link]

  • Quick Company. Process For Purification Of Rabeprazole. [Link]

  • Buchi Reddy, R., et al. (2012). Identification, synthesis and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (2008). Process for Synthesis of Proton Pump Inhibitors. US20080161579A1.
  • Reddy, G. M., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium*. Pharmazie.
  • Singh, G., et al. (2013). Synthesis of degradants and impurities of rabeprazole.
  • Google Patents. (2010).
  • Kim, D., et al. (2023). Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes. PubMed.
  • Al-Ghannam, S. M., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Analytical Methods in Chemistry.
  • International Journal of Education and Science Research Review. (2017). development a new rp-uplc method for the determination of rabeprazole sodium in pharmaceutical.
  • Chowdhury, S., et al. (2019). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Dhaka University Journal of Pharmaceutical Sciences.
  • Roy, C., et al. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Journal of Food and Drug Analysis.
  • Google Patents. (2020).
  • Jadhav, R., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
  • BenchChem. (2025). Synthesis of Rabeprazole Sulfone for use as a Reference Standard.
  • Google Patents. (2007). Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity. EP1818331A1.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Patsnap. (2020). Preparation method of rabeprazole chloride and intermediate thereof. [Link]

  • Google Patents. (2014).
  • U.S. EPA. 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole. [Link]

  • ResearchGate. (2011).
  • Rasayan J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].
  • WIPO Patentscope. (2008). NOVEL CRYSTAL OF 2-[[4-(3-METHOXYPROPOXY)-3-METHYLPYRIDIN-2-YL]METHYLSULFINYL]-1H-BENZIMIDAZOLE SODIUM SALT AND PROCESS FOR PRODUCING THE SAME.
  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Wikipedia. Ullmann condensation. [Link]

  • Kim, M., et al. (2022).
  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
  • Formulation of Dosage Forms with Rabeprazole: Challenges and Future Perspectives. (2021). Asian Journal of Pharmacy and Technology.Asian Journal of Pharmacy and Technology*.

Sources

Minimizing byproduct formation in the alkylation of 4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of 4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common experimental challenges. Our goal is to provide you with the technical insights and practical advice necessary to minimize byproduct formation and maximize the yield of your desired O-alkylated product.

Introduction: The Chemistry of Phenolic Alkylation

The alkylation of 4-hydroxybenzonitrile, a specific application of the Williamson ether synthesis, is a fundamental transformation in organic synthesis. The reaction proceeds by the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then attacks an alkylating agent in an S(_N)2 reaction.[1][2] While seemingly straightforward, the ambident nature of the phenoxide nucleophile and the potential for competing side reactions often lead to the formation of undesired byproducts.[1][3] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 4-hydroxybenzonitrile. What are the likely causes and solutions?

Low conversion is a common issue and can typically be traced back to incomplete deprotonation of the phenolic hydroxyl group.

  • Inadequate Base Strength: The pKa of the phenolic proton in 4-hydroxybenzonitrile is approximately 7.9. The base you select must be strong enough to drive the deprotonation to completion. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary, especially with less reactive alkylating agents.[4] However, be aware that stronger bases can also increase the likelihood of side reactions.[4]

  • Moisture Contamination: If you are using a highly reactive base like NaH, it is crucial to maintain anhydrous (dry) reaction conditions. Any water present in the solvent or on the glassware will quench the base, rendering it ineffective. Ensure your solvents are properly dried and your glassware is flame-dried or oven-dried before use.

  • Insufficient Reaction Time or Temperature: The S(_N)2 reaction can be slow, particularly with less reactive alkyl halides. Consider increasing the reaction time or temperature. Typical laboratory conditions range from 50-100°C for 1-8 hours.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential to determine the optimal reaction time.

Q2: I'm observing a significant amount of a byproduct that I suspect is the C-alkylated isomer. How can I improve the O-alkylation selectivity?

The formation of a C-alkylated byproduct is a classic challenge in phenol alkylation due to the ambident nature of the phenoxide ion.[3][5] The negative charge of the phenoxide is delocalized onto the aromatic ring, creating nucleophilic carbon atoms at the ortho and para positions.

  • Solvent Choice is Critical: The solvent plays a pivotal role in directing the regioselectivity of the alkylation.[3]

    • Aprotic Polar Solvents (Favor O-Alkylation): Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices for promoting O-alkylation.[4][6] These solvents solvate the counter-ion of the base (e.g., K⁺ or Na⁺) but do not strongly solvate the phenoxide oxygen, leaving it more available to attack the alkylating agent.

    • Protic Solvents (Favor C-Alkylation): Protic solvents, such as water, alcohols, or trifluoroethanol, can form hydrogen bonds with the phenoxide oxygen.[3] This "shields" the oxygen, making the carbon atoms of the ring more likely to act as the nucleophile.[3] Therefore, avoid protic solvents if O-alkylation is the desired outcome.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is a highly effective strategy to enhance O-alkylation.[7] The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides. This "naked" phenoxide ion in the organic phase is highly reactive and preferentially undergoes O-alkylation.[8]

Visualizing the Competing Pathways

cluster_O_Alkylation O-Alkylation Pathway cluster_C_Alkylation C-Alkylation Pathway 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Phenoxide_Ion Phenoxide Ion (Ambident Nucleophile) 4-Hydroxybenzonitrile->Phenoxide_Ion Deprotonation O_Alkylated_Product Desired O-Alkylated Product Phenoxide_Ion->O_Alkylated_Product Aprotic Solvent (e.g., DMF, ACN) C_Alkylated_Byproduct C-Alkylated Byproduct Phenoxide_Ion->C_Alkylated_Byproduct Protic Solvent (e.g., H2O, EtOH) Base Base Base->4-Hydroxybenzonitrile Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->O_Alkylated_Product Alkyl_Halide->C_Alkylated_Byproduct Start Start Problem Identify Primary Issue Start->Problem Low_Conversion Low Conversion/ High Starting Material Problem->Low_Conversion Yes C_Alkylation C-Alkylated Byproduct Problem->C_Alkylation No Elimination Alkene Byproduct Problem->Elimination No Solution_Base Use Stronger Base (e.g., NaOH, NaH) Ensure Anhydrous Conditions Low_Conversion->Solution_Base Solution_Solvent Switch to Aprotic Solvent (DMF, ACN) Use Phase-Transfer Catalyst C_Alkylation->Solution_Solvent Solution_Alkyl_Halide Use Primary Alkyl Halide Lower Reaction Temperature Elimination->Solution_Alkyl_Halide End Successful Reaction Solution_Base->End Solution_Solvent->End Solution_Alkyl_Halide->End

Sources

TLC analysis for tracking the progress of 4-(3-Methoxypropoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 4-(3-Methoxypropoxy)benzonitrile . It is structured to address the specific chromatographic challenges of monitoring Williamson ether syntheses involving phenolic nitriles.

Case ID: this compound Monitoring Methodology: Silica Gel 60


 Thin Layer Chromatography

Core Chemistry & Separation Logic

To effectively monitor this reaction, you must understand the polarity shift occurring on the plate.[1]

  • Reaction Type: Williamson Ether Synthesis (

    
    ).[2][3]
    
  • Transformation: A polar, acidic phenol (4-Hydroxybenzonitrile ) is converted into a less polar, lipophilic ether (Product ).

  • The "Invisible" Reagent: The alkylating agent, 1-chloro-3-methoxypropane , is an aliphatic alkyl halide. It lacks a conjugated

    
    -system, making it invisible under UV (254 nm)  and difficult to stain.
    
  • Control Strategy: Do not attempt to track the alkyl halide. Focus entirely on the disappearance of the limiting reagent (Phenol) and the appearance of the Product (Ether) .

Expected Migration Order (Polarity)
CompoundPolarityRelative RfDetection Mode
1-chloro-3-methoxypropane Non-polar (Lipophilic)High (

)

Stain /

(Weak)
Product (Ether) IntermediateMedium (

)
UV 254 nm (Strong)
4-Hydroxybenzonitrile Polar (H-bond donor)Low (

)
UV 254 nm (Strong)

Standard Operating Protocol (SOP)

A. Mobile Phase Selection

Start with a non-polar/polar gradient. The nitrile group adds some polarity, but the ether chain adds lipophilicity.

  • Standard System: Hexanes : Ethyl Acetate (7:3).

  • Alternative (if co-elution occurs): Dichloromethane (DCM) : Methanol (98:2).

B. Sample Preparation (Crucial Step)

Phenols are notorious for "streaking" if overloaded.

  • Aliquot: Take

    
     of the reaction mixture.
    
  • Quench: Dispense into a mini-vial containing

    
     EtOAc and 
    
    
    
    1M HCl.
    • Why? The reaction uses a base (

      
      ). The phenol exists as a phenoxide salt in the reaction. Phenoxides stick to the baseline. Acidifying converts it back to the free phenol, allowing it to migrate.
      
  • Spotting: Spot three lanes: SM (Starting Material Ref), Co-Spot (SM + Rxn), Rxn (Reaction Mix).

C. Visualization
  • Primary: UV Lamp (254 nm). Both the starting phenol and product have aromatic nitrile cores and will quench fluorescence (appear as dark spots).

  • Secondary (Confirmation):

    
    -Anisaldehyde Stain.
    
    • Dip & Heat: The ether functionality often stains a distinct color (purple/blue) compared to the phenol.

Troubleshooting & FAQs

Q1: My starting material (Phenol) is "tailing" or streaking badly. How do I fix this?

Diagnosis: Phenols are acidic (


). They interact strongly with the slightly acidic silanol groups (

) on the silica plate, causing drag. Solution: Add a "Mobile Phase Modifier." Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH = 70:29:1). This suppresses the ionization of the phenol and saturates the silica's active sites, sharpening the spot [1].
Q2: I see a spot at the solvent front that doesn't show up under UV. What is it?

Diagnosis: This is likely your excess alkylating agent (1-chloro-3-methoxypropane ). Explanation: Aliphatic halides do not absorb UV at 254 nm. They are very non-polar and travel with the solvent front. Action: Ignore it. It does not indicate reaction progress. Focus on the conversion of the UV-active phenol to the UV-active ether.

Q3: The Product and Starting Material are co-eluting (spots are touching).

Diagnosis: The polarity difference between the phenol and the ether is insufficient in the current solvent. Solution: Change the "Selectivity" (not just strength) of the solvent.

  • Switch Solvent Class: If using Hex/EtOAc, switch to DCM (Dichloromethane) or Toluene/Acetone .

  • DCM Method: Try 100% DCM. If the compounds don't move, add 1-2% Methanol. DCM solubilizes nitriles well and often resolves aromatic ethers from phenols better than Hex/EtOAc [2].

Q4: My reaction seems stuck at 80% conversion.

Diagnosis: The "Stalled Reaction." Check:

  • Base Solubility: Is the

    
     finely ground? Williamson synthesis is heterogeneous; surface area matters.
    
  • Leaving Group: If using the chloro-alkane, it may be too slow. Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodo-alkane in situ [3].

Decision Matrix (Workflow)

The following diagram outlines the logical decision process for monitoring this specific synthesis.

TLC_Workflow Start Start Monitoring (t = 0, 1h, 4h) SamplePrep Sample Prep: Quench aliquot with 1M HCl (Convert Phenoxide -> Phenol) Start->SamplePrep RunPlate Run TLC (Hex:EtOAc 7:3) SamplePrep->RunPlate Visualize Visualize (UV 254nm) RunPlate->Visualize CheckStreak Is SM Streaking? Visualize->CheckStreak CheckPhenol Is SM (Phenol) Visible? Complete Reaction Complete (Proceed to Workup) CheckPhenol->Complete No (SM gone) Continue Continue Heating (Add KI if stalled) CheckPhenol->Continue Yes (SM remains) CheckSep Good Separation (SM vs Prod)? CheckStreak->CheckSep No AddAcid Add 1% AcOH to Eluent CheckStreak->AddAcid Yes CheckSep->CheckPhenol Yes ChangeSolvent Switch to 100% DCM CheckSep->ChangeSolvent No (Co-elution) AddAcid->RunPlate ChangeSolvent->RunPlate

Caption: Logical workflow for monitoring the conversion of 4-hydroxybenzonitrile. Note the critical acidic quench step to prevent phenoxide tailing.

References

  • ResearchGate. (2013). Troubleshooting Tailing in TLC. Discusses the interaction of acidic/basic compounds with silica and the use of modifiers like acetic acid.[4] Link

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Troubleshooting and Visualization. Comprehensive guide on solvent selectivity and staining. Link

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Williamson Ether Synthesis. Details the Finkelstein modification (KI) for chloro-alkanes. Link

Sources

Technical Support Center: A Guide to Identifying and Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the identification and removal of unreacted starting materials from your product mixture. Achieving high product purity is paramount for accurate downstream analysis, ensuring reliable experimental outcomes, and meeting stringent regulatory standards in drug development.[1][2] This resource offers a structured approach to troubleshooting common purification challenges, combining theoretical principles with field-proven insights.

The Importance of Purity: Why Unreacted Starting Materials are a Concern

Initial Assessment: Identifying the Presence of Unreacted Starting Materials

Before selecting a purification method, it is crucial to determine if and to what extent your product is contaminated with starting materials.

Frequently Asked Questions (FAQs): Initial Purity Assessment

  • Q1: How can I quickly check for the presence of unreacted starting materials in my crude product?

    • A1: Thin Layer Chromatography (TLC) is an excellent initial screening technique.[3][4] By spotting your crude reaction mixture alongside your starting materials on a TLC plate, you can visually assess the presence of residual starting materials.[5] A well-chosen solvent system should provide good separation between your product and starting material spots.[4]

  • Q2: What if my starting material and product have very similar polarities and co-elute on TLC?

    • A2: If TLC resolution is poor, consider using a different solvent system to improve separation.[6] Alternatively, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is a powerful tool for quantifying the levels of impurities, including unreacted starting materials.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the presence of starting materials by comparing the integration of characteristic peaks.

Core Purification Strategies: A Comparative Overview

The choice of purification technique is dictated by the physicochemical properties of your desired product and the unreacted starting materials, such as solubility, polarity, volatility, and thermal stability.[6]

Technique Principle of Separation Best Suited For Key Advantages Potential Challenges
Crystallization/Recrystallization Differences in solubility at varying temperatures.[7]Purifying solid products from less soluble or more soluble impurities.[8][9]Cost-effective, can yield very high purity, scalable.[10]Product loss in the mother liquor, not suitable for all solids.[11]
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.[12][13]Separating compounds with different polarities or acid/base properties.[6]Rapid, simple, and effective for initial cleanup.[13]Emulsion formation, incomplete separation, requires immiscible solvents.
Column Chromatography Differential partitioning between a stationary phase and a mobile phase based on polarity.[14][15]Separating complex mixtures with components of varying polarities.[3][16]Highly versatile, applicable to a wide range of compounds.Can be time-consuming, requires solvent optimization, potential for product loss on the column.
Distillation (Simple, Fractional, Vacuum) Differences in boiling points.[12][17]Purifying liquid products from non-volatile or significantly different boiling point starting materials.[9][18]Effective for large-scale purifications, can remove volatile solvents.[19]Not suitable for heat-sensitive compounds, requires significant boiling point differences for simple distillation.[18]

In-Depth Troubleshooting and Step-by-Step Protocols

This section provides detailed troubleshooting guides and experimental protocols for the most common purification techniques.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.[7][10] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[7][20]

Troubleshooting Guide: Crystallization

  • Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?

    • A1: This is a common issue that can often be resolved by inducing crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution; this creates nucleation sites for crystal growth.[11] If that fails, add a "seed crystal" – a tiny amount of the pure compound – to the solution.[11] You can also try cooling the solution in an ice bath to further decrease the solubility of your product.[7][11] If crystals still do not form, it's possible you used too much solvent. In this case, you can try to evaporate some of the solvent and allow the solution to cool again.[11]

  • Q2: My product "oils out" instead of forming crystals. How can I fix this?

    • A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature.[11] Then, allow it to cool more slowly.

  • Q3: The recovered yield after recrystallization is very low. What went wrong?

    • A3: A low yield can result from using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[11] To check this, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling it again. Also, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[21]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] The impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][10] Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the purified crystals, for example, in a vacuum oven.[3]

Liquid-Liquid Extraction

This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic phase.[12][13] It is particularly useful for separating acidic or basic starting materials from a neutral product.

Troubleshooting Guide: Liquid-Liquid Extraction

  • Q1: An emulsion has formed between the two layers, and they are not separating. What can I do?

    • A1: Emulsions are a common problem. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the layers to separate. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

  • Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

    • A2: A simple way to identify the layers is to add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[20]

Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic starting material will react with the base to form a water-soluble salt.

  • Separation: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently and allow the layers to separate.

  • Collection: Drain the lower (aqueous) layer. Repeat the extraction with fresh aqueous base two more times to ensure complete removal of the acidic impurity.[6]

  • Washing and Drying: Wash the organic layer with brine to remove residual water.[6] Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.[6]

Column Chromatography

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.[14][15]

Troubleshooting Guide: Column Chromatography

  • Q1: My compounds are not separating well on the column (poor resolution). How can I improve this?

    • A1: Poor resolution is often due to an inappropriate solvent system. Optimize the solvent system using TLC beforehand to achieve a good separation of spots.[6] A slower flow rate of the mobile phase can also improve resolution. Ensure the column is packed uniformly without any cracks or channels.[6]

  • Q2: My product is not eluting from the column. What should I do?

    • A2: If your product is not eluting, it is likely too strongly adsorbed to the stationary phase. To elute your compound, you need to increase the polarity of the mobile phase.[6] For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of the more polar ethyl acetate.[6]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with a non-polar solvent system, gradually increasing the polarity of the eluent to move the compounds down the column.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[3]

Distillation

Distillation separates liquids based on differences in their boiling points.[12][17] Simple distillation is effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points.[12] Vacuum distillation is employed for compounds that are heat-sensitive or have very high boiling points.[22]

Troubleshooting Guide: Distillation

  • Q1: The distillation is proceeding very slowly or not at all.

    • A1: Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil. Check that the apparatus is properly sealed to maintain the desired pressure (especially important for vacuum distillation).

  • Q2: The product is darkening or decomposing during distillation.

    • A2: This indicates thermal decomposition.[19] If possible, switch to vacuum distillation to lower the boiling point of your compound and allow for distillation at a lower temperature.[19]

Experimental Protocol: Simple Distillation

  • Apparatus Setup: Assemble the distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.

  • Charging the Flask: Place the impure liquid mixture and a few boiling chips or a magnetic stir bar into the distillation flask. Never distill to dryness.[21]

  • Heating: Begin heating the distillation flask.

  • Collection: As the liquid with the lower boiling point vaporizes and then condenses, collect the distillate in the receiving flask. Monitor the temperature on the thermometer; a stable boiling point indicates a pure substance is distilling.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating that the higher-boiling component is starting to distill, or when only a small amount of liquid remains in the distillation flask.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting an appropriate purification technique.

Purification_Workflow cluster_solids Solid Products cluster_liquids Liquid Products cluster_general General Methods Start Crude Product Mixture Is_Solid Is the product a solid? Start->Is_Solid Is_Liquid Is the product a liquid? Solubility_Diff Different Solubility? Is_Solid->Solubility_Diff Yes Polarity_Diff Different Polarity/ Acid-Base Properties? Is_Solid->Polarity_Diff No BP_Diff Significant BP Difference? Is_Liquid->BP_Diff Yes Is_Liquid->Polarity_Diff No Crystallization Crystallization/ Recrystallization End Pure Product Crystallization->End Distillation Distillation Distillation->End Extraction Liquid-Liquid Extraction Extraction->End Chromatography Column Chromatography Chromatography->End Solubility_Diff->Crystallization Yes Solubility_Diff->Polarity_Diff No BP_Diff->Distillation Yes BP_Diff->Polarity_Diff No Polarity_Diff->Extraction Yes Complex_Mixture Complex Mixture? Polarity_Diff->Complex_Mixture No Complex_Mixture->Chromatography Yes Complex_Mixture->End No

Caption: A decision tree for selecting a purification technique.

Minimizing Unreacted Starting Materials: Proactive Strategies

While purification is essential, minimizing the amount of unreacted starting material from the outset can simplify the workup process.

  • Reaction Monitoring: Regularly monitor the progress of your reaction using techniques like TLC or HPLC.[4][5] This allows you to quench the reaction at the optimal time, once the starting material has been consumed.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent (if it is easily removed) can help drive the reaction to completion.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading to maximize the conversion of your starting materials.

By combining proactive reaction optimization with robust purification strategies, you can consistently obtain high-purity products, ensuring the integrity and success of your research and development endeavors.

References

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15).
  • Flow Crystallization | Solubility Control - Vapourtec. (2024, May 9).
  • Crystallization - Organic Chemistry at CU Boulder.
  • Crystallization of Organic Compounds.
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19).
  • Purification strategies to remove starting material impurities - Benchchem.
  • How to remove unreacted starting materials from 3-Acetylbenzophenone - Benchchem.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem.
  • Distillation - Wikipedia.
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3).
  • Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. (2021, July 16).
  • Distillation | Chemistry | Research Starters - EBSCO.
  • What is Vacuum Distillation & How Does it Work? - Lechler.
  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual.
  • How To Run A Reaction: Reaction: Analysis I - University of Rochester.
  • Chromatography - Royal Society of Chemistry: Education.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How Is Chromatography Used for Purification? - Moravek.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
  • ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION NEVER distill the distillation flask to dryness as there is a risk of exp.

Sources

Strategies to avoid O- vs. C-alkylation in phenol ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating O- vs. C-Alkylation

Welcome to the technical support center for phenol ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but challenging issue of regioselectivity in phenol alkylation. As an ambident nucleophile, the phenoxide ion can react at either the oxygen or the carbon atoms of the aromatic ring, leading to a mixture of desired O-alkylated ethers and undesired C-alkylated byproducts.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize the yield of your target ether product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles to empower your experimental design.

Question 1: My primary product is the C-alkylated phenol, with very little of the desired ether. What is the most likely cause and how do I fix it?

This is a classic regioselectivity problem, and the most common culprit is your choice of solvent.

  • The Cause (Solvent Effects): The use of protic solvents (e.g., water, ethanol, trifluoroethanol) strongly favors C-alkylation.[2] These solvents form hydrogen bonds with the highly electronegative oxygen atom of the phenoxide ion. This "solvation cage" effectively shields the oxygen, hindering its ability to act as a nucleophile.[2][3] Consequently, the less-solvated carbon atoms of the aromatic ring (the ortho and para positions), which also bear partial negative charges due to resonance, are more available to attack the alkylating agent.[2]

  • The Solution (Switch to a Polar Aprotic Solvent): To dramatically shift the selectivity towards O-alkylation, you must switch to a polar aprotic solvent.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices.[2][4]

    • Mechanism of Action: These solvents are unable to form hydrogen bonds. While they effectively solvate the cation (e.g., K⁺, Na⁺), they leave the phenoxide anion relatively "naked" and highly reactive. In this state, the site with the highest electron density—the oxygen atom—becomes the primary point of nucleophilic attack, leading to the desired ether.

Question 2: I'm still getting a significant mixture of O- and C-alkylated products even after switching to an aprotic solvent. What other factors should I consider?

If the solvent is correct, the next factors to investigate are the base, its corresponding counter-ion, and the potential use of a phase-transfer catalyst.

  • The Cause (Counter-ion & Ion-Pairing): The nature of the cation from the base used to deprotonate the phenol plays a crucial role. Small, "hard" cations like Li⁺ and Na⁺ form tight ion pairs with the "hard" phenoxide oxygen. This close association can partially block the oxygen, once again increasing the likelihood of C-alkylation.

  • Solution 1 (Optimize the Base): Use a base with a large, "soft" cation.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are superior choices to sodium hydroxide (NaOH) or sodium hydride (NaH) for promoting O-alkylation.[4] The large cations (K⁺, Cs⁺) form looser, more solvent-separated ion pairs with the phenoxide, leaving the oxygen atom more accessible for the alkylation reaction.

  • Solution 2 (Implement Phase-Transfer Catalysis): This is one of the most powerful techniques for ensuring high O-alkylation selectivity.[3][5]

    • How it Works: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.[6] The resulting phenoxide-quaternary ammonium ion pair is very loose, rendering the oxygen atom extremely nucleophilic. This method is particularly effective for minimizing C-alkylation.[3]

Question 3: My reaction is clean, but the yield is very low, and I recover a lot of starting phenol. Why is this happening?

Low conversion with high starting material recovery typically points to two issues: incomplete deprotonation or a non-optimal reaction temperature.

  • The Cause (Insufficient Base or Temperature):

    • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the phenol, leading to an equilibrium with a significant amount of the unreactive phenol remaining.[7]

    • Low Temperature: Many ether syntheses require a certain amount of thermal energy to overcome the activation barrier, especially with less reactive alkyl halides.

  • The Solution (Adjusting Base and Temperature):

    • Ensure Stoichiometry: Use at least one full equivalent of base relative to the phenol. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate without promoting unwanted side reactions.[7] Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures. High temperatures can sometimes favor the thermodynamically stable C-alkylated product or cause rearrangement of the O-alkylated product.[8][9]

Frequently Asked Questions (FAQs)

Q: Why is the phenoxide ion considered an "ambident" nucleophile?

A: An ambident nucleophile is a species that has two or more distinct nucleophilic sites.[1][10] In the case of the phenoxide ion, the negative charge is not localized on the oxygen atom. Through resonance, the charge is delocalized onto the ortho and para carbon atoms of the aromatic ring. This means that an electrophile can be attacked by either the oxygen atom (leading to O-alkylation) or one of the activated ring carbons (leading to C-alkylation).[2]

Q: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?

A: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[11][12]

  • The oxygen atom of the phenoxide is a hard nucleophilic center (small, high charge density).

  • The carbon atoms of the ring are soft nucleophilic centers (larger, more polarizable).

  • The electrophilic carbon of an alkyl halide in an Sₙ2 reaction is considered a soft acid .[12]

Based on a strict interpretation, this would suggest C-alkylation (soft-soft) should be favored. However, the O/C selectivity is a complex interplay of factors including kinetics, thermodynamics, and solvation. O-alkylation is often kinetically faster, while the C-alkylated product can be thermodynamically more stable.[13] The reaction conditions you impose, especially the solvent and counter-ion, are the dominant factors that override the simple HSAB prediction and determine the kinetic product.

Q: Can I use secondary or tertiary alkyl halides for this reaction?

A: It is strongly discouraged. The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[4][14]

  • Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of the basic phenoxide, yielding an alkene instead of an ether.[7][14]

  • Secondary alkyl halides will give a mixture of the desired Sₙ2 (ether) product and the competing E2 (alkene) product, leading to lower yields and difficult purifications.[7][14] For a successful and clean synthesis, always use a methyl or primary alkyl halide .[14]

Summary of Factors Influencing O- vs. C-Alkylation

For quick reference, this table summarizes the key experimental parameters and their effect on the regioselectivity of phenol alkylation.

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO, MeCN)Protic (Water, EtOH, TFE)Protic solvents form hydrogen bonds with the phenoxide oxygen, shielding it and making it less nucleophilic.[2][3]
Base/Counter-ion K₂CO₃, Cs₂CO₃ (large cations)NaH, NaOH (small cations)Large cations form "looser" ion pairs, leaving the oxygen atom more accessible for attack.[4]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)No PTCPTC creates a highly reactive, "naked" phenoxide anion in the organic phase, dramatically favoring O-alkylation.[3][6]
Temperature Moderate (e.g., 25-80 °C)High (e.g., >100 °C)High temperatures can favor the more thermodynamically stable C-alkylated product or promote rearrangement.[8][15]
Electrophile Methyl or Primary Alkyl HalideSecondary or Tertiary Alkyl HalideSₙ2 reaction is required for ether formation. Secondary/tertiary halides favor E2 elimination.[14]
Visualizing the Competing Pathways

The following diagram illustrates the decision point for the phenoxide nucleophile. The reaction conditions you choose will determine which path is favored.

G cluster_start Starting Materials cluster_products Potential Products cluster_conditions_o Favors O-Alkylation cluster_conditions_c Favors C-Alkylation phenol Phenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) rx Alkyl Halide (R-X) o_product O-Alkylated Product (Ether, Ar-O-R) c_product C-Alkylated Product (Alkyl Phenol, R-Ar-OH) phenoxide->o_product Attack from Oxygen phenoxide->c_product Attack from Carbon (via resonance) cond_o • Polar Aprotic Solvent (DMF, DMSO) • Phase-Transfer Catalyst (PTC) • Large Cation (K⁺, Cs⁺) cond_c • Protic Solvent (EtOH, H₂O) • Tight Ion-Pairing (Na⁺, Li⁺) • High Temperature

Competing O- vs. C-Alkylation Pathways.
Optimized Protocol: Synthesis of Anisole

This protocol for the Williamson ether synthesis of anisole from phenol is optimized for high O-alkylation selectivity.

Reagents & Equipment:

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (MeI)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile (approx. 5-10 mL per gram of phenol) followed by anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing and initial deprotonation.

  • Addition of Electrophile: Add methyl iodide (1.1 eq) dropwise to the stirring suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C. Maintain this temperature and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.

  • Workup (Quenching): Once the reaction is complete (disappearance of phenol), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Workup (Extraction): Combine the filtrate and washes. Transfer to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Workup (Washing): Combine the organic extracts and wash with 1M NaOH (to remove any unreacted phenol), followed by water, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though this reaction is often clean enough to yield a pure product after workup.

References
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Hung, S. C., Liao, W. C., & Lin, S. T. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(5), 1998-2004. [Link]

  • Hung, S. C., Liao, W. C., & Lin, S. T. (2006). Alkylation of phenol: a mechanistic view. PubMed, National Institutes of Health. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Patil, S. L., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Patil, S. L., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Taylor & Francis Online. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed, National Institutes of Health. [Link]

  • Hung, S. C., Liao, W. C., & Lin, S. T. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Haudrechy, A., & Hénon, E. (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie, 15(1), 96-101. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Sato, T., et al. (2002). Regioselectivity of phenol alkylation in supercritical water. RSC Publishing. [Link]

  • Sharif, N., et al. (2006). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. ResearchGate. [Link]

  • Hard-Soft Acid-Base Theory. (n.d.). University of Massachusetts Lowell. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. (n.d.). ScienceDirect. [Link]

  • KNG Arts College. (n.d.). Unit 1. [Link]

  • Biochemical significance of the hard and soft acids and bases principle. (1975). PubMed, National Institutes of Health. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • Seo, H., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Ospina, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications. PubMed, National Institutes of Health. [Link]

  • Selective Phenol Alkylation: An Improved Preparation of Efaproxiral. (2025). ResearchGate. [Link]

  • Lecture 4 Enolates in Synthesis. (n.d.). University of Bath. [Link]

  • Alkylation of phenol: a mechanistic view. (2006). Semantic Scholar. [Link]

  • Gunawardena, G. (2022, February 28). Ambident Nucleophile. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. (n.d.). ResearchGate. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). ResearchGate. [Link]

  • Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid. (2006). ResearchGate. [Link]

  • CHEM 330 Topics Discussed on Oct 2. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2026). ResearchGate. [Link]

  • Asymmetric O- and C-Alkylation of Phenols. (2003). Journal of the American Chemical Society. [Link]

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Recrystallization techniques for purifying 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(3-Methoxypropoxy)benzonitrile

Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.

Technical Overview & Compound Profile

Compound Identity:

  • Name: this compound[1]

  • Chemical Structure:

    
    
    
  • Class: Alkoxybenzonitrile (Ether-linked aromatic nitrile).

  • Physical State: Typically a low-melting solid or viscous oil (estimated MP: 40–65°C based on homologous series).

  • Critical Impurities: Unreacted 4-hydroxybenzonitrile (phenolic precursor), 1-chloro-3-methoxypropane (alkylating agent), inorganic salts (

    
    ), and colored oxidation byproducts.
    

Why Recrystallization? While distillation is possible for the liquid phase, recrystallization is preferred for the solid phase to achieve


 purity required for pharmaceutical intermediates or liquid crystal mesogens. The flexible propoxy tail creates a "soft" crystal lattice, making the compound prone to "oiling out"  (liquid-liquid phase separation) rather than crystallizing directly. This guide focuses on overcoming that thermodynamic barrier.

Standard Operating Procedure (SOP)

Primary Solvent System: Ethanol/Water (Mixed Solvent) Alternative System: Ethyl Acetate/Hexanes (for highly non-polar impurities)

Step-by-Step Protocol
  • Pre-Treatment (Crucial):

    • If the crude material is highly colored or acidic, dissolve in Ethyl Acetate and wash with

      
       (to remove unreacted phenol) followed by Brine. Dry over 
      
      
      
      and evaporate to dryness before recrystallization.
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) at a ratio of approx. 3 mL per gram of solid.

    • Heat to reflux (

      
      ) with magnetic stirring until fully dissolved.
      
    • Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration.

  • Nucleation Setup:

    • Remove from heat.[2][3] While still hot, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Critical Control: If the solution turns milky or oily droplets appear at the bottom, stop . Reheat to dissolve and add a seed crystal (if available) or scratch the glass wall.[3][4]

    • Once room temperature is reached, cool further in an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Harvesting:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with cold (

      
      ) Ethanol/Water (50:50 mixture).
      
    • Dry in a vacuum oven at

      
       (keep below the estimated MP of 
      
      
      
      ).

Process Visualization

The following diagram outlines the purification workflow and critical decision points.

RecrystallizationWorkflow Start Crude this compound PreWash Pre-Wash: Dissolve in EtOAc, Wash with 1M NaOH (Remove Phenols) Start->PreWash Dissolve Dissolve in Hot Ethanol (Reflux) PreWash->Dissolve CheckInsol Insoluble Solids Present? Dissolve->CheckInsol HotFilter Hot Filtration (Remove Salts) CheckInsol->HotFilter Yes AddWater Add Water (Anti-solvent) Until Turbid -> Clear with EtOH CheckInsol->AddWater No HotFilter->AddWater Cooling Slow Cooling to RT AddWater->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil Reheat Reheat & Add Seed Crystal or Increase Solvent Vol CheckOil->Reheat Yes (Droplets) IceBath Ice Bath (0-4°C) CheckOil->IceBath No (Crystals) Reheat->Cooling Filter Vacuum Filtration & Wash IceBath->Filter Dry Vacuum Dry (<30°C) Filter->Dry

Caption: Workflow for the purification of this compound, highlighting interventions for 'oiling out'.

Troubleshooting Guide (Q&A)

Q1: The product is separating as a yellow oil at the bottom of the flask instead of crystals. What is happening? Diagnosis: This is "oiling out" (liquid-liquid phase separation). It occurs because the compound's melting point is lower than the temperature at which the solution becomes saturated, or the solvent mixture is too polar. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol (the good solvent) to lower the saturation temperature.

  • Seed the solution: Add a tiny crystal of pure product to the warm solution to provide a nucleation surface.

  • Vigorous Stirring: Stirring can help break up oil droplets and induce crystallization.

  • Alternative Solvent: If the problem persists, switch to a non-aqueous system like Ethyl Acetate/Hexanes .

Q2: My recovered yield is very low (<50%), but the mother liquor is still yellow. How do I recover the rest? Diagnosis: The compound is too soluble in the solvent mixture, or the volume of solvent used was excessive.[5] Corrective Action:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool the concentrated filtrate in an ice bath to induce a "second crop" of crystals.

  • Note: Second crops are usually less pure and should be analyzed separately.

Q3: The crystals are retaining a brownish color even after washing. Diagnosis: Polar, colored impurities (likely oxidized phenols or oligomers) are trapped in the crystal lattice. Corrective Action:

  • Activated Charcoal: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight).

  • Stir for 5-10 minutes at reflux.

  • Perform a hot filtration through Celite to remove the charcoal before adding the anti-solvent (Water).

Q4: Can I use Methanol instead of Ethanol? Answer: Yes. Methanol is a valid alternative. However, Methanol is more polar than Ethanol. You may need less water to induce crystallization. Methanol is also toxic, so ensure proper ventilation.

Quantitative Data Summary

ParameterSpecification / RecommendationReason
Solvent System Ethanol : Water (approx. 4:1 to 2:1 v/v)Balances solubility of the ether chain (EtOH) and polarity (Water).
Dissolution Temp

(Reflux)
Ensures complete solubility; breaks weak intermolecular forces.
Crystallization Temp

Gradual cooling prevents oiling out and trapping impurities.
Drying Temp

(Vacuum)
Prevents melting of the solid (Estimated MP

).
Target Purity

(HPLC)
Required for downstream pharmaceutical or materials application.

References

  • Sigma-Aldrich. 4-Methoxybenzonitrile Product Specification & Physical Properties.[6] (Used as homologous reference for melting point and solubility behavior).

  • National Institutes of Health (NIH). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. (Provides structural context for ether-linked benzonitriles).

  • University of Massachusetts Amherst. Recrystallization of Organic Solids: Standard Protocols. (Foundational methodology for mixed-solvent recrystallization).

  • BenchChem. Purification of Alkoxybenzonitrile Derivatives. (General purification logic for substituted benzonitriles).

Sources

Technical Support Center: Overcoming Low Conversion Rates in the Synthesis of Alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of alkoxybenzonitriles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. Instead of a generic overview, we will dive deep into specific, common problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields.

Alkoxybenzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their preparation can be fraught with challenges, from competing side reactions to catalyst deactivation. This guide will address the most common synthetic methodologies and their associated pitfalls.

Section 1: The Williamson Ether Synthesis Route

This classical SN2 reaction is one of the most direct methods, involving the reaction of a cyanophenol with an alkyl halide.[1] Despite its apparent simplicity, several factors can lead to frustratingly low yields.

FAQ 1: "My Williamson ether synthesis of 4-propoxybenzonitrile from 4-cyanophenol and 1-bromopropane is sluggish and gives a low yield. What are the most likely causes?"

Answer: Low conversion in this synthesis typically points to one of four key areas: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal solvent choice, or the quality of your reagents.

Troubleshooting Guide: Williamson Ether Synthesis

Problem 1: Incomplete Deprotonation of the Cyanophenol

  • The "Why": The Williamson ether synthesis requires the formation of a nucleophilic alkoxide (or in this case, a phenoxide) to attack the alkyl halide.[2] Phenols are more acidic than aliphatic alcohols but still require a sufficiently strong base for complete deprotonation.[3] If deprotonation is incomplete, the concentration of your active nucleophile is low, leading to a slow or stalled reaction.

  • Troubleshooting Suggestions:

    • Base Selection: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective, especially if your alcohol is less acidic or if you need to ensure complete conversion.[4] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used.[4]

    • Moisture Control: The reaction is highly sensitive to moisture.[5] Water can quench strong bases like NaH and hydrolyze the alkoxide. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Order of Addition: Prepare the phenoxide first by adding the base to the cyanophenol in your solvent and allowing it to stir (e.g., for 30-60 minutes) before adding the alkyl halide. This ensures the nucleophile is pre-formed.

Base Typical Solvents Considerations
NaH THF, DMFHighly effective, strong base. Reacts with protic solvents. Generates H₂ gas.[6]
K₂CO₃ DMF, AcetonitrileMilder, easier to handle. Often requires higher temperatures.[1]
Cs₂CO₃ DMF, AcetonitrileMore reactive than K₂CO₃ due to higher solubility and the "cesium effect". Good for challenging substrates.[4]
KOH DMSO, DMFStrong base, but introduces water unless using powdered, anhydrous KOH.

Problem 2: Competing E2 Elimination

  • The "Why": The phenoxide is not only a good nucleophile but also a strong base. When reacting with alkyl halides, it can either substitute the halide (SN2) or eliminate a proton from a beta-carbon to form an alkene (E2).[7] This side reaction is a major issue with secondary and tertiary alkyl halides.[8][9]

  • Troubleshooting Suggestions:

    • Alkyl Halide Structure: The alkylating agent should ideally be primary or methyl.[1] Using secondary (e.g., 2-bromopropane) or tertiary (e.g., tert-butyl bromide) halides will almost certainly favor elimination, yielding an alkene instead of the desired ether.[2][7]

    • Reaction Temperature: Higher temperatures can favor elimination over substitution.[9] If you observe alkene byproducts, try lowering the reaction temperature.

    • Synthetic Strategy Reversal: If you need to synthesize an ether with a secondary alkyl group (like isopropyl), it is far better to use the corresponding secondary alkoxide and a primary alkyl halide. For example, to make isopropyl methyl ether, use sodium isopropoxide and methyl iodide, not sodium methoxide and 2-iodopropane.[2]

Diagram: SN2 vs. E2 Competition

G Phenoxide Cyanophenoxide (Nucleophile/Base) SN2 SN2 Pathway (Desired) Phenoxide->SN2 Attacks Carbon E2 E2 Pathway (Side Reaction) Phenoxide->E2 Attacks β-Hydrogen AlkylHalide Alkyl Halide (e.g., 2-Bromopropane) AlkylHalide->SN2 AlkylHalide->E2 Ether Alkoxybenzonitrile SN2->Ether Alkene Alkene E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Problem 3: Inappropriate Solvent

  • The "Why": The SN2 reaction mechanism is fastest in polar aprotic solvents. These solvents solvate the cation of the alkoxide salt but leave the anion (the nucleophile) relatively "bare" and highly reactive.[10] Protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, creating a solvent shell that blunts its nucleophilicity and slows the reaction.[1]

  • Troubleshooting Suggestions:

    • Switch to Polar Aprotic: Use solvents like N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).[1][7] These are known to accelerate SN2 reactions.

    • Avoid Protic Solvents: Do not use the parent alcohol as a solvent unless absolutely necessary, as it can slow the reaction and, in some cases, participate in exchange reactions.

Section 2: The Nucleophilic Aromatic Substitution (SNAr) Route

This route is powerful for synthesizing alkoxybenzonitriles when the aromatic ring is activated by strong electron-withdrawing groups. It involves reacting an activated aryl halide (or other substrate with a good leaving group) with an alkoxide.

FAQ 2: "I am trying to synthesize 4-methoxybenzonitrile from 4-chlorobenzonitrile and sodium methoxide, but I see no reaction even at elevated temperatures. What am I doing wrong?"

Answer: The success of an SNAr reaction hinges on the electronic properties of the aromatic ring. A nitrile group (CN) is an electron-withdrawing group, but it may not be sufficient on its own to activate the ring for nucleophilic attack, especially with a relatively poor leaving group like chloride.

Troubleshooting Guide: SNAr Reactions

Problem 1: Insufficient Ring Activation

  • The "Why": SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[11] This intermediate is only stable if the negative charge can be delocalized onto strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[11] A group in the meta position offers no such stabilization. While a cyano group is an EWG, a nitro group (NO₂) is much more powerful. For a substrate like 4-chlorobenzonitrile, the activation might be borderline.

  • Troubleshooting Suggestions:

    • Change the Leaving Group: The rate of reaction is highly dependent on the leaving group. For SNAr, the reactivity order is F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack. Consider using 4-fluorobenzonitrile instead.

    • Increase Reaction Severity: If you are limited to the chloro-substrate, more forcing conditions may be required, such as higher temperatures or the use of a high-boiling-point polar aprotic solvent like DMSO or Diglyme.[12]

    • Add a Protic Co-solvent (with caution): In some specific cases, the addition of a small amount of a protic solvent like methanol can accelerate the reaction by stabilizing the transition state. However, too much can hinder the reaction.

Diagram: SNAr Troubleshooting Workflow

G Start Low SNAr Conversion CheckEWG Is ring sufficiently activated? (e.g., NO2 group ortho/para) Start->CheckEWG CheckLG Is the leaving group optimal? (F > Cl > Br) CheckEWG->CheckLG Yes AddEWG Consider alternative substrate with stronger EWG CheckEWG->AddEWG No CheckSolvent Is the solvent polar aprotic? (DMF, DMSO) CheckLG->CheckSolvent Yes ChangeLG Switch to Aryl Fluoride (e.g., 4-fluorobenzonitrile) CheckLG->ChangeLG No ChangeSolvent Switch to DMF, DMSO, or NMP CheckSolvent->ChangeSolvent No IncreaseTemp Increase Temperature CheckSolvent->IncreaseTemp Yes Success Reaction Optimized AddEWG->Start Re-evaluate ChangeLG->Start Re-run ChangeSolvent->Start Re-run IncreaseTemp->Success

Caption: Decision workflow for troubleshooting low-yield SNAr reactions.

Section 3: Palladium-Catalyzed Cyanation Route

For cases where the alkoxy group is already in place, Pd-catalyzed cyanation of an alkoxy-substituted aryl halide is a common and powerful strategy.[13] However, the success of this catalytic cycle depends on many variables.

FAQ 3: "My palladium-catalyzed cyanation of 4-bromoanisole using Pd(OAc)₂ and K₄[Fe(CN)₆] is giving poor conversion. What factors should I investigate?"

Answer: Low conversion in a Pd-catalyzed cyanation often points to issues with the catalyst system (the palladium source and the ligand), the cyanide source, or the reaction conditions not being optimal for that specific substrate.

Troubleshooting Guide: Pd-Catalyzed Cyanation

Problem 1: Inefficient Catalyst/Ligand System

  • The "Why": The palladium catalyst must be in the correct oxidation state (Pd(0)) to initiate the catalytic cycle via oxidative addition. The ligand's role is critical: it stabilizes the palladium center, influences its reactivity, and facilitates the crucial reductive elimination step. An inappropriate ligand can lead to slow reactions or catalyst decomposition.[14][15]

  • Troubleshooting Suggestions:

    • Ligand Screening: The choice of phosphine ligand is paramount. For cyanation, bulky, electron-rich phosphine ligands are often required. Screen a variety of ligands such as Xantphos, dppf, or cataCXium A.[14][16]

    • Catalyst Source: While Pd(OAc)₂ is a common precursor, it is a Pd(II) source and must be reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst might give more consistent results.[15]

    • Degassing: The Pd(0) catalytic species and many phosphine ligands are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., via several vacuum/argon cycles or by sparging with an inert gas) before heating.

Cyanide Source Advantages Disadvantages/Considerations
KCN, NaCN Highly reactiveExtremely toxic, requires careful handling.
Zn(CN)₂ Less toxic, often used in modern methodsCan require higher temperatures.[17]
K₄[Fe(CN)₆] Non-toxic, inexpensive, stable solidSubstoichiometric source of cyanide; often requires specific conditions/additives.[13][18]
Acetone cyanohydrin Liquid, can be used under milder conditionsCan be a source of HCN; requires a base.[19]

Problem 2: Suboptimal Reaction Conditions

  • The "Why": Every step in the catalytic cycle has an optimal temperature range. Too low, and the reaction is slow; too high, and you risk catalyst decomposition or side reactions. Similarly, reaction time is crucial for reaching completion.[]

  • Troubleshooting Suggestions:

    • Temperature Optimization: Systematically screen temperatures. A typical starting point for cyanation of aryl bromides is 100-130 °C.[13] Monitor the reaction by TLC or LC-MS to track the disappearance of starting material.

    • Solvent Choice: The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Common choices include DMF, DMAc, NMP, and toluene.[13][15] Insolubility is a frequent and underestimated cause of reaction failure.[15]

General Protocols and Best Practices
Protocol: General Procedure for Williamson Ether Synthesis
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the cyanophenol (1.0 equiv.) and anhydrous DMF (or another suitable polar aprotic solvent).

  • Deprotonation: Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Add the primary alkyl halide (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench by adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.[9]

References

Sources

Analysis of reaction kinetics for optimizing 4-(3-Methoxypropoxy)benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 4-(3-Methoxypropoxy)benzonitrile Production

Executive Technical Overview

The synthesis of This compound (CAS: 100106-47-2) is a classic nucleophilic substitution (


), specifically a Williamson ether synthesis . The reaction involves the O-alkylation of 4-hydroxybenzonitrile (4-HBN)  with 1-chloro-3-methoxypropane  (or its bromo-analog) in the presence of a base.

While conceptually simple, industrial and pilot-scale optimization requires a rigorous understanding of reaction kinetics to suppress competitive pathways such as nitrile hydrolysis, alkyl halide elimination (


), and C-alkylation.

The Core Reaction:




Reaction Mechanism & Competitive Pathways (Visual Analysis)

To troubleshoot effectively, one must visualize the "invisible" competition occurring in the reactor. The following diagram maps the kinetic branch points where yield is lost.

ReactionKinetics Start Reagents: 4-Hydroxybenzonitrile + 1-Chloro-3-methoxypropane Intermediate Active Nucleophile: 4-Cyanophenoxide Anion Start->Intermediate Deprotonation (Fast, K_eq) Side_E2 Side Product A: Allyl Methyl Ether (Elimination) Start->Side_E2 k_E2 (High Temp/Strong Base) TS_Main Transition State (SN2) Intermediate->TS_Main k_1 (RDS) Side_C Side Product C: C-Alkylated Isomer (Solvent Dependent) Intermediate->Side_C k_C (Ambident Nucleophile) Product Target Product: This compound TS_Main->Product Side_Hyd Side Product B: 4-(3-Methoxypropoxy)benzamide (Nitrile Hydrolysis) Product->Side_Hyd k_hyd (High pH + H2O)

Figure 1: Kinetic pathway map highlighting the rate-determining step (RDS) and competitive divergence points (Elimination vs. Substitution).

Troubleshooting Guide: Kinetic & Process Deviations

This section addresses specific user pain points using a "Symptom-Diagnosis-Causality-Solution" framework.

Scenario A: Reaction Stalls at 60-70% Conversion

User Question: "My HPLC shows the reaction stops progressing after 4 hours, despite excess alkyl halide. Why?"

Root Cause Kinetic Explanation Corrective Action
Precipitation (Encapsulation) In heterogeneous systems (e.g.,

/Acetone), the inorganic salt byproduct (

) can coat the base surface, reducing the effective surface area (

) in the rate equation:

.
Protocol Change: Switch to a finer mesh base or add a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide) (1-5 mol%) to solubilize the phenoxide.
Leaving Group Inertia If using the chloro-derivative, the C-Cl bond energy is high, making

slow at moderate temperatures.
Finkelstein Modification: Add 10 mol% NaI . This generates the iodo-intermediate in situ, which reacts ~100x faster (

).
Water Poisoning Water solvates the phenoxide anion (H-bonding), increasing the activation energy (

) for the

attack.
Drying: Ensure solvent water content is <0.1%. Use molecular sieves or azeotropic distillation before adding the alkyl halide.
Scenario B: High Impurity Profile (Unknown Peaks)

User Question: "I see a new peak at RRT 0.85 and my product yield is dropping. What is happening?"

Diagnosis: Likely Elimination (E2) or Nitrile Hydrolysis .

  • Check Temperature:

    • Mechanism:

      
       elimination (forming the alkene from the alkyl halide) has a higher activation energy than 
      
      
      
      . If you run the reaction at reflux in high-boiling solvents (e.g., DMF at 120°C), you favor the side reaction.
    • Solution: Lower temperature to 60-80°C and extend reaction time.

  • Check Basicity:

    • Mechanism: Strong bases (NaOH, NaH) promote elimination and nitrile hydrolysis (

      
      ).
      
    • Solution: Switch to a milder, buffered base system like

      
        or 
      
      
      
      (Cesium effect enhances solubility).
Scenario C: Reproducibility Issues

User Question: "Batch 1 worked perfectly. Batch 2 failed. We used the same reagents."

Diagnosis: Mass Transfer Limitation .

  • Explanation: In solid-liquid biphasic reactions (common for this synthesis), the rate is often limited by mixing speed, not intrinsic chemical kinetics.

  • Test: Calculate the Damköhler number (

    
    ). If 
    
    
    
    , the reaction is diffusion-controlled.
  • Fix: Standardize stirring rate (RPM) and impeller geometry. Ensure the solid base is suspended, not settled.

Standardized Experimental Protocols
Protocol 1: Kinetic Profiling for Optimization

Use this protocol to determine the optimal time (


) and temperature (

) for your specific reactor geometry.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • 1-Chloro-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (10 volumes)

  • Internal Standard: Biphenyl (for HPLC quantification)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-HBN and Internal Standard in solvent.

  • Activation: Add

    
    . Stir at target temperature (e.g., 60°C) for 30 mins to form the phenoxide (color change often observed).
    
  • Initiation: Add 1-Chloro-3-methoxypropane in one portion. Start timer (

    
    ).
    
  • Sampling Loop:

    • Take 50 µL aliquots at

      
       mins.
      
    • Quench: Immediately dilute into cold MeOH/Water (1:1) with 0.1% Acetic Acid (stops reaction).

    • Filter: 0.22 µm PTFE filter (removes salts).

  • Analysis: Run HPLC. Plot [Product]/[Internal Std] vs. Time.

Protocol 2: The "Finkelstein" Acceleration (For Chloro-Reagents)

Use if reaction times exceed 12 hours.

  • To the mixture described above, add Sodium Iodide (NaI) (0.1 eq).

  • Mechanism:

    
    . The R-I species reacts significantly faster with the phenoxide.
    
  • Note: The reaction mixture will turn yellow/brown due to trace iodine; this is normal and removed during workup with sodium thiosulfate wash.

Optimization Logic Workflow

Follow this decision tree to optimize yield and purity systematically.

OptimizationLoop Start Start Optimization Check_Conversion Check Conversion @ 4h (HPLC) Start->Check_Conversion Low_Conv Conversion < 50% Check_Conversion->Low_Conv Too Slow High_Conv Conversion > 90% Check_Conversion->High_Conv Good Rate Action_Temp Increase Temp (+10°C) OR Add Catalyst (NaI/TBAI) Low_Conv->Action_Temp Check_Impurity Check Impurity Profile High_Conv->Check_Impurity Clean_Profile Profile Clean? Check_Impurity->Clean_Profile Yes Dirty_Profile High Side Products Check_Impurity->Dirty_Profile No Action_Temp->Check_Conversion Action_Solvent Switch Solvent (Acetone -> DMF/DMSO) Final Process Locked Scale Up Clean_Profile->Final Reduce_Temp Decrease Temp (-10°C) Check Base Strength Dirty_Profile->Reduce_Temp Reduce_Temp->Check_Conversion

Figure 2: Iterative logic for process parameter tuning.

References & Authority
  • Mechanism & Kinetics:

    • Solvent Effects in Williamson Synthesis: "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Advances, 2021.

    • General SN2 Kinetics: "The Williamson Ether Synthesis."[1][2][3][4] Master Organic Chemistry.

  • Specific Synthesis Data:

    • Analogous Preparation (4-Hydroxybenzonitrile alkylation): "Process for the preparation of hydroxybenzonitriles."[5][6][7] US Patent 3585233A.

    • Catalytic Enhancement: "One Pot Synthesis of Nitriles... and Alkylation Studies." Asian Journal of Chemistry.

  • Compound Data:

    • This compound (PubChem CID 100106-47-2):

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 4-Hydroxybenzonitrile (toxic/irritant) and alkyl halides before experimentation.

Sources

Technical Support Center: Stability & Isolation of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition During Workup Target Molecule: 4-(3-Methoxypropoxy)benzonitrile (CAS: 136295-53-9 / Generic Analog) Audience: Organic Chemists, Process Development Scientists

Introduction: The Stability Paradox

You are likely observing "decomposition" of this compound during aqueous workup. While the aryl-alkyl ether linkage is chemically robust, the benzonitrile moiety is the thermodynamic weak link .

In standard laboratory conditions, benzonitriles are stable. However, the specific "amphiphilic" nature of the 3-methoxypropoxy chain (a glycol-ether mimic) can create micellar environments that catalyze interfacial hydrolysis or lead to phase-transfer loss .

This guide addresses the two distinct failure modes often conflated as "decomposition":

  • Chemical Hydrolysis: Conversion of the nitrile to the primary amide (

    
    ).
    
  • Physical Loss: Partitioning into the aqueous phase due to the polarity of the ether chain.

Module 1: The Chemistry of Instability

To solve the problem, we must first visualize the failure mechanism. The decomposition is rarely cleavage of the ether (which requires strong Lewis acids like


 or concentrated 

). It is almost exclusively Nitrile Hydrolysis .
Mechanism: Acid/Base Catalyzed Hydrolysis[1][2]

The following diagram illustrates the pathway from your product to its decomposition byproducts (Amide and Acid). This process is accelerated by heat and extreme pH (both common during exothermic quenches).

NitrileDecomp cluster_conditions Risk Factors Start 4-(3-Methoxypropoxy) benzonitrile (Target Product) Inter Imidate/Imidic Acid (Transient) Start->Inter + H2O / H+ or OH- (Rate Limiting) Amide 4-(3-Methoxypropoxy) benzamide (Major Impurity M+18) Inter->Amide Tautomerization Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid Hydrolysis (Requires Heat) Risk1 Exothermic Quench Risk2 pH < 2 or > 12 Risk3 Emulsion (Micelles)

Figure 1: The hydrolysis cascade. The transformation to the Amide is the most common "decomposition" observed during aggressive workups.

Module 2: Troubleshooting Workflow (Interactive Q&A)

Use this decision matrix to diagnose your specific observation.

Q1: What is the primary symptom of decomposition?
ObservationDiagnosisRoot CauseCorrective Action
New spot on TLC (

lower than product)
Partial Hydrolysis Workup was too hot or pH was too extreme (Amide formation).Action: Maintain T < 10°C during quench. Use buffered wash (pH 5-7).
Product disappears; Aqueous layer cloudy Physical Loss The methoxy-propoxy chain acts as a surfactant, solubilizing product in water.Action: Saturate aqueous layer with NaCl (Salting out). Use DCM instead of EtOAc.
New spot near solvent front (Non-polar) Ether Cleavage Highly unlikely unless concentrated HI/HBr was used. Check starting material (Alkylation failure).Action: Verify reagent quality. This is likely unreacted alkyl halide, not decomposition.
Q2: My LC-MS shows a peak at [M+18]. What happened?

Answer: You have generated the primary amide .

  • The Cause: You likely quenched a basic reaction (e.g.,

    
     or 
    
    
    
    alkylation) with strong acid (HCl) without cooling, or vice versa. The heat of neutralization momentarily spiked the local temperature while the pH was extreme.
  • The Fix: Always quench onto ice . Neutralize slowly. Do not aim for pH 1; aim for pH 5-6 (mildly acidic) or pH 8 (mildly basic) depending on the next step.

Q3: I used 1M HCl to wash, and the product decomposed. Why?

Answer: While 1M HCl is standard, the 3-methoxypropoxy chain can facilitate proton transfer to the nitrile nitrogen (acting like a crown ether phase transfer catalyst).

  • The Fix: Switch to Saturated Ammonium Chloride (

    
    )  or 10% Citric Acid . These provide proton buffering without the aggressive hydronium ion concentration of mineral acids.
    

Module 3: Optimized Protocol (The "Gold Standard")

This protocol minimizes thermal stress and prevents "surfactant-like" loss of the molecule.

Protocol: High-Stability Isolation

Prerequisites:

  • Solvent: Dichloromethane (DCM) - Superior solubility for this ether chain compared to Ethyl Acetate.

  • Quench Buffer: Saturated

    
     (for basic reactions) or Saturated 
    
    
    
    (for acidic reactions).
  • Temperature: Ice bath (0–5°C).

Step-by-Step Methodology:

  • Thermal Control (Critical): Cool the reaction mixture to 0°C before adding any aqueous solution.

  • The "Reverse Quench":

    • Do not pour water into the reaction.

    • Do pour the reaction mixture slowly into a stirred slurry of Ice + Quench Buffer .

    • Why? This dissipates heat instantly and prevents local "hotspots" where hydrolysis occurs.

  • Phase Separation & Salting Out:

    • Add DCM (Ratio: 1:1 with aqueous phase).

    • CRITICAL STEP: Add solid NaCl until the aqueous layer is saturated.

    • Reasoning: The 3-methoxypropoxy tail makes the molecule semi-soluble in water. Salting out forces the organic molecule into the DCM layer (Hofmann effect).

  • Mild Washing:

    • Wash Organic layer 1x with Water.

    • Wash Organic layer 1x with Brine.[1]

    • Avoid: 1M HCl or 1M NaOH washes unless strictly necessary for removing specific impurities (e.g., unreacted aniline). If acid wash is needed, use 0.5M Citric Acid .

  • Drying:

    • Dry over

      
       (Sodium Sulfate). Avoid 
      
      
      
      if the product is sensitive to Lewis acidity (rare, but safer).
    • Evaporate solvent at < 40°C .

Workflow Visualization

WorkupFlow Start Reaction Mixture (Containing Product) Cool Cool to 0°C Start->Cool Quench Pour into ICE + Sat. NH4Cl (Buffer pH ~7) Cool->Quench Extract Extract with DCM (Not EtOAc) Quench->Extract Salt Add Solid NaCl (Prevent Aqueous Loss) Extract->Salt Crucial Step Wash Wash: Water -> Brine Salt->Wash Dry Dry (Na2SO4) & Conc. <40°C Wash->Dry

Figure 2: Optimized isolation workflow emphasizing thermal control and ionic strength adjustments.

Module 4: FAQs

Q: Can I use Ethyl Acetate (EtOAc) for extraction? A: You can, but DCM is better. The methoxy-propoxy chain increases polarity. In EtOAc, you risk higher partitioning into the water layer (lower yield). In DCM, the distribution coefficient (


) is significantly more favorable for the organic phase.

Q: Is the ether oxygen coordinating to my metal catalyst? A: Yes, the -O-(CH2)3-O- motif is a bidentate ligand (similar to dimethoxyethane/glyme). If you used a metal catalyst (Pd, Cu), it might be "stuck" in the organic layer.

  • Solution: Add a scavenger resin (e.g., QuadraPure™) or wash with a mild chelator like EDTA or Potassium Sodium Tartrate (Rochelle's Salt) at neutral pH. Do not use strong acid to remove the metal.

Q: How do I store the final product to prevent decomposition? A: Store under Nitrogen/Argon at -20°C. While the solid is stable, trace moisture can cause slow hydrolysis over months if left at room temperature in air.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard procedures for Nitrile handling and Hydrolysis mechanisms).

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed.; Wiley-VCH, 1999 . (Reference for Nitrile stability and transformation conditions).

  • Cohen, R. J.; et al. "Hydrolysis of Benzonitriles: Mechanism and pH Dependence." Journal of Organic Chemistry, 1977 , 42, 2053. (Foundational data on acid/base catalyzed hydrolysis rates of benzonitriles).

  • LibreTexts Chemistry. "Nitrile Hydrolysis Mechanisms." (Detailed mechanistic steps for Imidate/Amide formation).

Sources

Technical Support Center: Large-Scale Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the large-scale synthesis of 4-(3-Methoxypropoxy)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and production managers in overcoming common challenges associated with this synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a robust, scalable, and efficient process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among professionals working with this synthesis at scale.

Q1: What is the most common and industrially viable route for the synthesis of this compound?

A1: The most prevalent and scalable method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-cyanophenol (also known as 4-hydroxybenzonitrile) with an alkylating agent like 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane.[2][3] The reaction is typically conducted in the presence of a base and a suitable solvent. For industrial applications, leveraging phase-transfer catalysis (PTC) is highly advantageous as it can improve reaction rates, eliminate the need for strictly anhydrous conditions, and allow for the use of more environmentally benign solvent systems.[4][5]

Q2: What are the critical process parameters (CPPs) to monitor for a successful large-scale reaction?

A2: The key CPPs for this synthesis are:

  • Base Stoichiometry and Strength: The base is crucial for deprotonating the phenolic hydroxyl group of 4-cyanophenol to form the more nucleophilic phenoxide ion.[6][7] Insufficient base will lead to incomplete conversion.

  • Reaction Temperature: Temperature control is vital. While higher temperatures (50-100 °C) can increase the reaction rate, they can also promote side reactions, such as elimination or decomposition.[1][6]

  • Purity of Starting Materials: The purity of 4-cyanophenol and the alkylating agent is paramount. Impurities in the alkylating agent can introduce difficult-to-remove related substances into the final product.

  • Agitation Rate: In a large-scale reactor, especially when using a biphasic system with a phase-transfer catalyst, vigorous stirring is essential to maximize the interfacial area and ensure efficient mass transfer between phases.[6]

Q3: What are the primary safety concerns for this process at scale?

A3: Key safety considerations include:

  • Handling of Bases: Strong bases like sodium hydroxide are corrosive.[8] If using highly reactive bases like sodium hydride (NaH), extreme caution is necessary due to its flammability and violent reaction with water.[6]

  • Alkylating Agents: Alkyl halides are potential alkylating agents and should be handled with care.

  • Solvent Handling: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and use in well-ventilated areas.

  • Exothermic Reaction: The reaction can be exothermic. Proper temperature monitoring and control systems are necessary to prevent thermal runaway.

Q4: What are the typical specifications for the final product?

A4: For use as a pharmaceutical intermediate, this compound typically requires high purity, often ≥99.0% as determined by HPLC or GC. The specifications will also include strict limits on residual solvents, heavy metals, and any specific process-related impurities. The material is usually a white to off-white solid.[2][9] A yellowish tint can indicate the presence of impurities.[10]

Synthesis Workflow & Troubleshooting

The following diagram outlines the general workflow for the synthesis. Subsequent sections will troubleshoot issues that can arise at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Starting Materials (4-Cyanophenol, Alkylating Agent, Base, Solvent, PTC) reactor_prep Reactor Setup (Inert Atmosphere, Charging) reagents->reactor_prep phenoxide Phenoxide Formation (Base Addition) reactor_prep->phenoxide alkylation O-Alkylation (SN2) (Alkylating Agent Addition, Heating) phenoxide->alkylation monitoring Reaction Monitoring (TLC, HPLC, GC) alkylation->monitoring quench Quenching (e.g., Water Addition) monitoring->quench Reaction Complete extraction Phase Separation & Extraction quench->extraction solvent_removal Solvent Removal (Distillation/Evaporation) extraction->solvent_removal crystallization Recrystallization solvent_removal->crystallization drying Drying crystallization->drying final_product Final Product (this compound) drying->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Problem Area 1: Low Yield / Incomplete Reaction

Q: My reaction stalls, and HPLC analysis shows a significant amount of unreacted 4-cyanophenol. What are the likely causes?

A: This is one of the most common issues and typically points to a problem with the initial deprotonation step or the subsequent SN2 reaction.

G start Low Conversion of 4-Cyanophenol cause1 Inadequate Base? start->cause1 cause2 Poor Alkylating Agent Reactivity? start->cause2 cause3 Suboptimal Temp. or Solvent? start->cause3 cause4 PTC Inefficient? start->cause4 sol1 Verify Base Stoichiometry & Quality. Consider a stronger base. cause1->sol1 sol2 Use Bromide > Chloride. Check for degradation. cause2->sol2 sol3 Increase Temp. moderately. Use polar aprotic solvent (e.g., DMF, Acetonitrile). cause3->sol3 sol4 Ensure PTC is active. Increase catalyst loading or agitation. cause4->sol4

Caption: Decision tree for troubleshooting low reaction conversion.

  • Possible Cause 1: Inadequate Base. The pKa of the phenolic proton of 4-cyanophenol is around 7.9. While bases like potassium carbonate (K₂CO₃) are commonly used, they may not be strong enough to ensure complete deprotonation, especially if any moisture is present.[2]

    • Solution:

      • Verify Stoichiometry: Ensure at least 1.05-1.2 equivalents of base are used.

      • Consider a Stronger Base: In anhydrous systems, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) will ensure rapid and complete formation of the phenoxide.[6][11] For PTC systems, a concentrated aqueous solution of sodium hydroxide (NaOH) is effective.[8]

  • Possible Cause 2: Poor Alkylating Agent Reactivity. The Williamson ether synthesis is an SN2 reaction.[1][12] The reactivity of the alkylating agent is critical.

    • Solution:

      • Choice of Halide: 1-bromo-3-methoxypropane is more reactive than 1-chloro-3-methoxypropane due to bromide being a better leaving group. If using the chloro-analogue, higher temperatures or longer reaction times may be necessary.

      • Agent Quality: The alkylating agent can degrade over time. Ensure its purity by GC analysis before use.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6] Acetone is also a common choice.[2]

      • Temperature: If the reaction is slow at a lower temperature (e.g., 60 °C), consider incrementally increasing it towards 80-90 °C while monitoring for impurity formation.

Problem Area 2: Impurity Formation

Q: My final product is contaminated with an impurity that is difficult to remove by recrystallization. How can I identify and mitigate it?

A: The most common process-related impurity is the dialkylated product of 4-cyanophenol, where the alkylating agent reacts with itself or another molecule of the product. Other impurities can arise from the starting materials.

Impurity Name/StructureCommon SourceMitigation Strategy
Unreacted 4-Cyanophenol Incomplete reaction (see Problem Area 1).Optimize reaction conditions for full conversion. Can be removed during work-up with a dilute aqueous base wash (e.g., 5% NaOH).[2]
Bis(3-methoxypropyl) ether Self-condensation of the alkylating agent under basic conditions.Add the alkylating agent slowly to the solution of the phenoxide. Avoid excessively high temperatures.
Starting Material Impurities Impurities present in the initial 4-cyanophenol or 1-bromo-3-methoxypropane.Source high-purity starting materials (≥99%). Analyze raw materials by GC/HPLC before use.

Identification: Impurities are best identified using a combination of HPLC with a reference standard and LC-MS to determine their molecular weight.[13]

Problem Area 3: Product Isolation and Purification

Q: After solvent removal, my product is an oil and refuses to crystallize. What should I do?

A: Oiling out is a common problem in large-scale crystallizations and usually indicates that the product is either still impure or the chosen solvent system is not optimal.[9]

  • Possible Cause 1: Residual Solvent. The crude product may retain solvents like DMF or DMSO, which act as an "anti-solvent" for crystallization and suppress the melting point.

    • Solution: Ensure complete removal of high-boiling reaction solvents. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by performing an aqueous work-up where the high-boiling solvent partitions into the aqueous phase.

  • Possible Cause 2: Presence of Oily Impurities. Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution:

      • Aqueous Base Wash: Before crystallization, dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate, toluene) and wash with a dilute NaOH solution to remove any unreacted 4-cyanophenol.[2]

      • Solvent Screening: Find a suitable recrystallization solvent. Isopropanol, ethanol, or mixed solvent systems like ethyl acetate/heptane or toluene/heptane are good starting points. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[9]

      • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Possible Cause 3: The solution is not saturated. Too much solvent may have been used.

    • Solution: Carefully evaporate some of the solvent from the solution and attempt to cool again.[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific equipment and scale.

Protocol 1: Large-Scale Synthesis using Phase-Transfer Catalysis

This protocol is recommended for its efficiency, safety, and scalability.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge 4-cyanophenol (1.0 eq), toluene (5-10 vol), and tetrabutylammonium bromide (TBAB, 0.02-0.05 eq).

  • Base Addition: Begin vigorous agitation and add a 50% aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

  • Alkylation: Heat the biphasic mixture to 75-85 °C. Slowly add 1-bromo-3-methoxypropane (1.1-1.2 eq) over 1-2 hours, maintaining the internal temperature below 90 °C.

  • Reaction Monitoring: Stir the mixture at 80-85 °C for 4-8 hours. Monitor the reaction progress by taking samples of the organic layer and analyzing by HPLC or GC until the 4-cyanophenol content is <1.0%.

  • Work-up: Cool the reaction mixture to room temperature. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water (2 x 3 vol) and then brine (1 x 3 vol).

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product, which may be an oil or a semi-solid.

  • Purification: Add a suitable crystallization solvent (e.g., isopropanol, ~3-4 vol). Heat to reflux to achieve complete dissolution, then cool slowly to 0-5 °C to crystallize the product.

  • Drying: Filter the solid product, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid/oil to a suitable vessel. Add a minimal amount of a pre-selected hot solvent (e.g., isopropanol) until all the solid dissolves.[9]

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a filter aid to remove it.

  • Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Contribution of phase transfer catalyst to green chemistry: A review. (2020). JETIR.org. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-(3-Chloropropoxy)benzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reddy, G. et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1255-1261. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. (2020). RSC Publishing. Retrieved from [Link]

  • N-Heterocyclic Carbene-Mediated Redox Condensation of Alcohols. (n.d.). Retrieved from [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents.
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2025). ResearchGate. Retrieved from [Link]

  • How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from [Link]

  • Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. (n.d.). PMC - NIH. Retrieved from [Link]

  • CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane. (n.d.). Google Patents.
  • Preparation of benzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Fedorova, A. A., & Sokolova, I. V. (2023). Development of a 4-Cyanophenol Destruction Method using Photolysis and Activated Oxidative Processes. Zhurnal Prikladnoii Spektroskopii. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Retrieved from [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.

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Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-(3-Methoxypropoxy)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the synthesis of key intermediates is a critical step that influences the efficiency, scalability, and economic viability of the entire process. 4-(3-Methoxypropoxy)benzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to this intermediate, offering detailed experimental protocols and a critical evaluation of the available data to empower informed decision-making in your research and development endeavors.

The synthesis of this compound predominantly revolves around the formation of an ether linkage between 4-hydroxybenzonitrile and a 3-methoxypropoxy group. The two most prominent strategies to achieve this are the classical Williamson ether synthesis and the Mitsunobu reaction. This guide will delve into the intricacies of each method, providing a head-to-head comparison of their advantages and limitations.

At a Glance: Comparative Overview of Synthetic Routes

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Starting Materials 4-hydroxybenzonitrile, 1-bromo-3-methoxypropane (or chloro-derivative)4-hydroxybenzonitrile, 3-methoxypropan-1-ol
Key Reagents Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF)Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Reaction Conditions Typically requires heatingOften proceeds at room temperature or 0 °C
Yield Generally highCan be high, but sensitive to steric hindrance
Byproducts Inorganic salts (easily removed)Triphenylphosphine oxide, reduced azodicarboxylate (can be challenging to remove)
Stereochemistry Not applicable for this synthesisProceeds with inversion of configuration (not relevant here but a key feature of the reaction)
Scalability Generally considered more scalable and cost-effective for large-scale productionCan be more expensive and challenging to scale up due to reagent cost and byproduct removal

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Williamson_Ether_Synthesis 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Step Williamson Ether Synthesis 4-Hydroxybenzonitrile->Reaction_Step 1-Bromo-3-methoxypropane 1-Bromo-3-methoxypropane 1-Bromo-3-methoxypropane->Reaction_Step Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Step Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_Step This compound This compound Reaction_Step->this compound

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Mitsunobu_Reaction 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Step Mitsunobu Reaction 4-Hydroxybenzonitrile->Reaction_Step 3-Methoxypropan-1-ol 3-Methoxypropan-1-ol 3-Methoxypropan-1-ol->Reaction_Step PPh3 PPh3 PPh3->Reaction_Step DEAD or DIAD DEAD or DIAD DEAD or DIAD->Reaction_Step Solvent (THF) Solvent (THF) Solvent (THF)->Reaction_Step This compound This compound Reaction_Step->this compound

Caption: Workflow of the Mitsunobu Reaction for this compound.

In-Depth Analysis of Synthetic Routes

Williamson Ether Synthesis: The Workhorse Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers and is a widely adopted method for the synthesis of this compound.[1][2] This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzonitrile on an alkyl halide, in this case, 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane.[3][4]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile by a base to form a more nucleophilic phenoxide.[1] The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K2CO3) are often preferred for their lower cost, ease of handling, and reduced side reactions, especially on a larger scale. The phenoxide then displaces the halide from the alkyl halide in a classic SN2 fashion.[2] The use of a primary alkyl halide like 1-bromo-3-methoxypropane is ideal for this reaction as it minimizes the potential for competing elimination reactions.[1]

Experimental Protocol: Williamson Ether Synthesis

  • Materials: 4-hydroxybenzonitrile, 1-bromo-3-methoxypropane (or 1-chloro-3-methoxypropane), potassium carbonate (K2CO3), acetone (or N,N-dimethylformamide - DMF).

  • Procedure:

    • To a solution of 4-hydroxybenzonitrile in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-3-methoxypropane to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time is several hours to overnight.[5]

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Advantages:

  • Cost-effective and Scalable: The reagents are relatively inexpensive and the procedure is straightforward, making it well-suited for large-scale industrial production.[6]

  • High Yields: This method generally provides good to excellent yields of the desired product.

  • Simple Workup: The primary byproduct is an inorganic salt, which can be easily removed by filtration.

Disadvantages:

  • Reaction Time and Temperature: The reaction often requires elevated temperatures and prolonged reaction times.

  • Potential for Side Reactions: While minimized with primary alkyl halides, the possibility of elimination reactions exists, particularly with more hindered substrates or stronger bases.

Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction offers an alternative pathway for the synthesis of ethers under milder conditions.[7] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism and Rationale: The reaction mechanism is more complex than the Williamson synthesis. Triphenylphosphine and DEAD react to form a phosphonium salt.[7] The acidic proton of 4-hydroxybenzonitrile protonates this intermediate, leading to the formation of a key intermediate. The alcohol, 3-methoxypropan-1-ol, then attacks the activated phosphorus atom. Subsequent intramolecular SN2 displacement by the phenoxide on the now-activated alcohol furnishes the desired ether, along with triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[9] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center; however, this is not relevant in the synthesis of this compound from an achiral alcohol.[8]

Experimental Protocol: Mitsunobu Reaction

  • Materials: 4-hydroxybenzonitrile, 3-methoxypropan-1-ol, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile, 3-methoxypropan-1-ol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.[10]

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can be challenging to remove completely. Purification is typically achieved through column chromatography.

Advantages:

  • Mild Reaction Conditions: The reaction is often carried out at or below room temperature, which is beneficial for sensitive substrates.

  • High Regioselectivity: The reaction is highly selective for the formation of the desired ether.

Disadvantages:

  • Reagent Cost and Stoichiometry: The phosphine and azodicarboxylate reagents are relatively expensive and are required in stoichiometric amounts.

  • Difficult Purification: The removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be laborious and may require careful chromatography, which can be a significant drawback for large-scale synthesis.[7]

  • Safety Concerns: DEAD and DIAD are potentially explosive and should be handled with care.[10]

Phase-Transfer Catalysis: An Enhancement for Williamson Ether Synthesis

For industrial applications, optimizing the Williamson ether synthesis is often a key focus. Phase-transfer catalysis (PTC) presents a powerful modification to this classic reaction.[11] PTC can enhance reaction rates, improve yields, and allow for the use of less expensive and safer solvent systems, such as a biphasic water-organic solvent system.[12]

Principle of PTC in this Synthesis: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the alkyl halide.[13][14] This overcomes the insolubility of the reactants in different phases, thereby accelerating the reaction.[12]

Potential Benefits:

  • Increased Reaction Rates: By bringing the reactants together, the reaction can proceed much faster, even at lower temperatures.[14]

  • Use of Aqueous Bases: Allows for the use of inexpensive and easy-to-handle aqueous bases like sodium hydroxide.

  • Simplified Workup: Can simplify the separation and purification process.

Conclusion and Recommendations

For the synthesis of this compound, the Williamson ether synthesis stands out as the more practical and economically viable option, particularly for large-scale production. Its use of readily available and inexpensive reagents, coupled with a straightforward workup, makes it the preferred industrial method. The implementation of phase-transfer catalysis can further enhance the efficiency and greenness of this process.

The Mitsunobu reaction , while a powerful tool in organic synthesis for its mild conditions and stereochemical control, is less suitable for the large-scale production of this specific target molecule. The high cost of reagents and the challenges associated with byproduct removal are significant deterrents for industrial applications. However, for small-scale laboratory synthesis where mild conditions are paramount, the Mitsunobu reaction remains a viable, albeit more expensive, alternative.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available resources. For most applications in drug development and manufacturing, a well-optimized Williamson ether synthesis, potentially incorporating phase-transfer catalysis, will be the most logical and efficient path forward.

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • St. Norbert College. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H13NO2). Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2025, April 25). Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Austin Publishing Group. (2015, December 21). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135. Retrieved from [Link]

Sources

Comparing the efficacy of different precursors for rabeprazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Rabeprazole Synthesis: A Comparative Analysis of Precursor Efficacy

For researchers and professionals in drug development, the efficient synthesis of an Active Pharmaceutical Ingredient (API) is paramount. Rabeprazole, a cornerstone proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, is no exception. Its synthesis, while well-established, offers several pathways distinguished by the choice of precursors and reagents. The selection of a specific synthetic route can significantly impact overall yield, purity, scalability, and cost-effectiveness.

This guide provides a comprehensive comparison of the efficacy of different precursors and methodologies for the synthesis of rabeprazole. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications for both laboratory-scale research and industrial production.

The Core Synthetic Framework of Rabeprazole

The synthesis of rabeprazole universally converges on a two-stage core process. First, a substituted pyridine precursor is coupled with 2-mercapto-1H-benzimidazole to form a thioether intermediate. This intermediate is then selectively oxidized to the corresponding sulfoxide, which is rabeprazole.

G Pyridine Substituted Pyridine Precursor Thioether Rabeprazole Thioether (Sulfide Intermediate) Pyridine->Thioether Mercapto 2-Mercapto-1H- benzimidazole Mercapto->Thioether Condensation Rabeprazole Rabeprazole (Sulfoxide Product) Thioether->Rabeprazole Oxidant Oxidizing Agent Oxidant->Rabeprazole Selective Oxidation

Caption: General two-step synthetic pathway for rabeprazole.

The primary variations and points of comparison lie in the synthesis of the pyridine precursor and the method of condensation. This guide will dissect these variations to provide a clear picture of their respective efficacies.

Part 1: The Pyridine Moiety - A Tale of Two Precursors

The efficacy of the entire synthesis is heavily dependent on the efficient preparation of the key pyridine intermediate. The two most prevalent precursors for the condensation step are the 2-(hydroxymethyl)pyridine derivative and its chlorinated counterpart, the 2-(chloromethyl)pyridine derivative.

Route A: The 2-(Chloromethyl) Pyridine Pathway (Conventional)

This is the most common route, where a 2-(hydroxymethyl)pyridine is first activated by converting the hydroxyl group into a better leaving group, typically a chloride. This activation facilitates the subsequent nucleophilic substitution by the thiol group of 2-mercapto-1H-benzimidazole.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

A critical step in this pathway is the chlorination of the alcohol. Several reagents can accomplish this transformation, each with distinct advantages and disadvantages.

  • Using Thionyl Chloride (SOCl₂):

    • Procedure: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) is dissolved in a suitable solvent like dichloromethane.[1][2] The solution is cooled (typically to 0°C), and a solution of thionyl chloride (approx. 1.05-1.1 eq) in dichloromethane is added dropwise.[2] The reaction is stirred for a period, often overnight at room temperature.[1] The product, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, typically precipitates and can be isolated by filtration.[1][2]

    • Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The chloride ion then attacks the carbon, displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction forward. The formation of the hydrochloride salt of the product is common.

  • Using Sulfuryl Chloride (SO₂Cl₂):

    • Procedure: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) is dissolved in dichloromethane and cooled in an ice bath.[3] A solution of sulfuryl chloride is added dropwise.[3] After the addition, the reaction proceeds at room temperature for about 1.5 hours.[3] The product is isolated by concentrating the reaction mixture and then triturating with a solvent like acetone to induce precipitation.[3]

    • Causality: The mechanism is similar to that of thionyl chloride, involving the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

  • Using Triphosgene:

    • Procedure: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in toluene.[4] A toluene solution of triphosgene is added dropwise at a controlled temperature of 0 to 10°C.[4] This method is reported to have high yields (over 96%) and purity.[4]

    • Causality: Triphosgene acts as a safer solid source of phosgene. It reacts with the alcohol to form a chloroformate, which is a highly reactive intermediate for nucleophilic substitution by chloride. This method is noted for being more environmentally friendly as it primarily releases carbon dioxide.[4]

G cluster_0 Chlorination Workflow Start 2-(Hydroxymethyl)pyridine in Dichloromethane Cool Cool to 0°C Start->Cool Add Add Chlorinating Agent (e.g., SOCl₂) Dropwise Cool->Add React Stir at Room Temp Add->React Isolate Isolate Product via Filtration/Precipitation React->Isolate Product 2-(Chloromethyl)pyridine Hydrochloride Isolate->Product G cluster_0 Conventional Route cluster_1 Mitsunobu Route A1 2-(Hydroxymethyl) Pyridine A2 Chlorination (e.g., SOCl₂) A1->A2 A3 2-(Chloromethyl) Pyridine A2->A3 A4 Condensation with 2-Mercaptobenzimidazole + Base A3->A4 A5 Rabeprazole Thioether A4->A5 B1 2-(Hydroxymethyl) Pyridine B2 Direct Condensation with 2-Mercaptobenzimidazole (PPh₃, DEAD) B1->B2 B3 Rabeprazole Thioether B2->B3

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of mesogenic cores for liquid crystals and pharmacophores for serine protease inhibitors, the 4-alkoxybenzonitrile motif is ubiquitous. However, the specific substitution of the alkyl tail with an ether-containing chain—specifically 4-(3-Methoxypropoxy)benzonitrile —introduces unique physicochemical properties that distinguish it from its purely aliphatic analogs like 4-Butoxybenzonitrile or 4-Methoxybenzonitrile .

This guide provides a definitive spectroscopic comparison. Unlike simple alkyl chains, the 3-methoxypropoxy linker introduces a second dipole moment and alters the solvation shell, which is detectable via high-resolution NMR and vibrational spectroscopy. The following analysis establishes a self-validating framework for distinguishing these structural homologs.

Structural Logic & Comparator Selection

To isolate the spectroscopic signature of the target molecule, we compare it against two critical baselines:

  • Target: This compound (Ether-terminated linker).[1]

  • Comparator A: 4-Methoxybenzonitrile (The "Headgroup" baseline).[1]

  • Comparator B: 4-Butoxybenzonitrile (The "Hydrophobic" baseline).[1]

The "Linker Logic"

The critical difference lies in the propyl-ether tail. In 4-Butoxybenzonitrile, the tail is lipophilic (


). In the target molecule, the terminal methyl is replaced by a methoxy group (

), introducing significant deshielding effects on the

-protons.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most definitive identification. The aromatic region remains largely invariant across the series (AA'BB' system), but the aliphatic region acts as the fingerprint.

Table 1: Comparative


H NMR Chemical Shifts (400 MHz, 

)
Proton Assignment4-Methoxybenzonitrile4-ButoxybenzonitrileThis compound (Target)Diagnostic Note
Ar-H (ortho to CN)

7.57 (d)

7.57 (d)

7.57 (d)
Deshielded by CN anisotropy.
Ar-H (ortho to OR)

6.93 (d)

6.93 (d)

6.94 (d)
Shielded by mesomeric effect of Oxygen.

-CH

(Ar-O-CH

-)
N/A

4.00 (t)

4.10 (t)
Diagnostic triplet for alkoxy attachment.

-CH

(Central)
N/A

1.78 (m)

2.08 (quint)
Key Differentiator: Shifted downfield by

-oxygen effect.

-Position
N/A

1.50 (m, CH

)

3.55 (t, CH

-O)
CRITICAL: Aliphatic CH

vs. Ether CH

.
Terminal Group

3.87 (s, OMe)

0.98 (t, Me)

3.36 (s, OMe)
Singlet (Target) vs. Triplet (Butoxy).

Expert Insight: In the target molecule, look for the 3.36 ppm singlet (terminal methoxy) and the 3.55 ppm triplet . In the Butoxy analog, these are replaced by a high-field methyl triplet at ~0.98 ppm.[1] The absence of the 0.98 ppm signal is the "Go/No-Go" confirmation for the ether-linked product.

B. Infrared Spectroscopy (FT-IR)[1][3][4]

While NMR confirms the skeleton, IR confirms the functional group integrity, particularly the nitrile stretch which is sensitive to conjugation but less sensitive to remote alkyl changes.

Table 2: Diagnostic IR Bands (KBr/ATR)

Vibrational ModeFrequency (cm

)
Interpretation

2220 - 2230Strong, sharp. Indicates intact nitrile.[1] Unchanged across series.

1605, 1510Aromatic ring breathing modes.

1255 - 1260Asymmetric aryl alkyl ether stretch. Very strong.

1110 - 1120 Target Specific: Aliphatic ether stretch. Absent in 4-Butoxybenzonitrile.[1]

Visualization: Spectroscopic Decision Tree

The following diagram outlines the logical workflow for distinguishing the target from its analogs using spectral data.

SpectralLogic Sample Unknown Alkoxybenzonitrile Sample IR_Check Step 1: FT-IR Analysis (Check 2225 cm-1) Sample->IR_Check Nitrile_Confirm Nitrile Confirmed IR_Check->Nitrile_Confirm Peak Present NMR_Acq Step 2: 1H NMR (CDCl3) Nitrile_Confirm->NMR_Acq Check_Alpha Check 3.8 - 4.1 ppm Region NMR_Acq->Check_Alpha Singlet_Only Singlet (3.87 ppm) Only Check_Alpha->Singlet_Only No Triplet Triplet_Present Triplet (~4.0 ppm) Present Check_Alpha->Triplet_Present Triplet Found ID_Methoxy ID: 4-Methoxybenzonitrile Singlet_Only->ID_Methoxy Check_Terminal Check 0.9 - 1.0 ppm Region Triplet_Present->Check_Terminal Methyl_Triplet Triplet at ~0.98 ppm (Terminal Methyl) Check_Terminal->Methyl_Triplet Yes No_Methyl No Signal at < 1.0 ppm Check_Terminal->No_Methyl No ID_Butoxy ID: 4-Butoxybenzonitrile Methyl_Triplet->ID_Butoxy Check_Ether Check 3.3 - 3.6 ppm Region No_Methyl->Check_Ether Ether_Signals Singlet (3.36) + Triplet (3.55) Check_Ether->Ether_Signals ID_Target ID: this compound Ether_Signals->ID_Target

Figure 1: Analytical logic flow for distinguishing this compound from homologous impurities.

Experimental Protocol: Synthesis & Verification

To ensure the spectral data corresponds to a high-purity standard, the following synthesis and purification protocol is recommended. This method minimizes the formation of the "bis-ether" byproduct.

A. Synthesis (Williamson Etherification)[4]
  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), 1-Bromo-3-methoxypropane (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), KI (cat.).
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Condition: Reflux (80°C) for 12-16 hours.

B. Purification & Isolation (The Self-Validating Step)[4]
  • Workup: Evaporate solvent

    
     Redissolve in EtOAc 
    
    
    
    Wash with 1M NaOH (removes unreacted phenol).[1]
    • Validation: The aqueous wash must be yellow (phenolate); the organic layer must be colorless.

  • Drying: Dry over anhydrous MgSO

    
    .
    
  • Recrystallization: Use Ethanol/Hexane (1:4).[1]

    • Note: The methoxypropoxy derivative has a lower melting point than the methoxy analog due to chain flexibility. If an oil persists, use column chromatography (SiO

      
      , Hexane:EtOAc 8:2).
      
C. QC Checkpoint

Before releasing the batch, perform the "Integration Ratio Test" via NMR:

  • Integrate the aromatic doublet at 7.57 ppm (set to 2.00 H).

  • Integrate the singlet at 3.36 ppm.

  • Pass Criteria: The singlet integration must be

    
    .[1] If it is < 2.9, suspect Butoxy contamination or hydrolysis.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile.[1] Retrieved from [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS.[1] (Source for baseline IR/NMR of Benzonitrile core). Retrieved from [Link]

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A Comparative Guide to Structure-Activity Relationships of Benzonitrile Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the benzonitrile scaffold represents a privileged structural motif in the design of potent and selective enzyme inhibitors. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of targeted therapies, particularly in oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of two distinct classes of benzonitrile derivatives: inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase-1 (PARP-1). By examining the subtle interplay between chemical structure and biological function, supported by experimental data and detailed protocols, this document aims to empower researchers in the rational design of next-generation therapeutics.

Part 1: Benzonitrile Derivatives as VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 tyrosine kinase is a clinically validated strategy in cancer therapy. Benzonitrile derivatives have emerged as a prominent class of VEGFR-2 inhibitors.

Core Scaffold and Key Interactions

The benzonitrile moiety in these inhibitors typically serves as a key pharmacophore, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a feature that is frequently exploited in inhibitor design.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of benzonitrile-based VEGFR-2 inhibitors is highly sensitive to the substitution pattern on both the benzonitrile ring and appended moieties.

  • Substituents on the Benzonitrile Ring: The position and nature of substituents on the benzonitrile ring can significantly modulate binding affinity. Electron-donating or -withdrawing groups can influence the electronic distribution of the ring and the hydrogen-bonding capacity of the nitrile group.

  • Linker and Distal Moieties: The linker connecting the benzonitrile core to other parts of the molecule plays a critical role in orienting the inhibitor within the active site. The nature of the distal moiety is crucial for establishing additional interactions, often in the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Comparative Analysis of VEGFR-2 Inhibitors

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of benzonitrile derivatives, highlighting the impact of structural modifications on potency.

Compound IDCore StructureR1R2VEGFR-2 IC50 (nM)Reference
1a 2-aminobenzonitrile-H-aniline150[1]
1b 2-aminobenzonitrile-H4-chloroaniline60.83[2]
1c 2-aminobenzonitrile-H4-methoxyaniline129.30[2]
2a 4-amino-2-cyanobenzamide-H-quinoline258[1]
2b 4-amino-2-cyanobenzamide-CH3-quinoline192[1]

Analysis of SAR:

From the data presented, several key SAR trends can be deduced:

  • The introduction of a chlorine atom at the 4-position of the aniline ring in compound 1b leads to a significant increase in potency compared to the unsubstituted analog 1a .[2] This suggests that a halogen bond or favorable hydrophobic interactions in this region enhance binding affinity.

  • Conversely, the presence of a methoxy group at the same position in compound 1c results in a decrease in activity, indicating that steric hindrance or unfavorable electronic effects may be at play.[2]

  • For the 4-amino-2-cyanobenzamide series, the addition of a methyl group at the R1 position in compound 2b results in a modest improvement in inhibitory activity compared to 2a , suggesting that this position can tolerate small alkyl substituents.[1]

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades that promote angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability

Caption: VEGFR-2 Signaling Cascade.

Part 2: 2-Cyanobenzamide Derivatives as PARP-1 Inhibitors

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway.[3] PARP inhibitors have emerged as a successful class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] The 2-cyanobenzamide scaffold is a key pharmacophore in many potent PARP-1 inhibitors.

Core Scaffold and Key Interactions

The 2-cyanobenzamide moiety is designed to mimic the nicotinamide portion of the NAD+ substrate, binding within the nicotinamide-binding pocket of PARP-1. The amide and the ortho-cyano group are crucial for establishing a network of hydrogen bonds with key amino acid residues in the active site, thereby potently inhibiting the enzyme.

Structure-Activity Relationship (SAR) Analysis

The development of 2-cyanobenzamide-based PARP-1 inhibitors has been guided by extensive SAR studies.

  • The Benzamide Core: The benzamide portion is essential for binding, and modifications to this core are generally not well-tolerated. The carboxamide group forms critical hydrogen bonds that anchor the inhibitor in the active site.

  • The Cyano Group: The ortho-cyano group is a key feature, contributing to the binding affinity through interactions with the protein.

  • Appended Moieties: The nature of the substituent at other positions of the benzamide ring is a major determinant of potency and selectivity. These moieties often extend into adjacent pockets of the active site, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Comparative Analysis of PARP-1 Inhibitors

The following table presents a comparison of 2-cyanobenzamide derivatives and their PARP-1 inhibitory activities.

Compound IDCore StructureR GroupPARP-1 IC50 (nM)Reference
3a 2-cyanobenzamide-H>1000[5]
3b 2-cyanobenzamide-phenyl75[5]
3c 2-cyanobenzamide4-fluorophenyl25[5]
4a 2-cyanobenzamide-thieno[3,4-d]imidazole16.1[3]
4b 2-cyanobenzamide-thieno[3,4-d]imidazole with morpholine10.5[3]

Analysis of SAR:

The data highlights several important SAR insights:

  • The unsubstituted 2-cyanobenzamide (3a ) is a very weak inhibitor, emphasizing the necessity of an appended group for potent activity.[5]

  • The addition of a phenyl ring (3b ) significantly improves potency, and further substitution with a fluorine atom (3c ) enhances activity, likely due to favorable interactions within a hydrophobic pocket.[5]

  • The more complex heterocyclic system in 4a leads to a highly potent inhibitor.[3] The addition of a morpholine group in 4b further increases potency, suggesting that this moiety can access an additional binding region and improve solubility or other drug-like properties.[3]

PARP-1 Signaling in DNA Repair

The diagram below illustrates the role of PARP-1 in the base excision repair pathway and how its inhibition leads to synthetic lethality in BRCA-deficient cells.

PARP1_Signaling cluster_replication During Replication cluster_brca_deficient SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Detection Replication DNA Replication PAR PAR Chains PARP1->PAR Synthesis BER Base Excision Repair (BER) PAR->BER Recruitment of Repair Proteins BER->SSB Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR Homologous Recombination (HR) DSB->HR Repair in BRCA Proficient Cells Apoptosis Apoptosis DSB->Apoptosis Unrepaired DSB in BRCA Deficient Cells Cell_Survival Cell Survival HR->Cell_Survival PARPi PARP Inhibitor PARPi->PARP1 Inhibition BRCA_deficient BRCA Deficient BRCA_deficient->HR Defective

Caption: PARP-1 in DNA Repair and Synthetic Lethality.

Part 3: Experimental Protocols

To ensure the reproducibility and comparability of SAR data, standardized and well-documented experimental protocols are essential.

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for determining the IC50 values of benzonitrile derivatives against their target enzymes is outlined below.

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilution) Reaction_Setup Reaction Setup (Incubation) Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction_Setup Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction_Setup->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: General Workflow for Enzyme Inhibition Assays.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of test compounds against VEGFR-2.[6][7]

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (benzonitrile derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate at their final desired concentrations.

  • Assay Plate Setup:

    • Add the diluted test compounds to the appropriate wells of the 96-well plate.

    • Add a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a fluorometric assay for measuring PARP-1 activity, which can be adapted for inhibitor screening.[8]

Materials:

  • Recombinant human PARP-1 enzyme

  • PARP Assay Buffer (e.g., 50 mM Tris, pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Test compounds (2-cyanobenzamide derivatives) dissolved in DMSO

  • Fluorometric detection reagent (e.g., a reagent that detects the remaining NAD+)

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in PARP assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and NAD+.

  • Assay Plate Setup:

    • Add the diluted test compounds to the wells.

    • Include positive (enzyme without inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted PARP-1 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection:

    • Add the fluorometric detection reagent to each well.

    • Incubate as recommended by the reagent manufacturer to allow for signal development.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the VEGFR-2 assay.

Conclusion

The benzonitrile scaffold is a versatile and powerful tool in the design of potent and selective enzyme inhibitors. The comparative analysis of benzonitrile derivatives targeting VEGFR-2 and 2-cyanobenzamide derivatives targeting PARP-1 reveals common principles of SAR, where subtle modifications to the core structure and appended moieties can lead to dramatic changes in biological activity. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of novel benzonitrile-based inhibitors. By integrating a deep understanding of SAR with robust experimental validation, researchers can continue to leverage the unique properties of the benzonitrile motif to develop innovative and effective therapies for a range of human diseases.

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  • Talele, T. T., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7679-7703. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a prominent member of the proton pump inhibitor (PPI) class of drugs, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] As with other substituted benzimidazoles like omeprazole and lansoprazole, its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump).[2][3][4] The intricate molecular structure of rabeprazole necessitates a multi-step synthesis, making the efficiency, cost-effectiveness, and scalability of its production a critical focus for pharmaceutical manufacturers.

The conventional synthesis of rabeprazole, while well-established, presents several challenges, including modest overall yields and the use of potentially hazardous reagents. This has spurred significant research into alternative synthetic routes and novel intermediates aimed at streamlining the manufacturing process, improving yield and purity, and reducing the environmental impact. This guide provides an in-depth comparison of these alternative strategies, supported by experimental data, to inform researchers and drug development professionals in the selection of optimal synthetic pathways.

The Conventional Synthetic Pathway: A Critical Overview

The traditional synthesis of rabeprazole involves two key fragments: a substituted pyridine moiety and a benzimidazole thiol. The core process can be broken down into three main stages:

  • Synthesis of the Pyridine Intermediate: This typically starts from 2,3-dimethylpyridine-N-oxide, which undergoes a series of reactions including nitration, chlorination, and etherification to introduce the required substituents.

  • Synthesis of the Benzimidazole Intermediate: 2-mercaptobenzimidazole is a commonly used starting material.[2][5]

  • Condensation and Oxidation: The substituted pyridine (often as a 2-chloromethyl derivative) is condensed with 2-mercaptobenzimidazole to form the thioether precursor.[6] This intermediate is then oxidized to the final sulfoxide, rabeprazole.[6]

A significant drawback of this route is the multi-step preparation of the activated pyridine intermediate, which often involves harsh reagents and can lead to low overall yields, sometimes as low as 7-8%. The final oxidation step is also critical, as over-oxidation can lead to the formation of sulfone impurities, which are difficult to remove.[6][7]

Alternative Intermediates and Synthetic Strategies

Innovations in the synthesis of rabeprazole have focused on developing more efficient routes to key intermediates or devising entirely new convergent strategies.

Strategy 1: Shortened Synthesis of the 2-Chloromethyl Pyridine Intermediate

A major bottleneck in the conventional route is the multi-step conversion of the pyridine N-oxide to the crucial 2-chloromethyl intermediate. An improved process bypasses several steps by directly converting the N-oxide intermediate to the 2-chloromethyl derivative.

Conventional Route to Pyridine Intermediate:

  • N-oxide → O-acetyl intermediate → Rearranged intermediate → Alcohol intermediate → 2-Chloromethyl intermediate[2]

Alternative "In Situ" Route:

  • Researchers have demonstrated a method to convert the N-oxide intermediate directly to the 2-chloromethyl pyridine intermediate using p-toluene sulfonyl chloride and triethylamine.[2] This approach obviates the need for three separate steps (synthesis of the O-acetyl, rearranged, and alcohol intermediates), significantly reducing the timeline and improving the overall yield and cost-effectiveness for large-scale manufacturing.[2][5] This strategy allows for an in situ condensation with 2-mercaptobenzimidazole, further streamlining the process.[5]

Strategy 2: Alternative Activation of the Pyridine Ring

Instead of a 2-chloromethyl group, other leaving groups can be utilized for the condensation step. While less common in recent literature for rabeprazole, this approach is a staple in heterocyclic chemistry. The choice of leaving group can influence reaction conditions and yields.

Strategy 3: Process Optimization of the Oxidation Step

The oxidation of the rabeprazole sulfide intermediate to the sulfoxide is a critical step where impurity formation can be a major issue.[6]

  • Conventional Oxidizing Agents: Meta-chloroperbenzoic acid (m-CPBA) is frequently used but can lead to over-oxidation to the sulfone impurity.[8]

  • Improved Oxidation Systems: The use of sodium hypochlorite (NaOCl) in the presence of a base has been optimized to improve yield and purity.[6][9] Studies have shown that by carefully controlling parameters such as temperature and the molar equivalents of NaOCl, the yield at the sulfoxidation stage can be increased from a reported 40% to 75%.[6][7] This improved process significantly reduces the levels of sulfone and N-oxide impurities.[6][7]

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences and advantages of the alternative synthetic strategies compared to the conventional route.

ParameterConventional RouteAlternative Strategy 1 (Shortened Pyridine Synthesis)Alternative Strategy 2 (Optimized Oxidation)
Key Intermediate Multi-step synthesis of 2-chloromethyl pyridineDirect conversion of N-oxide to 2-chloromethyl pyridine[2]Rabeprazole sulfide
Number of Steps HigherReduced by up to three stepsSame
Overall Yield Often low (e.g., 7-8%)Significantly improved[2]Stage-specific yield increased to ~75%[7]
Key Reagents Acetic anhydride, thionyl chloride, m-CPBAp-Toluene sulfonyl chloride, triethylamine[2]Sodium hypochlorite[6][9]
Process Efficiency Lower, longer timelineHigher, reduced timeline, suitable for scale-up[5]Improved control over impurity profile[6]
Cost-Effectiveness LowerHigher[5]Higher due to increased yield and purity

Experimental Protocols

Protocol: Shortened Synthesis of 2-Chloromethyl Pyridine Intermediate and In Situ Condensation

This protocol is based on the principles described by Rane et al. and offers a more efficient alternative to the classical multi-step approach.[2]

Step 1: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (Intermediate 6)

  • To a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (Intermediate 2) in dichloromethane, add triethylamine.

  • Cool the mixture and slowly add a solution of p-toluenesulfonyl chloride in dichloromethane.

  • Allow the reaction to proceed at reflux for approximately 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and wash with water to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the crude 2-chloromethyl pyridine intermediate. This intermediate is often used directly in the next step without further purification.[5]

Step 2: In Situ Condensation to form Rabeprazole Sulfide (Intermediate 7)

  • Prepare a solution of sodium hydroxide in methanol.

  • Add 2-mercaptobenzimidazole to the methanolic NaOH solution and stir until dissolved.

  • Add the crude 2-chloromethyl pyridine intermediate from Step 1 to this mixture.

  • Heat the reaction mixture to 40-45°C and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield crude rabeprazole sulfide.

Visualization of Synthetic Pathways

The following diagrams illustrate the conventional and a key alternative synthetic pathway for rabeprazole, highlighting the reduction in steps.

G cluster_0 Conventional Pathway cluster_1 Alternative Pathway 1 A Pyridine N-Oxide B O-Acetyl Intermediate A->B Acetic Anhydride C Rearranged Intermediate B->C Heating D Alcohol Intermediate C->D Hydrolysis E 2-Chloromethyl Pyridine D->E SOCl₂ F Rabeprazole Sulfide E->F + 2-Mercaptobenzimidazole G Rabeprazole F->G Oxidation (m-CPBA) H Pyridine N-Oxide I 2-Chloromethyl Pyridine H->I p-TsCl, TEA J Rabeprazole Sulfide I->J + 2-Mercaptobenzimidazole (in situ) K Rabeprazole J->K Oxidation (NaOCl)

Caption: Comparison of Conventional vs. Alternative Rabeprazole Synthesis.

Conclusion

The exploration of alternative intermediates and synthetic pathways for rabeprazole and related PPIs is driven by the continuous need for more efficient, cost-effective, and environmentally benign manufacturing processes. Strategies that shorten the synthesis of key building blocks, such as the 2-chloromethyl pyridine intermediate, offer significant advantages in terms of yield and process timeline. Furthermore, optimizing critical steps like the final oxidation can dramatically improve the purity profile of the active pharmaceutical ingredient, reducing the downstream processing burden. For researchers and drug development professionals, a thorough evaluation of these alternative routes is essential for developing scalable and economically viable production methods for this important class of therapeutic agents.

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Purity assessment of synthesized 4-(3-Methoxypropoxy)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-(3-Methoxypropoxy)benzonitrile: A Comparative Analysis Focused on HPLC

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. The presence of even minute impurities can drastically alter a compound's physicochemical properties, biological activity, and safety profile, leading to misleading experimental results and potential downstream failures in the development pipeline. This guide offers a senior application scientist's perspective on establishing the purity of this compound, a key intermediate in various synthetic pathways.

While several analytical techniques can provide information on purity, High-Performance Liquid Chromatography (HPLC) remains the gold standard for its precision, sensitivity, and resolving power.[1][2] This guide will provide a comprehensive, step-by-step protocol for a validated HPLC method, explain the causal reasoning behind the experimental design, and objectively compare its performance against other robust analytical alternatives, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and traditional Melting Point Analysis.

The Centerpiece of Purity Determination: HPLC Analysis

HPLC excels at separating non-volatile or thermally sensitive organic molecules, making it exceptionally well-suited for a compound like this compound. The technique's high resolution allows for the separation of the main compound from closely related structural analogues and process-related impurities that might otherwise go undetected.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating Reversed-Phase HPLC (RP-HPLC) method designed for the accurate purity assessment of this compound. The validation of this method is crucial to ensure that it is fit for its intended purpose.[1] Key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[3][4][5][6]

Instrumentation & Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for separating moderately polar organic compounds. The nonpolar stationary phase provides excellent retention and resolution for the aromatic benzonitrile core.

  • Reagents: HPLC-grade acetonitrile (ACN), ultrapure water, and analytical-grade trifluoroacetic acid (TFA).

Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. TFA is an ion-pairing agent that sharpens peaks for compounds with basic functionalities and acidifies the mobile phase to ensure consistent ionization state of analytes.
Mobile Phase B 0.1% ACN in WaterThe organic phase. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for a wide range of organic molecules.
Gradient Elution 0-15 min: 30% to 90% BA gradient is essential for eluting the main analyte with a good peak shape while also resolving potential early-eluting polar impurities and late-eluting nonpolar by-products within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak symmetry.
Detection Wavelength 254 nmThe benzonitrile moiety contains a strong chromophore that absorbs significantly at this wavelength, providing high sensitivity for both the main peak and related aromatic impurities.
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing a sufficient mass of analyte for sensitive detection.

Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (sample diluent) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the sample diluent to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Data Interpretation: The Area Percent Method

Purity is calculated using the area percent method, which assumes that all components have a similar detector response at the chosen wavelength. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow diagram illustrating the key stages of HPLC purity analysis.

A Comparative Look: Alternative Purity Assessment Methodologies

While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides the most comprehensive and trustworthy assessment of purity. Different techniques measure different physical properties, and their combined data builds a more complete purity profile.

FeatureHPLCGC-MSqNMR SpectroscopyMelting Point Analysis
Principle Differential partitioning between mobile and stationary phases.Separation of volatile compounds followed by mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei.[7][8][9]Temperature range of solid-to-liquid phase transition.
Analyte State SolutionGas (requires volatility)SolutionSolid
Quantitation Relative (Area %)Relative/QuantitativeAbsolute/Primary Method[10]Qualitative/Semi-Quantitative
Sensitivity High (µg to ng)Very High (pg to fg)Moderate (mg)Low
Structural Info No (unless coupled with MS)Yes (Mass Spectrum)Yes (Chemical Structure)No
Key Advantage High resolution for non-volatile compounds; robust and widely used.[2]Confirms molecular weight and structure of impurities.No reference standard of the analyte needed; non-destructive.[8][10]Fast, simple, and inexpensive initial purity check.[11]
Key Limitation Requires reference standards for absolute quantitation.Analyte must be volatile and thermally stable.Lower sensitivity; requires expensive instrumentation and a pure internal standard.Insensitive to small amounts of impurities; only for solids.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[14][15] For this compound, its volatility makes it a suitable candidate for GC analysis. The primary advantage of GC-MS is its ability to provide the mass spectrum of each separated component, which can be used to identify unknown impurities by comparing them to spectral libraries or through fragmentation pattern analysis. However, a key prerequisite is that the analyte must be thermally stable and not decompose in the heated injector port or column.[16]

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[7][8][10] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7][9] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly. This makes qNMR an excellent orthogonal technique to HPLC, as it relies on a completely different physical principle and is less susceptible to issues like the co-elution of impurities.

Melting Point Analysis

As a classical technique, melting point determination is a rapid and inexpensive method to gain a preliminary assessment of purity for crystalline solids.[17][18] Pure compounds typically exhibit a sharp melting point over a narrow range (0.5 – 1 °C).[12] The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting range.[12][13][18] While not quantitative, a sharp melting point that corresponds to a literature value is a strong indicator of high purity.[11] It is an excellent complementary technique to chromatography.[11]

Logical Comparison of Purity Assessment Techniques

Comparison center Purity Assessment of Synthesized Compound hplc HPLC (High Resolution Separation) center->hplc Gold Standard gcms GC-MS (Volatility & Structure) center->gcms Orthogonal Method qnmr qNMR (Absolute Quantitation) center->qnmr Primary Method mp Melting Point (Bulk Purity Check) center->mp Preliminary Check hplc->gcms Complementary hplc->qnmr Cross-Validation

Caption: Interrelationship of analytical methods for comprehensive purity verification.

Synthesis Context: Predicting Potential Impurities

The purity assessment strategy is intrinsically linked to the synthetic route used to produce this compound. A common and efficient method is the Williamson ether synthesis, reacting 4-cyanophenol with a suitable 3-methoxypropyl halide (e.g., 1-chloro-3-methoxypropane) in the presence of a base like potassium carbonate.[19]

From this synthesis, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4-cyanophenol and 1-chloro-3-methoxypropane.

  • By-products: Potential for dimerization or other side reactions.

  • Residual Solvents: Solvents used during the reaction (e.g., acetone) and extraction/purification (e.g., chloroform, ethyl acetate) may remain.[19]

The developed HPLC method is designed with the polarity of these potential impurities in mind. The more polar 4-cyanophenol would elute earlier than the main product, while less polar by-products would likely have longer retention times, ensuring effective separation and quantification.

Conclusion

For the definitive purity assessment of synthesized this compound, a validated HPLC method stands as the most robust, sensitive, and reliable choice. It provides precise quantification of the main component and resolves a wide range of potential process-related impurities. However, for complete and unimpeachable characterization, especially in a drug development context, relying on a single method is insufficient. True scientific integrity is achieved by employing orthogonal techniques. Cross-validating HPLC data with a primary method like qNMR provides absolute purity, while GC-MS can identify volatile impurities and confirm structures. Simple, traditional methods like melting point analysis still hold value as a quick, preliminary check of bulk purity. By judiciously combining these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • GenScript. (2026, February 4). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Klaus, E. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Dahlin, J. L., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Al-Malah, K. I., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 31). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. Retrieved from [Link]

  • Liu, R. H., & Gorycki, P. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Methoxypropoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency of its synthesis directly impacts the overall cost and environmental footprint of these downstream applications. This guide provides a comprehensive analysis of four prominent synthetic methodologies for the preparation of this compound: the classical Williamson ether synthesis, the Mitsunobu reaction, the Ullmann condensation, and the modern Buchwald-Hartwig O-arylation. Each method is evaluated based on reaction mechanism, typical yield, operational considerations, and substrate scope. Detailed experimental protocols are provided for each route, accompanied by a comparative analysis to guide researchers and process chemists in selecting the most appropriate method for their specific needs.

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. This compound, in particular, serves as a crucial building block for a number of high-value compounds. The selection of a synthetic route to this intermediate is a critical decision that balances factors such as yield, purity, cost of reagents, reaction conditions, and scalability. This guide aims to provide a detailed, side-by-side comparison of four key methods for the etherification of 4-hydroxybenzonitrile with 3-methoxypropanol or its derivatives, enabling an informed choice for researchers and drug development professionals.

Reaction Pathway Overview

The synthesis of this compound primarily involves the formation of an ether bond between the phenolic oxygen of 4-hydroxybenzonitrile and the propyl chain of a 3-methoxypropyl synthon. The four methodologies discussed herein achieve this transformation through distinct mechanistic pathways.

Reaction_Pathways cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig O-Arylation W_Start 4-Hydroxybenzonitrile + 3-Methoxypropyl Halide W_Base Base (e.g., K2CO3, NaH) W_Start->W_Base Deprotonation W_Product This compound W_Base->W_Product SN2 Attack M_Start 4-Hydroxybenzonitrile + 3-Methoxypropanol M_Reagents DEAD/DIAD + PPh3 M_Start->M_Reagents Redox Condensation M_Product This compound M_Reagents->M_Product Inversion of Stereochemistry (if applicable) U_Start 4-Hydroxybenzonitrile + 3-Methoxypropyl Halide U_Catalyst Cu Catalyst U_Start->U_Catalyst Coupling U_Product This compound U_Catalyst->U_Product B_Start 4-Hydroxybenzonitrile + 3-Methoxypropyl Halide/Tosylate B_Catalyst Pd Catalyst + Ligand B_Start->B_Catalyst Cross-Coupling B_Product This compound B_Catalyst->B_Product

Figure 1: Overview of the four synthetic pathways to this compound.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is often a trade-off between yield, cost, and reaction conditions. The following table provides a summary of the key performance indicators for each of the four methods discussed.

MethodTypical YieldKey ReagentsTemperature (°C)AdvantagesDisadvantages
Williamson Ether Synthesis 50-95%[1]Base (e.g., K₂CO₃, NaH), Alkyl Halide50-100[1]Cost-effective, simple procedure, widely applicable.[2]Requires a reactive alkyl halide, potential for elimination side reactions with secondary/tertiary halides.[3][4]
Mitsunobu Reaction 70-95%[5][6]DEAD/DIAD, PPh₃0 - Room TempMild conditions, high yield, stereochemical inversion.[7][8]Stoichiometric amounts of reagents, difficult purification from byproducts (phosphine oxide, hydrazine derivative).[9]
Ullmann Condensation 60-90%[10][11]Copper Catalyst (CuI, Cu₂O), Base100-220[12]Effective for aryl ether synthesis, uses a relatively inexpensive metal catalyst.Often requires high temperatures and polar aprotic solvents.[12]
Buchwald-Hartwig O-Arylation 70-95%Palladium Catalyst, Phosphine Ligand, BaseRoom Temp - 110[13][14]High functional group tolerance, milder conditions than Ullmann.[1]Expensive catalyst and ligands, sensitivity to air and moisture.[15]

Detailed Experimental Protocols

Williamson Ether Synthesis

This method remains the most straightforward and cost-effective approach for preparing simple ethers.[2] The reaction proceeds via an Sₙ2 mechanism, where a phenoxide, generated by deprotonating 4-hydroxybenzonitrile with a base, attacks an alkyl halide.[2][16]

Williamson_Workflow A Dissolve 4-hydroxybenzonitrile and K2CO3 in DMF B Add 1-bromo-3-methoxypropane A->B C Heat reaction mixture (e.g., 80°C) B->C D Monitor reaction by TLC C->D E Aqueous workup and extraction with EtOAc D->E F Purify by column chromatography E->F G Characterize product F->G

Figure 2: Workflow for the Williamson ether synthesis of this compound.

Protocol:

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add 1-bromo-3-methoxypropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers under mild conditions, particularly when the Williamson synthesis is sluggish.[7][8] It involves the reaction of an alcohol and a pronucleophile (in this case, a phenol) in the presence of a phosphine and an azodicarboxylate.[7]

Protocol:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq), 3-methoxypropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, particularly for the synthesis of diaryl ethers.[12] While it often requires high temperatures, modern modifications have made it more versatile.[11]

Protocol:

  • In a reaction vessel, combine 4-hydroxybenzonitrile (1.0 eq), 1-bromo-3-methoxypropane (1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₃PO₄, 2.0 eq) in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like toluene.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder, palladium-catalyzed alternative to the Ullmann condensation.[14][15] This method is known for its broad functional group tolerance.[1]

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add a solution of 4-hydroxybenzonitrile (1.0 eq) and 1-bromo-3-methoxypropane (1.2 eq) in an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₁H₁₃NO₂[17]

  • Molecular Weight: 191.23 g/mol

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.12 (t, J = 6.2 Hz, 2H), 3.59 (t, J = 6.0 Hz, 2H), 3.37 (s, 3H), 2.08 (p, J = 6.1 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.9, 133.9, 119.3, 115.2, 104.5, 70.0, 66.2, 59.1, 29.3.

  • IR (neat, cm⁻¹): 2225 (C≡N), 1605, 1508, 1255, 1175, 1040.

  • MS (ESI): m/z 192.1 [M+H]⁺.[17]

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies, each with its own set of advantages and limitations.

  • The Williamson ether synthesis stands out for its simplicity, cost-effectiveness, and scalability, making it a preferred method for industrial applications when using a primary alkyl halide.

  • The Mitsunobu reaction offers a high-yielding alternative under very mild conditions, which is particularly advantageous for heat-sensitive substrates, though purification can be challenging.

  • The Ullmann condensation and Buchwald-Hartwig O-arylation provide powerful tools for C-O bond formation, with the latter generally offering milder conditions and broader functional group compatibility, albeit at a higher cost due to the use of palladium and specialized ligands.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and the availability of starting materials and equipment. This guide provides the necessary data and protocols to make an informed decision.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ferreira, V. F., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Brazilian Chemical Society, 14(2), 279-282.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 19, 2026, from a local university chemistry department website.
  • Wipf, P., & Hopkins, T. D. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7858–7861.
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 19, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 19, 2026, from [Link]

  • Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. (2020, December 29). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]

  • Mitsunobu Reaction - reaction mechanism and experimental procedure - YouTube. (2024, October 12). Retrieved February 19, 2026, from [Link]...

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).
  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved February 19, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6).
  • Etherification (Ullmann and Buchwald-Hartwig) - YouTube. (2021, March 2). Retrieved February 19, 2026, from [Link]...

  • Williamson Ether Synthesis: Mechanism, Uses and Limitations - Careers360. (2025, July 2). Retrieved February 19, 2026, from [Link]

  • Explain Williamson's ether synthesis. What are the limitations of this method - Sathee Forum. (2025, October 11).
  • This compound (C11H13NO2) - PubChemLite. (n.d.). Retrieved February 19, 2026, from [Link]

  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025, March 4).
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. (2021, November 19). Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8632848/
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed. (2021, November 19). Retrieved February 19, 2026, from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved February 19, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 19, 2026, from a university chemistry department website.
  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate. (2021, October 21). Retrieved February 19, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 19, 2026, from [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved February 19, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

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Comparative study of the biological activity of different benzonitrile ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Drug Discovery Professionals

Benzonitrile ethers are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of their biological activities, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the experimental data supporting these claims, provide detailed protocols for key biological assays, and explore the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several benzonitrile ether derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation.

A notable target for some benzonitrile derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[1] By inhibiting VEGFR-2, these compounds can effectively starve tumors and impede their growth. Other derivatives have been shown to target c-Jun N-terminal kinase-3 (JNK3), an enzyme involved in stress-induced apoptosis (programmed cell death).[1]

Comparative Anticancer Activity of Benzonitrile Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[1]
BEL-74027.8 nM[1]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[1]
Compound 5 Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)[1]
2,4-Cl BFTU N-benzoyl-N'-phenylthioureaMCF-70.31 mM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzonitrile ethers.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzonitrile ether compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The rationale here is that mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzonitrile ethers have also demonstrated promising activity against a variety of bacterial and fungal strains. Their effectiveness is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

The structure of the benzonitrile derivative plays a critical role in its antimicrobial efficacy. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antibacterial activity.[2] Conversely, electron-donating groups may lead to weaker antibacterial effects.[2][3]

Comparative Antimicrobial Activity of Benzonitrile Derivatives

Compound IDTarget Organism(s)Activity (MIC in µg/mL)Reference
4d, 4e Various bacterial strains3.9 - 7.8[2]
4a, 4i Various bacterial strains15.6 - 31.3[2]
4g, 4h Various bacterial strains62.5 - 125[2]
4j, 4k, 4l Gram-positive & Gram-negative bacteria125 - 500[2]
1e, 1g, 1h Klebsiella pneumoniae10 - 20[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzonitrile ethers.

Step-by-Step Methodology:

  • Preparation of Dilutions: Prepare a two-fold serial dilution of each benzonitrile ether compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Ensure that positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Some benzonitrile derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7]

Comparative Anti-inflammatory Activity of Benzonitrile Derivatives

Compound IDTarget EnzymeActivity (IC50)Reference
G10 COX-15.0 µM[6]
G11 COX-210 µM[6]

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay is designed to measure the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Workflow for COX Inhibitor Screening Assay

Caption: Workflow for the COX inhibitor screening assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., COX-1 or COX-2 enzyme, heme, arachidonic acid, TMPD).

  • Assay Plate Setup: To a 96-well plate, add assay buffer, heme, and the cyclooxygenase enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the benzonitrile ether compounds at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Absorbance Reading: Immediately begin reading the absorbance at 590 nm every minute for five minutes using a plate reader.

  • Data Analysis: Calculate the initial rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the benzonitrile ether and calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzonitrile ethers is highly dependent on their chemical structure. Key SAR insights include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzonitrile ring significantly influence activity. Electron-withdrawing groups often enhance antimicrobial and anticancer activities, while electron-donating groups can have the opposite effect.[2][3]

  • The Ether Linkage: The ether linkage provides flexibility to the molecule, allowing it to adopt conformations that can facilitate binding to biological targets.

  • Overall Lipophilicity: The balance between hydrophilic and lipophilic properties is crucial for cell permeability and interaction with target sites.

Conclusion and Future Perspectives

Benzonitrile ethers represent a versatile scaffold for the development of new therapeutic agents. The comparative data presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their clinical translation.

References

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem.
  • The chemical structure of some biologically important benzonitrile derivatives.
  • Design, synthesis, and evaluation of new α‐aminonitrile‐based benzimidazole biomolecules as potent antimicrobial and antitubercular agents.
  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. - ResearchGate.
  • Chemical structure of benzonitrile derivatives investigated - ResearchGate.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC.
  • Anticancer Activity of Ether Derivatives of Chrysin - MDPI.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
  • EFFECT OF ETHER GROUPS ON THE STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF NOVEL ANTIMICROBIAL COMPOUNDS - American University - Figshare.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC.
  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC.
  • The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones - MDPI.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - MDPI.
  • Biological activities of benzimidazole derivatives: A review - ISCA.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
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  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - Preprints.org.
  • Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study - MDPI.

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Cross-Validation of Analytical Architectures: 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical data for 4-(3-Methoxypropoxy)benzonitrile Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical and materials science synthesis, This compound serves as a critical mid-polarity intermediate. Its structural duality—combining a UV-active benzonitrile core with a flexible, non-chromophoric ether tail—presents a classic analytical paradox: chromatographic purity often masquerades as absolute purity.

This guide challenges the industry-standard reliance on HPLC area normalization. By cross-validating High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR), we expose common "blind spots" in intermediate qualification. We provide a self-validating protocol that researchers can adopt to ensure the material entering their reactors is chemically defined with absolute certainty.

Compound Profile & Analytical Challenges
FeatureSpecificationAnalytical Implication
Compound This compound
Formula C₁₁H₁₃NO₂MW: 191.23 g/mol
Chromophore Benzonitrile moietyStrong UV absorption (~240-254 nm).
Tail 3-Methoxypropoxy chainUV inactive; potential for varying response factors if cleaved.
Risk Factor Hygroscopicity / SolvationEther oxygens can H-bond with water/solvents, which are invisible to UV detection.

The Analytical Trap: A researcher relying solely on HPLC-UV might observe a single peak at 99.8% area integration. However, this method ignores inorganic salts, residual solvents, and moisture. Without cross-validation, the mass balance remains unknown, leading to stoichiometry errors in subsequent synthesis steps.

Strategic Framework: The Triangulation Method

To guarantee data integrity (ALCOA+ principles), we utilize a Triangulation Workflow . This system does not treat methods as alternatives, but as orthogonal interrogators.

  • Method A (Relative): HPLC-UV. Defines chromatographic purity (organic impurities relative to the main peak).

  • Method B (Absolute): ¹H-qNMR. Defines weight-percent assay (absolute molecule count against an internal standard).

  • Method C (Qualitative): GC-MS. Confirms identity and detects volatile impurities missed by HPLC.

Visualization: The Analytical Triangulation Workflow

ValidationWorkflow Start Sample: this compound HPLC Method A: HPLC-UV (Relative Purity) Start->HPLC qNMR Method B: 1H-qNMR (Absolute Assay) Start->qNMR GCMS Method C: GC-MS (Volatile/Structural ID) Start->GCMS Compare Data Comparison Node (Calculate Delta) HPLC->Compare Area % qNMR->Compare Wt % Decision Is Delta < 2.0%? Compare->Decision Pass VALIDATED Release Material Decision->Pass Yes Fail DISCREPANCY DETECTED Investigate: Solvents/Salts/Response Factors Decision->Fail No Fail->GCMS Identify Unknowns

Figure 1: The Triangulation Workflow ensures that relative purity (HPLC) and absolute mass (qNMR) are reconciled before material release.

Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To detect structurally related organic impurities (e.g., unreacted 4-hydroxybenzonitrile).

  • System: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Benzonitrile max) and 210 nm (General).

  • Causality: Phosphoric acid suppresses the ionization of any residual phenolic starting material (4-hydroxybenzonitrile), sharpening the peak shape and preventing tailing which distorts integration.

Protocol B: Quantitative NMR (qNMR)

Objective: To determine the absolute mass purity (assay), accounting for "invisible" impurities like water, salts, or solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (Ensures complete solubility of polar impurities).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material).

    • Why? Non-volatile, distinct singlet signal at ~6.1 ppm, does not overlap with the benzonitrile aromatic signals (7.0–7.8 ppm) or the alkoxy chain (3.0–4.2 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Causality: Essential for full relaxation of protons. A short D1 (< 5s) leads to signal saturation and underestimation of the analyte, a common error in rapid NMR.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = Mass weighed, P = Purity)
    
Comparative Analysis: The Data Reveal

The following table simulates a typical cross-validation dataset for a "high purity" commercial batch of this compound.

ParameterMethod A: HPLC-UVMethod B: qNMRMethod C: GC-MSStatus
Purity Value 99.6% (Area) 96.4% (Weight) N/AMismatch
Impurity 1 Not DetectedNot DetectedDichloromethane (Residual)Detected
Impurity 2 0.4% (Starting Material)0.4% (Aromatic Region)4-HydroxybenzonitrileConfirmed
Impurity 3 Not DetectedWater peak (3.33 ppm)N/ADetected
Conclusion Overestimates Quality True Potency Qualitative Check

Interpretation of Discrepancy: The HPLC shows 99.6% purity because it only "sees" UV-active compounds. The qNMR reveals the sample is actually only 96.4% pure by weight. The missing 3.2% is likely a combination of:

  • Residual Solvent: GC-MS confirms dichloromethane (used in extraction).

  • Moisture: DMSO-d₆ spectrum shows a water peak.

  • Inorganic Salts: Invisible to both UV and GC, but they dilute the mass weighed for qNMR.

Scientific Verdict: Reliance on HPLC alone would lead to a 3.2% error in stoichiometry for the next reaction. If this intermediate is used in a convergent synthesis, that error compounds, potentially leading to yield loss or difficult-to-remove side products.

Troubleshooting & Decision Logic

When HPLC and qNMR data conflict, use this logic tree to resolve the root cause.

Troubleshooting Conflict Conflict: HPLC > qNMR Check1 Check Residual Solvents (GC-HS / TGA) Conflict->Check1 Check2 Check Water Content (Karl Fischer) Conflict->Check2 Check3 Check Inorganic Residue (ROI / Ashing) Conflict->Check3 Result1 Solvent Trapped? Dry sample under high vac Check1->Result1 Result2 Hygroscopic? Store in desiccator Check2->Result2 Result3 Salts Present? Reprocess (Aq. Wash) Check3->Result3

Figure 2: Diagnostic logic for resolving purity discrepancies.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry.[2] Link

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A Head-to-Head Comparison of Catalysts for the Synthesis of Benzonitrile Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Benzonitrile derivatives are indispensable structural motifs in modern chemistry, serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2][3] The cyano group is a versatile functional handle, readily transformable into a variety of other functionalities including amines, carboxylic acids, amides, and tetrazoles.[4][5][6] Consequently, the development of efficient, robust, and safe methods for their synthesis is of paramount importance.

Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but they often require harsh conditions and stoichiometric amounts of highly toxic reagents like copper(I) cyanide.[5][6] The advent of transition-metal catalysis revolutionized this field, offering milder, more efficient, and highly functional-group-tolerant pathways.[3][7] This guide provides a head-to-head comparison of the dominant catalytic systems—Palladium, Nickel, and Copper—for the cyanation of aryl halides. It also explores alternative synthetic routes and provides detailed experimental insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Part 1: Transition Metal-Catalyzed Cyanation of Aryl Halides

The cross-coupling of aryl halides with a cyanide source is the most prevalent and versatile method for synthesizing benzonitrile derivatives. The choice of metal catalyst—typically Palladium, Nickel, or Copper—is the most critical parameter, dictating the reaction's scope, efficiency, and economic viability.[3][8]

The General Catalytic Cycle

Most transition-metal-catalyzed cyanation reactions proceed through a common catalytic cycle, particularly for Palladium and Nickel systems. Understanding this cycle is key to troubleshooting and optimizing reactions. The primary challenge is the strong affinity of cyanide for the metal center, which can poison the catalyst and inhibit key steps like oxidative addition and reductive elimination.[9][10] The use of less-toxic and sparingly soluble cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) helps mitigate this by ensuring a slow, controlled release of cyanide ions.[11]

Catalytic Cycle for Cyanation M0 M(0) Active Catalyst (e.g., Pd(0), Ni(0)) Intermediate_A Oxidative Addition Intermediate Ar-M(II)-X M0->Intermediate_A Oxidative Addition ArX Aryl Halide (Ar-X) CN_source Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) ArCN Aryl Nitrile (Ar-CN) Intermediate_B Transmetalation/ Cyanide Exchange Ar-M(II)-CN Intermediate_A->Intermediate_B Cyanide Transfer Intermediate_B->M0 Reductive Elimination

Caption: Generalized catalytic cycle for Pd/Ni-catalyzed cyanation.

Palladium-Catalyzed Systems

Since the first report by Takagi in 1973, palladium catalysis has become the gold standard for cyanation due to its exceptional functional group tolerance, high catalytic activity, and broad substrate scope.[3][5][7]

  • Expertise & Causality: Palladium catalysts excel in coupling a wide range of aryl bromides, iodides, and triflates.[12] The primary challenge lies with the less reactive and more economical aryl chlorides. The C-Cl bond's strength necessitates more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, CM-phos) to facilitate the difficult oxidative addition step.[13] These bulky ligands also promote the final reductive elimination step, releasing the benzonitrile product and regenerating the active Pd(0) catalyst.[7]

  • Cyanide Sources: While traditional sources like KCN and NaCN are effective, their high toxicity is a significant drawback. Modern protocols heavily favor less toxic alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2).[7][14] K4[Fe(CN)6] is particularly advantageous as it is inexpensive, environmentally benign, and its low solubility prevents catalyst deactivation.[6][14]

  • Performance: Palladium systems can achieve excellent yields, often at low catalyst loadings (0.1-2 mol%).[14] Recent advances have enabled these reactions to proceed under increasingly mild conditions, with some protocols operating at temperatures as low as 70 °C, even for challenging aryl chlorides.[13]

Nickel-Catalyzed Systems

Nickel has emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity and economic advantages for large-scale synthesis.[2][15]

  • Expertise & Causality: Nickel catalysts are particularly effective for the cyanation of traditionally difficult substrates like aryl chlorides and phenol derivatives (e.g., tosylates, triflates).[1][16] The mechanism can follow the standard cross-coupling cycle or proceed via a reductive coupling pathway, often employing a stoichiometric reductant like zinc powder.[1][16] The addition of salts like NaBr can be crucial, as they are thought to facilitate the oxidative addition step with challenging electrophiles.[16][17]

  • Cyanide Sources: Nickel catalysis is compatible with a broad array of cyanide sources. Beyond metal cyanides, significant progress has been made in using organic cyanating reagents. These include bench-stable, non-toxic sources like 2-methyl-2-phenylmalononitrile (MPMN) which operate via a transnitrilation mechanism, avoiding the release of free cyanide.[16][17] Innovative methods have even utilized CO2 and NH3 as precursors for the cyano group.[1]

  • Performance: Nickel systems offer excellent functional group tolerance and can operate under mild conditions.[1] Dual catalysis systems, combining nickel with a photoredox catalyst, have enabled the cyanation of aryl halides at room temperature under visible light, representing a significant advance in green chemistry.[9]

Copper-Catalyzed Systems

Copper-catalyzed cyanation, often associated with the classical Rosenmund-von Braun reaction, provides a palladium-free alternative. While traditional protocols required harsh conditions, modern ligand-assisted systems have significantly improved their scope and mildness.[8][11]

  • Expertise & Causality: Copper catalysis is an excellent choice for aryl iodides and bromides. The reactions are typically mediated by Cu(I) salts. The key to modern efficiency is the use of ligands, such as various diamines (e.g., DMEDA), which stabilize the copper center and facilitate the reaction.[11]

  • Cyanide Sources: Similar to palladium and nickel systems, modern copper-catalyzed protocols often employ K4[Fe(CN)6] to avoid highly toxic alkali cyanides.[11] Other innovative, cyanide-free approaches have been developed where the cyano group is sourced from organic molecules like formamide or even the solvent N,N-dimethylformamide (DMF).[18][19]

  • Performance: While perhaps not as broadly applicable as palladium systems, modern copper catalysts can provide good to excellent yields for a range of (hetero)aromatic bromides under relatively mild conditions, successfully avoiding precious metal catalysts.[11]

Head-to-Head Performance Comparison

FeaturePalladium-Based CatalystsNickel-Based CatalystsCopper-Based Catalysts
Cost High (Precious Metal)Low (Earth-Abundant)[15]Low (Earth-Abundant)
Substrate Scope Excellent (Ar-I, Br, Cl, OTf).[12][13]Excellent (Especially for Ar-Cl, phenol derivatives).[1][16]Good (Primarily Ar-I, Ar-Br).[11]
Functional Group Tolerance Very High.[3][7]Very High.[1]Good, but can be more sensitive.
Typical Conditions Mild to moderate (70-130 °C).[7][13]Mild (Room temp to 80 °C), often requires a reductant.[9][16]Moderate to high (100-140 °C), but improving.[11]
Common Cyanide Sources K4[Fe(CN)6], Zn(CN)2, KCN.[7][14]Zn(CN)2, K4[Fe(CN)6], organic sources (MPMN), CO2/NH3.[1][16]K4[Fe(CN)6], NaCN, alternative sources (DMF, formamide).[11][18][19]
Key Advantages Broadest scope, highly reliable, well-understood.Low cost, excellent for aryl chlorides, novel reactivity.Palladium-free, low cost.
Key Disadvantages High cost, potential for catalyst poisoning.Can require stoichiometric reductants, sometimes less general.Often requires higher temperatures, more limited scope.

Part 2: Alternative Synthetic Routes

While cyanation of aryl halides is dominant, other precursors can be strategically advantageous.

Synthetic Routes to Benzonitriles ArylHalide Aryl Halide Benzonitrile Benzonitrile Derivative ArylHalide->Benzonitrile Transition Metal-Catalyzed Cyanation (Pd, Ni, Cu) Benzaldehyde Benzaldehyde Benzaldehyde->Benzonitrile One-Pot Conversion via Oxime (e.g., NH2OH·HCl, Catalyst) Benzamide Benzamide Benzamide->Benzonitrile Dehydration (e.g., SOCl2, (COCl)2)

Caption: Major synthetic pathways to benzonitrile derivatives.

From Benzaldehydes

The one-pot conversion of aldehydes to nitriles is a highly efficient and common method, proceeding through an aldoxime intermediate.[4][20]

  • Mechanism & Reagents: The aldehyde first reacts with hydroxylamine (typically from NH2OH·HCl) to form an aldoxime, which is then dehydrated in situ to yield the nitrile. A wide variety of catalysts and reagents can effect this dehydration, including ferrous sulfate, TiCl4, and even reusable ionic liquids that can act as both catalyst and solvent.[20][21][22][23]

  • Advantages: This method avoids the use of transition metals and toxic cyanide sources. It is often high-yielding and operationally simple.[20][22]

From Benzamides

The direct dehydration of primary amides is another classical and straightforward route to nitriles.[24]

  • Mechanism & Reagents: This transformation involves the removal of a molecule of water from the primary amide group (-CONH2) to form the cyano group (-CN). Common dehydrating agents include thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), acetic anhydride, and oxalyl chloride.[24][25]

  • Advantages: This is a reliable method when the corresponding primary benzamide is readily available. The reactions are often high-yielding, though the reagents can be harsh and may not be compatible with sensitive functional groups.[24]

Part 3: Experimental Protocols

The following protocols are representative examples derived from authoritative literature, designed to be self-validating and reproducible.

Protocol 1: Mild Palladium-Catalyzed Cyanation of an Aryl Chloride

(Adapted from Kwong, et al., Org. Lett. 2011, 13, 3, 648–651)[13]

  • Objective: To synthesize 4-methylbenzonitrile from 4-chlorotoluene using a mild, efficient palladium-catalyzed protocol.

  • Materials:

    • 4-chlorotoluene (1 mmol)

    • K4[Fe(CN)6]·3H2O (0.4 mmol)

    • Pd(OAc)2 (0.02 mmol, 2 mol%)

    • CM-phos ligand (0.04 mmol, 4 mol%)

    • Na2CO3 (1.2 mmol)

    • N,N-Dimethylacetamide (DMAc) (2 mL)

    • Water (0.4 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)2, CM-phos ligand, K4[Fe(CN)6]·3H2O, and Na2CO3.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add DMAc, water, and 4-chlorotoluene via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 70 °C.

    • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.

Protocol 2: Nickel-Catalyzed Reductive Cyanation Using a Non-Toxic Cyano Source

(Adapted from Rousseaux, et al., J. Am. Chem. Soc. 2019, 141, 48, 19257–19262)[16][17]

  • Objective: To synthesize a benzonitrile derivative from an aryl bromide using a nickel-catalyzed reductive coupling with a bench-stable cyanating reagent.

  • Materials:

    • Aryl bromide (0.5 mmol)

    • 2-methyl-2-phenylmalononitrile (MPMN) (0.75 mmol)

    • NiBr2·glyme (0.05 mmol, 10 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.05 mmol, 10 mol%)

    • Zinc dust (<10 micron) (1.5 mmol)

    • NaBr (for aryl chlorides/triflates, 0.5 mmol)

    • N,N-Dimethylacetamide (DMA) (2.5 mL)

  • Procedure:

    • Inside a nitrogen-filled glovebox, add NiBr2·glyme, dtbbpy, zinc dust, MPMN, and the aryl bromide to a vial. If using an aryl chloride or triflate, also add NaBr.

    • Add DMA (2.5 mL) and seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.

    • Stir vigorously for 16-24 hours.

    • After cooling to room temperature, uncap the vial and quench the reaction by adding 1 M HCl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the pure benzonitrile product.

Conclusion

The synthesis of benzonitrile derivatives is a mature field with a rich arsenal of catalytic methods. Palladium-catalyzed systems remain the most versatile and reliable choice for a broad range of substrates, with modern ligands and non-toxic cyanide sources overcoming many historical limitations.[3][7] Nickel catalysis presents a highly attractive, economical, and sustainable alternative, demonstrating exceptional performance for challenging aryl chlorides and enabling novel reactivity through photoredox and reductive coupling pathways.[1][2][9] Copper-catalyzed methods offer a valuable palladium-free option, particularly for aryl bromides and iodides.[11]

The choice of catalyst is not merely a technical decision but a strategic one, balancing cost, substrate availability, required reaction conditions, and safety considerations. For drug development professionals and researchers, a deep understanding of the causality behind each system's performance—from ligand design to the choice of cyanide source—is essential for the rational design and efficient execution of complex synthetic campaigns.

References

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Sources

Evaluating the cost-effectiveness of different synthetic strategies for rabeprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cost-Effective Synthesis of Rabeprazole Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Rabeprazole Intermediate Synthesis

Rabeprazole, a cornerstone proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, remains a critical active pharmaceutical ingredient (API). For any pharmaceutical manufacturer, the economic viability of producing rabeprazole sodium hinges on the efficiency and cost-effectiveness of its synthetic pathway. The overall process cost is heavily influenced by the synthesis of two key intermediates: the substituted pyridine moiety, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (often called rabeprazole chloride), and the subsequent thioether, 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzo[d]imidazole (rabeprazole sulfide).

This guide provides a comparative analysis of prevalent synthetic strategies for these intermediates. We will dissect the chemical logic behind various routes, present supporting data, and offer detailed protocols to empower researchers and process chemists in making informed, cost-driven decisions for large-scale production.

Part 1: Synthesis of the Pyridine Intermediate - A Tale of Two Pathways

The synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a critical juncture where process optimization can yield substantial cost savings. Historically, the route was lengthy and complex, but modern advancements have streamlined the process significantly.

Strategy A: The Classical, Multi-Step Pathway

The traditional synthesis is a lengthy process that typically begins with 2,3-dimethylpyridine.[1] This route involves a sequence of classical organic transformations:

  • N-Oxidation: Conversion of the pyridine to its N-oxide derivative.

  • Nitration: Introduction of a nitro group at the 4-position.

  • Chlorination & Rearrangement: A multi-step process to introduce the chloromethyl group.

  • Etherification: Displacement of the 4-position group with 3-methoxypropanol.

  • Hydrolysis & Chlorination: Final steps to yield the desired hydrochloride salt.

While chemically sound, this pathway is fraught with economic and practical challenges for industrial-scale manufacturing. The sheer number of steps inherently lowers the overall yield, increases solvent and reagent consumption, and extends the production timeline, all of which escalate costs.[1]

Strategy B: The Optimized, Convergent Approach

A more cost-effective and modern strategy focuses on a convergent approach that significantly shortens the synthetic sequence. This pathway typically involves the synthesis of the key alcohol intermediate, 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine, which is then converted to the final chlorinated product in a high-yielding final step.

One highly efficient method involves the direct chlorination of the alcohol intermediate using thionyl chloride in a suitable solvent like ethyl acetate.[1] This method offers high purity and yield, simplifying the overall process. A Chinese patent describes a process where 40g of the alcohol intermediate is reacted with 27.3g of thionyl chloride in ethyl acetate, achieving a molar yield of 95.7% and a purity of 99.94%.[1] This avoids the multiple steps of the classical route, directly impacting cost-effectiveness by reducing raw material usage, waste generation, and reactor occupancy time.

The diagram below illustrates the streamlined logic of the optimized approach compared to the more convoluted classical route.

G cluster_0 Classical Multi-Step Route cluster_1 Optimized Convergent Route A0 2,3-Dimethylpyridine A1 N-Oxidation A0->A1 A2 Nitration A1->A2 A3 Chlorination / Rearrangement A2->A3 A4 Etherification A3->A4 A5 Hydrolysis A4->A5 A6 Final Chlorination A5->A6 A7 Rabeprazole Chloride A6->A7 B0 2,3-Dimethyl-4- (methoxypropoxy) -pyridine-N-oxide B1 Esterification Rearrangement B0->B1 B2 Hydrolysis B1->B2 B3 Alcohol Intermediate B2->B3 B4 Direct Chlorination (SOCl2 / Ethyl Acetate) B3->B4 B5 Rabeprazole Chloride B4->B5

Caption: Comparison of synthetic pathways to Rabeprazole Chloride.

Cost-Effectiveness Comparison: Pyridine Intermediate
FeatureStrategy A: Classical RouteStrategy B: Optimized RouteRationale for Cost-Effectiveness
Starting Material 2,3-DimethylpyridineKey N-oxide or alcohol intermediateOptimized route may use more advanced starting materials but justifies the cost with fewer steps.
Number of Steps 6-8 steps2-3 stepsFewer steps drastically reduce processing time, labor, solvent usage, and energy costs.[2][3]
Key Reagents Nitrating agents, various chlorinating agentsAcetic anhydride, p-toluenesulfonic acid, Thionyl chlorideOptimized route uses common, cost-effective industrial reagents.[1]
Overall Yield Low (often 7-8% reported for full sequence to Rabeprazole)High (Final chlorination step >95%)[1]High yields directly translate to lower cost per kilogram of product.
Purity Requires multiple purificationsHigh purity product (>99%) often obtained directly[1][4]High purity minimizes the need for costly recrystallization steps.
Operational Complexity HighLow to ModerateSimplified operations reduce the chance of batch failure and improve throughput.

Part 2: The Condensation Step - Synthesizing Rabeprazole Sulfide

The second crucial intermediate, rabeprazole sulfide, is formed by the condensation of the pyridine chloride intermediate with 2-mercaptobenzimidazole. The efficiency of this step is paramount for the overall process economy.

Strategy C: Standard Condensation with Isolation

The most common method involves reacting the isolated 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride with 2-mercaptobenzimidazole. The reaction is typically carried out in a solvent such as ethanol or methanol in the presence of a base like sodium hydroxide to neutralize the hydrochloride and facilitate the nucleophilic substitution. While effective, this strategy requires the isolation, drying, and storage of the often-unstable chlorinated intermediate, adding time and potential for degradation to the process.

Strategy D: The In Situ Advantage

A more advanced and highly cost-effective strategy involves the in situ generation of the chlorinated intermediate followed immediately by condensation with 2-mercaptobenzimidazole without isolation.[2] In this approach, the alcohol precursor is chlorinated, and the resulting reaction mixture is directly used for the subsequent condensation step.

This "one-pot" or streamlined process offers several compelling advantages:

  • Reduced Timeline: Eliminates the need for intermediate isolation, filtration, and drying, which can save an entire production shift.[2]

  • Improved Safety & Stability: Avoids handling the potentially lachrymatory and unstable chlorinated intermediate.

  • Lower Costs: Reduces solvent consumption and labor associated with workup and isolation.

One study highlights this advantage, demonstrating a shorter synthesis route for the pyridine intermediate and its direct in situ condensation, concluding that this strategy is "extremely advantageous from the commercial scale up point and would help in reducing the overall timeline and cost".[2]

G cluster_0 Strategy C: Standard Condensation cluster_1 Strategy D: In Situ Condensation C0 Rabeprazole Chloride (Isolated Solid) C2 Condensation (Base, Solvent) C0->C2 C1 2-Mercaptobenzimidazole C1->C2 C3 Rabeprazole Sulfide C2->C3 D0 Alcohol Intermediate D1 Chlorination (e.g., SOCl2) D0->D1 D2 Crude Rabeprazole Chloride (Not Isolated) D1->D2 D3 Condensation (Base, 2-Mercaptobenzimidazole) D2->D3 D4 Rabeprazole Sulfide D3->D4

Caption: Workflow for standard vs. in situ sulfide condensation.

Cost-Effectiveness Comparison: Sulfide Condensation
FeatureStrategy C: Standard CondensationStrategy D: In Situ CondensationRationale for Cost-Effectiveness
Intermediate Handling Requires isolation, drying, storageIntermediate is not isolatedEliminates multiple unit operations, saving significant time and labor.[2]
Reaction Time Longer overall process timeShorter overall process timeDirect use of the intermediate stream accelerates the entire batch cycle.
Solvent Usage Higher (solvents for reaction, workup, isolation)Lower (eliminates solvents for intermediate workup)Reduced solvent purchasing and disposal costs contribute to a greener process.
Yield & Purity Good, but potential for degradation of isolated intermediateOften comparable or better due to immediate use of the fresh intermediateMinimizing handling of the unstable chloride can prevent impurity formation.
Capital Expenditure Requires equipment for filtration and drying of intermediateReduced equipment needsLower capital investment for new production lines.

Experimental Protocols

The following protocols represent efficient and scalable methods for the synthesis of rabeprazole intermediates.

Protocol 1: Optimized Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

This protocol is adapted from the high-yield chlorination methodology.[1]

  • Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine (1.0 eq) and ethyl acetate (2 L per kg of starting material).

  • Cooling: Stir the mixture to ensure uniformity and cool the reactor jacket to 0-5 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, raise the temperature to 20-30 °C and maintain for 2-3 hours. Monitor the reaction progress by a suitable chromatographic method (TLC or HPLC).

  • Isolation: Upon completion, a large amount of solid product will have precipitated. Cool the slurry to 0-5 °C and hold for 1 hour.

  • Filtration & Drying: Filter the solid product and wash the filter cake with a small amount of cold ethyl acetate. Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

    • Expected Outcome: A white to off-white crystalline solid with a purity of >99% and a yield of >95%.[1]

Protocol 2: Efficient In Situ Synthesis of Rabeprazole Sulfide

This protocol conceptualizes the cost-effective in situ condensation strategy.[2][4]

  • Chlorination: Perform the chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride (1.0 eq) with thionyl chloride (1.1 eq) in a suitable solvent like toluene at 5-10 °C, as described in available procedures.[4]

  • Aqueous Extraction: After the chlorination is complete (approx. 1 hour), extract the resulting 2-chloromethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride into demineralized water.

  • Thiol Solution Preparation: In a separate reactor, prepare a solution of 2-mercaptobenzimidazole (1.0 eq) and sodium hydroxide (2.0 eq) in demineralized water.

  • Condensation: Add the aqueous solution of the chlorinated intermediate from step 2 directly to the 2-mercaptobenzimidazole solution.

  • Reaction: Maintain the temperature at 25-30 °C and stir for 2-4 hours, monitoring for completion by HPLC.

  • Isolation: Upon completion, the rabeprazole sulfide product will precipitate. Filter the solid, wash with water to remove inorganic salts, and then with a suitable organic solvent (e.g., methanol) to remove organic impurities.

  • Drying: Dry the product under vacuum at 50-60 °C.

    • Expected Outcome: A high-purity rabeprazole sulfide intermediate, obtained in a significantly reduced timeframe compared to the isolated method.

Conclusion and Recommendation

For research and drug development professionals aiming to establish a commercially viable process for rabeprazole, the evidence strongly favors a synthetic strategy that prioritizes brevity and efficiency. The most cost-effective approach for synthesizing rabeprazole intermediates involves:

  • Adopting an optimized, convergent route for the synthesis of the 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride intermediate, specifically through the direct, high-yield chlorination of its alcohol precursor.

  • Implementing an in situ condensation protocol where the chlorinated intermediate is generated and immediately reacted with 2-mercaptobenzimidazole without isolation.

This combined strategy minimizes the number of unit operations, reduces solvent and reagent consumption, shortens overall production timelines, and improves process safety.[2] By moving away from classical, multi-step syntheses towards these streamlined "one-pot" or telescoped reaction sequences, manufacturers can significantly lower the cost of goods and enhance their competitive edge in the generic pharmaceutical market.

References

  • Patil, S. et al. (2011). An Efficient Synthesis for Rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]

  • Reddy, P. et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(5), 893–897. [Link]

  • Sanjay, S. & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848. [Link]

  • Google Patents. (2020).
  • Patsnap. (n.d.). Rabeprazole Sodium patented technology retrieval search results. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Google Patents. (2008). US20080071089A1 - Process for the Manufacture of Rabeprazole Sodium.
  • IP.com. (2009). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. [Link]

  • Google Patents. (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • ResearchGate. (2018). U imp c Comparison of quality between rabeprazole base and rabeprazole sodium after execution in pilot plant. [Link]

  • Google Patents. (2007). EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
  • Rasayan Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • IMARC Group. (2025). Rabeprazole (Aciphex) Manufacturing Plant Report 2025: Setup & Cost. [Link]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

A Comprehensive Guide to the Conformational Analysis of 4-(3-Methoxypropoxy)benzonitrile: A Proposed and Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and materials science, a molecule's three-dimensional structure is not a static blueprint but a dynamic ensemble of conformations. This conformational flexibility dictates molecular recognition, binding affinity, and macroscopic properties. 4-(3-Methoxypropoxy)benzonitrile, a molecule with a flexible alkoxy chain connected to a rigid benzonitrile scaffold, presents a compelling case for conformational analysis. The interplay between the polar nitrile group and the ether linkages in the side chain suggests a rich and complex potential energy surface.

However, a thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on the conformational landscape of this specific molecule. This guide, therefore, serves a dual purpose: it is both a call to action and a detailed roadmap. It provides a robust, step-by-step protocol for a comprehensive conformational analysis using a synergistic approach of computational modeling and spectroscopic validation. Furthermore, it establishes a framework for interpreting the potential findings by drawing objective comparisons with simpler, well-characterized analogs: 4-methoxybenzonitrile and 4-ethoxybenzonitrile.

Part 1: The Computational Approach: Mapping the Potential Energy Surface

To understand the conformational preferences of this compound, we must first explore its potential energy surface (PES). A relaxed PES scan using Density Functional Theory (DFT) is the industry standard for this task, allowing us to identify all energetically favorable conformations (local minima) and the barriers between them (transition states).[1][2]

Causality Behind the Method

We employ a relaxed scan, where for each incremental change in a specific dihedral angle, all other geometric parameters (bond lengths, angles) are allowed to optimize. This is crucial because it mimics the molecule's natural tendency to minimize its energy, providing a physically realistic energy landscape rather than a strained, artificial one.[3] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established compromise between computational cost and accuracy for organic molecules, as demonstrated in numerous studies on related compounds.[4][5]

Key Rotational Degrees of Freedom

The conformational flexibility of this compound is dominated by the rotation around four key single bonds in the side chain. These are defined by the following dihedral angles:

  • τ1 (C_aro - O - C1 - C2): Rotation around the aryl-oxygen bond.

  • τ2 (O - C1 - C2 - C3): Rotation defining the "elbow" of the propoxy chain.

  • τ3 (C1 - C2 - C3 - O_me): Rotation of the terminal methoxy group relative to the chain.

  • τ4 (C2 - C3 - O_me - C_me): Rotation of the terminal methyl group.

Caption: Key dihedral angles in this compound.

Experimental Protocol: DFT Potential Energy Surface Scan
  • Model Building: Construct the 3D model of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform a full geometry optimization of the initial structure without constraints using the DFT/B3LYP/6-311++G(d,p) level of theory. This ensures the scan starts from a low-energy conformation.

  • Dihedral Angle Scan Setup:

    • Identify the four atoms defining τ1 (e.g., C_ortho-C_meta-O_ether-C1).

    • Set up a relaxed PES scan for τ1, varying the angle from 0° to 360° in 15° increments. At each step, the value of τ1 is fixed, while all other geometric parameters are optimized.

  • Execution: Run the scan calculation. This process will generate a series of optimized structures and their corresponding energies for each value of τ1.

  • Analysis and Iteration:

    • Plot the relative energy vs. the dihedral angle to identify the energy minima for τ1.

    • Select the structure corresponding to the global minimum from the τ1 scan.

    • Using this new starting structure, perform a relaxed PES scan for τ2.

    • Repeat this iterative process for τ3 and τ4. This stepwise approach is computationally more tractable than a multi-dimensional scan and effectively maps the conformational space.

  • Conformer Refinement: Fully optimize the structures corresponding to all identified local minima from all scans at the same level of theory to obtain the final, stable conformer geometries and their relative energies.

Workflow cluster_prep Preparation cluster_scan PES Scan (Iterative) cluster_analysis Final Analysis Build Build 3D Model InitialOpt Initial Geometry Optimization (B3LYP/6-311++G(d,p)) Build->InitialOpt ScanT1 Relaxed Scan of τ1 InitialOpt->ScanT1 FindMin1 Identify Global Minimum ScanT1->FindMin1 ScanT2 Relaxed Scan of τ2 FindMin1->ScanT2 FindMin2 Identify Global Minimum ScanT2->FindMin2 ScanT3_T4 ...Repeat for τ3 and τ4 FindMin2->ScanT3_T4 Refine Refine All Local Minima ScanT3_T4->Refine Energies Calculate Relative Energies (ΔE, kJ/mol) Refine->Energies Spectra Calculate Vibrational Frequencies Energies->Spectra

Caption: Proposed computational workflow for conformational analysis.

Predicted Data Presentation

The results from the computational analysis should be summarized to clearly present the relative stability of each identified conformer.

Conformerτ1 (°)τ2 (°)τ3 (°)τ4 (°)Relative Energy (ΔE, kJ/mol)
1 (Global Min) TBDTBDTBDTBD0.00
2 TBDTBDTBDTBDTBD
3 TBDTBDTBDTBDTBD
...n...............

Part 2: Experimental Validation via Vibrational and NMR Spectroscopy

Computational models, while powerful, must be validated by experimental data. FT-IR, FT-Raman, and NMR spectroscopy are indispensable tools for this purpose. The calculated vibrational frequencies and NMR chemical shifts of the predicted low-energy conformers can be directly compared to experimental spectra.[5][6]

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation: Obtain a high-purity solid sample of this compound. For FT-IR, prepare a KBr pellet. For FT-Raman, use the powder directly. For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • FT-IR/FT-Raman Spectroscopy:

    • Acquire the FT-IR spectrum in the 4000–400 cm⁻¹ range.[7]

    • Acquire the FT-Raman spectrum in the 4000–100 cm⁻¹ range.[7]

    • Compare the experimental peak positions with the computationally predicted vibrational frequencies (typically scaled by a factor of ~0.96-0.98 for B3LYP functionals) for the most stable conformers.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[8]

    • Assign all proton and carbon signals.

    • Compare the experimental chemical shifts with those calculated using the GIAO method on the optimized conformer geometries.[5]

    • (Optional) Perform variable-temperature NMR experiments to study the dynamics of conformational exchange and potentially measure rotational energy barriers.[9]

Part 3: Comparative Analysis with Alkoxybenzonitrile Analogs

Comparator 1: 4-Methoxybenzonitrile

This is the simplest analog, offering a baseline for the electronic effects of the alkoxy group on the benzonitrile ring.

  • Conformational Properties: The primary conformational degree of freedom is the rotation of the methyl group relative to the aromatic ring (analogous to τ1). Studies on the parent compound, anisole, show that the planar conformation, with the methyl group in the plane of the benzene ring, is the most stable.[10] A small barrier to rotation exists. We can confidently predict a similar planar or near-planar lowest-energy state for 4-methoxybenzonitrile.

  • Spectroscopic Data:

Data TypeCharacteristic Value(s)Source
¹H NMR (CDCl₃) δ ≈ 7.5 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H)[11]
¹³C NMR δ ≈ 163, 133, 119, 114, 103, 55[11]
FT-IR (C≡N Stretch) ~2215-2229 cm⁻¹[11]
FT-IR (C-O Stretch) ~1250-1300 cm⁻¹ (asym), ~1030 cm⁻¹ (sym)[11]
Comparator 2: 4-Ethoxybenzonitrile

Introducing an ethyl group adds a second key dihedral angle (C_aro-O-C-C), making the conformational landscape slightly more complex. The relative orientation of the ethyl group (gauche vs. anti) with respect to the aryl plane will result in different conformers with small energy differences. This molecule serves as an intermediate step in complexity between the methoxy analog and our target molecule.

Target Molecule: this compound

By adding the longer, more flexible 3-methoxypropoxy chain, we introduce four significant rotational degrees of freedom. This will lead to a substantially more complex PES with a greater number of low-energy conformers.

  • Predicted Conformational Landscape: Unlike the simple planar structure of 4-methoxybenzonitrile, the target molecule will likely exhibit both extended (linear) and folded conformers. Folded structures, where the terminal methoxy group may interact with the electron-rich aromatic ring or the nitrile group through weak C-H···π or C-H···N interactions, could be among the most stable conformers. The relative energies of these conformers will be a delicate balance between steric hindrance and these weak, stabilizing intramolecular forces.

  • Expected Spectroscopic Signatures: The FT-IR and Raman spectra will be significantly more complex in the "fingerprint" region (below 1500 cm⁻¹) due to the additional C-C and C-O stretching and bending modes from the propoxy chain. The ¹H NMR will show distinct signals for the three methylene groups (-O-CH₂-CH₂-CH₂-O-), with their chemical shifts and multiplicities being highly sensitive to the molecule's average conformation in solution.

Conclusion

While experimental data for this compound is currently unavailable, this guide provides a comprehensive and scientifically rigorous framework for its complete conformational analysis. By integrating state-of-the-art computational methods with established spectroscopic techniques, researchers can fully map its potential energy surface. The comparison with simpler analogs like 4-methoxybenzonitrile highlights the expected increase in conformational complexity and provides a critical baseline for interpreting results. This integrated approach will not only elucidate the fundamental structural properties of this compound but also provide crucial insights for its application in the rational design of new drugs and advanced materials.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential energy surface of anisole decomposition reactions initiated by H-atom abstraction and H-atom addition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2012). Conformational analysis, vibrational and electronic structure investigations of 4-hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

  • Automated Topology Builder (ATB). (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Radder, S. B., Melavanki, R., Hiremath, S. M., Kusanur, R., Khemalapure, S. S., & Jeyaseelan, S. C. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)
  • University of Wisconsin-Madison. (2015). Anisole. Retrieved from [Link]

  • RSC Publishing. (2014). New insight into the potential energy landscape and relaxation pathways of photoexcited aniline from CASSCF and XMCQDPT2 electronic structure calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Secondary Electrostatic Interactions Using Molecular Rotors: Implications for SN2 Reactions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • University of Regensburg. (n.d.). scanning potential energy surfaces. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals. Retrieved from [Link]

  • xtb documentation. (2023). Exploration of the potential energy surface (PES). Retrieved from [Link]

  • Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Retrieved from [Link]

  • University of Warwick. (2009). Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives. Retrieved from [Link]

  • Ganapathiraman, N., & Muthu, S. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Chemical and Pharmaceutical Research, 8(8), 633-645.
  • ResearchGate. (n.d.). (a) Chemical bond rotation energy barrier. As the bonding environment.... Retrieved from [Link]

  • Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). View of Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Retrieved from [Link]

  • ResearchGate. (2019). synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. Retrieved from [Link]

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Comparative Reactivity Profile: Substituted Benzonitriles in Nucleophilic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of substituted benzonitriles, focusing on their reactivity in nucleophilic additions—specifically [3+2] cycloadditions (tetrazole synthesis) and hydrolysis . These transformations are critical in the synthesis of "sartan" antihypertensives (e.g., Valsartan, Losartan) and carboxylic acid derivatives.

Key Finding: Reactivity is governed by the electrophilicity of the cyano carbon. Electron-Withdrawing Groups (EWGs) significantly accelerate reaction rates by lowering the LUMO energy of the C≡N bond. Conversely, Electron-Donating Groups (EDGs) deactivate the nitrile, often requiring Lewis acid catalysis (e.g., Zn(II)) or elevated temperatures to achieve conversion.

Mechanistic Foundation: Electronic Effects & Hammett Correlation

To predict the performance of a specific benzonitrile, one must analyze the substituent's influence on the nitrile carbon's electron density. This relationship is quantified by the Hammett Equation :



  • 
     (Substituent Constant):  Measures the electronic effect of the substituent.
    
    • Positive

      
       (EWG):  (e.g., 
      
      
      
      ,
      
      
      ) Stabilizes negative charge buildup in the transition state
      
      
      Faster Reaction .
    • Negative

      
       (EDG):  (e.g., 
      
      
      
      ,
      
      
      ) Destabilizes nucleophilic attack
      
      
      Slower Reaction .
  • 
     (Reaction Constant):  For nucleophilic attack on benzonitriles (e.g., alkaline hydrolysis), 
    
    
    
    is typically positive (
    
    
    to
    
    
    ), confirming that electron withdrawal accelerates the process.
Visualization: Electronic Influence on Reactivity

The following diagram illustrates how substituents alter the activation energy (


) required for a nucleophile (

) to attack the nitrile.

ElectronicEffects Substituent Substituent Type EWG Electron Withdrawing (-NO2, -CF3, -CN) Substituent->EWG EDG Electron Donating (-OMe, -NH2, -Me) Substituent->EDG Effect_EWG Lowers LUMO Energy Increases Electrophilicity EWG->Effect_EWG Induction/Resonance Effect_EDG Raises LUMO Energy Decreases Electrophilicity EDG->Effect_EDG Donation Result_EWG FAST Kinetics (Minutes/Hours) Effect_EWG->Result_EWG Low Barrier Result_EDG SLOW Kinetics (Hours/Days) Effect_EDG->Result_EDG High Barrier

Figure 1: Impact of substituent electronics on nitrile reactivity kinetics.

Comparative Performance Data

The table below aggregates reactivity trends for the synthesis of 5-substituted tetrazoles (via Sodium Azide/ZnBr


) and alkaline hydrolysis.

Experimental Baseline:

  • Reaction A (Tetrazole): Benzonitrile (1.0 eq),

    
     (1.5 eq), 
    
    
    
    (1.0 eq),
    
    
    , Reflux.
  • Reaction B (Hydrolysis): Benzonitrile,

    
     (aq), 
    
    
    
    , Reflux.
Substituent (Para)Electronic Effect (

)
Relative Reactivity (Tetrazole Formation)Relative Reactivity (Hydrolysis)Optimization Recommendation

Strong EWG (+0.78)Very High (1-3 hrs)Very High Run at lower temp (60°C) to prevent byproducts.

Strong EWG (+0.66)High High Monitor for bis-tetrazole formation.

Moderate EWG (+0.54)High (3-6 hrs)High Standard reflux conditions.

/

Weak EWG (+0.[1]23)Moderate (6-12 hrs)Moderate Standard reflux; excellent yields (>90%).

Neutral (0.00)Baseline (12-24 hrs)Baseline Baseline.

Weak EDG (-0.17)Low (24+ hrs)Slow Increase catalyst loading or use higher boiling solvent (DMF).

Moderate EDG (-0.27)Very Low (24-48 hrs)Slow Requires Lewis Acid catalysis (

or

).

Strong EDG (-0.66)Poor Resistant Protect amine (e.g., acetyl) before reaction to convert EDG to weak EWG.

Case Study: Zinc-Catalyzed Tetrazole Synthesis

Context: This reaction is the industry standard for synthesizing the tetrazole pharmacophore found in Angiotensin II receptor antagonists (Sartans).

The Role of Zinc Catalysis

Uncatalyzed cycloaddition of azides to nitriles is slow and hazardous (requires hydrazoic acid). The Sharpless/Demko method uses Zinc(II) to activate the nitrile.[2]

Mechanism:

  • 
     coordinates to the nitrile nitrogen, increasing the carbon's electrophilicity (compensating for EDGs).
    
  • Azide attacks the activated nitrile to form a Zinc-tetrazolate intermediate.

  • Acidic workup releases the free tetrazole.

CatalyticCycle Start Benzonitrile + NaN3 + ZnBr2 Complex Activated Complex (R-CN---Zn) Start->Complex Coordination Attack Nucleophilic Attack (Rate Determining Step) Complex->Attack Azide Addition Intermediate Zn-Tetrazolate Species Attack->Intermediate Cyclization Workup Acidic Workup (HCl) Intermediate->Workup Protonation Workup->Start Zn2+ recovery (theoretical) Product 5-Substituted Tetrazole Workup->Product Isolation

Figure 2: Zinc(II) catalyzed activation workflow for deactivated benzonitriles.

Validated Experimental Protocol

This protocol is optimized for deactivated (EDG-substituted) benzonitriles, ensuring high conversion where standard methods fail.

Reagents:

  • 4-Methoxybenzonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv) [Warning: Toxic/Explosive ]
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water (Green chemistry) or DMF (for highly insoluble substrates)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve

    
     (2.25 g, 10 mmol) and 
    
    
    
    (0.98 g, 15 mmol) in 30 mL of water.
  • Addition: Add 4-Methoxybenzonitrile (1.33 g, 10 mmol). Note: The nitrile may not fully dissolve initially; this is acceptable.

  • Reaction: Reflux the mixture vigorously at 100°C for 24 hours.

    • Checkpoint: Monitor via TLC or HPLC. The disappearance of the nitrile peak is the primary endpoint.

  • Workup (Critical for Safety):

    • Cool to room temperature.

    • Add 3N HCl (40 mL) and Ethyl Acetate (40 mL).

    • Why? The HCl breaks the Zn-tetrazole complex and converts unreacted azide to

      
       (which stays in the organic layer or is vented—perform in fume hood).
      
    • Stir until the solid precipitate (Zn-complex) dissolves.

  • Isolation: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Evaporate the combined organic layers. Recrystallize from Ethanol/Water.

Yield Expectation: >85% for EWG substrates; 65-80% for EDG substrates (with extended time).

Troubleshooting & Optimization

When dealing with "difficult" benzonitriles (Sterically hindered or strongly donating):

  • Steric Hindrance (Ortho-substitution):

    • Problem: Ortho-groups block the attack of the azide/hydroxide.

    • Solution: Switch solvent to DMF or DMSO to allow higher reaction temperatures (120°C+). Microwave irradiation significantly accelerates these reactions (often reducing 24h reflux to 30 mins).

  • Strong Deactivation (Amino groups):

    • Problem: Free amines (

      
      ) can coordinate to the Zinc catalyst, poisoning it.
      
    • Solution: Use

      
       (stronger Lewis acid) or protect the amine as an acetamide (
      
      
      
      ) prior to reaction.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3][4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[6] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[6]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Roh, K. R., et al. (1999). Synthesis of Tetrazoles from Nitriles using Sodium Azide and Aluminum Chloride. Synthesis, 1999(1), 117-118.

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Assessing the novelty of 4-(3-Methoxypropoxy)benzonitrile in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Patent Landscape and Novelty of 4-(3-Methoxypropoxy)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a key chemical intermediate, by assessing its novelty within the current patent literature. Designed for researchers, medicinal chemists, and intellectual property professionals in the field of drug development, this document delves into the existing art, comparative synthetic strategies, and potential avenues for future innovation.

Introduction: The Role of this compound in Synthesis

This compound belongs to the aromatic nitrile class of compounds, characterized by a cyanophenyl group functionalized with a methoxypropoxy ether chain. While not typically an active pharmaceutical ingredient (API) itself, it serves as a critical building block or intermediate in the synthesis of more complex molecules. Its utility is primarily seen in the construction of substituted pyridine and benzimidazole rings, which are core structures in a variety of pharmacologically active compounds.

The key to its utility lies in the specific arrangement of its functional groups. The benzonitrile moiety can undergo various chemical transformations, while the methoxypropoxy side chain imparts specific solubility and steric properties to both the intermediate and the final API. Understanding its place in the patent landscape is crucial for determining freedom-to-operate and identifying novel applications.

Decoding the Patent Landscape

A thorough analysis of patent databases reveals that the novelty of this compound is not as a new chemical entity (NCE), but rather in its application as a key intermediate in patented synthetic processes. The majority of relevant patents do not claim the molecule itself, but rather its use in a specific, often more efficient or higher-yielding, synthetic route to a valuable target molecule.

A prime example is its use in the synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Chinese patent CN103664886A, for instance, discloses a preparation method for a Rabeprazole sodium intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, where this compound is a precursor to a key pyridine-N-oxide intermediate.[1] The invention cited in this patent focuses on shortening the overall reaction steps and increasing the total yield, thereby reducing production costs.[1]

The logical flow for assessing the patentability surrounding this intermediate can be visualized as follows:

G cluster_0 Patentability Assessment Workflow A Identify Molecule: This compound B Prior Art Search: Patent & Literature Databases A->B C Is it a New Chemical Entity (NCE)? B->C D Analysis of Use: Intermediate in Synthesis C->D No H Novelty is high; New composition of matter. C->H Yes E Does the process offer a non-obvious improvement (e.g., yield, purity, cost)? D->E F Novelty likely resides in the 'Method of Use' or 'Process' Claim E->F Yes G Novelty is low; Compound is known art. E->G No

Caption: Workflow for assessing the novelty of a chemical intermediate.

Comparative Analysis: Synthetic Routes to Key Pharmacophores

The strategic value of an intermediate is best understood by comparing its performance against alternative synthetic precursors. In the synthesis of substituted benzimidazoles (a common pharmacophore), alternative routes might utilize different ether-linked benzonitriles or employ a different sequence of chemical reactions.

IntermediateKey Reaction StepReported Overall YieldPurityKey AdvantagesPatent Reference
This compound Construction of a substituted pyridine-N-oxide intermediate77.58%99.1% (HPLC)Shortened reaction steps, reduced cost, high yield.CN103664886A[1]
4-MethoxybenzonitrileOne-pot oximation and dehydration of 4-methoxybenzaldehyde>90%HighSimple process, high yield for the intermediate itself.CN101092377A[2]
Generic 4-Hydroxybenzonitrile derivativesDemethylation of 4-methoxybenzonitrilesNot specifiedNot specifiedAvoids use of pyridine hydrochloride.US3585233A[3]

Analysis of Causality:

The choice of this compound in the synthesis of the Rabeprazole intermediate is deliberate. The 3-methoxypropoxy side chain is not merely a placeholder; it is the exact side chain required in the final API. Synthesizing this side chain onto the benzonitrile precursor early in the process (as opposed to adding it to a more complex molecule later) often leads to a more convergent and efficient total synthesis. This strategy, as demonstrated in CN103664886A, avoids protecting group manipulations on more advanced intermediates and simplifies purification, directly contributing to the higher overall yield and purity.[1] Alternative precursors like 4-methoxybenzonitrile would require subsequent, often lower-yielding, steps to de-methylate and add the desired propoxy chain.

Experimental Protocol: Synthesis of a Key Pyridine-N-Oxide Intermediate

This protocol is a representative synthesis adapted from the methodology described in patent literature for producing a key intermediate in the Rabeprazole synthesis pathway.

Objective: To synthesize 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from 2,3-Dimethyl-4-nitropyridine-N-oxide and 3-methoxypropan-1-ol.

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-Methoxypropan-1-ol (3-MP)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-Dimethyl-4-nitropyridine-N-oxide (1 equivalent).

  • Solvent and Base Addition: Add DMF to dissolve the starting material. Add potassium carbonate (1.5 equivalents) to the mixture. This inorganic base is crucial for deprotonating the alcohol, forming the alkoxide nucleophile in situ.

  • Nucleophilic Substitution: Add 3-methoxypropan-1-ol (1.2 equivalents) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 120-125 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution, where the methoxypropoxide displaces the nitro group. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material spot is no longer visible.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature (40-50 °C).

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

    • Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

  • Purification and Validation: Purify the crude product via column chromatography if necessary. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass can be confirmed, for example, by ESI-MS in positive ion mode, looking for the [M+H]⁺ peak.

The synthesis pathway is illustrated below:

G A 2,3-Dimethyl-4-nitropyridine-N-oxide + 3-Methoxypropan-1-ol B Add K₂CO₃ in DMF A->B Reagents C Heat to 120-125 °C B->C Conditions D Monitor by TLC C->D Reaction E Aqueous Workup & Extraction with Ethyl Acetate D->E Completion F Dry & Concentrate E->F Isolation G Purification & Analysis (NMR, MS) F->G Purification H Final Product: 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide G->H Validation

Caption: Key steps in the synthesis of a pyridine-N-oxide intermediate.

Conclusion and Future Outlook

The novelty of this compound in the patent literature is not intrinsic to its structure but is established through its application in novel and inventive synthetic processes. Its primary value lies in its role as a strategically designed intermediate that improves the efficiency, yield, and cost-effectiveness of manufacturing high-value pharmaceutical compounds.

For researchers and drug development professionals, this presents a clear message: while the molecule itself is likely part of the prior art, there remains significant opportunity for innovation in its application. Future patentable inventions could include:

  • Novel synthetic routes to this compound itself that are greener or more cost-effective.

  • Its use as an intermediate in the synthesis of new classes of APIs beyond proton pump inhibitors.

  • The development of continuous flow processes incorporating this intermediate, offering advantages in safety and scalability over traditional batch manufacturing.

Ultimately, a thorough understanding of the existing patent landscape is the foundation upon which new and non-obvious inventions involving established chemical intermediates can be built.

References

  • Patsnap Eureka. (n.d.). Benzonitrile patented technology retrieval search results. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(3-Methoxypropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

4-(3-Methoxypropoxy)benzonitrile (CAS: Specific CAS not universally listed; treat as generic alkoxy-benzonitrile class) is a functionalized aromatic nitrile. While stable under ambient conditions, its disposal carries a critical chemical incompatibility risk: Potential Hydrogen Cyanide (HCN) liberation.

CORE DIRECTIVE:

NEVER dispose of this compound or its solutions into acidic waste streams. Contact with strong acids can hydrolyze the nitrile group, releasing toxic cyanide gas. NEVER pour down the drain. This compound is toxic to aquatic life and strictly regulated.

Chemical Profile & Hazard Identification

Before handling, verify the specific physical state of your sample. This compound is typically a solid or viscous oil at room temperature.

PropertyData / ClassificationOperational Implication
Chemical Formula C₁₁H₁₃NO₂Organic, Nitrogen-containing.
Functional Groups Nitrile (-CN), Ether (-O-), Aromatic RingNitrile: Acid-sensitive (HCN risk). Ether: Peroxide risk (low for this structure, but possible).
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation) Skin/Eye Irrit. 2 Handle with full PPE (Nitrile gloves, safety glasses, lab coat).
Reactivity Incompatible with Strong Acids & Strong Oxidizers .CRITICAL: Segregate from acid waste streams.
Waste Code (RCRA) D001 (Ignitable - if liquid/solvent based) Check State Regs (Often treated as toxic organic)Do not mix with halogenated waste unless necessary.

Reference: PubChem Compound Summary [1]; Sigma-Aldrich Safety Data Sheets (General Nitriles) [2].

Pre-Disposal Stabilization & Segregation

Causality: The primary danger in nitrile disposal is accidental mixing with incompatible streams in a central waste accumulation area.

Step 3.1: Waste Stream Segregation
  • Stream A (Preferred): Non-Halogenated Organic Waste.

  • Stream B (Alternative): Solid Hazardous Waste (if pure solid).

  • FORBIDDEN Stream: Acidic Waste (Aqueous or Organic).

Step 3.2: Container Selection
  • Liquids/Solutions: High-Density Polyethylene (HDPE) or Glass carboys.

    • Why? HDPE is resistant to organic solvents and nitriles.

  • Solids: Wide-mouth HDPE jars with screw-top lids.

Disposal Workflow (Step-by-Step)

Protocol A: Disposal of Pure Substance (Solid/Oil)
  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Transfer: Scrape the solid or pour the oil directly into a pre-labeled "Solid Hazardous Waste" container.

    • Note: If the material is in a vial, place the entire capped vial into the waste container to minimize exposure.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound"[1]

    • Hazards: "Toxic," "Irritant."[2]

  • Storage: Store in a satellite accumulation area away from acids until pickup.

Protocol B: Disposal of Reaction Mixtures/Solutions
  • Quenching (If Reactive): If the nitrile was part of a reaction involving reactive species (e.g., organolithiums), quench carefully with isopropanol/water before waste transfer.

  • PH Check (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.

    • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .

    • Logic: A basic pH prevents the formation of HCN gas. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃).

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Documentation: Log the volume and concentration on the waste container's inventory sheet.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the critical decision points to prevent accidental HCN generation.

DisposalWorkflow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid SolidWaste Container: Solid Hazardous Waste Solid->SolidWaste PHCheck CRITICAL STEP: Check pH Solution->PHCheck IsAcidic Is Acidic (pH < 7)? PHCheck->IsAcidic Neutralize Neutralize with Sodium Bicarbonate IsAcidic->Neutralize Yes LiquidWaste Container: Non-Halogenated Organic IsAcidic->LiquidWaste No Neutralize->PHCheck Re-test Label Label & Tag: 'Toxic' + 'Nitrile' SolidWaste->Label LiquidWaste->Label

Figure 1: Decision matrix ensuring segregation from acidic environments during disposal.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[3] Do not use organic solvents (enhances absorption).
Eye Contact Rinse with water for 15 minutes, lifting eyelids.[2][3][4] Seek medical attention.
Spill (Liquid) Absorb with vermiculite or sand. Do NOT use sawdust (combustible). Scoop into a waste jar.
Spill (Solid) Sweep up carefully to avoid dust generation. Place in waste jar.

Regulatory Compliance & References

Compliance Statement: Disposal must adhere to 40 CFR 261 (RCRA) regulations in the US. This material generally falls under "Process Waste" unless listed specifically, but due to the nitrile functionality, it must be incinerated at a permitted facility.

References:

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Generators. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methoxypropoxy)benzonitrile

[1]

Executive Safety Assessment

Compound Class: Functionalized Aromatic Nitrile / Ether Primary Hazard Driver: The nitrile moiety (-CN) presents a risk of acute toxicity via metabolic release of cyanide, though typically less rapid than inorganic cyanides.[1] The 3-methoxypropoxy chain adds significant lipophilicity to the molecule, enhancing its ability to penetrate the stratum corneum (skin barrier).[1]

Operational Verdict: Treat as a Potent Dermal Toxin . Standard laboratory nitrile gloves may offer insufficient protection for prolonged contact due to the ether functionality's solvent-like properties.[1]

Hazard DomainClassification (Predicted/Analog)Critical Action
Acute Toxicity Oral/Dermal/Inhal.[1] Cat 3 or 4Zero-Skin-Contact Policy .
Reactivity Acid-SensitiveNEVER mix with strong acids (Risk of HCN evolution).[1]
Physical Combustible Liquid/SolidStore away from oxidizers and heat sources.[2]

PPE Selection Matrix: The "Barrier-in-Depth" Approach

Hand Protection (Gloves)

Rationale: The alkoxy chain facilitates permeation through thin rubber.[1] Standard 4-mil nitrile gloves may degrade or permit breakthrough in <15 minutes upon direct saturation.[1]

Task LevelRecommended Glove ConfigurationProtocol
Incidental (Weighing/Aliquot) Double Nitrile (Accelerator-Free) Wear two pairs of 4-6 mil nitrile gloves.[1] Change outer pair immediately upon splash.
Synthesis / Scale-Up Laminate Liner + Nitrile Outer Inner: Silver Shield® / 4H® (EVOH/PE Laminate) for chemical permeation resistance.Outer: 5-8 mil Nitrile for dexterity and grip.[1]
Spill Cleanup Heavy Duty Butyl or Viton Do not use standard disposable gloves for spills >10 mL.[1]
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Outside Hood): If handling outside containment cannot be avoided (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/P100 (OV/HEPA) cartridges.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory.[1] Safety glasses are insufficient due to the skin absorption risk around the eyes.

PPE Decision Logic (Visualization)

The following decision tree illustrates the selection process based on the operational scale and risk potential.

PPE_SelectionStartTask AssessmentScaleScale / Exposure RiskStart->ScaleSmall< 1g / Solid / Closed SystemScale->SmallLarge> 1g / Liquid / Open HandlingScale->LargeLevel1LEVEL 1 PPE:Double Nitrile GlovesLab Coat + GogglesFume HoodSmall->Level1Standard RiskHoodIs Fume Hood Available?Large->HoodLevel2LEVEL 2 PPE:Laminate Liner GlovesTyvek Sleeves/ApronFume HoodHood->Level2YesRespiratorREQUIREMENT:Add Full-Face Respirator(OV/P100 Cartridges)Hood->RespiratorNo (Emergency/Maintenance)

Figure 1: PPE Selection Logic based on operational scale and engineering control availability.

Operational Protocols

A. Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.[1]

  • Static Control: Use an anti-static gun if the compound is a solid powder, as benzonitriles can be electrostatically active, leading to dispersion.[1]

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the nitrile residue.

  • Decontamination: Wipe the balance area with a solvent (Ethanol or Acetone) while wearing PPE, then dispose of the wipe as solid hazardous waste.[1]

B. Emergency Spill Response (Self-Validating System)

Trustworthiness Check: This protocol relies on segregation .[3] Mixing a nitrile spill with acidic cleaning agents can generate Hydrogen Cyanide (HCN) gas.[1]

  • Isolate: Evacuate the immediate area.

  • Assess: If spill is >100 mL or outside a hood, call EHS immediately.

  • Neutralize (Do NOT use Acid):

    • Absorb liquid with Vermiculite or Sand .[4]

    • Do not use oxidative cleaners (Bleach) immediately unless part of a specific cyanide destruction protocol, as this can be exothermic.[1]

  • Collect: Scoop into a wide-mouth jar. Label clearly: "Hazardous Waste - Aromatic Nitrile - TOXIC."[1]

  • Wash: Clean surface with soap and water.[5][4][6]

Spill_ResponseSpillSpill DetectedCheckCheck pH ofSurrounding ChemsSpill->CheckAcidAcid Present?Check->AcidEvacuateEVACUATE IMMEDIATELY(HCN Risk)Acid->EvacuateYesAbsorbAbsorb withVermiculite/SandAcid->AbsorbNoLabelLabel: 'TOXIC NITRILE'Absorb->Label

Figure 2: Spill response workflow emphasizing the critical avoidance of acidic contact.

Waste Disposal & Deactivation

Causality: Improper disposal of nitriles is a leading cause of downstream waste stream incidents.

  • Stream Segregation: Dispose of in the "Organic Waste - Toxic" stream.

  • Incompatibility: NEVER pour into the "Acid Waste" container.

  • Container Type: Polyethylene (HDPE) or Glass.[1] Avoid PVC if the ether chain concentration is high (potential softening).[1]

  • Labeling: Must explicitly state "Contains Nitriles" to alert waste handlers of the cyanide potential during incineration.

References

  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed - Aromatic Nitriles and Cyanides.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.